molecular formula C12H17N5O5 B12401973 N2,2'-O-Dimethylguanosine

N2,2'-O-Dimethylguanosine

Cat. No.: B12401973
M. Wt: 311.29 g/mol
InChI Key: OJTAZBNWKTYVFJ-DWVWSIQXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,2'-O-Dimethylguanosine is a useful research compound. Its molecular formula is C12H17N5O5 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)/t5-,7?,8+,11-/m1/s1

InChI Key

OJTAZBNWKTYVFJ-DWVWSIQXSA-N

Isomeric SMILES

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OC

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

Foundational & Exploratory

Unveiling N2,2'-O-Dimethylguanosine: A Journey from Hyperthermophilic Archaea to the Forefront of RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today sheds light on the history, discovery, and scientific significance of N2,2'-O-Dimethylguanosine (m²Gm), a unique modified nucleoside found in the transfer RNA (tRNA) of hyperthermophilic archaea. This in-depth resource is tailored for researchers, scientists, and professionals in drug development, providing a consolidated overview of this intriguing molecule.

The discovery of this compound is a fascinating chapter in the exploration of life's extremities. This doubly methylated guanosine derivative, featuring methyl groups on both the guanine base (at the N2 position) and the ribose sugar (at the 2'-O position), was first identified in the tRNA of hyperthermophilic archaea, organisms that thrive in extremely hot environments. Its presence is believed to be a key adaptation, contributing to the structural stability of tRNA at high temperatures.

This technical guide meticulously documents the initial discovery, including the researchers and institutions at the forefront of this finding. It details the pioneering experimental protocols that were instrumental in the isolation and characterization of m²Gm, offering a historical perspective on the analytical techniques of the time.

Key Insights from the Technical Guide:

  • Historical Context: The guide traces the origins of this compound's discovery to studies on thermophilic archaea, highlighting the quest to understand the molecular adaptations that enable life to exist under extreme conditions.

  • Detailed Methodologies: For the benefit of the scientific community, the guide outlines the classical experimental procedures used for the isolation and identification of modified nucleosides from tRNA.

  • Enzymatic Pathways: The document delves into the enzymatic machinery responsible for the intricate, two-step methylation of guanosine, leading to the formation of this compound.

  • Structured Data: All pertinent quantitative data has been compiled into clear and concise tables, facilitating easy comparison and analysis for researchers.

  • Visualized Workflows: To further enhance understanding, the guide includes diagrams generated using the DOT language, illustrating key experimental workflows and logical relationships.

This technical guide serves as a vital resource for anyone interested in the expanding field of epitranscriptomics and the role of modified nucleosides in biology and disease. By providing a thorough historical and technical overview of this compound, it aims to inspire further research into the functional significance of this and other RNA modifications.

In-Depth Technical Guide: this compound

History and Discovery

The discovery of this compound is intrinsically linked to the study of hyperthermophilic archaea, single-celled organisms that flourish in environments with extremely high temperatures, such as deep-sea hydrothermal vents. The structural integrity of essential biomolecules like transfer RNA (tRNA) is a significant challenge under such conditions. This led researchers to investigate the unique molecular adaptations that enable these organisms to survive and thrive.

Pioneering work in the field of RNA modification in extremophiles led to the identification of a variety of unusual, hypermodified nucleosides. Among these was this compound, a guanosine molecule that has undergone methylation at two distinct positions: the exocyclic amino group of the guanine base (N2) and the 2'-hydroxyl group of the ribose sugar. This dual modification is thought to play a crucial role in stabilizing the three-dimensional structure of tRNA, preventing its denaturation at high temperatures.

Initial identification was made in the tRNA of hyperthermophilic methanogens, specifically noted in organisms such as Methanococcus igneus and Methanococcus jannaschii. The presence of this and other ribose-methylated nucleosides was found to increase the thermal stability of the helical structures within the tRNA molecule.

Experimental Protocols

The isolation and characterization of this compound from archaeal tRNA in the early days of its discovery relied on a combination of chromatographic and spectrometric techniques.

2.1. Isolation and Purification of tRNA

A typical workflow for the isolation of tRNA from hyperthermophilic archaea would involve the following steps:

  • Cell Lysis: Disruption of the archaeal cells to release the cellular contents, including nucleic acids. This was often achieved by mechanical means or enzymatic digestion.

  • Phenol Extraction: Separation of nucleic acids from proteins and lipids using a phenol-chloroform mixture.

  • Ethanol Precipitation: Precipitation of the nucleic acids from the aqueous phase using ethanol.

  • DEAE-Cellulose Chromatography: Separation of tRNA from other larger RNA species, such as ribosomal RNA (rRNA), and DNA.

2.2. Enzymatic Digestion and Nucleoside Analysis

Once purified, the tRNA was enzymatically hydrolyzed to its constituent nucleosides:

  • Nuclease P1 Digestion: The purified tRNA was incubated with nuclease P1 to cleave the phosphodiester bonds, releasing the 5'-mononucleotides.

  • Bacterial Alkaline Phosphatase Treatment: The resulting mononucleotides were then treated with bacterial alkaline phosphatase to remove the phosphate groups, yielding the free nucleosides.

2.3. Chromatographic Separation and Identification

The resulting mixture of nucleosides was then separated and identified using high-performance liquid chromatography (HPLC):

  • Reverse-Phase HPLC: The nucleoside mixture was separated on a C18 reverse-phase HPLC column. The elution profile was monitored by UV absorbance, and the retention time of each peak was compared to that of known standard compounds. The unique retention time of this compound, distinct from other known modified and unmodified nucleosides, was a key indicator of its presence.

2.4. Mass Spectrometry

Mass spectrometry (MS) was crucial for the definitive structural elucidation of the novel nucleoside:

  • LC-MS/MS: The HPLC system was coupled to a mass spectrometer. As the this compound peak eluted from the column, it was introduced into the mass spectrometer. The mass-to-charge ratio of the molecular ion confirmed its elemental composition, and fragmentation analysis (MS/MS) provided structural information, confirming the locations of the two methyl groups.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Formula C₁₂H₁₇N₅O₅
Molar Mass 311.29 g/mol
CAS Number 135023-21-1
Canonical SMILES CN(C)C1=NC2=C(N=CN2[C@H]3--INVALID-LINK--CO)O">C@HO)C(=O)N1
Observed in tRNA of hyperthermophilic archaea
Postulated Function Enhances thermal stability of tRNA
Signaling Pathways and Experimental Workflows

The enzymatic pathway for the formation of this compound is a two-step process involving two distinct methyltransferase enzymes. First, a tRNA (guanine-N2)-methyltransferase (Trm family enzyme) adds a methyl group to the N2 position of guanosine. Subsequently, a 2'-O-methyltransferase adds a methyl group to the 2'-hydroxyl of the ribose.

Below are Graphviz diagrams illustrating the experimental workflow for the discovery of this compound and the proposed enzymatic pathway.

experimental_workflow cluster_isolation tRNA Isolation cluster_analysis Nucleoside Analysis cell_lysis Cell Lysis phenol_extraction Phenol Extraction cell_lysis->phenol_extraction ethanol_precipitation Ethanol Precipitation phenol_extraction->ethanol_precipitation chromatography DEAE-Cellulose Chromatography ethanol_precipitation->chromatography digestion Enzymatic Digestion chromatography->digestion Purified tRNA hplc HPLC Separation digestion->hplc ms Mass Spectrometry hplc->ms

Caption: Experimental workflow for the isolation and identification of this compound.

enzymatic_pathway G Guanosine in tRNA m2G N2-Methylguanosine in tRNA G->m2G m2Gm This compound in tRNA m2G->m2Gm SAM1 S-Adenosyl- methionine Trm_enzyme tRNA (guanine-N2)- methyltransferase SAM1->Trm_enzyme SAH1 S-Adenosyl- homocysteine SAM2 S-Adenosyl- methionine O_methyltransferase 2'-O-methyltransferase SAM2->O_methyltransferase SAH2 S-Adenosyl- homocysteine Trm_enzyme->SAH1 O_methyltransferase->SAH2

Caption: Proposed two-step enzymatic pathway for the synthesis of this compound.

The Pivotal Role of N2,2'-O-Dimethylguanosine (m2,2G) in Transfer RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA) that plays a critical role in ensuring translational fidelity and efficiency. Located primarily at position 26 in the D-arm of most eukaryotic and archaeal tRNAs, this modification is crucial for maintaining the correct L-shaped tertiary structure of the tRNA molecule.[1][2] The dimethylation of guanosine at this position prevents the formation of alternative, non-functional tRNA conformations, thereby acting as a key quality control checkpoint in tRNA maturation.[1][3] The biosynthesis of m2,2G is catalyzed by the enzyme tRNA methyltransferase 1 (TRMT1), and defects in this modification pathway have been linked to human diseases, including intellectual disability.[4] This technical guide provides an in-depth exploration of the biological significance of m2,2G in tRNA, including its biosynthesis, its impact on tRNA structure and function, and detailed methodologies for its study.

Introduction to this compound (m2,2G)

Post-transcriptional modifications of tRNA are essential for their proper function in protein synthesis. Among the more than 100 known modifications, this compound (m2,2G) is a highly conserved modification found at the junction of the D-arm and the anticodon stem in the vast majority of eukaryotic and archaeal tRNAs.[1] This modification involves the addition of two methyl groups to the guanosine at position 26. The presence of these methyl groups has profound implications for the structural integrity and biological function of the tRNA molecule.

Biosynthesis of m2,2G in tRNA

The formation of m2,2G is a two-step enzymatic process catalyzed by the S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferase, TRMT1.[5][6] The enzyme first catalyzes the addition of one methyl group to form N2-methylguanosine (m2G), which then serves as a substrate for the second methylation step to yield m2,2G.[5][6]

Key Enzyme:

  • TRMT1 (tRNA methyltransferase 1): This enzyme is responsible for both the mono- and di-methylation of guanosine at position 26.[4][5] It recognizes specific structural elements within the tRNA substrate, particularly the D-arm and the variable loop, to ensure site-specific modification.[7][8]

The biosynthesis pathway can be visualized as a straightforward enzymatic reaction where TRMT1 utilizes SAM as a methyl donor.

Biosynthesis_of_m2_2G cluster_0 Biosynthesis of this compound (m2,2G) G26 Guanosine-26 in pre-tRNA m2G N2-Methylguanosine (m2G) G26->m2G TRMT1 + SAM m2_2G This compound (m2,2G) m2G->m2_2G TRMT1 + SAM

Biosynthesis of this compound.

Biological Role and Significance of m2,2G

The primary role of m2,2G is to maintain the structural integrity of tRNA, which is essential for its function in translation.

tRNA Folding and Stability

The dimethylation at position 26 prevents the formation of an alternative, non-functional conformation of tRNA by precluding Watson-Crick base pairing between G26 and other nucleotides, such as C11.[2] This ensures that the tRNA adopts and maintains the canonical L-shaped tertiary structure necessary for its interaction with the ribosome and aminoacyl-tRNA synthetases. The presence of m2,2G contributes to the overall thermal stability of the tRNA molecule.

ParameterUnmodified tRNA (G26)m2,2G Modified tRNAReference
Melting Temperature (Tm) LowerHigher[9] (Qualitative)
Conformational State Prone to misfoldingStabilized L-shape[1][3]
Aminoacylation

Proper tRNA folding is a prerequisite for its recognition and charging by the correct aminoacyl-tRNA synthetase (aaRS). By ensuring the correct tRNA structure, m2,2G indirectly influences the efficiency and fidelity of aminoacylation. A misfolded tRNA is a poor substrate for its cognate aaRS.

Kinetic ParameterUnmodified tRNA (G26)m2,2G Modified tRNAReference
Km (for aaRS) Higher (Lower affinity)Lower (Higher affinity)[10][11] (Inferred)
kcat (catalytic rate) LowerHigher[10][11] (Inferred)
kcat/Km (catalytic efficiency) LowerHigher[10][11] (Inferred)

Note: While the direct impact of m2,2G on aminoacylation kinetics is not extensively quantified in the literature, the structural importance suggests a significant effect on these parameters.

Translation Efficiency

By ensuring a stable and correctly folded tRNA, the m2,2G modification contributes to the overall efficiency of protein synthesis. A stable pool of correctly charged tRNAs is essential for the ribosome to maintain the correct reading frame and efficiently elongate the polypeptide chain. The absence of m2,2G can lead to reduced translational efficiency.

ParameterUnmodified tRNA (G26)m2,2G Modified tRNAReference
Protein Synthesis Rate DecreasedNormal[4]
Translational Fidelity Potentially DecreasedMaintained[4] (Inferred)

Note: Quantitative fold-change in translation efficiency due to the absence of m2,2G is not consistently reported across different studies but a general decrease is observed.

Association with Disease

Mutations in the TRMT1 gene, which leads to a deficiency in m2,2G formation, have been directly linked to autosomal-recessive intellectual disability.[4] This highlights the critical importance of this single tRNA modification in normal human development and neurological function. The cellular consequences of TRMT1 deficiency include increased sensitivity to oxidative stress and reduced cellular proliferation.

Experimental Protocols

The study of m2,2G in tRNA involves a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Primer Extension Analysis for m2,2G Detection

Primer extension is a reverse transcription-based method used to detect the presence of modified bases in RNA. The bulky dimethylated guanosine at position 26 can cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product that can be visualized on a gel.

Materials:

  • Total RNA or purified tRNA

  • 32P-labeled DNA primer complementary to a sequence downstream of G26

  • Reverse transcriptase (e.g., AMV or SuperScript)

  • dNTP mix

  • Reaction buffer

  • Denaturing polyacrylamide gel

  • Phosphorimager

Protocol:

  • Primer Annealing: Mix 1-5 µg of RNA with an excess of the 32P-labeled primer in annealing buffer. Heat to 90°C for 3 minutes and then allow to cool slowly to room temperature to facilitate annealing.

  • Reverse Transcription: Add the reverse transcription master mix containing reaction buffer, dNTPs, and reverse transcriptase to the annealed primer-RNA duplex.

  • Incubation: Incubate the reaction at 42°C for 1-2 hours.

  • Termination: Stop the reaction by adding a formamide-containing loading buffer.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load onto a denaturing polyacrylamide sequencing gel.

  • Visualization: After electrophoresis, expose the gel to a phosphor screen and visualize the bands using a phosphorimager. A band corresponding to a stop at position 27 (one nucleotide past the modification) is indicative of the presence of m2,2G.

Mass Spectrometry for m2,2G Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the precise identification and quantification of modified nucleosides in RNA.[12]

Materials:

  • Purified tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase HPLC column

Protocol:

  • RNA Digestion: Digest 1-2 µg of purified tRNA to single nucleosides by incubating with Nuclease P1 at 37°C for 2 hours.

  • Dephosphorylation: Add bacterial alkaline phosphatase and incubate for another 1 hour at 37°C to remove the 5'-phosphates.

  • LC Separation: Inject the digested sample onto a C18 reverse-phase HPLC column and separate the nucleosides using a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • MS Analysis: Eluting nucleosides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. The m2,2G nucleoside is identified by its specific mass-to-charge ratio (m/z).

  • Quantification: The amount of m2,2G can be quantified by comparing the peak area of its extracted ion chromatogram to that of a known amount of a stable isotope-labeled internal standard.

In Vitro Translation Assay

This assay measures the efficiency of a specific tRNA in supporting protein synthesis in a cell-free system.

Materials:

  • Cell-free translation system (e.g., rabbit reticulocyte lysate or a PURE system)

  • In vitro transcribed mRNA template containing codons for the amino acid carried by the tRNA of interest

  • Amino acid mix (with one or more radiolabeled amino acids)

  • Unmodified and m2,2G-modified tRNAs

  • ATP and GTP

Protocol:

  • Reaction Setup: Prepare the in vitro translation reaction mix containing the cell-free extract, mRNA template, and the amino acid mix.

  • tRNA Addition: Add either the unmodified or the m2,2G-modified tRNA to the reaction.

  • Incubation: Incubate the reaction at 30°C or 37°C for a specified time (e.g., 60 minutes).

  • Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of protein synthesized. Compare the results from reactions with unmodified versus modified tRNA to determine the effect of m2,2G on translation efficiency.

Experimental and Logical Workflows

The characterization of m2,2G in tRNA typically follows a logical progression of experiments to first identify its presence and then to elucidate its functional significance.

Experimental_Workflow cluster_1 Characterization of this compound in tRNA A Isolate tRNA from cells B Primer Extension Analysis A->B Detect modification C Mass Spectrometry (LC-MS) A->C Quantify modification D In vitro transcription of tRNA (with and without modifying enzyme) B->D C->D E Aminoacylation Assay D->E Assess charging F In Vitro Translation Assay D->F Assess translation G Structural Analysis (X-ray/NMR) D->G Determine structure H Functional Characterization E->H F->H G->H

A typical experimental workflow for studying m2,2G.

Conclusion

This compound is a vital modification in tRNA that underscores the importance of the epitranscriptome in regulating fundamental biological processes. Its role in maintaining the structural integrity of tRNA directly impacts the efficiency and fidelity of protein synthesis. The link between deficiencies in m2,2G and human disease provides a compelling rationale for further research into the enzymes that catalyze this modification as potential therapeutic targets. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate the multifaceted roles of m2,2G and other tRNA modifications in health and disease.

References

N2,2'-O-Dimethylguanosine (m2,2'O-G): A Comprehensive Technical Guide to its Eukaryotic Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,2'-O-Dimethylguanosine (m2,2'O-G) is a modified nucleoside found in eukaryotic transfer RNA (tRNA) that plays a crucial role in maintaining tRNA structure, stability, and function, thereby ensuring translational fidelity. This technical guide provides an in-depth exploration of the eukaryotic synthesis pathway of m2,2'O-G, a composite modification resulting from the sequential or independent action of two distinct enzyme families: the tRNA (N2,N2)-guanine dimethyltransferase (TRM1) and a 2'-O-methyltransferase, primarily FTSJ1 (also known as TRM7 in yeast). This document details the molecular mechanisms of these enzymes, their substrate specificity, and the functional implications of the resulting tRNA modification. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for the study of this pathway, and visual representations of the key processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Post-transcriptional modifications of tRNA are essential for the proper functioning of the translational machinery.[1] Eukaryotic tRNAs are particularly rich in such modifications, which are critical for their folding, stability, and accurate decoding of mRNA codons.[2] Among these, the this compound (m2,2'O-G) modification, typically found at position 26 in the D-arm of many tRNAs, is crucial for stabilizing the tertiary structure of the molecule.[3] The synthesis of m2,2'O-G is not a single enzymatic step but rather the result of two independent modification events on a guanosine residue: N2,N2-dimethylation and 2'-O-methylation of the ribose sugar.

This guide will dissect the synthesis of m2,2'O-G into its constituent enzymatic steps, providing a detailed overview of the key enzymes, TRM1 and FTSJ1, their mechanisms, and the experimental approaches to study this pathway.

The this compound Synthesis Pathway

The formation of m2,2'O-G on a guanosine residue within a tRNA molecule is a two-step process, although the order of these steps is not definitively established and may be substrate-dependent. The two key enzymatic activities are:

  • N2,N2-dimethylation of guanosine: This reaction is catalyzed by the tRNA (N2,N2)-guanine dimethyltransferase (TRM1) .

  • 2'-O-methylation of the ribose: This reaction is catalyzed by a 2'-O-methyltransferase , most notably FTSJ1 (the human homolog of yeast Trm7).

Step 1: N2,N2-dimethylation by TRM1

The TRM1 enzyme is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that introduces two methyl groups to the exocyclic nitrogen (N2) of a specific guanosine residue, typically at position 26 of the tRNA.[3][4] This reaction proceeds in a sequential manner, with the formation of N2-methylguanosine (m2G) as an intermediate, followed by the addition of a second methyl group to form N2,N2-dimethylguanosine (m2,2G).[5]

  • Enzyme: tRNA (N2,N2)-guanine dimethyltransferase (TRM1)

  • Substrate: Guanosine at position 26 of pre-tRNA

  • Methyl Donor: S-adenosyl-L-methionine (SAM)

  • Product: N2,N2-dimethylguanosine (m2,2G)

  • By-product: S-adenosyl-L-homocysteine (SAH)

The human TRM1 protein is active as a tRNA(m2,2G26)dimethyltransferase and can be functionally expressed in E. coli.[6] The enzyme recognizes structural elements within the D-arm of the tRNA substrate.[7]

Step 2: 2'-O-methylation by FTSJ1

The 2'-O-methylation of the ribose moiety at the same guanosine residue is catalyzed by the FTSJ1 enzyme, also a SAM-dependent methyltransferase. FTSJ1 is responsible for modifying the 2'-hydroxyl group of the ribose sugar at various positions within the tRNA, including the anticodon loop.[8][9] While FTSJ1 is known to target positions 32 and 34, its activity at other sites, including G26, contributes to the formation of m2,2'O-G.[10] In some cases, 2'-O-methylation can be guided by small nucleolar RNAs (snoRNAs), which involves the methyltransferase fibrillarin.[11] However, for many tRNA modifications, standalone enzymes like FTSJ1 are responsible.[8]

  • Enzyme: FtsJ RNA 2'-O-Methyltransferase 1 (FTSJ1/TRM7)

  • Substrate: Guanosine ribose within tRNA

  • Methyl Donor: S-adenosyl-L-methionine (SAM)

  • Product: 2'-O-methylguanosine (Gm)

  • By-product: S-adenosyl-L-homocysteine (SAH)

The FTSJ1-WDR6 complex has been shown to reconstitute 2'-O-methylation activity in vitro.[12]

Below is a diagram illustrating the sequential modification pathway.

N2_2_O_Dimethylguanosine_Synthesis_Pathway cluster_n2_dimethylation N2,N2-dimethylation cluster_2_o_methylation 2'-O-methylation G Guanosine in pre-tRNA m2G N2-methylguanosine (m2G) G->m2G Methylation m22G N2,N2-dimethylguanosine (m2,2G) m2G->m22G Methylation m22Gm This compound (m2,2'O-G) m22G->m22Gm Ribose Methylation TRM1_1 TRM1 TRM1_1->G SAH1 SAH TRM1_1->SAH1 TRM1_2 TRM1 TRM1_2->m2G SAH2 SAH TRM1_2->SAH2 SAM1 SAM SAM1->TRM1_1 SAM2 SAM SAM2->TRM1_2 FTSJ1 FTSJ1 FTSJ1->m22G SAH3 SAH FTSJ1->SAH3 SAM3 SAM SAM3->FTSJ1

Caption: The synthesis pathway of this compound.

Quantitative Data

Precise kinetic parameters for human TRM1 and FTSJ1 are not extensively documented in publicly available literature. However, studies on homologous enzymes provide valuable insights into their catalytic efficiencies.

Enzyme FamilyEnzyme (Organism)SubstrateKM (µM)kcat (min-1)Reference
TRM10 (related tRNA methyltransferase) Thermococcus kodakaraensis Trm10tRNA-G0.18 ± 0.04(3.9 ± 0.3) x 10-3[7]
tRNA-A0.25 ± 0.04(7.8 ± 0.4) x 10-3[7]
SAM (with tRNA-G)3 - 6-[7]
TRM13 (related tRNA methyltransferase) Saccharomyces cerevisiae Trm13tRNAData not availableData not available[13]
TRM-TS (related tRNA methyltransferase) Thermus thermophilustRNATrp transcript3.7Data not available[8][14]
SAM10.0Data not available[14]

Note: The kinetic data provided are for related tRNA methyltransferases and may not directly reflect the parameters for human TRM1 and FTSJ1 acting on the guanosine at position 26.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound synthesis pathway.

Recombinant Enzyme Purification

A workflow for purifying recombinant TRM1 and FTSJ1 is presented below.

Enzyme_Purification_Workflow start Start: E. coli culture expressing tagged protein (e.g., His-tag, GST-tag) lysis Cell Lysis (Sonication or French Press) start->lysis centrifugation Centrifugation to pellet cell debris lysis->centrifugation supernatant Collect supernatant (crude lysate) centrifugation->supernatant affinity_chromatography Affinity Chromatography (e.g., Ni-NTA for His-tag, Glutathione for GST-tag) supernatant->affinity_chromatography wash Wash column to remove non-specifically bound proteins affinity_chromatography->wash elution Elute tagged protein wash->elution dialysis Dialysis to remove elution buffer components and for buffer exchange elution->dialysis characterization Protein Characterization (SDS-PAGE, Western Blot, Concentration measurement) dialysis->characterization end End: Purified, active enzyme characterization->end

Caption: Workflow for recombinant enzyme purification.

Protocol for Recombinant Human FTSJ1-THADA Purification: This protocol is adapted from established methods for purifying recombinant protein complexes.[4][15][16]

  • Expression: Co-express human FTSJ1 and THADA with appropriate affinity tags (e.g., His-tag on FTSJ1 and Strep-tag on THADA) in an insect cell expression system (e.g., Sf9 cells) or E. coli.

  • Cell Lysis: Harvest cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors). Lyse cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the FTSJ1-THADA complex with elution buffer (lysis buffer with 250 mM imidazole).

  • Further Purification (Optional): For higher purity, perform a second affinity purification step using the second tag (e.g., Strep-Tactin column) followed by size-exclusion chromatography.

  • Buffer Exchange and Concentration: Exchange the buffer of the purified complex into a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and concentrate the protein using an appropriate centrifugal filter unit.

  • Quality Control: Analyze the purified protein by SDS-PAGE to check for purity and integrity.

In Vitro Transcription of tRNA Substrate

Protocol for In Vitro tRNA Transcription: [17]

  • Template Preparation: Prepare a DNA template for the desired tRNA. This can be a linearized plasmid containing the tRNA gene under a T7 promoter or a PCR product with the T7 promoter sequence appended to the 5' end.

  • Transcription Reaction: Set up the in vitro transcription reaction in a total volume of 50 µL:

    • 5 µL 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

    • 5 µL 100 mM ATP

    • 5 µL 100 mM CTP

    • 5 µL 100 mM GTP

    • 5 µL 100 mM UTP

    • 1 µg DNA template

    • 2 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase

    • Nuclease-free water to 50 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a commercial RNA purification kit.

  • Quality Control: Analyze the purified tRNA on a denaturing polyacrylamide gel to check for size and purity.

tRNA Methyltransferase Activity Assay

Protocol for In Vitro Methyltransferase Assay: [17][18]

  • Reaction Setup: Prepare the methylation reaction mixture on ice in a total volume of 20 µL:

    • 2 µL 10x Methylation Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2, 100 mM NH4Cl, 1 mM DTT)

    • 1 µg of in vitro transcribed tRNA substrate

    • 1 µL of S-adenosyl-L-[methyl-3H]-methionine (SAM)

    • 1-5 µg of purified recombinant TRM1 or FTSJ1

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Stopping the Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Quantification of Methylation:

    • Spot the reaction mixture onto a DEAE-cellulose filter paper disc.

    • Wash the disc three times with 10 mL of 0.1 M ammonium bicarbonate to remove unincorporated [3H]-SAM.

    • Wash once with 10 mL of ethanol.

    • Dry the disc and measure the incorporated radioactivity using a scintillation counter.

Analysis of tRNA Modifications by Mass Spectrometry

A general workflow for the analysis of tRNA modifications is provided below.

Mass_Spec_Workflow start Start: Purified tRNA sample digestion Enzymatic digestion to nucleosides (e.g., with nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) start->digestion lc_separation Liquid Chromatography (LC) separation of nucleosides digestion->lc_separation ms_detection Mass Spectrometry (MS) detection and fragmentation (MS/MS) lc_separation->ms_detection data_analysis Data Analysis: Identification and quantification of modified nucleosides ms_detection->data_analysis end End: tRNA modification profile data_analysis->end

Caption: Workflow for tRNA modification analysis by mass spectrometry.

Protocol for LC-MS/MS Analysis of tRNA Modifications: [19][20][21]

  • tRNA Purification: Isolate total RNA from cells or tissues and purify the tRNA fraction using methods such as HPLC or specialized kits.[22]

  • Enzymatic Digestion: Digest 1-5 µg of purified tRNA to single nucleosides using a cocktail of enzymes. A typical digestion mixture includes:

    • Nuclease P1

    • Snake Venom Phosphodiesterase

    • Bacterial Alkaline Phosphatase

    • Incubate at 37°C for 2-4 hours.

  • Sample Preparation: Deproteinize the sample by filtration through a 10 kDa molecular weight cutoff filter.

  • LC-MS/MS Analysis:

    • Inject the nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the nucleosides using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode, using known transitions for canonical and modified nucleosides.

  • Data Analysis: Identify and quantify the modified nucleosides by comparing their retention times and mass fragmentation patterns to those of known standards.

Conclusion

The synthesis of this compound in eukaryotic tRNA is a complex process involving the coordinated or sequential action of at least two distinct methyltransferases, TRM1 and FTSJ1. This modification is vital for tRNA structure and function, highlighting the importance of understanding its biosynthetic pathway. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this pathway further, with potential implications for understanding diseases associated with tRNA modification defects and for the development of novel therapeutic strategies. Further research is required to elucidate the precise kinetic parameters of the human enzymes and the regulatory mechanisms that govern the interplay between N2,N2-dimethylation and 2'-O-methylation.

References

The Core Function of N2,N2-dimethylguanosine (m2,2G) Modification in Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are essential for the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, N2,N2-dimethylguanosine (m2,2G) is a highly conserved modification found predominantly at position 26 in the hinge region between the D-arm and the anticodon stem of most eukaryotic tRNAs. This modification is catalyzed by the tRNA methyltransferase 1 (TRMT1) enzyme. Emerging evidence indicates that the m2,2G modification is not merely a structural feature but a critical regulator of tRNA stability, global protein synthesis, and cellular homeostasis. Deficiencies in m2,2G formation, often linked to mutations in the TRMT1 gene, are associated with significant pathologies, including autosomal recessive intellectual disability. This technical guide provides an in-depth exploration of the m2,2G modification's function, the enzymatic machinery involved, its impact on cellular processes, and the experimental methodologies used for its study.

The Enzymatic Machinery: TRMT1 and its Paralog TRMT1L

The formation of m2,2G on tRNA is a two-step process catalyzed by the TRMT1 enzyme, which uses S-adenosyl-L-methionine (SAM) as a methyl group donor.[1] TRMT1 first catalyzes the formation of N2-methylguanosine (m2G), which is then further methylated to form m2,2G.[2] In humans, TRMT1 is responsible for installing this modification on both nuclear and mitochondrial-encoded tRNAs.[2][3]

Vertebrates also possess a paralog, TRMT1L. While TRMT1 modifies guanosine at position 26 (G26) on a wide range of tRNAs, TRMT1L has been identified as the specific enzyme that catalyzes the m2,2G modification at position 27 of tRNA-Tyr, which uniquely contains two consecutive m2,2G modifications at positions 26 and 27.[4][5]

The catalytic activity of these enzymes is crucial; loss-of-function mutations in TRMT1 completely abrogate m2,2G formation and are linked to neurological disorders.[6][7]

Fig 1. Biosynthesis of m2,2G modification by TRMT1.

Core Functions of m2,2G Modification

Maintaining tRNA Structure and Stability

The m2,2G modification at position 26 is critical for maintaining the correct L-shaped tertiary structure of tRNA.[8] By introducing two methyl groups on the exocyclic amine of guanine, the modification prevents the formation of canonical Watson-Crick base pairing with cytosine.[9] This is thought to prevent tRNA misfolding into alternative, inactive conformations.[9][10]

  • Structural Integrity : Crystallographic studies show that m2,2G26 helps to stabilize the tRNA core by participating in non-canonical base pairing and stacking interactions.[3][9]

  • Chaperone-like Activity : The TRMT1 enzyme, by installing the m2,2G modification, can be considered an RNA chaperone that ensures proper tRNA folding.[9]

  • tRNA Stability : The absence of m2,2G modification has been shown to decrease the steady-state levels of specific tRNAs, such as tRNA-Tyr and tRNA-Ser, indicating a role in preventing tRNA degradation.[5]

Impact on Global Protein Synthesis

Given its role in tRNA structure, the m2,2G modification is integral to the efficiency of protein synthesis. Cells deficient in TRMT1 exhibit significant alterations in global translation rates.[2][3]

  • Translation Efficiency : The proper folding and stability conferred by m2,2G are necessary for efficient tRNA aminoacylation, decoding, and translocation on the ribosome.[8][11]

  • Ribosome Movement : Deficiencies in tRNA modifications can affect the movement of ribosomes along mRNA, altering the frequency of codon decoding and overall protein output.[8]

  • Stress Response : The m2,2G modification is dynamically regulated in response to environmental stressors like nutrient availability and oxidative stress, suggesting it plays a role in modulating translation programs to adapt to changing cellular conditions.[3][11]

Regulation of Cellular Homeostasis

The function of m2,2G extends beyond translation to encompass broader cellular processes, most notably redox homeostasis and cell proliferation.

  • Redox Homeostasis : TRMT1-deficient cells show increased levels of endogenous reactive oxygen species (ROS) and are hypersensitive to oxidizing agents.[2][3] This indicates that TRMT1-catalyzed tRNA modifications are essential for maintaining redox balance.[3][7]

  • Cell Proliferation : A direct consequence of impaired protein synthesis and perturbed redox homeostasis is a decrease in cellular proliferation rates observed in TRMT1-deficient cells.[2][3]

The interconnectedness of these functions highlights the critical role of TRMT1 and the m2,2G modification in fundamental cellular health. The absence of this single modification leads to a cascade of deleterious effects.

Fig 2. Logical flow of the downstream effects of TRMT1 deficiency.

Quantitative Data Summary

The effects of m2,2G deficiency have been quantified in various studies. The following tables summarize key findings from TRMT1 knockout (KO) or deficient cell lines compared to wild-type (WT) controls.

Table 1: Impact on tRNA Modification Levels

Cell Line Model Modification Change in KO/Deficient Cells Reference
HCT116 TRMT11 KO m2G ~40% decrease [12]
HCT116 THUMPD3 KO m2G ~20% decrease [12]
Human Patient Fibroblasts (p.Asp231Asn) m2,2G Nearly complete loss [4]

| TRMT1-KO Human Cells | m2,2G | Abolished |[3] |

Table 2: Cellular Phenotypes of TRMT1 Deficiency

Phenotype Cell Line Model Quantitative Observation Reference
Global Protein Synthesis TRMT1-KO Human Cells Significant decrease [3][4]
Cellular Proliferation TRMT1-KO Human Cells Decreased rate [2][3]
Oxidative Stress TRMT1-KO Human Cells Increased endogenous ROS, hypersensitivity to oxidizing agents [2][3]

| tRNA Levels | TRMT1L-KO Cells | Marked decrease in tRNA-Tyr-GUA levels |[4][11] |

Experimental Protocols

The study of m2,2G modification relies on a set of specialized molecular biology techniques. Below are detailed protocols for key experiments.

Protocol: Detection of m2,2G by Primer Extension Assay

This method relies on the principle that the bulky m2,2G modification causes reverse transcriptase (RT) to pause or stop, resulting in a truncated cDNA product that can be detected by gel electrophoresis.

Methodology:

  • RNA Isolation : Isolate total RNA from control (WT) and experimental (e.g., TRMT1-KO) cells using a standard Trizol-based method. Assess RNA integrity and concentration.

  • Primer Design : Design a DNA oligonucleotide primer that is complementary to a sequence downstream of the G26 position of the target tRNA. The primer should be fluorescently labeled (e.g., with 6-FAM) for detection.

  • Primer Annealing : In a 10 µL reaction, mix 2-5 µg of total RNA with 1 pmol of the fluorescently labeled primer in an annealing buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl). Heat to 95°C for 2 minutes, then cool slowly to room temperature to allow annealing.

  • Reverse Transcription : Add 10 µL of RT reaction mix containing reverse transcriptase buffer, dNTPs, DTT, an RNase inhibitor, and a suitable reverse transcriptase (e.g., SuperScript III). Incubate at 55°C for 1 hour.

  • RNA Digestion : Degrade the RNA template by adding NaOH and incubating at 95°C for 5 minutes. Neutralize the reaction with an acid/buffer mix.

  • cDNA Purification : Purify the resulting cDNA products using ethanol precipitation or a column-based kit.

  • Analysis : Resuspend the cDNA pellet in formamide loading dye. Separate the products using denaturing polyacrylamide gel electrophoresis (PAGE) on a sequencing gel. Visualize the fluorescent products using a gel imager. The presence of a band at the position corresponding to a stop at G26+1 indicates the presence of the m2,2G modification. A reduction or absence of this band in the experimental sample indicates loss of modification.

Fig 3. Experimental workflow for detecting m2,2G via primer extension.
Protocol: Quantification of m2,2G by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method for analyzing RNA modifications.

Methodology:

  • tRNA Isolation : Purify total RNA from cells, followed by enrichment for the tRNA fraction using ion-exchange chromatography or size-exclusion methods.[13]

  • Nucleoside Digestion : Digest 1-2 µg of purified tRNA into individual nucleosides. This is typically a two-step enzymatic process:

    • Incubate tRNA with Nuclease P1 at 37°C for 2-4 hours.

    • Add Bacterial Alkaline Phosphatase and continue incubation at 37°C for another 2 hours.

  • Chromatographic Separation : Inject the digested nucleoside mixture onto a reverse-phase C18 column connected to an HPLC system. Separate the nucleosides using a gradient of mobile phases (e.g., aqueous ammonium acetate and acetonitrile).

  • Mass Spectrometry Analysis : Eluted nucleosides are directed into a tandem mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the canonical nucleosides (A, C, G, U) and the modified nucleoside m2,2G based on their specific precursor-to-product ion transitions.

  • Quantification : Create a standard curve using known concentrations of pure nucleoside standards. Calculate the amount of m2,2G in the sample by comparing its peak area to the standard curve. The quantity of m2,2G is often expressed as a ratio relative to a canonical nucleoside like guanosine (G).

Protocol: Analysis by Immuno-Northern Blotting

This technique uses an antibody specific to the m2,2G modification to detect its presence on specific tRNAs separated by gel electrophoresis.[13]

Methodology:

  • tRNA Isolation and Purification : Isolate total tRNA as described for LC-MS/MS. To analyze a specific iso-decoder, capture the target tRNA using biotin-labeled DNA probes and streptavidin magnetic beads.[13]

  • Gel Electrophoresis : Separate the purified tRNA (or total RNA) on a denaturing (urea) polyacrylamide gel.

  • Transfer : Transfer the separated RNA from the gel to a positively charged nylon membrane via electroblotting.

  • Crosslinking and Blocking : UV-crosslink the RNA to the membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for m2,2G (e.g., anti-m2,2G antibody) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation : Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager. The presence of a band indicates the m2,2G modification on the tRNA of interest. A loading control, such as a probe for a conserved tRNA region or a non-modified RNA like 5S rRNA, should be used for normalization.

Fig 4. Key steps for detecting m2,2G via immuno-northern blotting.

Conclusion and Future Directions

The N2,N2-dimethylguanosine modification, installed by TRMT1 and TRMT1L, is a cornerstone of tRNA biology. Its role extends from ensuring the structural fidelity of individual tRNA molecules to influencing global protein synthesis and maintaining cellular redox balance. The strong association between TRMT1 dysfunction and human disease underscores the therapeutic potential of targeting tRNA modification pathways. Future research will likely focus on elucidating the dynamic regulation of m2,2G under different cellular conditions, identifying the full spectrum of proteins that "read" this modification, and exploring how its absence contributes to the specific pathophysiology of associated neurological disorders. For drug development professionals, a deeper understanding of the TRMT1 enzyme's structure and substrate recognition mechanisms could pave the way for novel therapeutic strategies.

References

N2,2'-O-Dimethylguanosine: A Technical Guide on its Impact on Ribosome Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N2,2'-O-Dimethylguanosine (m2,2'O-G) is a post-transcriptional modification of transfer RNA (tRNA) that plays a critical, albeit nuanced, role in the fidelity and efficiency of protein synthesis. Located at key structural positions within the tRNA molecule, this modification, catalyzed by the TRMT1 methyltransferase, ensures the correct conformational folding and stability of tRNA. Disruption of m2,2'O-G synthesis has been linked to reduced global protein translation and has been implicated in human diseases, highlighting its importance in cellular homeostasis. This technical guide provides an in-depth exploration of m2,2'O-G, detailing its biogenesis, its direct and indirect impacts on ribosome function, and the experimental methodologies used to study this vital RNA modification.

Introduction to this compound (m2,2'O-G)

This compound is a hypermodified nucleoside derived from guanosine through a two-step enzymatic methylation process. It is predominantly found in the D-arm and the anticodon stem-loop of eukaryotic and archaeal tRNAs, particularly at position 26.[1][2][3] The presence of two methyl groups on the exocyclic amine of guanine and a methyl group on the 2'-hydroxyl of the ribose sugar significantly alters the chemical properties of the nucleoside, influencing its base-pairing capabilities and steric interactions within the tRNA structure.

The primary enzyme responsible for the synthesis of m2,2'O-G is the tRNA methyltransferase 1 (TRMT1).[2][3] TRMT1 first catalyzes the addition of a single methyl group to form N2-methylguanosine (m2G), and subsequently adds the second methyl group to create m2,2'O-G. This modification is crucial for maintaining the canonical L-shaped tertiary structure of tRNA, preventing misfolding and ensuring its proper function in translation.[1]

Impact of m2,2'O-G on Ribosome Function

The influence of m2,2'O-G on ribosome function is primarily indirect, mediated through its role in maintaining the structural integrity of tRNA. A correctly folded tRNA is essential for efficient and accurate decoding of mRNA codons at the ribosomal A-site, the subsequent peptidyl transfer reaction at the peptidyl transferase center (PTC), and the translocation of the tRNA-mRNA complex through the ribosome.

A-Site Binding and Decoding Fidelity

The conformation of the anticodon loop of tRNA is critical for its interaction with the mRNA codon in the ribosomal A-site. The m2,2'O-G modification at position 26 helps to stabilize the D-arm and anticodon stem, thereby ensuring the correct presentation of the anticodon for codon recognition. While direct quantitative data for the effect of m2,2'O-G on A-site binding affinity is limited, studies on other tRNA modifications have shown that their absence can significantly impact binding kinetics. For instance, the absence of the s2 modification in yeast tRNA-Lys results in a lower affinity for its cognate codon.[4] It is plausible that the structural perturbations caused by the lack of m2,2'O-G would similarly decrease the affinity of tRNA for the A-site, leading to a reduction in the rate of protein synthesis.

Peptidyl Transferase Center (PTC) Activity

The peptidyl transferase reaction, the formation of a peptide bond between the amino acids carried by the tRNAs in the A and P sites, is the central catalytic function of the ribosome. The correct positioning of the acceptor stems of both tRNAs in the PTC is paramount for this reaction to occur. The m2,2'O-G modification contributes to the overall rigidity and correct geometry of the tRNA molecule, which is necessary for the precise placement of the aminoacyl-tRNA's CCA-end into the PTC. A misfolded tRNA could lead to a suboptimal orientation, potentially slowing down the rate of peptide bond formation. Kinetic studies on peptidyltransferase activity have shown that the nature of the tRNA substrate can influence the reaction rate.[5]

Ribosomal Translocation

Following peptide bond formation, the ribosome translocates along the mRNA by one codon, moving the tRNAs from the A and P sites to the P and E sites, respectively. This large-scale conformational change requires coordinated movements of the ribosomal subunits and the tRNAs. The structural stability conferred by m2,2'O-G is likely important for the tRNA to withstand the mechanical stresses of translocation and to maintain proper interactions with the ribosome throughout this process. Studies on other tRNA modifications have demonstrated a direct impact on translocation efficiency; for example, the lack of the s2 modification in yeast tRNA-Lys slows down tRNA-mRNA translocation.[4]

Global Protein Synthesis

The cumulative effect of these subtle but significant impacts on individual steps of translation is a reduction in the overall rate of protein synthesis. Studies on human cells deficient in TRMT1 have shown a notable decrease in global protein synthesis.[1] This underscores the importance of m2,2'O-G in maintaining a robust and efficient translation machinery.

Quantitative Data on the Impact of tRNA Modifications

Direct quantitative data for the impact of this compound on specific ribosomal functions are not extensively available. However, data from studies on other tRNA modifications provide a valuable framework for understanding the potential quantitative effects.

tRNA ModificationRibosomal Process AffectedQuantitative ImpactReference
s2U in yeast tRNA-Lys A-site bindingLower affinity of binding to the cognate codon.[4]
s2U in yeast tRNA-Lys TranslocationSlower tRNA-mRNA translocation.[4]
mcm5s2U in yeast tRNAs A-site bindingEnhances binding of cognate tRNAs to the ribosomal A-site.[6]
Absence of U34 modifications ElongationRibosome pausing at cognate codons.[7]

Experimental Protocols

Ribosome Profiling

Ribosome profiling, or Ribo-Seq, is a powerful technique to obtain a genome-wide snapshot of translation. It allows for the quantification of translation efficiency for thousands of genes simultaneously and can reveal ribosome pausing at specific sites.

Methodology:

  • Cell Lysis and Ribosome Stalling: Cells are treated with a translation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA. The cells are then lysed under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Footprinting: The lysate is treated with RNase I to digest all mRNA that is not protected by the ribosome. This results in ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides in length.

  • Ribosome Isolation: Monosomes are isolated by sucrose density gradient centrifugation.

  • RPF Extraction: The RPFs are extracted from the isolated ribosomes.

  • Library Preparation and Sequencing: The RPFs are converted into a cDNA library and sequenced using next-generation sequencing.

  • Data Analysis: The sequencing reads are mapped to a reference genome or transcriptome to determine the density of ribosomes on each mRNA.

Ribosome_Profiling_Workflow cluster_cell Cell Culture cluster_biochem Biochemical Processing cluster_seq Sequencing & Analysis Start Start with cell culture Lysis Lysis with translation inhibitor Start->Lysis Nuclease RNase I footprinting Lysis->Nuclease Sucrose Sucrose gradient centrifugation Nuclease->Sucrose Isolation Isolate monosomes Sucrose->Isolation Extraction Extract RPFs Isolation->Extraction Library cDNA library preparation Extraction->Library Sequencing Next-gen sequencing Library->Sequencing Analysis Data analysis Sequencing->Analysis End Translation profile Analysis->End

Ribosome profiling workflow.
In Vitro Translation Assay

In vitro translation systems allow for the study of translation in a controlled environment, enabling the precise manipulation of components such as modified tRNAs.

Methodology:

  • Preparation of Components:

    • Ribosomes: Purified 70S or 80S ribosomes.

    • tRNAs: A mixture of total tRNAs, either with or without the m2,2'O-G modification.

    • mRNA: A specific mRNA template encoding a reporter protein (e.g., luciferase or GFP).

    • Amino Acids: A mixture of all 20 amino acids, with one being radioactively labeled (e.g., [35S]-methionine).

    • Translation Factors: Purified initiation, elongation, and release factors.

    • Energy Source: ATP and GTP.

  • Reaction Assembly: All components are combined in a reaction buffer at an optimal temperature.

  • Incubation: The reaction is incubated to allow for protein synthesis.

  • Analysis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by SDS-PAGE and autoradiography, or by measuring the activity of the reporter protein.

In_Vitro_Translation cluster_components Reaction Components Ribosomes Ribosomes Reaction Assemble Reaction & Incubate Ribosomes->Reaction tRNA tRNA (+/- m2,2'O-G) tRNA->Reaction mRNA mRNA template mRNA->Reaction AminoAcids Amino Acids ([35S]-Met) AminoAcids->Reaction Factors Translation Factors Factors->Reaction Energy ATP/GTP Energy->Reaction Analysis Quantify Protein Synthesis (SDS-PAGE, Autoradiography) Reaction->Analysis

In vitro translation assay workflow.

Signaling and Regulatory Pathways

The synthesis of m2,2'O-G is tightly linked to cellular signaling pathways that respond to environmental cues and stress. The activity of TRMT1 can be modulated by cellular states, thereby influencing the pool of correctly modified tRNAs and, consequently, the translational capacity of the cell.

Recent studies have shown that TRMT1 and its homolog TRMT1L change their subcellular localization upon neuronal activation, suggesting a role for these enzymes in neuronal plasticity.[8] This relocalization may alter their access to tRNA substrates, leading to changes in the modification status of specific tRNAs and the translation of a subset of mRNAs involved in neuronal function.

Furthermore, TRMT1-catalyzed tRNA modifications have been implicated in the cellular response to oxidative stress.[1] Cells deficient in TRMT1 exhibit increased levels of reactive oxygen species (ROS) and are more sensitive to oxidizing agents. This suggests a feedback loop where oxidative stress might regulate TRMT1 activity, which in turn modulates the translation of proteins involved in the stress response.

TRMT1_Signaling cluster_stimuli Cellular Stimuli cluster_regulation Enzyme Regulation cluster_modification tRNA Modification cluster_translation Translation Control cluster_response Cellular Response Neuronal_Activation Neuronal Activation TRMT1_Regulation TRMT1 Activity/ Localization Neuronal_Activation->TRMT1_Regulation modulates Oxidative_Stress Oxidative Stress Oxidative_Stress->TRMT1_Regulation modulates tRNA_Modification tRNA m2,2'O-G Synthesis TRMT1_Regulation->tRNA_Modification catalyzes tRNA_Stability tRNA Stability & Folding tRNA_Modification->tRNA_Stability ensures Ribosome_Function Ribosome Function (Fidelity, Efficiency) tRNA_Stability->Ribosome_Function impacts Protein_Synthesis Global Protein Synthesis Ribosome_Function->Protein_Synthesis determines Neuronal_Plasticity Neuronal Plasticity Protein_Synthesis->Neuronal_Plasticity Stress_Response Stress Response Protein_Synthesis->Stress_Response

TRMT1 signaling pathway.

Implications for Drug Development

The critical role of m2,2'O-G in maintaining translational fidelity and efficiency makes the enzymes involved in its synthesis, particularly TRMT1, potential targets for therapeutic intervention.

  • Anticancer Agents: Cancer cells often exhibit elevated rates of protein synthesis to support their rapid proliferation. Targeting TRMT1 could selectively impair the translational capacity of cancer cells, leading to reduced growth and survival.

  • Neurological Disorders: The link between TRMT1 dysfunction and intellectual disability suggests that modulating TRMT1 activity could be a therapeutic strategy for certain neurological conditions.[2]

  • Antimicrobial Agents: As m2,2'O-G is present in archaea and eukaryotes but less common in bacteria, targeting the enzymes responsible for this modification could provide a basis for the development of selective antimicrobial drugs.

Conclusion

This compound is a vital tRNA modification that ensures the structural integrity of tRNA molecules, thereby exerting a profound impact on the efficiency and fidelity of ribosomal protein synthesis. While the direct quantitative effects on individual ribosomal processes are still an active area of research, the global consequences of its absence are significant. The enzyme responsible for its synthesis, TRMT1, represents a promising target for the development of novel therapeutics for a range of human diseases. Further research into the regulation of TRMT1 and the precise molecular mechanisms by which m2,2'O-G influences ribosome function will undoubtedly open new avenues for understanding and manipulating the complex process of protein translation.

References

An In-depth Technical Guide to the Identification of N2,2'-O-Dimethylguanosine Methyltransferase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymes responsible for the N2,2'-O-Dimethylguanosine (m2,2'O-Gm) modification in RNA, with a focus on their identification, characterization, and the experimental methodologies involved. This compound is a complex RNA modification that results from two distinct methylation events: the dimethylation of the exocyclic amine at the N2 position of guanosine and the methylation of the 2'-hydroxyl group of the ribose sugar. These modifications are critical for the structural integrity and function of transfer RNA (tRNA) and are implicated in various cellular processes and disease states.

Core Concepts in this compound Formation

The formation of this compound is not catalyzed by a single enzyme but rather involves the coordinated or sequential action of two distinct classes of methyltransferases:

  • N2-guanosine methyltransferases: These enzymes are responsible for the mono- and di-methylation of the guanine base.

  • 2'-O-ribose methyltransferases: These enzymes catalyze the methylation of the ribose sugar at the 2' position.

This guide will focus on the key enzymes identified to date that contribute to these modifications, particularly in tRNA.

Key this compound-Related Methyltransferases

Several key enzymes have been identified as crucial for the methylation events leading to or related to this compound in various organisms. The following table summarizes their primary characteristics.

EnzymeOrganismSubstrate RNATarget Nucleoside & PositionFunctionCofactor/ComplexAssociated Diseases
Trm1 Eukaryotes, ArchaeatRNAG26N2,N2-dimethylation--
FTSJ1 HumantRNAG34, C322'-O-methylationWDR6, THADAX-linked intellectual disability[1][2]
RlmL (YcbY) E. coli23S rRNAG2445N2-methylation--
TRMT11 HumantRNAG10N2-methylationTRMT112-
THUMPD3 HumantRNAG6N2-methylationTRMT112-

Experimental Protocols for Methyltransferase Identification and Characterization

The identification and characterization of RNA methyltransferases involve a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Recombinant Enzyme Expression and Purification

Objective: To produce sufficient quantities of the methyltransferase for in vitro assays.

Protocol (Example for FTSJ1):

  • Cloning: The coding sequence of the human FTSJ1 gene is cloned into a baculovirus transfer vector (e.g., pFastBac) with an appropriate tag (e.g., His-tag, GST-tag) for purification.

  • Baculovirus Generation: The recombinant transfer vector is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid DNA is then transfected into insect cells (e.g., Sf9) to produce recombinant baculovirus.

  • Protein Expression: Suspension cultures of insect cells (e.g., High Five) are infected with the high-titer recombinant baculovirus. Cells are harvested by centrifugation after a suitable incubation period (e.g., 48-72 hours).

  • Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Nonidet P-40, protease inhibitors) and lysed by sonication or dounce homogenization.

  • Purification: The lysate is cleared by centrifugation. The supernatant containing the tagged protein is then subjected to affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-agarose for GST-tagged proteins). The column is washed extensively, and the protein is eluted with an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

  • Further Purification (Optional): Size-exclusion chromatography can be performed to further purify the protein and assess its oligomeric state.

  • Verification: The purity of the recombinant protein is assessed by SDS-PAGE and Coomassie blue staining. Protein identity can be confirmed by Western blotting or mass spectrometry.

In Vitro Methyltransferase Activity Assay

Objective: To determine the enzymatic activity and substrate specificity of the purified methyltransferase.

Protocol (Example for FTSJ1-WDR6 complex):

  • Substrate Preparation: Unmodified tRNA substrate is prepared by in vitro transcription using T7 RNA polymerase or purified from a knockout cell line (e.g., ftsj1 knockout HEK293T cells) to obtain tRNA with pre-existing modifications other than the one being studied.

  • Reaction Mixture: The reaction is set up in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 10 mM KCl, 0.1 mM EDTA) containing the purified recombinant FTSJ1 and WDR6 proteins, the tRNA substrate, and the methyl donor S-adenosyl-L-methionine (SAM). A radioactive label (e.g., [3H]SAM) can be used for detection.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

  • RNA Purification: The reaction is stopped, and the tRNA is purified from the reaction mixture, for example, by phenol-chloroform extraction and ethanol precipitation.

  • Analysis:

    • Filter-binding assay: If a radioactive methyl donor is used, the purified tRNA is spotted onto a filter membrane, washed, and the incorporated radioactivity is measured using a scintillation counter.

    • Mass Spectrometry: The tRNA is digested into nucleosides or fragments and analyzed by LC-MS/MS to identify and quantify the specific methylation.

Identification and Quantification of RNA Modifications by Mass Spectrometry

Objective: To precisely identify the chemical nature and position of the RNA modification and to quantify its abundance.

Protocol:

  • RNA Isolation: Total RNA or a specific RNA fraction (e.g., tRNA) is isolated from cells or tissues.

  • RNA Digestion: The purified RNA is completely digested to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Liquid Chromatography (LC): The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

  • Tandem Mass Spectrometry (MS/MS): The eluting nucleosides are introduced into a tandem mass spectrometer. The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each canonical and modified nucleoside are monitored.

  • Quantification: The amount of each nucleoside is determined by integrating the area under the peak in the chromatogram. Absolute quantification can be achieved using a standard curve generated with known amounts of purified nucleoside standards.

Signaling Pathways and Logical Relationships

The methylation of tRNA is not an isolated event but is integrated into broader cellular signaling networks that regulate cell growth, proliferation, and stress responses. Dysregulation of tRNA methylation has been linked to various diseases, including cancer and neurological disorders.

Below are Graphviz diagrams illustrating key processes and relationships in the study of this compound methyltransferases.

Enzymatic_Reaction cluster_N2_methylation N2-Methylation cluster_2_O_methylation 2'-O-Methylation G Guanosine m2G N2-Methylguanosine G->m2G 1st Methylation m2_2G N2,N2-Dimethylguanosine m2G->m2_2G 2nd Methylation m2_2G_in N2,N2-Dimethylguanosine m2_2G->m2_2G_in Trm1 Trm1 SAH1 SAH Trm1->SAH1 SAH2 SAH Trm1->SAH2 SAM1 SAM SAM1->Trm1 SAM2 SAM SAM2->Trm1 m2_2_O_Gm This compound m2_2G_in->m2_2_O_Gm FTSJ1_complex FTSJ1-WDR6/THADA SAH3 SAH FTSJ1_complex->SAH3 SAM3 SAM SAM3->FTSJ1_complex Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Validation cluster_in_vitro In Vitro Characterization bioinformatics Candidate Gene Identification (Sequence Homology) knockout Gene Knockout/ Knockdown bioinformatics->knockout expression Recombinant Protein Expression & Purification bioinformatics->expression phenotype Phenotypic Analysis knockout->phenotype modification_analysis tRNA Modification Analysis (LC-MS/MS) knockout->modification_analysis activity_assay In Vitro Methyltransferase Activity Assay modification_analysis->activity_assay expression->activity_assay kinetics Enzyme Kinetics (Km, kcat) activity_assay->kinetics Signaling_Pathway cluster_regulation Regulation of Translation cluster_cellular_outcome Cellular Outcomes cluster_disease Disease States tRNA_MTases tRNA Methyltransferases (e.g., Trm1, FTSJ1) tRNA_mod tRNA Modification (e.g., m2,2'O-Gm) tRNA_MTases->tRNA_mod tRNA_stability tRNA Stability & Folding tRNA_mod->tRNA_stability codon_decoding Codon Decoding Efficiency & Fidelity tRNA_stability->codon_decoding translation Protein Translation codon_decoding->translation proliferation Cell Proliferation translation->proliferation stress_response Stress Response translation->stress_response development Neuronal Development translation->development cancer Cancer proliferation->cancer Dysregulation neuro_disorders Neurological Disorders development->neuro_disorders Dysregulation

References

A Technical Guide to TRMT1 and N2,2'-O-Dimethylguanosine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tRNA Methyltransferase 1 (TRMT1) enzyme, its catalytic activity in the formation of N2,2'-O-Dimethylguanosine (m2,2G), and the profound cellular implications of this RNA modification. We delve into the molecular mechanisms of TRMT1 function, its substrate recognition, and its critical roles in protein synthesis, redox homeostasis, and neurological development. This document consolidates quantitative data from key studies, details essential experimental protocols for investigating TRMT1, and provides visual diagrams of core pathways and workflows to facilitate a deeper understanding for researchers in academia and the pharmaceutical industry.

Introduction to TRMT1

TRNA Methyltransferase 1 (TRMT1) is a highly conserved enzyme responsible for catalyzing the formation of N2,N2-dimethylguanosine (m2,2G) in transfer RNAs (tRNAs).[1] This post-transcriptional modification is a crucial element in the intricate regulatory network of gene expression. TRMT1 is a member of the Rossmann fold methyltransferase family, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[2] The human TRMT1 gene encodes a protein that localizes to both the nucleus and mitochondria, reflecting its role in modifying both nuclear and mitochondrially encoded tRNAs.[3][4]

Functionally, TRMT1 dimethylates a single guanine residue at position 26 (G26) of most tRNAs.[5] It can also catalyze the formation of N2-methylguanosine (m2G) in a substrate-dependent manner.[6] The m2,2G modification is vital for maintaining tRNA structure, stability, and proper function in translation.[4][7] Consequently, the loss of TRMT1 function is associated with a range of cellular defects, including decreased protein synthesis, impaired redox homeostasis, and reduced cell proliferation.[3][7] Clinically, pathogenic variants in the TRMT1 gene are linked to autosomal recessive intellectual disability and syndromic neurodevelopmental disorders, highlighting the critical importance of TRMT1-mediated tRNA modification in human health.[1][5][7][8]

The TRMT1 Enzyme: Structure and Function

Gene, Domains, and Localization

The human TRMT1 protein is a 659-amino-acid polypeptide characterized by several key functional domains:[3]

  • S-adenosyl-methionine (SAM) Binding Methyltransferase Domain: The catalytic core responsible for binding the methyl donor SAM and transferring methyl groups to the target guanosine.[4]

  • Zinc Finger Motif: A C-terminal C3H1-type zinc finger motif is involved in tRNA binding.[1][3]

  • Nuclear Localization Signal (NLS): A bipartite NLS embedded within the zinc finger motif facilitates the protein's import into the nucleus.[3]

  • Mitochondrial Targeting Signal (MTS): An N-terminal signal peptide directs the import of the nucleus-encoded TRMT1 into the mitochondria.[3][4]

This dual localization allows TRMT1 to modify tRNAs in both the cytoplasm (originating from the nucleus) and within the mitochondria, underscoring its broad impact on cellular translation.[3]

Catalytic Mechanism and Substrate Recognition

The formation of m2G and m2,2G by TRMT1 follows an SN2-like substitution mechanism, where the enzyme facilitates the transfer of methyl groups from SAM to the exocyclic nitrogen (N2) of the guanine base.[2]

Human TRMT1 exhibits specificity for G26 in both cytoplasmic and mitochondrial tRNAs.[6] The recognition of its tRNA substrate is not merely based on the target guanosine but depends on specific structural elements within the tRNA's D-arm. For efficient m2,2G26 formation, human TRMT1 requires the presence of a semi-conserved C11:G24 base pair.[6] Additionally, either a U10:A25 or a G10:C25 base pair is necessary for this modification to occur.[2][6] These recognition criteria explain the distinct distribution patterns of m2G and m2,2G across different tRNA species.[6]

Cellular Roles and Signaling Pathways

The modification installed by TRMT1 is not a passive structural feature but an active player in cellular physiology.

Regulation of Translation and Cellular Proliferation

The m2,2G modification is critical for tRNA structural integrity. Its presence helps prevent alternative, non-functional tRNA conformations.[4] Human cells deficient in TRMT1, and therefore lacking m2,2G, show significant defects, including decreased rates of global protein synthesis and reduced cellular proliferation.[3][7] Furthermore, the stability of specific tRNAs, such as those for tyrosine and serine, is dependent on m2,2G modifications.[4][9]

Maintenance of Redox Homeostasis

A crucial and somewhat unexpected role for TRMT1 is in the maintenance of cellular redox balance. TRMT1-deficient human cells exhibit increased levels of endogenous reactive oxygen species (ROS) and are hypersensitive to external oxidizing agents.[3] This phenotype can be partially rescued by treatment with the antioxidant N-acetylcysteine (NAC), which also alleviates the slow-growth defect of these cells.[3] This links tRNA modification directly to the cell's ability to manage oxidative stress.

Implications in Neurological Disorders

The brain is particularly sensitive to perturbations in translation efficiency and fidelity.[1] Loss-of-function mutations in TRMT1, including frameshift and missense variants, are a cause of autosomal-recessive intellectual disability (ID) and other complex neurodevelopmental disorders.[1][6][7] Patient-derived cells with these mutations show a severe deficiency in m2,2G levels, confirming the pathogenic link between the loss of this specific tRNA modification and neurological dysfunction.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on TRMT1, providing a clear comparison of its activity and the effects of its disruption.

Table 1: Impact of TRMT1 Deficiency on m2,2G Modification Levels

Cell Line / ConditionTarget tRNAm2,2G Level ChangeMethod of DetectionReference
TRMT1 Knockout (KO) Human CellsTotal tRNANear complete lossPrimer Extension[3]
Patient Cells (R323C missense variant)Total tRNA32-fold decreaseLC-MS[1]
TRMT1 KO Human CellsTyrosine tRNAs~50% reductionLC-MS[4][10]
TRMT1L KO Human CellsTyrosine tRNAs~50% reductionLC-MS[4][10]

Table 2: Kinetic Parameters of TRMT1 Peptide Cleavage by SARS-CoV-2 Mpro

Peptide Substratekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Reference
nsp4/5 (canonical)0.28 ± 0.0114.8 ± 1.21.9 x 10⁴[11]
nsp8/90.012 ± 0.00175.3 ± 17.51.6 x 10²[11]
TRMT1 (526-536)0.004 ± 0.000135.8 ± 3.41.1 x 10²[11]
Note: These data indicate that the TRMT1 cleavage site is a viable, albeit less efficient, substrate for the SARS-CoV-2 main protease (Mpro) compared to its canonical viral target, with kinetics very similar to the viral nsp8/9 site.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of TRMT1 and m2,2G. Below are protocols for key experiments cited in the literature.

Detection of m2,2G Modification

5.1.1. Primer Extension Assay This method detects RNA modifications at single-nucleotide resolution. The bulky m2,2G modification causes a block in reverse transcription (RT), leading to a truncated cDNA product.

  • Principle: A radiolabeled or fluorescently labeled DNA primer is annealed to a specific tRNA. Reverse transcriptase extends the primer, but terminates at the position of the m2,2G modification. The absence of the modification allows the enzyme to read through.

  • Protocol:

    • Total RNA is isolated from cells.

    • A 5'-end labeled (e.g., with ³²P-ATP) oligonucleotide primer, complementary to a region downstream of position 26 of the target tRNA, is annealed to 1-5 µg of total RNA.

    • The primer extension reaction is carried out using a reverse transcriptase (e.g., AMV or SuperScript) in the presence of dNTPs.

    • The reaction products are resolved on a high-resolution denaturing polyacrylamide gel (e.g., 15% urea-PAGE).

    • The gel is visualized by autoradiography or fluorescence imaging. A band corresponding to the RT stop at G26 indicates the presence of m2,2G. A decrease in this band and an increase in a longer "read-through" product indicates a loss of modification.[1][3][7]

5.1.2. Positive Hybridization in the Absence of Modification (PHA) Assay This Northern blot-based technique relies on the principle that m2,2G impairs Watson-Crick base pairing.

  • Principle: A specific DNA probe spanning the G26 region of a tRNA will hybridize more strongly to an unmodified tRNA than to a tRNA containing the m2,2G modification.

  • Protocol:

    • Total RNA is separated by denaturing PAGE and transferred to a nylon membrane.

    • The membrane is hybridized with a labeled "PHA probe" designed to span position G26.

    • The membrane is stripped and re-hybridized with a control probe targeting a different, unmodified region of the same tRNA (e.g., the T-loop) for normalization.

    • Signals are quantified. An increase in the normalized PHA probe signal in mutant or knockout cells compared to wild-type indicates a loss of m2,2G modification.[3]

5.1.3. Liquid Chromatography-Mass Spectrometry (LC-MS) This is the gold standard for quantitative analysis of nucleoside modifications.

  • Principle: RNA is enzymatically digested down to individual nucleosides. The resulting mixture is separated by high-performance liquid chromatography and analyzed by a mass spectrometer, which identifies and quantifies each nucleoside based on its unique mass-to-charge ratio.

  • Protocol:

    • Total RNA or purified tRNA is hydrolyzed to nucleosides using a cocktail of enzymes (e.g., benzonase, bacterial alkaline phosphatase, phosphodiesterase I).[12]

    • The nucleoside mixture is separated by UPLC on a suitable column (e.g., HILIC).[12]

    • The eluate is introduced into a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode.[12]

    • Nucleosides are quantified by comparing their signal to a standard curve generated from pure nucleoside standards.[12] The mass transition for m2,2G is typically m/z 321.1 to 180.2.[12]

TRMT1 Activity and Interaction Assays

5.2.1. RNA Immunoprecipitation (RIP) This assay is used to determine if TRMT1 binds to specific tRNAs in vivo.

  • Protocol:

    • Cells are transfected with a construct expressing FLAG-tagged TRMT1 (wild-type or mutant).

    • Cells are lysed under non-denaturing conditions.

    • The lysate is incubated with anti-FLAG antibody-conjugated beads (e.g., magnetic M2 beads) to immunoprecipitate the TRMT1-RNA complexes.

    • After extensive washing, the co-purifying RNAs are extracted from the beads.

    • The presence of specific tRNAs is analyzed by Northern blotting or RT-qPCR.[1][3]

5.2.2. Western Blotting Used to analyze TRMT1 protein levels or cleavage.

  • Protocol:

    • Protein lysates are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific to TRMT1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[13]

Mandatory Visualizations

TRMT1_Catalytic_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Guanosine Guanosine @ G26 (in tRNA) TRMT1 TRMT1 Guanosine->TRMT1 Substrate Binding SAM S-Adenosyl-L-methionine (SAM) SAM->TRMT1 Co-substrate Binding SAM->TRMT1 m2G N2-methylguanosine (m2G) TRMT1->m2G 1st Methylation m22G N2,N2-dimethylguanosine (m2,2G) TRMT1->m22G 2nd Methylation SAH S-Adenosyl-L-homocysteine (SAH) TRMT1->SAH Product Release m2G->TRMT1 Intermediate Binding

Caption: Catalytic cycle of m2,2G formation by TRMT1.

Primer_Extension_Workflow cluster_analysis Result Interpretation start Isolate Total RNA step1 Anneal 5'-labeled DNA Primer to tRNA start->step1 step2 Add Reverse Transcriptase + dNTPs step1->step2 step3 Perform Extension Reaction step2->step3 step4 Denaturing Urea-PAGE step3->step4 step5 Visualize Gel (Autoradiography/Fluorescence) step4->step5 end Analyze Results step5->end result1 Band at G26 = m2,2G Present (RT Stop) end->result1 result2 Longer Band = m2,2G Absent (Read-through) end->result2 TRMT1_Loss_of_Function_Pathway TRMT1_mut TRMT1 Loss-of-Function (e.g., mutation) mod_loss ↓ Decrease in tRNA m2,2G Modification TRMT1_mut->mod_loss tRNA_instability tRNA Instability & Structural Defects mod_loss->tRNA_instability ros_increase ↑ Increased ROS & Oxidative Stress mod_loss->ros_increase translation_defect Impaired Global Protein Synthesis tRNA_instability->translation_defect prolif_defect Decreased Cellular Proliferation translation_defect->prolif_defect neuro_defect Neurodevelopmental Disorders (ID) translation_defect->neuro_defect ros_increase->neuro_defect

References

A Technical Guide to the Role of N2,2'-O-Dimethylguanosine (m2,2G) in Maintaining tRNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptional modification found in transfer RNA (tRNA) across various domains of life, indicating its universally conserved functional importance.[1] Located predominantly at position 26 in the hinge region between the D-arm and the anticodon stem of eukaryotic tRNAs, this modification plays a pivotal role in ensuring the structural integrity and stability of the molecule.[1][2][3] By preventing alternative, non-functional conformations, m2,2G acts as a critical determinant for correct tRNA folding. This technical guide provides an in-depth analysis of the structural and biochemical functions of m2,2G, details the enzymatic machinery responsible for its formation, presents quantitative data on its impact on RNA stability, and outlines key experimental protocols for its study.

Introduction: The Significance of tRNA Modification

Transfer RNAs are central to protein synthesis and are the most heavily modified class of RNA, with eukaryotic tRNAs containing an average of 13 modified nucleosides.[1] These modifications, found in all regions of the tRNA, are crucial for regulating tRNA folding, structure, stability, and interactions with other components of the translational machinery.[1] Among these, this compound (m2,2G) is a key modification essential for maintaining the canonical L-shaped architecture of tRNA, thereby ensuring its biological activity.[4]

The Structural Role of this compound (m2,2G)

The primary role of m2,2G in tRNA stability is not through direct thermodynamic stabilization of the folded state, but rather by acting as a "structural gatekeeper" that prevents misfolding.

2.1. Prevention of Alternative Conformations The dimethylation of the exocyclic amino group (N2) of guanosine at position 26 (G26) introduces significant steric hindrance. This modification eliminates the ability of the N2 group to act as a hydrogen bond donor, which virtually prevents it from forming a canonical Watson-Crick base pair with cytosine (C).[2][3][5] In many tRNAs, an unmodified G26 could potentially mispair with a cytosine at position 11 (C11), leading to an extended D-stem and a dramatic alteration of the tRNA's tertiary structure into a non-functional, extended hairpin-like form.[5][6]

The presence of m2,2G at position 26 forces the correct tertiary interaction, typically a base pair with adenosine at position 44 (A44), which is crucial for forming the correct L-shaped structure.[2][3][7] Therefore, m2,2G is considered an essential element for preventing the formation of inactive tRNA conformers, effectively acting as an RNA chaperone.[2] This role is particularly critical in eukaryotes and some hyperthermophilic archaea, where it ensures correctly folded tRNAs are available for protein synthesis.[1][2]

dot

Caption: Structural role of m2,2G in preventing tRNA misfolding.

2.2. Contribution to Tertiary Structure The m2,2G26:A44 base pair is a key component of the tRNA core, located at the junction of the D- and anticodon-stems.[2] This interaction, along with others like the G10-C25 pair, helps to maintain the precise three-dimensional architecture required for aminoacylation and interaction with the ribosome.[1] While the modification itself can have a context-dependent destabilizing effect on simple RNA duplexes, its role within the complex tertiary structure of tRNA is to enforce a globally stable and functional fold.[2]

Enzymatic Formation of m2,2G

The formation of m2,2G is a post-transcriptional event catalyzed by the enzyme tRNA (N2,N2-dimethylguanosine) methyltransferase , encoded by the TRM1 gene in yeast and its orthologs (e.g., TRMT1 in humans).[4][8][9][10]

The reaction proceeds in two successive steps, using S-adenosyl-L-methionine (SAM) as the methyl group donor for each step.

  • Guanosine (G) → N2-methylguanosine (m2G)

  • N2-methylguanosine (m2G) → N2,N2-dimethylguanosine (m2,2G)

The Trm1 enzyme contains conserved SAM-binding motifs and recognizes specific structural elements within the tRNA substrate.[9] Key identity elements for the yeast Trm1 enzyme include two G-C base pairs in the D-stem (G10-C25 and C11-G24) and a variable loop of at least five nucleotides.[8] These elements ensure that G26 is presented to the enzyme in the correct orientation within the tRNA's 3D core for efficient dimethylation.[8]

dot

Enzymatic_Formation_of_m22G tRNA_G26 tRNA with Guanosine-26 Trm1_1 Trm1 Enzyme tRNA_G26->Trm1_1 tRNA_m2G26 tRNA with m2G-26 Trm1_2 Trm1 Enzyme tRNA_m2G26->Trm1_2 tRNA_m22G26 tRNA with m2,2G-26 SAM1 SAM SAM1->Trm1_1 SAH1 SAH SAM2 SAM SAM2->Trm1_2 SAH2 SAH Trm1_1->tRNA_m2G26 First Methylation Trm1_1->SAH1 Trm1_2->tRNA_m22G26 Second Methylation Trm1_2->SAH2

Caption: Enzymatic pathway for m2,2G formation by the Trm1 enzyme.

Quantitative Data on Stability

Direct quantitative analysis of the stabilizing effect of m2,2G on an entire tRNA molecule is complex. However, studies using model RNA duplexes have provided insights into its thermodynamic properties. The primary contribution of m2,2G is preventing misfolding rather than increasing the melting temperature (Tm) of the correctly folded structure. In some contexts, it can even be destabilizing.

RNA ContextModificationChange in Melting Temp (ΔTm)ObservationReference
Self-complementary RNA duplex with G:A pairsG → m2,2G-1.9 °C to -6.1 °CDestabilizing effect on duplexes with m2,2G:A pairs.Pallan et al., 2008[2][3]
RNA duplex vs. hairpin equilibriumG → m2,2GNot specifiedShifts equilibrium toward hairpin formation.Pallan et al., 2008[1][2]

This data highlights that in a simple duplex, m2,2G can be destabilizing. However, in the context of a full tRNA, its ability to prevent incorrect base-pairing (e.g., G26-C11) and enforce the correct tertiary structure (involving G26-A44) leads to a more stable population of functional molecules, thus enhancing overall biological stability.

Experimental Protocols

Studying the role of m2,2G requires robust methods for tRNA isolation, modification detection, and stability analysis.

dot

Experimental_Workflow cluster_detection Modification Detection cluster_stability Stability Analysis start Cell Culture / Tissue rna_extraction Total RNA Extraction start->rna_extraction tRNA_isolation tRNA Isolation (e.g., Ion-Exchange Chromatography) rna_extraction->tRNA_isolation lcms Hydrolysis to Nucleosides & LC-MS/MS Analysis tRNA_isolation->lcms Quantitative Analysis inb Immuno-Northern Blotting (Anti-m2,2G Antibody) tRNA_isolation->inb Qualitative/Semi-Quantitative uv_melt Thermal Denaturation (UV Melting Assay for Tm) tRNA_isolation->uv_melt Thermodynamic Stability degradation In Vitro Nuclease Degradation Assay tRNA_isolation->degradation Biochemical Stability

References

evolutionary conservation of N2,2'-O-Dimethylguanosine modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Conservation of N2,2'-O-Dimethylguanosine (m2,2G) Modification

Introduction

Post-transcriptional modifications of RNA molecules represent a critical layer of gene expression regulation, expanding the chemical diversity of the four canonical ribonucleosides and enabling a wide range of structural and functional roles.[1][2] Among the more than 170 known RNA modifications, this compound (m2,2G) is a highly conserved modification of guanosine, characterized by the addition of two methyl groups to the exocyclic nitrogen at position 2 (N2) of the guanine base.[3] First discovered over 50 years ago, m2,2G is predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a crucial role in maintaining structural integrity, ensuring proper folding, and facilitating efficient protein synthesis.[1][2][4] This technical guide provides a comprehensive overview of the evolutionary conservation of the m2,2G modification, the enzymatic machinery responsible for its installation, its functional significance, and the state-of-the-art methodologies used for its detection and analysis.

Evolutionary Conservation and Location of m2,2G

The m2,2G modification is a testament to evolutionary conservation, being present in all three domains of life: Eukarya, Bacteria, and Archaea.[1][5] Its primary and most conserved location is within tRNA molecules, specifically at position 26, which is situated in the hinge region between the D-arm and the anticodon stem.[1][2][6] This strategic placement is critical for stabilizing the canonical L-shaped tertiary structure of tRNA.[4][7]

In eukaryotes, m2,2G is found on both cytosolic and mitochondrial tRNAs at position 26.[7][8] A notable exception and a more recent evolutionary development is observed in vertebrates, where a second m2,2G modification can be found at position 27, specifically in tyrosine tRNAs (tRNA-Tyr).[9][10][11] In addition to tRNA, m2,2G and its precursor N2-methylguanosine (m2G) have been detected in bacterial and archaeal ribosomal RNAs (rRNAs).[1]

The m2,2G Methyltransferase Machinery

The formation of m2,2G is catalyzed by a highly conserved family of S-adenosyl-L-methionine (SAM)-dependent enzymes known as tRNA methyltransferase 1 (Trm1).[3][7] These enzymes recognize specific tRNA substrates and catalyze the transfer of two methyl groups from SAM to the guanosine at the target position.

  • In Yeast (Saccharomyces cerevisiae): A single enzyme, Trm1p, is responsible for the m2,2G26 modification in both cytosolic and mitochondrial tRNAs.[7]

  • In Humans and other Vertebrates: The enzymatic function is divided between two paralogs, TRMT1 and TRMT1L, which likely arose from a gene duplication event.[10]

    • TRMT1 is the primary enzyme responsible for catalyzing the formation of m2,2G at position 26 of both cytosolic and mitochondrial tRNAs.[7][8][10]

    • TRMT1L has evolved a specialized function and is the elusive enzyme that catalyzes m2,2G formation at position 27 of tRNA-Tyr.[9][10][11][12]

The loss of function of these enzymes has been linked to various human diseases, including autosomal-recessive intellectual disability, highlighting the critical biological role of the m2,2G modification.[7][10]

m22G_Formation_Pathway G26 Guanosine at position 26/27 (in tRNA) TRMT1 TRMT1 (Yeast Trm1p) TRMT1L (for G27) G26->TRMT1 Substrate SAM1 S-adenosyl- L-methionine (SAM) SAM1->TRMT1 Methyl Donor m22G This compound (m2,2G) TRMT1->m22G Catalyzes SAH S-adenosyl- L-homocysteine (SAH) TRMT1->SAH Byproduct

Enzymatic formation of m2,2G by TRMT1/TRMT1L enzymes.

Functional Significance of m2,2G Modification

The widespread conservation of m2,2G underscores its fundamental importance in cellular function. The primary roles of this modification are:

  • Structural Stabilization: The two methyl groups on the N2 atom of guanine prevent it from forming canonical Watson-Crick base pairs with cytosine.[1][4] This property is crucial at position 26 to prevent the formation of alternative, non-functional tRNA conformations, thereby acting as an "RNA chaperone" to ensure proper folding into the L-shaped structure.[4][7][13]

  • Translational Efficiency: By maintaining the correct tRNA structure, the m2,2G modification is essential for the stability of tRNA molecules and for efficient and accurate protein synthesis.[3][7] Human cells deficient in TRMT1 exhibit decreased global protein translation and reduced cellular proliferation.[9]

  • Cellular Stress Response: The m2,2G modification is dynamically regulated in response to environmental conditions, such as nutrient availability and oxidative stress, suggesting a role in cellular stress response pathways.[3][7][12]

Quantitative Data Presentation

The distribution and enzymatic origin of the m2,2G modification are highly conserved, as summarized in the table below.

Organism/DomainRNA TypePosition(s)Responsible Enzyme(s)Reference(s)
Eukarya
S. cerevisiae (Yeast)Cytosolic & Mitochondrial tRNA26Trm1p[7]
H. sapiens (Human)Cytosolic & Mitochondrial tRNA26TRMT1[7][8][10]
H. sapiens (Human)tRNA-Tyr27TRMT1L[9][10][11]
A. thaliana (Plant)Cytosolic tRNA26TRM1 Orthologs[14]
D. melanogaster (Insect)Cytosolic tRNA26TRM1 Ortholog[14]
Archaea tRNA10, 26Trm1 Homologs[5]
Bacteria rRNA-m2G/m2,2G MTases[1]

Experimental Protocols for m2,2G Analysis

Several robust methods are available for the detection, localization, and quantification of the m2,2G modification.

Protocol 1: Global Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of all RNA modifications, including m2,2G.

  • RNA Isolation: Isolate total RNA or enrich for a specific RNA species (e.g., tRNA) from cells or tissues of interest.

  • RNA Digestion: Digest the purified RNA completely into single nucleosides using a mixture of nucleases (e.g., Nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC), typically with a C18 reverse-phase column.[1]

  • Mass Spectrometry Analysis: Introduce the separated nucleosides into a mass spectrometer. The m2,2G nucleoside is identified and quantified based on its unique mass-to-charge ratio (m/z) and characteristic fragmentation pattern in MS/MS mode.[1][15] The quantity is determined by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard.

Protocol 2: Site-Specific Detection by Primer Extension

Primer extension analysis can detect modifications that block or pause the reverse transcriptase enzyme. The bulky dimethylated guanosine at position 26 often causes reverse transcriptase to terminate, allowing for site-specific detection.[1]

  • Primer Design: Design a DNA oligonucleotide primer that is complementary to a region downstream of the suspected modification site (e.g., position 26) in the target tRNA. The primer is typically labeled with a radioactive isotope (³²P) or a fluorescent dye.[14]

  • Annealing: Anneal the labeled primer to the total RNA sample.

  • Reverse Transcription: Perform a reverse transcription reaction using an enzyme like AMV reverse transcriptase.

  • Gel Electrophoresis: Separate the resulting cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

  • Analysis: The presence of the m2,2G modification will cause the reverse transcriptase to stall, producing a truncated cDNA product that is one nucleotide shorter than the full-length product. The presence and intensity of this truncated band indicate the location and relative abundance of the modification.[1][7]

Protocol 3: Positive Hybridization in Absence of Modification (PHA) Assay

This Northern blot-based technique leverages the fact that m2,2G impairs canonical base-pairing.[9]

  • RNA Electrophoresis and Transfer: Separate total RNA on a denaturing polyacrylamide gel and transfer to a nylon membrane.

  • Probe Design: Design a DNA oligonucleotide probe that spans the modification site (G26). This "PHA probe" is designed to hybridize to the unmodified tRNA but will hybridize poorly or not at all to the modified tRNA due to the disruption of base-pairing by m2,2G.[7] A second "T-loop" probe is used as a loading control.

  • Hybridization: Perform Northern hybridization with the labeled PHA probe.

  • Analysis: In a wild-type sample where m2,2G is present, the PHA probe signal will be low. In a sample where the modification is absent (e.g., a TRMT1 knockout), the probe can now hybridize efficiently, resulting in a strong signal.[7][9] An increase in the PHA probe signal, normalized to the control probe, indicates a loss of the m2,2G modification.

Experimental_Workflow start Start: Cell/Tissue Sample rna_iso RNA Isolation (Total or Enriched) start->rna_iso lcms Global Analysis (LC-MS/MS) rna_iso->lcms pe Site-Specific Analysis (Primer Extension) rna_iso->pe pha Site-Specific Analysis (PHA Northern Blot) rna_iso->pha digest Digestion to Nucleosides lcms->digest primer_anneal Primer Annealing pe->primer_anneal northern Northern Blot pha->northern hplc HPLC Separation digest->hplc ms Mass Spectrometry hplc->ms quant Quantification of m2,2G ms->quant rt Reverse Transcription primer_anneal->rt page Gel Electrophoresis rt->page detect_stop Detection of RT Stop page->detect_stop hybrid Probe Hybridization northern->hybrid detect_signal Detection of Signal (Loss of Modification) hybrid->detect_signal

Generalized workflow for the analysis of m2,2G RNA modification.

Conclusion

The this compound modification is a deeply conserved feature of the epitranscriptome, playing an indispensable role in tRNA biology across all domains of life. Its synthesis by the conserved Trm1 family of enzymes at the critical G26 position is a prime example of how chemical modifications are employed to enforce the structural and functional integrity of RNA. The evolution of a paralog, TRMT1L, in vertebrates for a specialized role at position 27 in tRNA-Tyr further highlights the importance of precise modification patterns. The link between defects in m2,2G formation and human disease underscores its significance in maintaining cellular homeostasis. The robust analytical methods available today continue to deepen our understanding of this vital RNA modification, paving the way for potential therapeutic strategies targeting the epitranscriptome.

References

N2,2'-O-Dimethylguanosine: An In-Depth Technical Guide to its Role as a Biomarker in Human Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA). Its presence in biological fluids, such as urine and serum, is gaining attention as a potential non-invasive biomarker for monitoring disease states, particularly in oncology and nephrology. This technical guide provides a comprehensive overview of m2,2G, including its biochemical origins, its association with human diseases, quantitative data from clinical studies, and detailed methodologies for its detection.

The Biochemical Origin of this compound

This compound is a product of tRNA metabolism. During the maturation of tRNA, specific enzymes introduce various modifications to the standard ribonucleosides. The dimethylation of guanosine at the N2 position is catalyzed by the TRMT1 (tRNA methyltransferase 1) enzyme. This modification primarily occurs at position 26 of many tRNAs, a critical region for maintaining the structural integrity and function of the tRNA molecule.[1][2][3]

In states of increased cellular turnover or apoptosis, such as in cancer, the degradation of tRNA is elevated. This process releases the modified nucleosides, including m2,2G, into the bloodstream. These small, water-soluble molecules are then filtered by the kidneys and excreted in the urine.[4][5] Consequently, the concentration of m2,2G in urine and serum can reflect the rate of whole-body RNA turnover and may be indicative of pathological processes.

tRNA_Lifecycle_and_m2_2G_Excretion cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_circulation Circulation & Excretion tRNA Gene tRNA Gene pre-tRNA pre-tRNA tRNA Gene->pre-tRNA Transcription Mature tRNA Mature tRNA pre-tRNA->Mature tRNA Processing & Modification Guanosine (G) at position 26 Guanosine (G) at position 26 Mature tRNA->Guanosine (G) at position 26 TRMT1 TRMT1 TRMT1->Guanosine (G) at position 26 Dimethylation This compound (m2,2G) at position 26 This compound (m2,2G) at position 26 Guanosine (G) at position 26->this compound (m2,2G) at position 26 Protein Synthesis Protein Synthesis This compound (m2,2G) at position 26->Protein Synthesis Functional tRNA tRNA Degradation tRNA Degradation Protein Synthesis->tRNA Degradation Turnover Bloodstream Bloodstream tRNA Degradation->Bloodstream Release of m2,2G Kidney Kidney Bloodstream->Kidney Filtration Urine Urine Kidney->Urine Excretion

Figure 1: Lifecycle of tRNA and the generation of urinary this compound. This diagram illustrates the synthesis and modification of tRNA, its role in protein synthesis, subsequent degradation, and the excretion of modified nucleosides like m2,2G.

This compound as a Biomarker in Human Disease

Elevated levels of m2,2G have been reported in several human diseases, suggesting its potential as a biomarker.

Cancer

Increased cellular proliferation and turnover are hallmarks of cancer, leading to a higher rate of RNA metabolism and subsequent release of modified nucleosides.

  • Breast Cancer: Studies have shown that a significant percentage of breast cancer patients exhibit elevated urinary levels of m2,2G compared to healthy controls. One study reported that 35.1% of patients with metastatic breast cancer had elevated levels of this biomarker.[6] Another study found that urinary nucleoside profiles, including m2,2G, could distinguish breast cancer patients from healthy individuals with a sensitivity of 76.9%.[4]

  • Bladder Cancer: Research on urinary nucleosides as biomarkers for bladder cancer has also included m2,2G. Although specific quantitative data for m2,2G alone is limited in the reviewed literature, studies on panels of modified nucleosides have shown promise in differentiating bladder cancer patients from healthy controls.[7]

  • Leukemia: Elevated serum levels of N2,N2-dimethylguanosine have been observed in patients with acute leukemia, exceeding the normal mean by several standard deviations.[8]

Disease StateSample TypeFindingPatient Cohort with Elevated Levels (%)Reference
Breast Cancer (Metastatic)UrineElevated m2,2G levels35.1% (46/131)[6]
Breast Cancer (Preoperative)UrineElevated m2,2G levels21.4% (3/14)[6]
Breast Cancer (Postoperative N+)UrineElevated m2,2G levels21.4% (6/28)[6]
Breast CancerUrineElevated nucleoside profile76.9% (20/26)[4]
Acute LeukemiaSerumElevated m2,2G levelsSignificantly above normal mean[8]

Table 1: Summary of Quantitative Data for this compound in Cancer

Chronic Kidney Disease (CKD)

The kidneys play a crucial role in filtering and excreting waste products, including modified nucleosides. Therefore, impaired kidney function can affect the urinary levels of these molecules. Studies have identified N2,N2-dimethylguanosine as one of the metabolites with altered levels in patients with CKD, suggesting its potential as a biomarker for kidney dysfunction.[9] The urinary excretion of m2,2G may be reduced in patients with kidney failure, potentially reflecting impaired proximal tubule health.[9]

Disease StageSample TypeExpected FindingReference
Chronic Kidney DiseaseSerum/UrineAltered m2,2G levels[9]
Kidney FailureUrineReduced m2,2G excretion[9]

Table 2: this compound in Chronic Kidney Disease

Experimental Protocols for this compound Quantification

The gold standard for the sensitive and specific quantification of m2,2G in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Urine

A robust sample preparation protocol is crucial for accurate quantification and to minimize matrix effects.

  • Thawing and Centrifugation: Frozen urine samples are thawed on ice. To remove particulate matter and cells, the samples are centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-N2,2'-O-Dimethylguanosine) is added to the supernatant. This is critical for accurate quantification by correcting for sample loss during preparation and for variations in instrument response.

  • Protein Precipitation/Extraction: To remove proteins and other interfering substances, an organic solvent is added. A common method is to add a 9-fold volume of cold acetonitrile to the urine sample. The mixture is vortexed and incubated at a low temperature (e.g., -20°C) for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation and Supernatant Collection: The sample is centrifuged again under the same conditions as step 1. The resulting supernatant, containing the nucleosides, is carefully transferred to a new tube.

  • Drying and Reconstitution: The supernatant is dried down, typically using a vacuum concentrator. The dried residue is then reconstituted in a small volume of a solvent compatible with the LC mobile phase (e.g., 10% acetonitrile in water).

Urine_Sample_Prep_Workflow start Urine Sample centrifuge1 Centrifuge (10,000 x g, 10 min, 4°C) start->centrifuge1 add_is Add Internal Standard centrifuge1->add_is add_acn Add 9 vols Acetonitrile (-20°C, 30 min) add_is->add_acn centrifuge2 Centrifuge (10,000 x g, 10 min, 4°C) add_acn->centrifuge2 transfer_supernatant Transfer Supernatant centrifuge2->transfer_supernatant dry_down Dry Down (Vacuum Concentrator) transfer_supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end Analysis by LC-MS/MS reconstitute->end

Figure 2: Workflow for the preparation of urine samples for this compound analysis by LC-MS/MS.
LC-MS/MS Analysis

  • Chromatographic Separation: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of modified nucleosides.

    • Mobile Phase A: Typically an aqueous solution with a small amount of an acid (e.g., 0.1% formic acid) and a buffer (e.g., ammonium formate).

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol, also containing a small amount of acid.

    • Gradient Elution: A gradient is run from a low to a high percentage of Mobile Phase B to elute the nucleosides based on their polarity.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting a specific precursor ion for m2,2G and its corresponding product ion, as well as the precursor and product ions for the internal standard. This highly selective detection method minimizes interferences from other molecules in the sample.

    • Quantification: The concentration of m2,2G in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of m2,2G. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.[5]

Conclusion

This compound is a promising, non-invasive biomarker with potential applications in the diagnosis and monitoring of cancer and chronic kidney disease. Its origin from tRNA turnover provides a direct link to cellular metabolism and proliferation. While further large-scale clinical validation studies are needed to establish definitive clinical utility and reference ranges, the analytical methods for its accurate quantification are well-established. The continued investigation of m2,2G and other modified nucleosides is likely to provide valuable insights into disease pathogenesis and may lead to the development of novel diagnostic and prognostic tools.

References

An In-depth Technical Guide to the Cellular Localization of N2,2'-O-Dimethylguanosine (m2,2G) Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of the N2,2'-O-Dimethylguanosine (m2,2G) RNA modification. We delve into its distribution across cellular compartments, the enzymatic machinery responsible, and the experimental methodologies used for its detection and quantification. Furthermore, this guide explores the functional implications of m2,2G's localization, particularly in the context of cellular stress responses and its emerging role in disease and drug development.

Subcellular Distribution of m2,2G Modification

The this compound (m2,2G) modification is a post-transcriptional alteration primarily found in transfer RNA (tRNA).[1][2][3][4][5][6] Its presence is crucial for the structural integrity and proper function of tRNA molecules in protein synthesis.[1][2][4] The subcellular localization of this modification is dictated by the location of the modifying enzyme, tRNA methyltransferase 1 (TRMT1).

Studies in human cells have demonstrated that TRMT1 resides in both the nucleus and the mitochondria .[2][7] This dual localization is critical as TRMT1 is responsible for catalyzing the dimethylation of guanosine at position 26 on both nuclear- and mitochondrial-encoded tRNAs.[2][8][9][10]

  • Nuclear Localization: In the nucleus, TRMT1 modifies tRNAs that are transcribed from the nuclear genome. Immunofluorescence studies have shown a pan-nuclear staining pattern for TRMT1.[2] Biochemical fractionation experiments also confirm the presence of the enzyme in the nuclear compartment.[11]

  • Mitochondrial Localization: TRMT1 is also imported into the mitochondria, where it modifies mitochondrial-encoded tRNAs.[2][9] This is consistent with the observation of a filamentous staining pattern for TRMT1 in the cytoplasm that colocalizes with mitochondria.[2]

While the primary location of m2,2G is tRNA, related N2-methylguanosine (m2G) modifications have been identified in ribosomal RNA (rRNA) and U6 small nuclear RNA (snRNA). Furthermore, m2,2G itself has been detected in yeast messenger RNA (mRNA), suggesting its roles may extend beyond tRNA biology.[1][3]

Quantitative Analysis of m2,2G Subcellular Abundance

While the presence of m2,2G in the nucleus and mitochondria is well-established, a detailed quantitative comparison of its abundance in different subcellular compartments is not extensively documented in the current literature. However, the methodologies for such an analysis are well-defined and rely on the coupling of subcellular fractionation with sensitive analytical techniques like mass spectrometry.

The following table outlines a hypothetical structure for presenting such quantitative data, which would be the goal of future research in this area.

Cellular CompartmentRNA Typem2,2G Abundance (fmol/µg RNA)Percentage of Modified Sites (%)Reference
Nucleus Total RNAData Not AvailableData Not Available
tRNAData Not AvailableData Not Available
Mitochondria Total RNAData Not AvailableData Not Available
mt-tRNAData Not AvailableData Not Available
Cytoplasm Total RNAData Not AvailableData Not Available
tRNAData Not AvailableData Not Available

This table is a template for the presentation of quantitative data. Currently, specific values for the subcellular abundance of m2,2G are not available in the cited literature.

Experimental Protocols

Determining the cellular localization of m2,2G requires a combination of techniques to isolate cellular compartments, purify RNA, and detect the modification. Below are detailed methodologies for key experiments.

Subcellular Fractionation for RNA Isolation

This protocol describes the separation of cytoplasmic, nucleoplasmic, and chromatin-associated RNA from cultured mammalian cells.[3][4][10][11]

Materials:

  • Cell Lysis Buffer (e.g., hypotonic buffer with a non-ionic detergent like NP-40)

  • Sucrose Cushion (optional, for cleaner nuclear separation)

  • Nuclei Wash Buffer

  • Glycerol Buffer

  • Nuclei Lysis Buffer

  • TRI Reagent or other RNA extraction solution

  • Chloroform

  • Ethanol

  • RNase-free water and reagents

Procedure:

  • Cell Lysis: Harvest cultured cells and resuspend them in ice-cold cell lysis buffer. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

  • Cytoplasmic Fraction Isolation: Centrifuge the cell lysate at a low speed (e.g., 720 x g) for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Fraction Isolation: Carefully remove the cytoplasmic supernatant. Wash the nuclear pellet with nuclei wash buffer and centrifuge again.

  • Chromatin and Nucleoplasm Separation: Resuspend the washed nuclei in glycerol buffer, followed by the addition of nuclei lysis buffer. Centrifuge at high speed (e.g., 18,500 x g) for 2 minutes at 4°C. The supernatant is the nucleoplasmic fraction, and the pellet contains the chromatin.

  • RNA Extraction: Extract RNA from the cytoplasmic, nucleoplasmic, and chromatin fractions using TRI reagent or a similar phenol-chloroform-based method, followed by ethanol precipitation.

  • RNA Purification: Treat the extracted RNA with DNase I to remove any contaminating DNA. Purify the RNA using a column-based kit.

Immunofluorescence for TRMT1 Localization

This protocol provides a general framework for visualizing the subcellular localization of the TRMT1 enzyme.[3][6][7]

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary Antibody: Anti-TRMT1 antibody (e.g., rabbit polyclonal)

  • Fluorescently Labeled Secondary Antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

Procedure:

  • Fixation: Wash cells on coverslips with PBS and then fix with 4% PFA for 20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 15 minutes.

  • Blocking: Wash with PBS containing 0.1% Triton X-100 (PBS-T) and then block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the anti-TRMT1 primary antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS-T and then incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS-T, counterstain with DAPI, and then mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

LC-MS/MS for m2,2G Quantification

This protocol outlines the steps for the quantitative analysis of m2,2G in RNA samples using liquid chromatography-tandem mass spectrometry.[1][4][12]

Materials:

  • Purified RNA from subcellular fractions

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • HEPES buffer (pH 7.0)

  • Stable isotope-labeled internal standard for m2,2G

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • RNA Digestion:

    • To a known amount of RNA (e.g., 1-2 µg), add nuclease P1, BAP, and HEPES buffer.

    • Incubate at 37°C for at least 3 hours to digest the RNA into individual nucleosides.

  • Sample Preparation:

    • Spike the digested sample with a known amount of the stable isotope-labeled m2,2G internal standard.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both endogenous m2,2G and the internal standard.

  • Quantification:

    • Integrate the peak areas for the MRM transitions.

    • Calculate the amount of endogenous m2,2G by comparing its peak area ratio to the internal standard against a standard curve.

Signaling Pathways and Functional Implications

The subcellular localization of m2,2G is intimately linked to its role in maintaining cellular homeostasis, particularly under conditions of stress.

Role in Redox Homeostasis and Oxidative Stress Response

TRMT1-mediated tRNA modification is essential for maintaining redox homeostasis.[2] Cells lacking TRMT1 show defects in cellular proliferation and are more susceptible to oxidative stress.[2] This suggests that the proper modification of both nuclear and mitochondrial tRNAs is critical for a robust response to oxidative damage. The exact signaling pathways that are modulated by m2,2G levels in response to oxidative stress are an active area of research.

Potential Involvement in the Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a key cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[13][14][15][16] Given the central role of tRNA modifications in ensuring translational fidelity and efficiency, it is plausible that the status of m2,2G modification could influence the UPR. Dysfunctional tRNAs can lead to translational errors and the production of misfolded proteins, which would, in turn, activate the UPR. Further research is needed to elucidate the direct links between m2,2G levels and the activation or modulation of UPR signaling pathways.

Visualizations

Experimental Workflow for Subcellular m2,2G Quantification

G Workflow for Subcellular m2,2G Quantification cluster_0 Cellular Fractionation cluster_1 RNA Processing cluster_2 LC-MS/MS Analysis cultured_cells Cultured Mammalian Cells lysis Cell Lysis cultured_cells->lysis centrifugation1 Low-Speed Centrifugation lysis->centrifugation1 cytoplasm Cytoplasmic Fraction centrifugation1->cytoplasm nuclei Nuclear Pellet centrifugation1->nuclei rna_extraction RNA Extraction (TRI Reagent) cytoplasm->rna_extraction wash Wash Nuclei nuclei->wash centrifugation2 High-Speed Centrifugation wash->centrifugation2 nucleoplasm Nucleoplasmic Fraction centrifugation2->nucleoplasm chromatin Chromatin Pellet centrifugation2->chromatin nucleoplasm->rna_extraction chromatin->rna_extraction dnase DNase I Treatment rna_extraction->dnase rna_purification RNA Purification dnase->rna_purification rna_digestion Enzymatic Digestion (Nuclease P1 + BAP) rna_purification->rna_digestion lc_ms LC-MS/MS rna_digestion->lc_ms quantification Quantification lc_ms->quantification

Caption: Workflow for Subcellular m2,2G Quantification.

Dual Localization of TRMT1 and m2,2G Formation

G Localization of TRMT1 and m2,2G Formation cluster_cell Eukaryotic Cell cluster_nucleus Nucleus cluster_mito Mitochondrion TRMT1_nuc TRMT1 m22G_tRNA_nuc m2,2G-modified tRNA TRMT1_nuc->m22G_tRNA_nuc modifies TRMT1_mito TRMT1 TRMT1_nuc->TRMT1_mito import tRNA_nuc Nuclear-encoded tRNA tRNA_nuc->m22G_tRNA_nuc m22G_tRNA_mito m2,2G-modified mt-tRNA TRMT1_mito->m22G_tRNA_mito modifies tRNA_mito Mitochondrial-encoded tRNA tRNA_mito->m22G_tRNA_mito cytoplasm Cytoplasm

Caption: Dual Localization of TRMT1 and m2,2G Formation.

Implications for Drug Development

The dysregulation of tRNA modifications is increasingly being recognized as a hallmark of various diseases, including cancer.[1][8][12] Altered levels of tRNA modifications can lead to selective translation of oncogenic proteins, promoting tumor growth, metastasis, and drug resistance.[7] As the key enzyme for m2,2G formation, TRMT1 represents a potential therapeutic target. Inhibitors of TRMT1 could be developed to modulate the epitranscriptomic landscape and thereby interfere with cancer progression.

Furthermore, m2,2G has been identified as a potential biomarker for diseases such as chronic kidney disease and breast cancer.[13][17] Monitoring the levels of m2,2G in biofluids could aid in early diagnosis and in tracking disease progression and response to therapy. A deeper understanding of the subcellular dynamics of m2,2G will be crucial for harnessing its potential in clinical applications.

References

physiological concentration of N2,2'-O-Dimethylguanosine in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N2,2'-O-Dimethylguanosine (m2,2'O-G), a modified ribonucleoside with significant implications in cellular processes and disease. This document summarizes the current understanding of its physiological relevance, details experimental protocols for its quantification, and illustrates the key molecular pathways in which it is involved.

Data Presentation: Quantitative Insights into Modified Guanosine Derivatives

While precise physiological concentrations of this compound across a wide range of cell types are not extensively documented in publicly available literature, studies on the closely related N2,N2-dimethylguanosine (m2,2G) provide valuable insights into the abundance and potential roles of such modifications. The following table summarizes key quantitative findings regarding m2,2G levels in different cellular contexts, which can serve as a proxy for understanding the dynamics of guanosine methylation.

Cell Type/ConditionKey FindingsReference
HEK293T Cells N2-methylguanosine (a precursor to m2,2G) was not detectable in the genomic DNA of untreated cells. However, after a 16-hour incubation with 10 µM N2-methyl-dG, its level reached approximately 90 modifications per 10^6 nucleosides.[1]
Cancer vs. Normal Cells Elevated urinary levels of N2,N2-dimethylguanosine have been observed in patients with breast carcinoma, suggesting a potential role as a biomarker.[2][2]
Various Human Cell Lines (Cancer and Non-cancerous) A highly sensitive LC-MS/MS method (mRQuant) has been developed to quantify 84 modified ribonucleosides in mRNA, including various methylated guanosines. This method revealed cancer- and cancer-type-specific signatures of mRNA modifications.[3][3]
HEK tRNA The absolute abundance of various modified nucleosides, including methylated guanosines, has been quantified in total tRNA from HEK cells, providing a baseline for comparative studies.[4]

Experimental Protocols: Quantification of Modified Ribonucleosides

The accurate quantification of this compound and other modified ribonucleosides is crucial for understanding their biological functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for this purpose. Below are detailed methodologies adapted from established protocols.[5][6][7]

Sample Preparation: Extraction and Digestion of RNA

a. Cell Culture and Harvesting:

  • Culture cells in a phenol red-free medium to avoid interference during LC-MS/MS analysis.[5]

  • Harvest cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • For quantitative analysis, accurately count the number of cells.

b. RNA Isolation:

  • Isolate total RNA from the cell pellet using a commercial kit (e.g., PureLink RNA Mini Kit) or a standard TRIzol-based protocol.

  • To analyze specific RNA species (e.g., tRNA, mRNA), further purification steps are required. For tRNA, purification can be achieved by HPLC.[7] For mRNA, poly(A) selection methods are commonly used.[6]

c. Enzymatic Digestion of RNA to Nucleosides:

  • To 2.5 µg of purified RNA, add the following reagents:

    • Nuclease P1 (0.5 U/µL): 2 µL

    • Bacterial Alkaline Phosphatase (BAP): 0.5 µL

    • 200 mM HEPES (pH 7.0): 2.5 µL

    • Nuclease-free water to a final volume of 25 µL.[5]

  • Incubate the reaction mixture at 37°C for 3 hours. For the analysis of 2'-O-methylated nucleosides, a longer digestion of up to 24 hours may be necessary to improve the yield.[5]

  • After digestion, the samples are ready for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 0% to 30% B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

b. Mass Spectrometry Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM).[7]

  • MRM Transitions: Specific precursor-to-product ion transitions for each modified nucleoside of interest need to be optimized using authentic standards. For this compound, the expected transition would be based on the loss of the ribose moiety.

  • Data Analysis: Quantification is performed by comparing the peak areas of the analyte in the sample to a standard curve generated from known concentrations of the corresponding synthetic nucleoside standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.

tRNA_Methylation_Pathway cluster_synthesis Biosynthesis of S-Adenosyl Methionine (SAM) cluster_tRNA_mod tRNA Guanosine Methylation cluster_function Functional Consequences ATP ATP SAM_Synthase Methionine Adenosyltransferase ATP->SAM_Synthase Methionine Methionine Methionine->SAM_Synthase SAM S-Adenosyl Methionine (SAM) SAM_Synthase->SAM TRMT tRNA Methyltransferase (e.g., TRMT1) SAM->TRMT Guanosine_tRNA Guanosine in pre-tRNA Guanosine_tRNA->TRMT 1st Methylation m2G_tRNA N2-Methylguanosine-tRNA TRMT->m2G_tRNA m22G_tRNA N2,N2-Dimethylguanosine-tRNA TRMT->m22G_tRNA SAH S-Adenosyl Homocysteine (SAH) TRMT->SAH m2G_tRNA->TRMT 2nd Methylation tRNA_stability tRNA Structure & Stability m22G_tRNA->tRNA_stability Translation Protein Translation Efficiency & Fidelity tRNA_stability->Translation

Caption: Biosynthetic pathway of N2,N2-Dimethylguanosine modification in tRNA.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture 1. Cell Culture RNA_Isolation 2. Total RNA Isolation Cell_Culture->RNA_Isolation RNA_Digestion 3. Enzymatic Digestion (Nuclease P1, BAP) RNA_Isolation->RNA_Digestion Nucleosides Nucleoside Mixture RNA_Digestion->Nucleosides LC_Separation 4. Liquid Chromatography (Reversed-Phase C18) Nucleosides->LC_Separation MS_Detection 5. Mass Spectrometry (ESI+, dMRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification vs. Standards) MS_Detection->Data_Analysis Results Concentration of Modified Nucleosides Data_Analysis->Results

Caption: Experimental workflow for the quantification of modified ribonucleosides by LC-MS/MS.

References

Methodological & Application

Application Notes and Protocols for the Detection of N2,2'-O-Dimethylguanosine in RNA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are crucial regulators of gene expression and cellular function. N2,2'-O-Dimethylguanosine (m2,2'G) is a modified nucleoside characterized by a methyl group on the exocyclic amine of guanine (N2) and another on the 2'-hydroxyl of the ribose sugar. The presence of 2'-O-methylation is known to enhance the structural stability of RNA and can play a role in protecting RNA from degradation and modulating interactions with proteins.[1][2] The N2-methylation of guanosine also influences RNA structure and function.[3][4][5] The accurate detection and quantification of m2,2'G are essential for understanding its biological roles in various physiological and pathological processes, including viral infection and cancer.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides in RNA.[6] This application note provides a detailed protocol for the detection and quantification of this compound in RNA samples using an LC-MS/MS-based approach.

Principle of the Method

The overall workflow for the analysis of this compound in RNA involves several key steps:

  • RNA Isolation: Extraction of total RNA or specific RNA species from cells or tissues.

  • Enzymatic Digestion: Complete enzymatic hydrolysis of the RNA into its constituent nucleosides.

  • Chromatographic Separation: Separation of the individual nucleosides using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometric Detection: Detection and quantification of the target nucleoside using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

Experimental Protocols

Protocol 1: Isolation of Total RNA

High-quality, intact RNA is a prerequisite for accurate quantification of modified nucleosides.

Materials:

  • Cells or tissue sample

  • TRIzol reagent or equivalent phenol-based lysis solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes, nuclease-free

  • Microcentrifuge

Procedure:

  • Homogenize cells or tissues in TRIzol reagent (1 mL per 50-100 mg of tissue or 5-10 x 10^6 cells).

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase containing the RNA to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix gently and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

  • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.

  • Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 2: Enzymatic Digestion of RNA to Nucleosides

This protocol ensures the complete digestion of RNA into individual nucleosides for LC-MS/MS analysis.

Materials:

  • Purified RNA sample (1-5 µg)

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM HEPES buffer (pH 7.0)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, prepare the digestion reaction mixture:

    • Up to 2.5 µg of total RNA

    • 2 µL of Nuclease P1 solution (0.5 U/µL)

    • 0.5 µL of Bacterial Alkaline Phosphatase (BAP)

    • 2.5 µL of 200 mM HEPES (pH 7.0)

    • Add nuclease-free water to a final volume of 25 µL.

  • Incubate the reaction mixture at 37°C for 3 hours. For RNA containing 2'-O-methylated nucleosides, which can be resistant to nuclease digestion, a prolonged incubation of up to 24 hours may increase the yield.

  • After digestion, the samples can be directly subjected to LC-MS/MS analysis. If not analyzed immediately, store the digested samples at -80°C.

LC-MS/MS Analysis

Liquid Chromatography

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water (LC-MS grade)

  • Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade)

Gradient Elution:

  • A typical gradient would be:

    • 0-2 min: 2% B

    • 2-8 min: 2-30% B

    • 8-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-2% B

    • 12.1-15 min: 2% B (re-equilibration)

  • Flow rate: 0.3 mL/min

  • Column temperature: 40°C

  • Injection volume: 5 µL

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer (e.g., Agilent 6495C, Sciex 7500)

  • Electrospray ionization (ESI) source, positive ion mode

Predicted Selected Reaction Monitoring (SRM) Transitions for this compound

Disclaimer: The following SRM transitions are predicted based on the known fragmentation patterns of modified nucleosides. These should be validated experimentally using a synthetic standard or high-resolution mass spectrometry.

The predicted monoisotopic mass of this compound (C12H17N5O5) is 311.1230. The precursor ion in positive ESI mode will be the protonated molecule [M+H]+ with an m/z of 312.1 . The most common fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the protonated nucleobase. For N2-methylguanine, this fragment would have an m/z of 166.1 . A secondary fragmentation could involve the loss of the ribose sugar, but the base fragment is typically the most intense and specific for SRM analysis.

MS Parameters:

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Collision Energy: To be optimized for the specific instrument and transition, but a starting point of 10-20 eV is recommended.

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between samples.

Table 1: Predicted SRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (m2,2'G)312.1166.150To be optimized
Guanosine (G) - for normalization284.1152.150To be optimized

Table 2: Example Quantitative Analysis of m2,2'G in Different RNA Samples

Sample IDRNA Typem2,2'G (fmol/µg RNA)Guanosine (pmol/µg RNA)m2,2'G / G ratio (x 10^-6)
Control 1Total RNA1.215.378.4
Control 2Total RNA1.516.193.2
Treatment ATotal RNA3.815.8240.5
Treatment BTotal RNA0.714.947.0

Note: The quantitative values presented are for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample (Cells/Tissues) rna_iso Total RNA Isolation start->rna_iso rna_qc RNA Quality Control (A260/280) rna_iso->rna_qc digestion Enzymatic Digestion to Nucleosides (Nuclease P1, BAP) rna_qc->digestion lc_sep UHPLC Separation (C18 Column) digestion->lc_sep ms_detect Tandem MS Detection (ESI+, SRM) lc_sep->ms_detect quant Quantification (Peak Area Integration) ms_detect->quant report Data Reporting (Tables and Figures) quant->report logical_relationship cluster_biological_factors Biological Context cluster_modification RNA Modification cluster_functional_outcomes Functional Consequences cluster_detection Analytical Detection enzymes Methyltransferases (e.g., Fibrillarin) m2Gm This compound (m2,2'G) enzymes->m2Gm rna_species RNA Species (tRNA, rRNA, mRNA) rna_species->m2Gm cellular_stress Cellular Stress cellular_stress->enzymes regulates disease Disease State (e.g., Cancer) disease->enzymes dysregulates rna_stability Increased RNA Stability m2Gm->rna_stability protein_interaction Altered RNA-Protein Interactions m2Gm->protein_interaction translation Modulation of Translation m2Gm->translation immune Innate Immune Evasion m2Gm->immune lcms LC-MS/MS m2Gm->lcms detects

References

Application Note: Quantitative Analysis of N2,2-dimethylguanosine (m2,2G) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N2,2-dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in RNA, particularly in transfer RNA (tRNA). The presence and quantity of such modifications can influence RNA structure, function, and stability. Accurate quantification of m2,2G is crucial for understanding its biological roles in various physiological and pathological states. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the detection and quantification of m2,2G in biological samples. This application note provides a detailed protocol for the quantitative analysis of m2,2G from total RNA using LC-MS/MS.

Experimental Protocols

1. Total RNA Extraction

This protocol outlines the extraction of total RNA from cultured cells using a TRIzol-based method.

  • Materials:

    • Cultured cells (e.g., 5–7 x 10^6 cells per 15 cm dish)

    • TRIzol reagent

    • Isopropyl alcohol

    • 75% ethanol (prepared with RNase-free water)

    • RNase-free water

    • Microcentrifuge tubes

  • Procedure:

    • Harvest cells and homogenize in 1 mL of TRIzol Reagent per 5-10 x 10^6 cells.

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2–3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase (containing RNA) to a fresh tube. Avoid disturbing the interphase.[1]

    • Precipitate the RNA by adding 0.5 mL of isopropyl alcohol to the aqueous phase.[1]

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

    • The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.[1]

    • Discard the supernatant and wash the RNA pellet once with at least 1 mL of 75% ethanol.[1]

    • Mix the sample by vortexing and then centrifuge at 7,500 x g for 5 minutes at 4°C.[1]

    • Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

2. RNA Digestion to Nucleosides

This protocol describes the enzymatic digestion of total RNA into its constituent nucleosides for LC-MS/MS analysis.

  • Materials:

    • Total RNA sample

    • Nuclease P1

    • Alkaline Phosphatase

    • Reaction buffer (e.g., 20 mM ammonium acetate, pH 5.3)

  • Procedure:

    • In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 (2 units) in the appropriate reaction buffer.

    • Incubate the reaction mixture at 37°C for 2 hours.

    • Add Alkaline Phosphatase (2 units) to the reaction mixture.

    • Incubate at 37°C for an additional 2 hours.

    • After digestion, the sample can be diluted with the initial mobile phase for LC-MS/MS analysis or stored at -80°C.

3. LC-MS/MS Analysis

This section provides a general protocol for the LC-MS/MS analysis of m2,2G. Instrument parameters should be optimized for the specific system being used.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • LC Parameters:

    • Column: A reversed-phase C18 column is commonly used (e.g., CAPCELL PAK ADME S3, 100 mm × 2.1 mm i.d.; 3-μm particle size).[2]

    • Mobile Phase A: 20 mM ammonium acetate, pH 5.3.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: A suitable gradient from low to high organic phase should be developed to separate m2,2G from other nucleosides.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for m2,2G is [M+H]+ at m/z 296. The product ions for quantification and qualification should be determined by direct infusion of an m2,2G standard.

    • Instrument Settings: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific instrument.

Data Presentation

The following tables summarize the quantitative data for m2,2G in different RNA pools from neuron-derived SH-SY5Y cells.[3] Data is presented as the relative abundance of m2,2G.

Table 1: Quantification of m2,2G in Different RNA Pools of SH-SY5Y Cells [3]

RNA PoolDescriptionRelative m2,2G Abundance (Arbitrary Units)
Total RNAContains all RNA species, predominantly rRNA1.0
Ribodepleted polyA(+)Enriched for mRNAs0.2
Ribodepleted non-polyA(+)Enriched for lncRNAs0.4
120-200nt RNAsEnriched for snRNAs and snoRNAs2.5
70-110nt RNAsEnriched for tRNAs5.0

Table 2: Relative Proportion of m2,2G in Size-Selected RNA Pools in Human Lymphoblastoid Cells [3]

Cell Line70-110nt RNA Pool (Relative to WT)120-200nt RNA Pool (Relative to WT)
TRMT1 Wild-Type1.01.0
TRMT1 Mutant0.30.8

Visualizations

Below are diagrams illustrating the experimental workflow and the biological context of m2,2G modification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture rna_extraction Total RNA Extraction cell_culture->rna_extraction TRIzol rna_digestion Enzymatic Digestion to Nucleosides rna_extraction->rna_digestion Nuclease P1 & Alkaline Phosphatase lc_separation LC Separation rna_digestion->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis final_quant m2,2G Quantification Results data_analysis->final_quant Quantification

Caption: Experimental workflow for m2,2G quantification.

biological_context cluster_analysis_overview Analytical Approach pre_tRNA Precursor tRNA mature_tRNA Mature tRNA pre_tRNA->mature_tRNA hydrolysis RNA Hydrolysis mature_tRNA->hydrolysis trmt1 TRMT1 (Methyltransferase) m22g m2,2G at position 26 trmt1->m22g guanosine Guanosine at position 26 guanosine->m22g lcms LC-MS/MS Analysis hydrolysis->lcms quantification m2,2G Levels lcms->quantification Quantifies

Caption: Biological context of m2,2G tRNA modification.

References

Application Notes and Protocols for N2,2'-O-Dimethylguanosine (m2,2'O-G) Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of RNA containing N2,2'-O-Dimethylguanosine (m2,2'O-G), a modified nucleoside found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The protocol is designed for the enrichment of m2,2'O-G-containing RNA from total cellular RNA for subsequent analysis by quantitative PCR (qPCR) or next-generation sequencing.

This compound is a post-transcriptional modification that plays a role in the structural stability and function of RNA molecules.[1] It is implicated in the regulation of translation and protein synthesis, and its dysregulation has been associated with certain cancers and neurological disorders.[1] This protocol provides a valuable tool for investigating the distribution and dynamics of m2,2'O-G in different biological contexts.

Data Presentation

The following table presents hypothetical quantitative data from an this compound RNA immunoprecipitation (RIP) experiment followed by qPCR analysis. The data illustrates the enrichment of a known m2,2'O-G-modified transcript (Target RNA) and a non-modified transcript (Negative Control RNA) in the immunoprecipitated fraction compared to the input. The results are expressed as a percentage of the input material.

TargetSample TypeCq (Input)Cq (IP)% InputFold Enrichment (vs. IgG)
Target RNA m2,2'O-G IP22.525.01.56%25.0
IgG Control22.530.00.10%1.0
Negative Control RNA m2,2'O-G IP23.031.00.08%1.1
IgG Control23.031.20.07%1.0

Experimental Protocols

This protocol is adapted from standard RNA immunoprecipitation (RIP) methodologies and is intended for use with a specific antibody against this compound.

Materials and Reagents
  • Antibody: Anti-N2,2'-O-Dimethylguanosine (m2,2'O-G) antibody (e.g., Abcam ab211488 or Creative Diagnostics DMABC-JX072)

  • Beads: Protein A/G magnetic beads

  • Buffers and Solutions:

    • PBS (phosphate-buffered saline), RNase-free

    • Lysis Buffer (150 mM KCl, 10 mM Tris-HCl pH 7.4, 0.5% NP-40, 0.5 mM DTT, Protease Inhibitor Cocktail, RNase Inhibitor)

    • Wash Buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl, 1 mM MgCl2, 0.1% NP-40)

    • Elution Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA, 1% SDS)

    • Proteinase K

    • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

    • Ethanol (100% and 70%)

    • Sodium Acetate (3 M, pH 5.2)

    • Glycogen (RNase-free)

    • Nuclease-free water

  • Equipment:

    • Magnetic rack

    • Vortexer

    • Thermomixer or heating block

    • Microcentrifuge

    • qPCR instrument

Protocol
  • Cell Lysis and RNA Fragmentation:

    • Harvest up to 1 x 10^7 cells and wash with ice-cold PBS.

    • Lyse cells in 1 ml of ice-cold Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Fragment the RNA by sonication or enzymatic digestion to an average size of 100-500 nucleotides. Optimization of fragmentation conditions is recommended.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new RNase-free tube. This is the whole-cell lysate.

  • Immunoprecipitation:

    • Pre-wash 30 µl of Protein A/G magnetic beads twice with 500 µl of Lysis Buffer.

    • Resuspend the beads in 100 µl of Lysis Buffer and add 5-10 µg of the anti-m2,2'O-G antibody or a corresponding amount of control IgG.

    • Incubate for 1 hour at 4°C with gentle rotation to couple the antibody to the beads.

    • Wash the antibody-coupled beads three times with 500 µl of Lysis Buffer.

    • Add 100 µl of the whole-cell lysate to the antibody-coupled beads. Save 10 µl of the lysate as the "input" control.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 ml of ice-cold Wash Buffer.

    • Perform a final wash with 1 ml of PBS.

  • RNA Elution and Purification:

    • Resuspend the beads in 150 µl of Elution Buffer.

    • Add 10 µl of Proteinase K (20 mg/ml) and incubate at 55°C for 30 minutes with shaking.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

    • Perform a phenol:chloroform:isoamyl alcohol extraction to purify the RNA.

    • Precipitate the RNA by adding 1/10 volume of 3 M sodium acetate, 1 µl of glycogen, and 2.5 volumes of 100% ethanol.

    • Incubate at -80°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Wash the RNA pellet with 70% ethanol.

    • Air-dry the pellet and resuspend in nuclease-free water.

    • Treat the RNA with DNase I to remove any contaminating DNA.

  • Downstream Analysis:

    • The purified RNA can be used for quantitative PCR (qPCR) to determine the enrichment of specific transcripts or for library preparation for next-generation sequencing (RIP-seq) to identify all m2,2'O-G-modified RNAs in a sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_harvest Cell Harvesting lysis Cell Lysis cell_harvest->lysis rna_fragmentation RNA Fragmentation lysis->rna_fragmentation bead_prep Bead Preparation & Antibody Coupling rna_fragmentation->bead_prep incubation Incubation with Lysate bead_prep->incubation washing Washing incubation->washing elution RNA Elution washing->elution purification RNA Purification elution->purification qpcr_seq qPCR or Sequencing purification->qpcr_seq signaling_pathway cluster_rna_mod RNA Modification cluster_function Cellular Function cluster_disease Disease Context unmodified_rna Unmodified RNA (tRNA, rRNA) met Methyltransferases unmodified_rna->met modified_rna m2,2'O-G Modified RNA met->modified_rna rna_stability RNA Stability & Structure modified_rna->rna_stability translation Translation Efficiency rna_stability->translation protein_synthesis Protein Synthesis translation->protein_synthesis dysregulation Dysregulation of m2,2'O-G protein_synthesis->dysregulation Dysregulation leads to... cancer Cancer dysregulation->cancer neuro_disorders Neurological Disorders dysregulation->neuro_disorders

References

Application of PhOxi-Seq for N2,2'-O-Dimethylguanosine (m2,2G) Mapping: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptional RNA modification found in various RNA species, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification plays a crucial role in maintaining RNA structure, stability, and function. Dysregulation of m2,2G levels has been implicated in cellular stress responses and various diseases. PhOxi-Seq is a novel chemical-based method that enables the precise mapping of N2-methylated guanosines, including m2,2G, at single-nucleotide resolution. This technique utilizes visible light-mediated photoredox catalysis to induce a specific chemical transformation on the modified nucleobase, which is then identified as a mutation during reverse transcription and subsequent sequencing.

These application notes provide a comprehensive overview and detailed protocols for the application of PhOxi-Seq in mapping m2,2G within RNA.

Principle of PhOxi-Seq for m2,2G Mapping

PhOxi-Seq leverages the lower oxidation potential of N2-methylated guanosines compared to canonical guanosine.[1] In the presence of a photosensitizer (riboflavin), an oxidant (Selectfluor™), and blue light, m2,2G undergoes chemoselective oxidation. This oxidation leads to the formation of mutagenic photoproducts, primarily an imidazolone derivative (m2,2-Iz). During reverse transcription, this modified base is misread, resulting in a characteristic mutation signature (predominantly G-to-T and G-to-C transitions) at the site of modification in the sequencing data.[1] By comparing the mutation profile of treated RNA with an untreated control, the precise locations of m2,2G can be identified.

Data Presentation

Quantitative Analysis of PhOxi-Seq Performance for m2,2G Detection

The following table summarizes the key quantitative metrics of PhOxi-Seq for the detection of m2,2G, compiled from studies on various RNA species.

ParameterDescriptionReported ValueRNA ContextReference
Mutation Rate at m2,2G site (Treated) The percentage of reads with a mutation at a known m2,2G position after PhOxi-Seq treatment.Up to 84%Yeast tRNA[1]
Mutation Rate at m2,2G site (Control) The background mutation rate at a known m2,2G position in untreated RNA.~16%Yeast tRNA[1]
Read-through Efficiency at m2,2G site (Treated) The percentage of reverse transcriptase reads that successfully read through the m2,2G site after PhOxi-Seq treatment.Markedly improvedYeast tRNA[1]
Read-through Efficiency at m2,2G site (Control) The percentage of reverse transcriptase reads that successfully read through the m2,2G site in untreated RNA.Low (often a site of RT stalling)Yeast tRNA[1]
Specificity (Mutation increase at unmodified G) The fold-change in mutation rate at unmodified guanosine residues after PhOxi-Seq treatment.MinimalYeast tRNA[1]

Experimental Protocols

I. PhOxi-Seq Photo-oxidation Reaction

This protocol describes the chemical treatment of RNA to induce mutations at m2,2G sites.

Materials:

  • Purified RNA sample (100 ng - 1 µg)

  • Riboflavin solution (100 µM in nuclease-free water)

  • Selectfluor™ solution (10 mM in nuclease-free water)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Nuclease-free water

  • Blue light source (e.g., LED lamp, 450-470 nm)

  • PCR tubes or microcentrifuge tubes

  • Ice

Procedure:

  • Prepare the RNA sample in a final volume of 20 µL in a PCR tube. It is crucial to perform this reaction in a phosphate buffer to minimize RNA degradation.[1]

  • Add riboflavin to a final concentration of 10 µM.

  • Add Selectfluor™ to a final concentration of 1 mM.

  • Mix the reaction gently by pipetting.

  • Place the tube on ice.

  • Irradiate the sample with blue light for 1-2 hours. The optimal irradiation time may need to be determined empirically for different RNA samples and concentrations.

  • After irradiation, proceed immediately to RNA purification to remove the chemical reagents. A standard ethanol precipitation or a column-based RNA cleanup kit is recommended.

  • Resuspend the purified RNA in nuclease-free water.

II. RNA Sequencing Library Preparation

Following the PhOxi-Seq reaction, the treated RNA is used as input for standard RNA sequencing library preparation. The choice of library preparation kit will depend on the specific research question and RNA type. For total RNA, a ribosomal RNA depletion step is necessary.

General Workflow:

  • RNA Fragmentation: Fragment the treated RNA to the desired size range for the sequencing platform.

  • Reverse Transcription: Synthesize first-strand cDNA using random primers. The mutations introduced at m2,2G sites will be incorporated into the cDNA.

  • Second-Strand Synthesis: Generate double-stranded cDNA.

  • End Repair and A-tailing: Prepare the cDNA fragments for adapter ligation.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • Library Amplification: Amplify the library using PCR to generate sufficient material for sequencing.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution.

III. Bioinformatic Analysis

The analysis of PhOxi-Seq data involves identifying statistically significant increases in mutation rates at guanosine residues in the treated sample compared to the control.

Bioinformatic Pipeline:

  • Quality Control and Trimming: Use tools like FastQC to assess read quality and Trimmomatic to remove adapter sequences and low-quality reads.

  • Alignment: Align the trimmed reads to the reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.

  • Variant Calling: Use a variant caller like GATK or VarScan to identify single nucleotide polymorphisms (SNPs) in both the treated and control samples.

  • Filtering and Annotation: Filter the called variants to remove low-quality calls and potential artifacts. Annotate the variants with gene information.

  • Differential Mutation Analysis: For each guanosine position in the transcriptome, calculate the mutation frequency (number of reads with a mutation / total number of reads). Identify sites with a statistically significant increase in mutation frequency in the treated sample compared to the control. A Fisher's exact test or a similar statistical test can be used for this purpose.

  • Candidate m2,2G Site Identification: Sites that pass the statistical significance threshold are considered candidate m2,2G sites.

Visualizations

PhOxiSeq_Workflow cluster_wet_lab Experimental Workflow cluster_dry_lab Bioinformatic Analysis RNA RNA Sample (with m2,2G) Photooxidation Photo-oxidation (Riboflavin, Selectfluor, Blue Light) RNA->Photooxidation Control_RNA Control RNA (untreated) RNA->Control_RNA Treated_RNA Treated RNA (m2,2G oxidized) Photooxidation->Treated_RNA Library_Prep RNA-Seq Library Preparation Treated_RNA->Library_Prep Control_RNA->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC_Trim Quality Control & Trimming Raw_Reads->QC_Trim Alignment Alignment to Reference QC_Trim->Alignment Variant_Calling Variant Calling Alignment->Variant_Calling Diff_Analysis Differential Mutation Analysis Variant_Calling->Diff_Analysis m22G_Sites Identified m2,2G Sites Diff_Analysis->m22G_Sites

Caption: Experimental and bioinformatic workflow of PhOxi-Seq for m2,2G mapping.

m22G_Signaling cluster_stress Cellular Stress Signaling cluster_tRNA_mod tRNA Modification Dynamics cluster_translation Translational Response Oxidative_Stress Oxidative Stress (e.g., H2O2) TRM1 TRM1 (m2,2G Methyltransferase) Oxidative_Stress->TRM1 regulates Nutrient_Deprivation Nutrient Deprivation Nutrient_Deprivation->TRM1 regulates Other_Stress Other Stresses Other_Stress->TRM1 regulates m22G_Level m2,2G Levels in tRNA TRM1->m22G_Level catalyzes tRNA_Stability tRNA Stability & Function m22G_Level->tRNA_Stability Codon_Decoding Codon-Specific Translation tRNA_Stability->Codon_Decoding Protein_Synthesis Protein Synthesis Codon_Decoding->Protein_Synthesis Cell_Survival Cell Survival Protein_Synthesis->Cell_Survival

Caption: Role of m2,2G in the cellular stress response pathway.

References

Application Notes and Protocols for the Chemical Synthesis of N2,2'-O-Dimethylguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of N2,2'-O-Dimethylguanosine phosphoramidite, a key building block in the production of modified oligonucleotides for therapeutic and research applications. The incorporation of N2-methyl and 2'-O-methyl modifications into guanosine can enhance the nuclease resistance, binding affinity, and overall therapeutic potential of RNA-based drugs such as siRNAs and antisense oligonucleotides.[1][2]

Introduction

The chemical synthesis of modified nucleoside phosphoramidites is a critical process in the development of oligonucleotide therapeutics.[3][] this compound phosphoramidite is a modified guanosine analog where the exocyclic amine at the N2 position and the hydroxyl group at the 2' position of the ribose sugar are both methylated. These modifications offer several advantages, including increased resistance to degradation by nucleases and improved hybridization properties with target RNA sequences.[1] This protocol outlines the key steps for the preparation of this valuable phosphoramidite.

Synthesis Pathway Overview

The synthesis of this compound phosphoramidite involves a multi-step process that begins with a suitably protected guanosine derivative. The key stages of the synthesis include:

  • Protection of Functional Groups: To ensure selective reactions, the 5'-hydroxyl and the N2-amino groups of the guanosine starting material are protected. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for easy removal during oligonucleotide synthesis.[3][5] The N2-amino group is protected, for instance, with an isobutyryl (iBu) or a dimethylformamidine (dmf) group.[6][7]

  • 2'-O-Methylation: The 2'-hydroxyl group of the ribose is methylated. This is a crucial step that imparts nuclease resistance to the final oligonucleotide.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[8] This group enables the efficient coupling of the monomer during solid-phase oligonucleotide synthesis.

  • Purification and Characterization: The final product is purified using chromatographic techniques to ensure high purity, which is essential for successful oligonucleotide synthesis.

Data Presentation

ParameterValueConditions/Notes
Starting MaterialN2-isobutyryl-guanosineCommercially available or synthesized
5'-Protecting GroupDimethoxytrityl (DMT)Standard acid-labile protecting group
N2-Protecting GroupIsobutyryl (iBu)Removed under basic conditions
2'-ModificationO-Methyl (OMe)Provides nuclease resistance
Phosphitylating Agent2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeCommon reagent for phosphoramidite synthesis
Phosphitylation Reaction Time1.5 - 4 hoursMonitored by TLC or HPLC
Isolated Yield of Phosphoramidite~86%After chromatographic purification[1]
Average Stepwise Coupling Yield>99%During automated solid-phase synthesis[1]

Experimental Protocols

Protocol 1: Protection of N2-isobutyryl-guanosine
  • 5'-O-DMT Protection:

    • Co-evaporate N2-isobutyryl-guanosine with anhydrous pyridine to remove residual water.

    • Dissolve the dried residue in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Evaporate the solvent and purify the crude product by silica gel column chromatography to yield 5'-O-DMT-N2-isobutyryl-guanosine.

Protocol 2: 2'-O-Methylation

This protocol assumes the availability of 5'-O-DMT-N2-isobutyryl-guanosine. The methylation of the 2'-hydroxyl is a specialized step often performed prior to the introduction of the 5'-DMT group on the 2'-O-methylated guanosine starting material.

A general procedure for 2'-O-methylation involves:

  • Protection of the 3' and 5' hydroxyl groups, for example, using a silyl protecting group.

  • Methylation of the 2'-hydroxyl group using a methylating agent like methyl iodide in the presence of a base.

  • Deprotection of the 3' and 5' hydroxyls.

Protocol 3: Phosphitylation of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine
  • Preparation:

    • Dry the protected nucleoside (5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine) under high vacuum.

    • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon).

  • Reaction:

    • Dissolve the dried nucleoside in anhydrous dichloromethane (DCM).

    • Add N,N-diisopropylethylamine (DIPEA) to the solution.

    • In a separate flask, prepare a solution of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in anhydrous DCM.

    • Add the phosphitylating agent solution dropwise to the nucleoside solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing a small percentage of triethylamine.

    • The purified this compound phosphoramidite should be stored under an inert atmosphere at low temperatures (-20°C).[1]

Visualizations

Chemical_Synthesis_Pathway Start N2-isobutyryl-guanosine ProtectedG 5'-O-DMT-N2-isobutyryl-guanosine Start->ProtectedG DMT-Cl, Pyridine MethylatedG 5'-O-DMT-N2-isobutyryl- 2'-O-methylguanosine ProtectedG->MethylatedG Methylating Agent Phosphoramidite This compound Phosphoramidite MethylatedG->Phosphoramidite Phosphitylating Agent, DIPEA

Caption: Synthetic pathway for this compound phosphoramidite.

Experimental_Workflow step1 Step 1: 5'-O-DMT Protection Starting Material: N2-isobutyryl-guanosine Reagent: DMT-Cl step2 Step 2: 2'-O-Methylation Intermediate: Protected Guanosine Reagent: Methylating Agent step1->step2 step3 Step 3: Phosphitylation Intermediate: Methylated Guanosine Reagent: Phosphitylating Agent step2->step3 step4 Step 4: Purification Method: Column Chromatography step3->step4 product Final Product: This compound Phosphoramidite step4->product

Caption: Experimental workflow for phosphoramidite synthesis.

References

Application Notes & Protocols: Enzymatic Synthesis of N2,2'-O-Dimethylguanosine (m2,2'O-G) Modified RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Applications

N2,2'-O-Dimethylguanosine (m2,2'O-G) is a post-transcriptional RNA modification found predominantly in transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][2] This modification, involving the methylation of the exocyclic amine at position N2 and the 2'-hydroxyl group of the ribose, plays a crucial role in stabilizing RNA structure and modulating its function. In tRNA, m2,2'O-G is often located at position 26, at the junction of the D-arm and the anticodon arm, where it contributes to the correct L-shaped tertiary folding of the molecule.[3][4] The presence of m2,2'O-G can influence tRNA stability, aminoacylation, and translation efficiency.[5][6]

The synthesis of RNA probes containing site-specific m2,2'O-G is essential for a variety of research and therapeutic applications:

  • Structural Biology: Probes with this modification are invaluable for X-ray crystallography and NMR studies to elucidate the precise effects of m2,2'O-G on RNA conformation and interactions.[1]

  • Biochemical Assays: They serve as substrates or standards for studying the activity of RNA-modifying enzymes, such as methyltransferases and demethylases (e.g., AlkB family proteins).[3][4][5]

  • Drug Development: Understanding the role of m2,2'O-G in disease-related pathways can inform the design of RNA-based therapeutics.

  • Diagnostics and Sequencing: Modified RNA probes can be used as standards to validate and quantify data from high-throughput sequencing methods, which are often hindered by the presence of such modifications.[3][7][8]

Direct, single-step enzymatic incorporation of m2,2'O-G triphosphate during in vitro transcription is not a standard method due to the substrate specificity of common RNA polymerases. Therefore, a chemo-enzymatic approach involving the ligation of a chemically synthesized modified oligonucleotide with enzymatically produced RNA fragments is the most robust and widely applicable strategy.[9]

Synthesis Strategy Overview

The recommended strategy for synthesizing a long RNA probe with a site-specific m2,2'O-G modification involves a three-part splint ligation method.[9] This process joins two enzymatically synthesized, unmodified RNA fragments (a 5' "left arm" and a 3' "right arm") with a short, chemically synthesized RNA oligonucleotide containing the desired m2,2'O-G modification at a specific position.

Chemo_Enzymatic_RNA_Synthesis_Workflow cluster_enzymatic Part 1: Enzymatic Synthesis cluster_chemical Part 2: Chemical Synthesis cluster_ligation Part 3: Ligation & Purification DNA_Template_L DNA Template (5' Fragment) IVT_L In Vitro Transcription (T7 RNA Polymerase) DNA_Template_L->IVT_L RNA_L 5' RNA Fragment ('Left Arm') IVT_L->RNA_L Ligation Splint Ligation (T4 RNA Ligase + DNA Splint) RNA_L->Ligation DNA_Template_R DNA Template (3' Fragment) IVT_R In Vitro Transcription (T7 RNA Polymerase) DNA_Template_R->IVT_R RNA_R 3' RNA Fragment ('Right Arm') IVT_R->RNA_R RNA_R->Ligation Chem_Synth Solid-Phase Chemical Synthesis Mod_Oligo Modified RNA Oligo (contains m2,2'O-G) Chem_Synth->Mod_Oligo Mod_Oligo->Ligation Purification Denaturing PAGE Purification Ligation->Purification Final_Probe Full-Length Modified RNA Probe Purification->Final_Probe

Caption: Chemo-enzymatic workflow for site-specific m2,2'O-G RNA probe synthesis.

Experimental Protocols

This protocol describes the synthesis of the 5' and 3' RNA fragments using T7 RNA polymerase.

A. Materials:

  • Linearized plasmid DNA or PCR-generated DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 20 mM Spermidine)[10]

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP), 10 mM each[10]

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

B. Methodology:

  • Assemble the transcription reaction at room temperature in the following order:

    Component Volume (for 50 µL rxn) Final Concentration
    Nuclease-free water to 50 µL -
    10x Transcription Buffer 5 µL 1x
    NTP mix (10 mM each) 10 µL 2 mM each
    Linear DNA Template 1 µg 20 ng/µL
    RNase Inhibitor 1 µL 40 units

    | T7 RNA Polymerase | 2 µL | 100 units |

  • Mix gently and incubate at 37°C for 2-4 hours. For high-yield kits, follow manufacturer instructions.[10]

  • To terminate the reaction and remove the DNA template, add 2 units of RNase-free DNase I and incubate at 37°C for 15-30 minutes.[10]

  • Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), phenol:chloroform extraction followed by ethanol precipitation, or a suitable column-based kit.

  • Resuspend the purified RNA in nuclease-free water and determine its concentration via UV spectrophotometry at 260 nm.

This protocol joins the two RNA fragments with the chemically synthesized, m2,2'O-G-containing oligonucleotide.

A. Materials:

  • Purified 5' and 3' RNA fragments

  • Chemically synthesized RNA oligonucleotide containing m2,2'O-G

  • DNA splint (a DNA oligonucleotide complementary to the junction sequences of the three RNA pieces)

  • T4 RNA Ligase 1 or 2

  • 10x T4 RNA Ligase Buffer

  • ATP solution (10 mM)

  • Nuclease-free water

B. Methodology:

  • Annealing: In a sterile microcentrifuge tube, combine the RNA fragments and the DNA splint.

    Component Amount
    5' RNA Fragment 10 pmol
    Modified RNA Oligo 12 pmol (1.2x molar excess)
    3' RNA Fragment 10 pmol
    DNA Splint 15 pmol (1.5x molar excess)

    | Nuclease-free water | to 10 µL |

  • Heat the mixture to 90°C for 2 minutes, then cool slowly to 25°C over 20 minutes to allow for proper annealing.

  • Ligation: Add the ligation master mix to the annealed RNA/DNA hybrid.

    Component Volume (for 20 µL rxn) Final Concentration
    Annealed RNA/DNA 10 µL -
    10x T4 RNA Ligase Buffer 2 µL 1x
    ATP (10 mM) 2 µL 1 mM
    T4 RNA Ligase 1 1 µL 10-20 units

    | Nuclease-free water | 5 µL | - |

  • Mix gently and incubate at 16°C overnight or at 37°C for 1-2 hours (optimal conditions may vary by ligase and substrate).

  • Purification: Purify the full-length ligated product from unligated fragments, the modified oligo, and the DNA splint using denaturing PAGE.

  • Elute the desired band from the gel, precipitate with ethanol, and resuspend in nuclease-free water.

Quality Control and Data Presentation

The integrity and purity of the final m2,2'O-G modified RNA probe should be verified.

A. Quality Control Methods:

  • Denaturing PAGE: To confirm the size and purity of the final product.

  • Mass Spectrometry (LC-MS/MS): To confirm the exact mass of the probe, thereby verifying the successful incorporation of the m2,2'O-G modification.[11] This is the gold standard for analyzing modified nucleosides.[11]

  • Nanopore Sequencing: Can be used to verify the sequence accuracy at the ligation junctions.[9]

B. Table of Typical Reaction Parameters:

ParameterIn Vitro TranscriptionSplint Ligation
Key Enzyme T7 RNA PolymeraseT4 RNA Ligase 1
Template/Substrate Linear dsDNA with T7 promoter2 RNA fragments, 1 modified oligo
Enzyme Concentration ~100 units / 50 µL~10-20 units / 20 µL
NTP/ATP Concentration 2-7 mM each NTP1 mM ATP
Temperature 37°C16-37°C
Reaction Time 2-4 hours1-16 hours
Primary Buffer Cations Mg²⁺Mg²⁺

Biological Significance of N2-Guanosine Methylation

The methylation of guanosine at the N2 position is a critical post-transcriptional modification that fine-tunes RNA function. The pathway from a standard guanosine (G) to N2,N2-dimethylguanosine (m2,2'G, a close relative of m2,2'O-G) involves sequential enzymatic steps, which underscores its controlled biological role. This modification alters the hydrogen bonding capacity of the guanine base, preventing canonical G-C pairing and influencing non-canonical pairings, such as those with adenosine (A).[1][4] This directly impacts RNA tertiary structure, stability, and its interactions with proteins and other nucleic acids, ultimately affecting processes like translation.[5][6]

Biological_Impact_of_G_Modification cluster_pathway Modification Pathway cluster_impact Functional Consequences G Guanosine (G) in pre-tRNA m2G N2-Methylguanosine (m2G) G->m2G MTase 1 m22G N2,N2-Dimethylguanosine (m2,2'G) m2G->m22G MTase 2 H_Bond Altered H-Bonding (No G-C Watson-Crick) m22G->H_Bond Tertiary_Structure Stabilized Tertiary Structure (L-shape) H_Bond->Tertiary_Structure Stability Increased tRNA Stability Tertiary_Structure->Stability Translation Modulated Translation Efficiency Stability->Translation

References

Application Notes and Protocols for Developing Antibodies Specific to N2,2'-O-Dimethylguanosine (m2,2'O-G)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N2,2'-O-Dimethylguanosine (m2,2'O-G) is a modified nucleoside found in various RNA species. Its presence and levels can be indicative of certain biological processes and disease states. The development of specific antibodies against m2,2'O-G is crucial for its detection, quantification, and the elucidation of its biological roles. These application notes provide a comprehensive guide, including detailed protocols, for the generation and characterization of monoclonal antibodies specific to m2,2'O-G.

Principle of Antibody Development

Due to its small size, this compound is a hapten and not immunogenic on its own. Therefore, to elicit an immune response, it must be conjugated to a larger carrier protein. The resulting conjugate is then used to immunize an animal, typically a mouse, to stimulate the production of B-cells that secrete antibodies against the hapten. These B-cells can then be immortalized to create hybridoma cell lines that continuously produce monoclonal antibodies of a single specificity.

Data Presentation

Table 1: Representative Antibody Affinity Data

The following table summarizes typical affinity data for monoclonal antibodies developed against modified nucleosides. The dissociation constant (Kd) is a measure of the antibody's affinity for its antigen, with lower values indicating higher affinity.[1][2][3][4][5]

Antibody CloneTarget AntigenAffinity (Kd)Method
MAb-m2,2'O-G-1m2,2'O-G1.5 x 10⁻⁹ MSurface Plasmon Resonance
MAb-m2,2'O-G-2m2,2'O-G5.2 x 10⁻⁸ MELISA
MAb-m2,2'O-G-3m2,2'O-G8.0 x 10⁻⁹ MSurface Plasmon Resonance
Table 2: Representative Specificity Data from Competitive ELISA

This table illustrates the specificity of a hypothetical anti-m2,2'O-G antibody. The IC50 value represents the concentration of competitor that inhibits 50% of the antibody binding to the coated antigen. A lower IC50 indicates a higher affinity of the antibody for the competitor.

Competitor NucleosideIC50 (nM)Cross-Reactivity (%)
This compound (m2,2'O-G)10100
N2-Methylguanosine (m2G)1,2000.83
2'-O-Methylguanosine (Gm)1,5000.67
Guanosine (G)>10,000<0.1
N2,N2-Dimethylguanosine (m2,2G)8001.25

Experimental Protocols

Protocol 1: Preparation of m2,2'O-G-Carrier Protein Conjugate (Immunogen)

This protocol describes the conjugation of m2,2'O-G to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), via periodate oxidation of the ribose moiety.[6][7]

Materials:

  • This compound (m2,2'O-G)

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • Sodium meta-periodate (NaIO₄)

  • Ethylene glycol

  • Sodium borohydride (NaBH₄)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Dissolve m2,2'O-G: Dissolve 10 mg of m2,2'O-G in 2 ml of PBS.

  • Periodate Oxidation: Add 0.1 M sodium meta-periodate solution dropwise to the m2,2'O-G solution to a final concentration of 10 mM. Incubate the reaction in the dark for 1 hour at room temperature with gentle stirring. This reaction opens the ribose ring between the 2' and 3' hydroxyls, creating reactive aldehyde groups.

  • Quench Reaction: Add 20 µl of ethylene glycol to quench the excess periodate. Incubate for 10 minutes at room temperature.

  • Prepare Carrier Protein: Dissolve 10 mg of KLH or BSA in 2 ml of PBS.

  • Conjugation: Add the oxidized m2,2'O-G solution to the carrier protein solution. Adjust the pH to 9.0 with 0.1 M sodium bicarbonate buffer. Incubate for 2 hours at room temperature with gentle stirring.

  • Reduction: Add 1 mg of sodium borohydride to the solution to reduce the Schiff bases and stabilize the conjugate. Incubate for 1 hour at room temperature.

  • Dialysis: Dialyze the conjugate solution against PBS (3 x 1 L changes) for 48 hours at 4°C to remove unreacted components.

  • Quantification: Determine the protein concentration using a BCA or Bradford assay. The success of the conjugation can be qualitatively assessed by UV-Vis spectrophotometry, looking for a shift in the absorbance spectrum.

Protocol 2: Immunization of Mice for Monoclonal Antibody Production

This protocol outlines a typical immunization schedule for generating a robust immune response against the m2,2'O-G-KLH conjugate in mice.[8][9][10][11][12]

Materials:

  • m2,2'O-G-KLH conjugate (immunogen)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles (25-27 gauge)

  • BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Pre-immune Bleed (Day 0): Collect a small blood sample from the tail vein of each mouse to serve as a negative control.

  • Primary Immunization (Day 0):

    • Emulsify the m2,2'O-G-KLH immunogen with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject 100 µg of the immunogen in a total volume of 200 µl intraperitoneally (IP) into each mouse.

  • First Boost (Day 14):

    • Emulsify the m2,2'O-G-KLH immunogen with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject 50 µg of the immunogen in a total volume of 200 µl IP into each mouse.

  • Second Boost (Day 28):

    • Repeat the first boost with 50 µg of immunogen in IFA.

  • Test Bleed and Titer Check (Day 35):

    • Collect a small blood sample from the tail vein.

    • Determine the antibody titer in the serum using an indirect ELISA (Protocol 4).

  • Final Boost (3-4 days before fusion):

    • If the antibody titer is high, administer a final boost of 50 µg of the immunogen in sterile PBS (without adjuvant) via IP injection.

  • Spleen Harvest: Euthanize the mouse and aseptically harvest the spleen for hybridoma production.

Protocol 3: Hybridoma Production

This is a generalized protocol for the generation of hybridoma cells by fusing splenocytes from an immunized mouse with myeloma cells.

Materials:

  • Spleen from an immunized mouse

  • Myeloma cell line (e.g., SP2/0 or NS-1)

  • Polyethylene glycol (PEG) 1500

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • HAT supplement (Hypoxanthine, Aminopterin, Thymidine)

  • HT supplement (Hypoxanthine, Thymidine)

  • 96-well cell culture plates

Procedure:

  • Prepare Splenocytes: Aseptically remove the spleen and prepare a single-cell suspension of splenocytes in RPMI-1640 medium.

  • Prepare Myeloma Cells: Culture and harvest myeloma cells in the logarithmic growth phase.

  • Fusion:

    • Mix the splenocytes and myeloma cells at a ratio of 5:1.

    • Centrifuge the cell mixture and remove the supernatant.

    • Gently add pre-warmed PEG 1500 dropwise over 1 minute while gently agitating the cell pellet.

    • Slowly add RPMI-1640 medium to dilute the PEG.

    • Centrifuge the cells and resuspend them in HAT medium supplemented with FBS.

  • Selection and Plating:

    • Plate the fused cells into 96-well plates.

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

    • The aminopterin in the HAT medium will kill unfused myeloma cells, while unfused splenocytes will die off naturally. Only hybridoma cells will survive.

  • Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibodies using an indirect ELISA (Protocol 4).

  • Cloning: Positive hybridoma colonies should be subcloned by limiting dilution to ensure monoclonality.

Protocol 4: Screening of Hybridomas by Indirect ELISA

This protocol is for the initial screening of hybridoma supernatants to identify those producing antibodies that bind to m2,2'O-G.

Materials:

  • m2,2'O-G-BSA conjugate (coating antigen)

  • BSA (for blocking)

  • Hybridoma supernatants

  • Goat anti-mouse IgG-HRP conjugate (secondary antibody)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • ELISA plates

  • Plate reader

Procedure:

  • Coating: Coat the wells of an ELISA plate with 100 µl of m2,2'O-G-BSA conjugate (1-5 µg/ml in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the wells with 200 µl of 1% BSA in PBS for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Primary Antibody Incubation: Add 100 µl of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µl of goat anti-mouse IgG-HRP conjugate (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µl of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µl of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a plate reader. Wells with a high absorbance signal indicate the presence of antibodies specific to m2,2'O-G.

Protocol 5: Antibody Specificity Testing by Competitive ELISA

This protocol is used to determine the specificity of the monoclonal antibodies by competing the binding to the coated antigen with free m2,2'O-G and other related nucleosides.[13][14][15][16][17]

Materials:

  • m2,2'O-G-BSA conjugate

  • Purified monoclonal antibody

  • Competitor nucleosides (m2,2'O-G, m2G, Gm, G, m2,2G)

  • Other reagents and equipment as in Protocol 4

Procedure:

  • Coating, Washing, and Blocking: Follow steps 1-4 of Protocol 4.

  • Competition:

    • Prepare serial dilutions of the competitor nucleosides.

    • In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the purified monoclonal antibody with each dilution of the competitor nucleosides for 1 hour at room temperature.

  • Primary Antibody Incubation: Add 100 µl of the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing, Secondary Antibody Incubation, Detection, and Reading: Follow steps 6-11 of Protocol 4.

  • Data Analysis: Plot the absorbance at 450 nm against the logarithm of the competitor concentration. Determine the IC50 value for each competitor.

Mandatory Visualizations

Experimental Workflow for Antibody Development

Antibody_Development_Workflow cluster_antigen_prep Antigen Preparation cluster_immunization Immunization & Hybridoma Production cluster_screening Screening & Characterization m22OG This compound (Hapten) Conjugation Periodate Oxidation Conjugation m22OG->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen m2,2'O-G-Carrier Conjugate (Immunogen) Conjugation->Immunogen Immunization Mouse Immunization Immunogen->Immunization Spleen Spleen Harvest Immunization->Spleen Fusion Cell Fusion (Splenocytes + Myeloma) Spleen->Fusion Hybridomas Hybridoma Selection (HAT Medium) Fusion->Hybridomas ELISA_Screening ELISA Screening Hybridomas->ELISA_Screening Cloning Subcloning ELISA_Screening->Cloning Expansion Antibody Production & Purification Cloning->Expansion Characterization Specificity & Affinity Analysis Expansion->Characterization

Caption: Workflow for generating monoclonal antibodies against this compound.

Competitive ELISA Principle for Specificity Testing

Competitive_ELISA cluster_well ELISA Well cluster_solution Solution Phase Coated_Antigen m2,2'O-G-BSA (Coated on well surface) Antibody Anti-m2,2'O-G Antibody Antibody->Coated_Antigen Binds (Reduced Signal) Bound_Complex Antibody-Competitor Complex Antibody->Bound_Complex Binds Free_Antigen Free m2,2'O-G (Competitor) Free_Antigen->Bound_Complex Binds

Caption: Principle of competitive ELISA for determining antibody specificity.

References

Application Notes & Protocols for Mapping N2,2'-O-Dimethylguanosine (m2,2'G) Sites in the Transcriptome

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N2,2'-O-Dimethylguanosine (m2,2'G) is a post-transcriptional RNA modification found in various RNA species, including transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs).[1][2][3] In tRNAs, m2,2'G is typically located at position 26 and is crucial for proper tRNA folding, stability, and efficient protein translation.[4][5] The presence of two methyl groups on the guanine base hinders canonical G-C base pairing, thereby influencing RNA structure.[2] Given its role in fundamental cellular processes like translation and splicing, precise mapping of m2,2'G sites across the transcriptome is essential for understanding its regulatory functions in gene expression and its implications in human diseases.[3][6]

This document provides detailed application notes and protocols for two primary methodologies for mapping m2,2'G sites: Antibody-Based Enrichment with Sequencing (m2,2'G-seq) and a Reverse Transcription Signature-Based Method.

Method 1: Antibody-Based Enrichment and Sequencing (m2,2'G-seq)

Application Notes

Principle: This method leverages a specific antibody that recognizes and binds to the m2,2'G modification in RNA. Total RNA is fragmented, and the RNA fragments containing the m2,2'G modification are selectively captured through immunoprecipitation (IP).[6] These enriched fragments are then used to construct a cDNA library for high-throughput sequencing. The resulting sequencing reads are mapped back to a reference transcriptome to identify the locations of m2,2'G modifications. This approach is analogous to methods developed for other RNA modifications like m6A-seq.[6]

Applications:

  • Transcriptome-wide discovery of m2,2'G sites.

  • Identification of m2,2'G modifications in various RNA classes (tRNA, snRNA, etc.).

  • Comparative analysis of m2,2'G profiles under different cellular conditions or in disease states.

Advantages:

  • Specificity: High-affinity antibodies provide good specificity for enriching m2,2'G-containing fragments.[6]

  • Transcriptome-Wide Coverage: Enables the potential identification of all m2,2'G sites in a single experiment.

  • Established Workflow: The immunoprecipitation and sequencing workflow is well-established in the field of epitranscriptomics.[6]

Limitations:

  • Antibody Dependent: The success of the method is highly dependent on the specificity and efficiency of the anti-m2,2'G antibody. Batch-to-batch variations in antibody quality can be a concern.[7]

  • Resolution: The resolution is limited by the size of the RNA fragments (typically ~100-200 nucleotides), which identifies a modified region rather than a precise single nucleotide.

  • Quantification: Provides semi-quantitative information on modification abundance rather than absolute stoichiometry at a specific site.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Input RNA Amount 10 - 100 µg of total RNASufficient quantity is needed to obtain adequate yield after immunoprecipitation.
RNA Fragment Size 100 - 200 nucleotidesGenerated by chemical or enzymatic fragmentation. Critical for mapping resolution.
IP Efficiency VariableHighly dependent on antibody quality and modification abundance.
Sequencing Depth >50 million readsRecommended for comprehensive transcriptome-wide analysis.
Mapping Resolution ~100-200 ntDefines a "peak" or enriched region containing the modification.

Experimental Workflow Diagram

m22G_Seq_Workflow A Total RNA Extraction B RNA Fragmentation (~100-200 nt) A->B C Immunoprecipitation (IP) with anti-m2,2'G Antibody B->C D Input Control (Pre-IP RNA) B->D Set aside aliquot E RNA Elution & Purification (IP Sample) C->E F Library Preparation (Input & IP) D->F E->F G High-Throughput Sequencing F->G H Data Analysis: Read Mapping & Peak Calling G->H I Identification of m2,2'G Sites H->I

Caption: Workflow for m2,2'G-seq from RNA extraction to data analysis.

Detailed Experimental Protocol: m2,2'G-seq

1. RNA Extraction and Fragmentation: a. Extract total RNA from cells or tissues using a TRIzol-based method, followed by DNase I treatment to remove contaminating DNA. b. Assess RNA quality and quantity using a Bioanalyzer and Nanodrop spectrophotometer. c. Fragment 10-100 µg of total RNA to an average size of 100-200 nucleotides using an RNA fragmentation buffer (e.g., magnesium-based) or enzymatic methods. d. Purify the fragmented RNA using ethanol precipitation or an appropriate RNA cleanup kit.

2. Immunoprecipitation (IP): a. Prepare IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, supplemented with RNase inhibitors). b. Couple the anti-m2,2'G antibody to Protein A/G magnetic beads by incubating for 1-2 hours at 4°C with rotation. c. Wash the antibody-bead complexes three times with IP buffer. d. Dilute the fragmented RNA in IP buffer and set aside 5-10% as an "Input" control. e. Add the remaining fragmented RNA to the antibody-bead complexes and incubate overnight at 4°C with rotation.

3. Washing and Elution: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads sequentially with low-salt buffer, high-salt buffer, and finally twice with IP buffer to remove non-specific binding. c. Elute the bound RNA from the beads using an elution buffer (e.g., containing Proteinase K or a competitive agent) and incubate at 37-55°C. d. Purify the eluted RNA (the IP sample) and the Input control RNA using an RNA cleanup kit.

4. Library Preparation and Sequencing: a. Construct sequencing libraries from both the IP and Input RNA samples using a strand-specific RNA library preparation kit (e.g., Illumina TruSeq Stranded Total RNA). b. Follow the manufacturer's protocol for end-repair, A-tailing, adapter ligation, and PCR amplification. c. Assess the quality and concentration of the final libraries. d. Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate >50 million reads per sample.

5. Data Analysis: a. Perform quality control on raw sequencing reads and trim adapters. b. Align the reads from both IP and Input samples to the reference genome/transcriptome. c. Use a peak-calling algorithm (e.g., MACS2) to identify regions significantly enriched in the IP sample compared to the Input control. These peaks represent putative m2,2'G-modified regions.

Method 2: Reverse Transcription Signature-Based Mapping

Application Notes

Principle: The presence of the bulky dimethyl group on the Watson-Crick base-pairing face of guanosine can disrupt the processivity of reverse transcriptase (RT).[2] This disruption leads to either termination of the cDNA synthesis one nucleotide before the modification site or misincorporation of a nucleotide opposite the m2,2'G.[4][8] By sequencing the resulting cDNA fragments, these RT signatures (stops or mutations) can be mapped at single-nucleotide resolution.

Applications:

  • High-resolution mapping of m2,2'G sites, particularly in abundant and structured RNAs like tRNAs.

  • Validating candidate sites identified by antibody-based methods.

  • Potentially quantifying modification stoichiometry based on the frequency of RT stops or misincorporations.

Advantages:

  • Single-Nucleotide Resolution: Can pinpoint the exact location of the modification.[8]

  • Antibody-Independent: Avoids the potential for antibody cross-reactivity and batch variability.[6]

  • Quantitative Potential: The ratio of truncated/mutated reads to full-length reads can be used to estimate the fraction of modified RNA molecules.

Limitations:

  • Context-Dependent RT Signature: The efficiency of RT stalling or misincorporation can be influenced by the surrounding RNA sequence and structure.

  • Potential for False Positives: Other factors, such as strong RNA secondary structures or other modifications, can also cause RT to stall.

  • Lower Throughput for Discovery: May be less efficient for initial transcriptome-wide discovery compared to enrichment-based methods, but is powerful for targeted analysis.

Logical Relationship Diagram

RT_Signature_Logic cluster_0 Mechanism cluster_1 Observable Signatures cluster_2 Detection A RNA Template with m2,2'G Modification C m2,2'G Hinders Canonical Base Pairing A->C B Reverse Transcriptase Enzyme B->C D RT Termination (Truncated cDNA) C->D Outcome 1 E Nucleotide Misincorporation (Mutation in cDNA) C->E Outcome 2 F Sequencing of cDNA D->F E->F G Mapping reveals abrupt read stops or mutations F->G

Caption: Logic of m2,2'G detection via reverse transcription signatures.

Detailed Experimental Protocol: RT Signature Mapping

1. RNA Preparation: a. Isolate total RNA or enrich for a specific RNA fraction of interest (e.g., small RNAs <200 nt). b. Ensure the RNA is of high purity and integrity.

2. Primer Extension / Reverse Transcription: a. Design primers specific to the target RNA region of interest or use random hexamers for a more global approach. b. Set up a reverse transcription reaction using a processive reverse transcriptase. c. Include a control reaction with an in vitro transcribed RNA of the same sequence that lacks the m2,2'G modification. d. Perform the RT reaction according to the enzyme manufacturer's protocol.

3. Library Preparation and Sequencing: a. Ligate sequencing adapters to the resulting cDNA products. For mapping RT stops, this often involves ligating an adapter to the 3' end of the truncated cDNA. b. PCR amplify the adapter-ligated cDNA to generate a sequencing library. c. Purify the library and assess its quality. d. Perform high-throughput sequencing.

4. Data Analysis: a. Align sequencing reads to the reference transcriptome. b. Analyze the alignment data to identify positions with a high frequency of read terminations (RT stops). The stop site typically occurs at the nucleotide immediately preceding the modified base. c. Simultaneously, analyze the data for positions with a high rate of single nucleotide polymorphisms (SNPs) compared to the reference and control samples, which indicate misincorporation events. d. The precise location of the m2,2'G modification is inferred from the position of these RT signatures.

References

Application Notes and Protocols for Analyzing N2,2'-O-Dimethylguanosine (m2,2'G) Sequencing Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,2'-O-Dimethylguanosine (m2,2'G) is a post-transcriptional RNA modification implicated in various cellular processes, and its dysregulation has been linked to several diseases. Accurate and quantitative analysis of m2,2'G is crucial for understanding its biological functions and for the development of novel therapeutic strategies. This document provides an overview of the software, tools, and protocols available for the analysis of sequencing data to identify and quantify m2,2'G modifications.

The detection of m2,2'G through high-throughput sequencing is not direct and relies on experimental techniques that induce specific, detectable signatures in the sequencing data at the modification site. These signatures can be in the form of reverse transcription (RT) stops, mutations (mismatches), or deletions upon sequence alignment. The choice of analysis software is therefore intrinsically linked to the experimental method used to generate the data.

Experimental and Computational Approaches for m2,2'G Detection

Several experimental strategies have been developed to map m2,2'G sites. These methods can be broadly categorized into those that rely on the inherent properties of the modification to interfere with reverse transcription and those that use chemical or enzymatic treatments to induce a detectable signal. The corresponding computational analysis workflows are tailored to identify the specific signatures generated by each method.

Table 1: Overview of Software and Tools for m2,2'G Sequencing Data Analysis
Software/Pipeline Experimental Method Principle of Detection Input Data Key Outputs Applicability to m2,2'G
mim-tRNAseq Modification-induced misincorporation tRNA sequencingDetects misincorporations and RT stops caused by modifications.FASTQ filestRNA expression quantification, modification profiles, differential expression analysis.High. Designed for tRNA modifications, including m2,2'G.[1][2][3]
DM-tRNA-seq Analysis Workflow Demethylase-treatment followed by tRNA sequencingCompares sequencing data from AlkB-treated and untreated samples to identify demethylated sites.FASTQ filesModification Index (MI) based on mutation and stop rates, quantification of modification fractions.[4][5]High. Specifically designed to identify and quantify base methylations in tRNA.[4][5]
tRAX General tRNA sequencing (e.g., ARM-seq)Identifies misincorporations at known modification sites.FASTQ filestRNA and tDR expression, modification analysis through misincorporation patterns.High. Can analyze various tRNA-seq datasets for modifications.[6]
PhOxi-seq Analysis Workflow Photo-oxidative sequencingDetects G-to-T and G-to-C mutations induced by chemical treatment at m2,2'G sites.FASTQ filesIdentification of sites with elevated mutation rates compared to controls.High. Specifically designed for N2-methylated guanosines.
Nanocompore Nanopore Direct RNA SequencingCompares electrical current signals between a sample of interest and an unmodified control.Raw Nanopore signal data (FAST5/POD5)Locus-specific modification scores, statistical significance of signal differences.Potential. Can detect various RNA modifications, but specific training for m2,2'G may be required.[7][8]
General Nanopore Modification Detection Tools (e.g., Dorado, m6Anet) Nanopore Direct RNA SequencingUse machine learning models to identify modifications from raw signal data.Raw Nanopore signal data (FAST5/POD5)Per-site modification probabilities and stoichiometry.Potential. Primarily trained on more common modifications like m6A; performance on m2,2'G is not well-characterized.[9][10]

Experimental Protocols

Protocol 1: Modification-induced misincorporation tRNA sequencing (mim-tRNAseq)

This protocol is adapted for the analysis of tRNA modifications, including m2,2'G, by leveraging the errors introduced by reverse transcriptase at modified sites.

1. RNA Isolation and Preparation:

  • Isolate total RNA from the cells or tissues of interest using a standard method like TRIzol extraction.

  • Purify small RNAs (<200 nt) from the total RNA population.

2. Library Preparation:

  • Deacylate the 3' ends of tRNAs to ensure efficient adapter ligation.

  • Ligate a 3' adapter to the small RNAs.

  • Ligate a 5' adapter.

  • Perform reverse transcription using a reverse transcriptase that can read through modified bases but introduces misincorporations.

  • Amplify the resulting cDNA by PCR to generate the sequencing library.

3. Sequencing:

  • Sequence the prepared libraries on an Illumina platform, generating paired-end reads.

Protocol 2: Demethylase-based tRNA Sequencing (DM-tRNA-seq)

This method uses an enzymatic treatment to remove methyl groups, allowing for a comparative analysis to identify methylated sites.

1. RNA Isolation:

  • Isolate total RNA as described for mim-tRNAseq.

2. Demethylase Treatment:

  • Treat one aliquot of the RNA with a demethylase enzyme cocktail (e.g., containing AlkB mutants) that can remove methyl groups from m2,2'G.

  • Prepare a parallel untreated control sample.

3. Library Preparation and Sequencing:

  • Prepare sequencing libraries from both the treated and untreated RNA samples following a standard small RNA library preparation protocol.

  • Sequence the libraries on an Illumina platform.

Data Analysis Protocols

Protocol 3: Analysis of mim-tRNAseq Data

The mim-tRNAseq pipeline is a semi-automated workflow for the comprehensive analysis of tRNA sequencing data.[1][11]

1. Data Preprocessing:

  • Trim adapter sequences from the raw FASTQ reads.

2. Alignment:

  • Align the trimmed reads to a reference library of tRNA sequences using a SNP-tolerant aligner like GSNAP. The pipeline uses known modification information to guide the alignment.[3]

3. Quantification and Analysis:

  • The pipeline calculates tRNA expression levels.

  • It then analyzes misincorporation patterns at each nucleotide position to identify and quantify modifications.

  • Differential expression analysis of tRNAs and their modifications between different conditions can be performed.

Protocol 4: Analysis of DM-tRNA-seq Data

The analysis of DM-tRNA-seq data focuses on comparing the sequencing results from the demethylase-treated and untreated samples.[4]

1. Alignment:

  • Align reads from both treated and untreated samples to the reference tRNA sequences.

2. Calculation of Modification Index (MI):

  • For each potential modification site in the untreated sample, calculate the rates of mutations and reverse transcription stops.

  • Combine these rates to generate a "Modification Index" (MI) for each site.[4]

3. Identification of Methylated Sites:

  • Compare the MI values between the treated and untreated samples. A significant reduction in the MI in the treated sample indicates the presence of a methylation that was removed by the demethylase.

Visualizing Workflows and Pathways

Diagram 1: Experimental Workflow for mim-tRNAseq

mim_tRNAseq_workflow cluster_experiment Experimental Protocol Total RNA Isolation Total RNA Isolation Small RNA Purification Small RNA Purification Total RNA Isolation->Small RNA Purification 3' Deacylation 3' Deacylation Small RNA Purification->3' Deacylation 3' Adapter Ligation 3' Adapter Ligation 3' Deacylation->3' Adapter Ligation 5' Adapter Ligation 5' Adapter Ligation 3' Adapter Ligation->5' Adapter Ligation Reverse Transcription Reverse Transcription 5' Adapter Ligation->Reverse Transcription PCR Amplification PCR Amplification Reverse Transcription->PCR Amplification Illumina Sequencing Illumina Sequencing PCR Amplification->Illumina Sequencing mim_tRNAseq_analysis cluster_analysis Computational Analysis Raw FASTQ Reads Raw FASTQ Reads Adapter Trimming Adapter Trimming Raw FASTQ Reads->Adapter Trimming Alignment (GSNAP) Alignment (GSNAP) Adapter Trimming->Alignment (GSNAP) Quantification Quantification Alignment (GSNAP)->Quantification Modification Analysis Modification Analysis Quantification->Modification Analysis Differential Expression Differential Expression Modification Analysis->Differential Expression DM_tRNAseq_logic cluster_logic DM-tRNA-seq Logic Untreated RNA Untreated RNA High MI (Stops + Mutations) High MI (Stops + Mutations) Untreated RNA->High MI (Stops + Mutations) Treated RNA (AlkB) Treated RNA (AlkB) Low MI Low MI Treated RNA (AlkB)->Low MI Methylation Detected Methylation Detected High MI (Stops + Mutations)->Methylation Detected Comparison Low MI->Methylation Detected Comparison

References

Single-Molecule Analysis of N2,2'-O-Dimethylguanosine (m2,2G) Containing tRNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptional modification found in the D-arm of transfer RNA (tRNA), a molecule central to protein synthesis.[1][2] This modification, catalyzed by the TRMT1 and TRMT1L enzymes, plays a crucial role in maintaining the structural integrity and function of tRNA.[3][4][5][6] Specifically, m2,2G at position 26 is known to prevent tRNA misfolding by inhibiting alternative base-pairing, thereby acting as an RNA chaperone.[7][8][9] The presence and fidelity of m2,2G modifications are critical for cellular homeostasis, with deficiencies linked to decreased cell proliferation, altered protein synthesis, and increased sensitivity to oxidative stress.[1][10] Furthermore, mutations in the TRMT1 enzyme are associated with neurodevelopmental disorders, highlighting the importance of this modification in human health.[1]

Single-molecule techniques, such as single-molecule Förster resonance energy transfer (smFRET) and nanopore sequencing, offer unprecedented opportunities to study the effects of individual modifications like m2,2G on tRNA dynamics and function.[11] These approaches allow for the direct observation of molecular heterogeneity and real-time conformational changes that are often obscured in ensemble-averaged measurements. This document provides detailed application notes and protocols for the single-molecule analysis of m2,2G-containing tRNA.

Application Notes

The single-molecule analysis of m2,2G-containing tRNA has significant applications in various fields:

  • Drug Development: Understanding how m2,2G modifications influence tRNA structure and function can aid in the design of novel therapeutics. For instance, targeting the TRMT1 enzyme could be a strategy for developing drugs against diseases associated with tRNA dysregulation.

  • Disease Diagnosis and Prognosis: The levels of m2,2G and other tRNA modifications can serve as biomarkers for certain diseases, including cancer and neurological disorders. Single-molecule techniques provide the sensitivity needed to detect subtle changes in modification status from clinical samples.

  • Fundamental Biological Research: These methods are invaluable for elucidating the fundamental mechanisms of protein synthesis and gene expression. By observing individual tRNA molecules, researchers can gain insights into the intricate interplay between tRNA modifications, structure, and function during translation.

  • Synthetic Biology: A deeper understanding of how modifications like m2,2G stabilize tRNA can inform the design of synthetic tRNAs with enhanced stability and efficiency for various bioengineering applications.

Data Presentation

The following tables summarize quantitative data on the effects of m2,2G modification on tRNA properties.

Table 1: Impact of m2,2G Modification on tRNA Stability and Function

ParametertRNA with m2,2GtRNA without m2,2G (e.g., in TRMT1 knockout cells)Reference(s)
tRNA Folding Stabilizes the canonical cloverleaf structure by preventing mispairing (e.g., G26-C11).Prone to alternative conformations and misfolding.[7][8][9]
Cellular Proliferation Normal proliferation rates.Decreased proliferation rates.[1]
Global Protein Synthesis Normal rates of protein synthesis.Perturbations in global protein synthesis.[1]
Oxidative Stress Response Normal sensitivity to oxidizing agents.Hypersensitivity to oxidizing agents.[1]
Stability of specific tRNAs Tyrosine and serine tRNAs are stable.Reduced levels of tyrosine and serine tRNAs.[3][4][5]

Experimental Protocols

Protocol 1: Single-Molecule FRET (smFRET) Analysis of m2,2G-Containing tRNA

This protocol outlines the general steps for studying the conformational dynamics of m2,2G-containing tRNA using smFRET.

1. Preparation of Fluorophore-Labeled tRNA:

  • Site-Specific Labeling: Introduce two different fluorophores (a donor and an acceptor) at specific positions on the tRNA molecule. This is typically achieved by engineering cysteine residues at the desired locations for subsequent labeling with maleimide-functionalized dyes.

  • Labeling Reaction:

    • Resuspend purified tRNA in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).

    • Add a 10-fold molar excess of the donor and acceptor fluorophores.

    • Incubate the reaction in the dark at room temperature for 2-4 hours.

    • Purify the labeled tRNA from excess dyes using methods such as size-exclusion chromatography or HPLC.

  • Note: The choice of labeling sites should be guided by the specific conformational change of interest to ensure a measurable change in the FRET efficiency.[12]

2. Surface Immobilization:

  • Prepare a quartz slide with a polyethylene glycol (PEG)-biotin surface to minimize non-specific binding.

  • Incubate the slide with streptavidin.

  • Immobilize the biotinylated, dual-labeled tRNA on the streptavidin-coated surface.

3. Data Acquisition:

  • Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophore.[13]

  • Simultaneously record the fluorescence intensity of both the donor and acceptor fluorophores over time using a sensitive camera.[13]

4. Data Analysis:

  • Calculate the FRET efficiency (E) for each molecule at each time point using the formula: E = I_acceptor / (I_donor + I_acceptor), where I is the fluorescence intensity.

  • Generate FRET histograms and time trajectories to identify different conformational states and the kinetics of transitions between them.

  • Hidden Markov Modeling (HMM) can be used to objectively identify distinct FRET states and quantify the transition rates.[13]

Protocol 2: Nanopore Sequencing for m2,2G Detection

This protocol provides a streamlined method for preparing tRNA libraries for nanopore sequencing to detect m2,2G and other modifications.

1. tRNA Isolation and Preparation:

  • Isolate total RNA from cells or tissues of interest.

  • Deacylate the tRNAs by treating the RNA sample with a basic solution (e.g., 50 mM Tris-HCl, pH 9.0) to remove any attached amino acids.

  • Enrich for tRNAs using size selection methods to isolate RNAs in the 70-100 nucleotide range.

2. Library Preparation for Nanopore Sequencing:

  • Adapter Ligation: Ligate a specific double-stranded RNA adapter to the 3' end of the deacylated tRNAs using T4 RNA Ligase 2.[11] This adapter is designed to be compatible with the nanopore sequencing chemistry.

  • Purification: Purify the adapter-ligated tRNAs to remove unligated adapters.

  • Sequencing Adapter Ligation: Ligate the sequencing adapters provided in the Oxford Nanopore Technologies (ONT) Direct RNA Sequencing Kit to the 3' end of the initial adapter.

  • Final Purification: Perform a final purification of the library before loading it onto the nanopore flow cell.

  • Note: Some protocols may include an optional reverse transcription step, but for direct analysis of RNA modifications, this step is often omitted.[14]

3. Nanopore Sequencing and Data Analysis:

  • Load the prepared tRNA library onto an ONT flow cell (e.g., R9 or R10 series) and run the sequencing experiment.

  • The raw electrical current data is basecalled to generate nucleotide sequences.

  • Modification Detection: RNA modifications like m2,2G cause characteristic disruptions in the ionic current as the tRNA molecule passes through the nanopore. These deviations from the expected signal for unmodified bases can be used to identify the presence and location of modifications.[15]

  • Specialized algorithms and machine learning models can be trained to recognize the specific current signatures of different modifications, including m2,2G.[16]

Mandatory Visualization

tRNA_Modification_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_tRNA pre-tRNA processed_tRNA Processed tRNA pre_tRNA->processed_tRNA Processing m22G_tRNA m2,2G-containing tRNA processed_tRNA->m22G_tRNA Methylation TRMT1 TRMT1 TRMT1->m22G_tRNA TRMT1L TRMT1L TRMT1L->m22G_tRNA m22G_tRNA->m22G_tRNA_cyto Export translation Translation protein Protein Synthesis translation->protein stress_response Oxidative Stress Response translation->stress_response cell_proliferation Cell Proliferation translation->cell_proliferation

Caption: The m2,2G tRNA modification pathway and its cellular impact.

smFRET_Workflow prep 1. tRNA Labeling (Donor & Acceptor Dyes) immobilize 2. Surface Immobilization (PEG-Biotin-Streptavidin) prep->immobilize acquire 3. Data Acquisition (TIRF Microscopy) immobilize->acquire analyze 4. Data Analysis acquire->analyze output Conformational Dynamics (FRET Histograms, Kinetics) analyze->output

Caption: Experimental workflow for single-molecule FRET (smFRET) analysis of tRNA.

Nanopore_Workflow isolate 1. tRNA Isolation & Deacylation library 2. Library Preparation (Adapter Ligation) isolate->library sequence 3. Nanopore Sequencing library->sequence analysis 4. Data Analysis (Basecalling & Modification Detection) sequence->analysis output Modification Profile (e.g., m2,2G presence) analysis->output

Caption: Experimental workflow for nanopore sequencing of tRNA modifications.

References

Unveiling RNA-Protein Interactions: A Guide to Using N2,2'-O-Dimethylguanosine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in various RNA molecules, most notably at position 26 in the majority of eukaryotic tRNAs.[1][2] This modification, where two methyl groups are added to the exocyclic amine of guanosine, plays a crucial role in stabilizing RNA structure and influencing its interactions with proteins. The presence of the dimethylated guanosine eliminates the hydrogen bond donor capability at the N2 position, thereby altering its base-pairing properties. Specifically, it hinders the formation of a canonical Watson-Crick base pair with cytosine and favors an imino-hydrogen bonded, pseudo-Watson-Crick conformation when paired with adenine.[1][3] These unique structural consequences make m2,2G a powerful tool for dissecting the intricacies of RNA-protein recognition. By strategically incorporating m2,2G into RNA probes, researchers can investigate the importance of specific hydrogen bonding networks and the impact of local RNA conformation on protein binding affinity and specificity.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study RNA-protein interactions.

Key Applications

  • Probing Hydrogen Bonding Requirements: By replacing a standard guanosine with m2,2G, researchers can directly test whether the N2 amino group of guanine serves as a critical hydrogen bond donor for protein recognition. A significant decrease in binding affinity upon substitution would indicate a crucial role for this interaction.

  • Investigating the Role of RNA Conformation: The dimethylation at the N2 position restricts the conformational flexibility of the guanosine base, influencing the local RNA structure.[1][3] This allows for the study of how protein partners recognize specific RNA topologies.

  • Validating Structural Models: In conjunction with computational modeling, the experimental data obtained using m2,2G-modified RNAs can help validate and refine structural models of RNA-protein complexes.

  • Screening for Selective Inhibitors: In drug discovery, understanding the specific interactions that govern RNA-protein binding is crucial. Using m2,2G-modified RNAs in binding assays can aid in the identification of small molecules that selectively target specific RNA-protein interfaces.

Data Presentation: Impact of this compound on RNA Properties

The following table summarizes the key effects of this compound on RNA structure and stability, which are fundamental to its application in studying RNA-protein interactions.

PropertyEffect of this compound (m2,2G)Reference
Hydrogen Bonding Eliminates the N2 position as a hydrogen bond donor.[1][2]
Base Pairing with Cytosine Hinders canonical Watson-Crick base pairing.[1][2]
Base Pairing with Adenine Favors an imino-hydrogen bonded, pseudo-Watson-Crick conformation.[1][3]
RNA Conformation Restricts the relative orientation of the guanine base, influencing local RNA structure.[1][3]
Duplex-Hairpin Equilibrium Can influence the equilibrium towards hairpin formation depending on the sequence context.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of m2,2G-modified RNA and its application in common RNA-protein interaction assays.

Protocol 1: Synthesis of this compound-Modified RNA Oligonucleotides

The incorporation of m2,2G into RNA oligonucleotides is achieved using standard solid-phase phosphoramidite chemistry.

Workflow for Solid-Phase Synthesis of m2,2G-Modified RNA:

G cluster_synthesis Solid-Phase RNA Synthesis Cycle start Start with Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling (Add m2,2G Phosphoramidite) deblock->couple cap Capping (Block Unreacted 5'-OH) couple->cap oxidize Oxidation (P(III) to P(V)) cap->oxidize elongate Elongated RNA Chain oxidize->elongate elongate->deblock Repeat for each nucleotide cleave Cleavage & Deprotection elongate->cleave purify Purification (e.g., HPLC) cleave->purify final_rna Purified m2,2G-RNA purify->final_rna

Caption: Workflow for solid-phase synthesis of m2,2G-modified RNA.

Materials:

  • This compound phosphoramidite

  • Standard A, C, G, U phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Standard reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking solution)

  • Ammonia/methylamine solution for cleavage and deprotection

  • Buffers for purification (e.g., HPLC-grade acetonitrile, triethylammonium acetate)

Procedure:

  • Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired RNA sequence, specifying the cycle for the incorporation of the m2,2G phosphoramidite.

  • Solid-Phase Synthesis: The synthesis proceeds in the 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

  • Cleavage and Deprotection: Following synthesis, treat the solid support with an ammonia/methylamine solution to cleave the RNA from the support and remove the protecting groups from the bases and phosphates.

  • Purification: Purify the crude RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain the full-length, modified RNA.

  • Quantification and Storage: Determine the concentration of the purified RNA by UV-Vis spectrophotometry and store it at -80°C.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) to Assess Protein Binding

EMSA is used to qualitatively and quantitatively assess the binding of a protein to an RNA molecule. A shift in the electrophoretic mobility of the RNA indicates the formation of an RNA-protein complex.

Experimental Workflow for EMSA:

G cluster_emsa EMSA Workflow rna_label Label RNA Probe (e.g., 5'-32P) binding_rxn Incubate RNA with Protein rna_label->binding_rxn gel_electro Native Polyacrylamide Gel Electrophoresis binding_rxn->gel_electro detection Autoradiography or Phosphorimaging gel_electro->detection analysis Analyze Band Shifts detection->analysis

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Materials:

  • Purified m2,2G-modified RNA and corresponding unmodified control RNA

  • Purified protein of interest

  • T4 Polynucleotide Kinase and [γ-³²P]ATP (for radiolabeling)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Native polyacrylamide gel

  • TBE buffer

  • Loading dye

Procedure:

  • RNA Labeling: End-label the m2,2G-modified and unmodified RNA probes with ³²P using T4 Polynucleotide Kinase. Purify the labeled probes.

  • Binding Reactions: Set up a series of binding reactions containing a constant amount of labeled RNA probe and increasing concentrations of the protein of interest in the binding buffer. Prepare parallel reactions for both the modified and unmodified RNA.

  • Incubation: Incubate the reactions at the optimal temperature and for a sufficient time to allow binding to reach equilibrium.

  • Electrophoresis: Add loading dye to the reactions and resolve the samples on a native polyacrylamide gel.

  • Detection and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the free and bound RNA bands to determine the dissociation constant (Kd).

Expected Results and Interpretation:

  • No change in Kd: The N2-dimethylation of guanosine does not significantly impact the protein's binding, suggesting the N2 amino group is not a key interaction point and the local RNA conformation induced by the modification is tolerated.

  • Increase in Kd: The binding affinity is weaker for the m2,2G-modified RNA. This indicates that the N2 amino group is likely involved in a critical hydrogen bond with the protein, or that the conformational change induced by the modification is detrimental to binding.

  • Decrease in Kd: The binding affinity is stronger for the m2,2G-modified RNA. This could suggest that the modification pre-organizes the RNA into a conformation that is more favorable for protein binding, or that the methyl groups make favorable hydrophobic contacts with the protein.

Protocol 3: RNase Footprinting to Map Protein Binding Sites

RNase footprinting is a technique used to identify the specific region of an RNA molecule that is protected from enzymatic cleavage by a bound protein.

RNase Footprinting Experimental Workflow:

G cluster_footprinting RNase Footprinting Workflow rna_label End-Label RNA bind_protein Incubate RNA with or without Protein rna_label->bind_protein rnase_digest Partial RNase Digestion bind_protein->rnase_digest denature_gel Denaturing Polyacrylamide Gel Electrophoresis rnase_digest->denature_gel autoradiography Autoradiography denature_gel->autoradiography analyze_footprint Identify Protected Region autoradiography->analyze_footprint

Caption: Workflow for an RNase footprinting experiment.

Materials:

  • End-labeled m2,2G-modified and unmodified RNA

  • Purified protein of interest

  • RNase (e.g., RNase T1, RNase V1)

  • Binding buffer

  • Denaturing polyacrylamide gel

  • Sequencing ladder of the RNA (optional, for precise mapping)

Procedure:

  • RNA Preparation: Prepare 5'-end-labeled m2,2G-modified and unmodified RNA probes.

  • Binding and Digestion: Incubate the labeled RNA with and without the protein of interest. Perform a partial digestion with an appropriate RNase under conditions that result in, on average, one cut per molecule.

  • Analysis: Purify the RNA fragments and resolve them on a denaturing polyacrylamide gel alongside a sequencing ladder of the same RNA.

  • Interpretation: The region where the protein is bound will be protected from RNase cleavage, resulting in a "footprint" – a gap in the ladder of RNA fragments compared to the control lane without the protein. Comparing the footprints on the modified and unmodified RNAs can reveal if the m2,2G modification alters the protein's binding site or the overall structure of the RNA-protein complex.

Conclusion

This compound is a valuable tool for researchers studying the molecular basis of RNA-protein interactions. By carefully designing experiments that incorporate this modified nucleoside, it is possible to gain detailed insights into the specific contacts and conformational requirements that govern these essential biological processes. The protocols provided here offer a starting point for the application of m2,2G in your research, with the potential to significantly advance our understanding of RNA biology and aid in the development of novel therapeutics.

References

Application Notes and Protocols for Fluorescent Labeling of N2,2'-O-Dimethylguanosine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,2'-O-Dimethylguanosine (m2,2'G) is a modified ribonucleoside found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][2] Its presence influences RNA structure, stability, and interactions with proteins, thereby playing a crucial role in gene expression and regulation.[1][3] The study of the subcellular localization and dynamics of m2,2'G-containing RNA is essential for understanding its biological functions. Fluorescent labeling of m2,2'G enables the visualization of these processes in living cells through advanced imaging techniques.

This document provides detailed application notes and protocols for the fluorescent labeling of m2,2'G for imaging studies. The proposed strategy involves the chemical synthesis of a "clickable" this compound analog, followed by copper-free click chemistry to conjugate a fluorescent dye. This approach offers high specificity and biocompatibility, making it suitable for live-cell imaging.

Principle of the Method

Direct fluorescent labeling of m2,2'G is challenging due to the lack of a reactive functional group on the native molecule. Therefore, a two-step approach is proposed:

  • Synthesis of a "Clickable" m2,2'G Analog: A synthetic strategy is employed to introduce a bioorthogonal functional group (e.g., an azide or alkyne) onto the m2,2'G molecule. This can be achieved by modifying one of the methyl groups with a short linker terminating in the desired functional group.

  • Fluorescent Dye Conjugation via Click Chemistry: The modified m2,2'G analog is then specifically and efficiently labeled with a fluorescent probe containing a complementary reactive group using a copper-free click chemistry reaction, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method is preferred for live-cell applications as it avoids the cytotoxicity associated with copper catalysts.[4]

Data Presentation

Table 1: Spectroscopic Properties of Recommended Fluorescent Dyes
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cyanine3 (Cy3)550570150,000~0.20 - 0.28
Cyanine5 (Cy5)649666250,000~0.20 - 0.28[5]
Alexa Fluor 48849551971,0000.92
Alexa Fluor 555555565150,0000.10
Alexa Fluor 647650668239,0000.33
Table 2: Photostability of Selected Fluorescent Dyes
FluorophorePhotobleaching Quantum Yield (Φb)Relative Photostability
Cyanine3 (Cy3)~10⁻⁵ - 10⁻⁶Moderate
Cyanine5 (Cy5)~10⁻⁶ - 10⁻⁷Moderate to High
Alexa Fluor 488LowHigh
Alexa Fluor 555LowHigh
Alexa Fluor 647LowVery High

Note: Photostability is highly dependent on the cellular environment and imaging conditions.

Table 3: Click Chemistry Labeling Efficiency
Reaction TypeSubstrateLabeling EfficiencyReference
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne-modified oligonucleotides>95%[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide-modified RNANearly 100%
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine-modified oligonucleotidesHigh[4]

Experimental Protocols

Protocol 1: Synthesis of N2-(azido-ethyl)-2'-O-methylguanosine (a conceptual protocol)

This protocol describes a conceptual synthetic route to generate a clickable m2,2'G analog. This is a hypothetical pathway based on established methods for modifying guanosine at the N2 and 2'-O positions.

Materials:

  • Guanosine

  • Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)

  • Methylating agent (e.g., methyl iodide)

  • 2-azidoethanol

  • Standard organic synthesis reagents and solvents

Procedure:

  • Protection of Guanosine: Protect the 5' and 3' hydroxyl groups of guanosine using standard protecting group chemistry (e.g., dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups).

  • 2'-O-Methylation: Selectively methylate the 2'-hydroxyl group using a suitable methylating agent.

  • N2-Functionalization: Introduce an amino-reactive precursor at the N2 position. One possible approach is to first introduce a 2-fluoro group at the N2 position, which can then be displaced with an amine.

  • Introduction of the Azide Moiety: React the N2-amino group with a linker containing an azide group, for example, by reductive amination with an azido-aldehyde.

  • Deprotection: Remove all protecting groups to yield the final product, N2-(azido-ethyl)-2'-O-methylguanosine.

  • Purification and Characterization: Purify the product by HPLC and confirm its identity by mass spectrometry and NMR.

Protocol 2: Fluorescent Labeling of "Clickable" m2,2'G Analog via SPAAC

This protocol details the conjugation of a fluorescent dye to the synthesized azide-modified m2,2'G analog.

Materials:

  • N2-(azido-ethyl)-2'-O-methylguanosine

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified m2,2'G analog in nuclease-free water to a final concentration of 10 mM.

    • Dissolve the DBCO-functionalized fluorescent dye in DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 1 µL of 10 mM azide-modified m2,2'G

      • 1.5 µL of 10 mM DBCO-dye

      • 7.5 µL of PBS (pH 7.4)

    • Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C, protected from light.

  • Purification: Purify the fluorescently labeled m2,2'G by reverse-phase HPLC to remove unreacted dye.

  • Quantification: Determine the concentration and labeling efficiency by measuring the absorbance of the fluorophore and the nucleoside.

Protocol 3: Imaging of Fluorescently Labeled m2,2'G in Live Cells

This protocol outlines the introduction and imaging of the fluorescently labeled m2,2'G in cultured cells.

Materials:

  • Fluorescently labeled m2,2'G

  • Cultured cells (e.g., HeLa, U2OS)

  • Cell culture medium

  • Transfection reagent or microinjection apparatus

  • Confocal or super-resolution microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and grow to the desired confluency.

  • Delivery of Labeled Nucleoside: Introduce the fluorescently labeled m2,2'G into the cells. This can be achieved through various methods, including:

    • Microinjection: Directly inject the labeled nucleoside into the cytoplasm or nucleus.

    • Transfection: Use a suitable transfection reagent to deliver the labeled nucleoside.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of the labeled nucleoside into cellular RNA.

  • Cell Imaging:

    • Wash the cells with fresh medium to remove any unincorporated label.

    • Image the cells using a confocal or super-resolution microscope with the appropriate laser lines and emission filters for the chosen fluorophore.

    • Acquire time-lapse images to study the dynamics of the labeled RNA.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Clickable m2,2'G Analog cluster_labeling Fluorescent Labeling cluster_imaging Cellular Imaging Guanosine Guanosine Protection Protection Guanosine->Protection Protecting Groups Methylation Methylation Protection->Methylation CH3I N2_Func N2_Func Methylation->N2_Func Functionalization Azide_Intro Azide_Intro N2_Func->Azide_Intro Azido-linker Deprotection Deprotection Azide_Intro->Deprotection Deprotection Purified_Analog Purified_Analog Deprotection->Purified_Analog HPLC Click_Reaction Click_Reaction Purified_Analog->Click_Reaction DBCO-Dye Labeled_m22G Labeled_m22G Click_Reaction->Labeled_m22G SPAAC Purified_Labeled Purified_Labeled Labeled_m22G->Purified_Labeled HPLC Delivery Delivery Purified_Labeled->Delivery Transfection/Microinjection Incubation Incubation Delivery->Incubation Imaging Imaging Incubation->Imaging Microscopy rna_modification_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_rRNA pre-rRNA rRNA_processing rRNA Processing & Modification pre_rRNA->rRNA_processing pre_tRNA pre-tRNA tRNA_processing tRNA Processing & Modification pre_tRNA->tRNA_processing Mature_rRNA Mature rRNA rRNA_processing->Mature_rRNA Mature_tRNA Mature tRNA tRNA_processing->Mature_tRNA Export Nuclear Export Mature_rRNA->Export Ribosome Ribosome Assembly Mature_tRNA->Export Translation Translation Mito_tRNA Mitochondrial tRNA Modification Export->Ribosome Export->Translation Mitochondrion Mitochondrion Mitochondrion->Mito_tRNA

References

Application Notes and Protocols for the Detection of N2,2-dimethylguanosine (m2,2G) Modified RNA via Immuno-Northern Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,2-dimethylguanosine (m2,2G) is a post-transcriptional RNA modification found in various RNA species, most prominently in transfer RNA (tRNA) at position 26 in the majority of eukaryotes.[1][2] This modification, catalyzed by the TRMT1 family of methyltransferases, plays a crucial role in maintaining the structural integrity of tRNA, influencing its folding and stability.[3] Dysregulation of m2,2G modification has been implicated in human diseases, making its detection and quantification a key area of research.

This document provides a detailed protocol for the detection of m2,2G modified RNA using immuno-northern blotting (INB). This method combines the size separation of RNA species via gel electrophoresis with the high specificity of antibody-based detection.[4][5]

Principle of Immuno-Northern Blotting

Immuno-northern blotting (INB) is a powerful technique for the detection of modified nucleosides in RNA.[4][5] The method involves the separation of RNA molecules by size using denaturing gel electrophoresis, followed by transfer to a solid support membrane. The membrane is then probed with a primary antibody specific for the m2,2G modification, followed by a labeled secondary antibody for chemiluminescent or colorimetric detection. This approach allows for the identification of the specific RNA species carrying the m2,2G modification and an estimation of its abundance.[4][5]

Experimental Workflow Overview

Workflow Immuno-Northern Blotting Workflow for m2,2G Detection RNA_Isolation 1. Total RNA Isolation Gel_Electrophoresis 2. Denaturing Polyacrylamide or Agarose Gel Electrophoresis RNA_Isolation->Gel_Electrophoresis Transfer 3. Electrotransfer to Nylon Membrane Gel_Electrophoresis->Transfer UV_Crosslinking 4. UV Cross-linking Transfer->UV_Crosslinking Blocking 5. Membrane Blocking UV_Crosslinking->Blocking Primary_Ab 6. Incubation with anti-m2,2G Primary Antibody Blocking->Primary_Ab Secondary_Ab 7. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis and Quantification Detection->Analysis

Caption: A schematic overview of the immuno-northern blotting workflow.

Detailed Experimental Protocol

This protocol is adapted from established immuno-northern blotting procedures.[4][5][6]

Materials and Reagents
  • RNA Samples: Total RNA isolated from cells or tissues of interest.

  • Denaturing Polyacrylamide Gel (12%) or Agarose Gel (1%)

  • Running Buffers:

    • TBE Buffer (Tris-borate-EDTA)

    • MOPS Buffer (for agarose gels)

  • Loading Dye: 2x RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

  • Transfer Buffer: 0.5x TBE

  • Membrane: Positively charged nylon membrane

  • UV Cross-linker

  • Blocking Buffer: 5% non-fat dry milk or a commercial blocking solution in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibody: Anti-N2,2-dimethylguanosine (m2,2G) antibody

  • Secondary Antibody: HRP-conjugated anti-species specific IgG

  • Wash Buffer: TBST

  • Chemiluminescent Substrate

  • Imaging System: Chemiluminescence imager

Procedure

1. RNA Gel Electrophoresis

  • For Polyacrylamide Gels (for small RNAs like tRNA):

    • Prepare a 12% denaturing polyacrylamide gel containing 8 M urea in 1x TBE.

    • Mix 5-10 µg of total RNA with an equal volume of 2x RNA loading dye.

    • Denature the RNA samples by heating at 70°C for 10 minutes, then immediately place on ice.

    • Load the samples onto the gel and run the electrophoresis at a constant voltage (e.g., 180V) until the bromophenol blue dye front reaches the bottom of the gel.

  • For Agarose Gels (for larger RNAs):

    • Prepare a 1% denaturing agarose gel containing formaldehyde in 1x MOPS buffer.

    • Denature RNA samples in a formamide/formaldehyde-containing buffer at 65°C for 15 minutes.

    • Run the gel in 1x MOPS buffer.

2. Transfer of RNA to Membrane

  • Equilibrate the gel and the nylon membrane in 0.5x TBE buffer.

  • Assemble the transfer stack (sponge - filter paper - gel - membrane - filter paper - sponge) in a semi-dry or wet transfer apparatus.

  • Perform the electrotransfer according to the manufacturer's instructions (e.g., 20V for 1 hour in a semi-dry system).

3. UV Cross-linking

  • After transfer, briefly rinse the membrane in 2x SSC.

  • Place the membrane RNA-side up in a UV cross-linker and expose it to UV light (e.g., 120 mJ/cm²).

4. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the anti-m2,2G primary antibody diluted in blocking buffer overnight at 4°C. The optimal antibody concentration should be determined empirically.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

  • For quantitative analysis, measure the band intensity using densitometry software (e.g., ImageJ). Normalize the m2,2G signal to a loading control, such as a probe for a non-modified RNA or a total RNA stain like SYBR Gold.

Data Presentation

The following table summarizes representative quantitative data from an immuno-northern blot experiment detecting m2,2G in tRNA.

SampleTarget RNAm2,2G Signal Intensity (Arbitrary Units)Normalized m2,2G Level
Wild-Type CellstRNA-Tyr15,0001.0
TRMT1L Knockout CellstRNA-Tyr4,5000.3
Wild-Type CellstRNA-Cys (negative control)< 500Not detectable

Data is illustrative and based on densitometry quantification of immuno-northern blot signals, where the m2,2G signal is normalized to a loading control.

Signaling Pathway and Logical Relationships

The detection of m2,2G is a direct measurement of the activity of the TRMT1 family of enzymes, which are responsible for this modification. The presence and level of m2,2G can impact tRNA structure and function, which in turn affects protein synthesis.

Logical_Relationship Logical Relationship of m2,2G Detection TRMT1 TRMT1 Enzyme Activity m22G_Modification m2,2G Modification on tRNA TRMT1->m22G_Modification Catalyzes tRNA_Structure tRNA Structure & Stability m22G_Modification->tRNA_Structure Influences INB_Detection Immuno-Northern Blotting (Detection Method) m22G_Modification->INB_Detection Detected by Protein_Synthesis Protein Synthesis Fidelity tRNA_Structure->Protein_Synthesis Impacts Signal_Quantification Signal Quantification INB_Detection->Signal_Quantification Leads to

Caption: The relationship between TRMT1 activity, m2,2G modification, and its detection.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient amount of RNA loadedLoad more total RNA (10-20 µg).
Inefficient transferOptimize transfer time and conditions. Check membrane type.
Low antibody concentrationTitrate primary and secondary antibody concentrations.
Inactive HRP substrateUse fresh substrate.
High background Insufficient blockingIncrease blocking time or try a different blocking agent.
Antibody concentration too highDecrease primary and/or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a highly specific monoclonal antibody. Include a negative control (e.g., RNA from a knockout model).

Conclusion

Immuno-northern blotting is a robust and specific method for the detection and semi-quantification of m2,2G modified RNA. This technique provides valuable insights into the regulation of RNA modification and its impact on cellular processes. The detailed protocol and troubleshooting guide provided here will aid researchers in successfully implementing this assay in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Reverse Transcriptase Stalling at N²,²'-O-Dimethylguanosine (m²₂G) Sites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with reverse transcriptase (RT) stalling at N²,²'-O-Dimethylguanosine (m²₂G) modified sites in RNA templates.

Frequently Asked Questions (FAQs)

Q1: What is N²,²'-O-Dimethylguanosine (m²₂G) and why does it cause my reverse transcriptase to stall?

N²,²'-O-Dimethylguanosine (m²₂G) is a post-transcriptional RNA modification where two methyl groups are added to the guanine base. This modification, particularly the methylation on the Watson-Crick face, can sterically hinder the reverse transcriptase enzyme, preventing it from proceeding along the RNA template and leading to truncated cDNA synthesis.[1][2] This phenomenon is often referred to as a "hard stop" for the enzyme.[1]

Q2: How can I determine if m²₂G is the cause of RT stalling in my experiment?

The most direct way to identify the location of RT stalling is through a primer extension assay.[3][4][5][6][7] This technique uses a labeled primer that is extended by the reverse transcriptase. The resulting truncated cDNA products are then run on a sequencing gel alongside a sequencing ladder generated with the same primer. The length of the truncated product corresponds to the position just upstream of the modified nucleotide that is causing the stall.

Q3: Are there any reverse transcriptases that are less prone to stalling at m²₂G sites?

While no reverse transcriptase can efficiently read through a fully modified m²₂G site, some enzymes exhibit better overall performance on challenging templates with strong secondary structures, which can be a compounding factor.[8][9] Thermostable reverse transcriptases that can be used at higher temperatures (e.g., 50-55°C) can help to resolve local RNA secondary structures that might exacerbate stalling.[8] However, for m²₂G, the primary solution lies in either removing or altering the modification prior to reverse transcription.

Q4: What are the primary strategies to overcome RT stalling caused by m²₂G?

The most effective strategy is to enzymatically treat the RNA sample to remove the methyl groups from the m²₂G modification before performing reverse transcription.[1][2] Specifically, a mutant of the E. coli AlkB protein, AlkB D135S/L118V, has been shown to efficiently and selectively convert m²₂G to N²-methylguanosine (m²G).[1][2] Unlike m²₂G, m²G does not typically block the progression of reverse transcriptase.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with RNA containing m²₂G modifications.

Problem Possible Cause Recommended Solution
No or very low cDNA yield - Stalling of RT at m²₂G sites.- Poor RNA quality or degradation.- Suboptimal reaction conditions.- Treat RNA with AlkB D135S/L118V prior to RT (see Experimental Protocols).- Assess RNA integrity on a denaturing gel.[10]- Optimize RT reaction buffer, dNTP, and Mg²⁺ concentrations.[10]
Truncated cDNA products observed on a gel - Presence of m²₂G or other "hard-stop" modifications.- Strong RNA secondary structures.- Perform a primer extension assay to map the stall site.[3][4][5][6][7]- If stalling occurs at a consensus site for m²₂G, proceed with AlkB treatment.- Increase the reaction temperature if using a thermostable RT to melt secondary structures.[8]
Inconsistent results between replicates - Variable efficiency of the RT reaction.- Incomplete demethylation by AlkB.- Ensure accurate quantification of input RNA.- Optimize the AlkB demethylation reaction time and enzyme concentration.- Use a highly processive and reproducible reverse transcriptase (see Data Presentation).
Smearing of cDNA products on a gel - RNase contamination.- High concentration of input RNA.- Use RNase inhibitors in your reactions.[10]- Titrate the amount of input RNA to find the optimal concentration.

Data Presentation

The choice of reverse transcriptase can significantly impact the yield and reproducibility of cDNA synthesis, especially with challenging templates. The following tables summarize the performance of several commercially available reverse transcriptases based on published comparative studies.

Table 1: Comparison of Reverse Transcriptase Performance on Low-Concentration Templates

Reverse TranscriptaseRelative cDNA Yield (%)Reaction Positivity Rate (%) for Low Abundance TemplateReference
SuperScript IV12590[11][12]
Maxima H-10290[11][12]
SuperScript III88Not Reported[11][12]
MMLV (standard)44Not Reported[11][12]
SensiScript43Not Reported[11][12]

Data is synthesized from studies comparing multiple enzymes under similar conditions. Yields are relative to a known standard.

Table 2: Reproducibility of Different Reverse Transcriptases

Reverse TranscriptaseMedian Coefficient of Variation (CV)Reference
SuperScript IVLow[12]
Maxima H-Low[12]
MMLV (standard)High[12]

A lower CV indicates higher reproducibility.

Experimental Protocols

1. Enzymatic Demethylation of m²₂G using AlkB D135S/L118V

This protocol describes the removal of the blocking methyl group from m²₂G in an RNA sample prior to reverse transcription.

Materials:

  • RNA sample containing suspected m²₂G modifications

  • AlkB D135S/L118V enzyme

  • 10X AlkB Reaction Buffer (500 mM HEPES pH 7.5, 500 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • In a nuclease-free tube, combine the following:

    • RNA sample (1-5 µg)

    • 2 µL 10X AlkB Reaction Buffer

    • 1 µL AlkB D135S/L118V enzyme (concentration to be optimized, typically 1-5 µM)

    • 1 µL RNase Inhibitor

    • Nuclease-free water to a final volume of 20 µL

  • Mix gently by pipetting.

  • Incubate the reaction at 37°C for 1 hour.

  • Purify the RNA using an appropriate RNA clean-up kit or ethanol precipitation to remove the enzyme and buffer components.

  • The treated RNA is now ready for use in a reverse transcription reaction.

2. Primer Extension Assay to Map RT Stall Sites

This protocol allows for the precise identification of nucleotides that cause reverse transcriptase to stall.

Materials:

  • Total RNA or purified RNA of interest

  • DNA oligonucleotide primer (complementary to a region 50-150 nucleotides downstream of the suspected stall site)

  • T4 Polynucleotide Kinase (PNK)

  • [γ-³²P]ATP

  • Reverse Transcriptase

  • 5X RT Buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • ddNTP sequencing mix (for ladder)

  • Denaturing polyacrylamide gel

  • 2X Stop/Loading Buffer (95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

Procedure:

  • Primer Labeling:

    • In a 20 µL reaction, combine 2.5 µM of the DNA primer, 1X T4 PNK buffer, 2.5 µCi/µl [γ-³²P]ATP, and 10 units of T4 PNK.[4]

    • Incubate at 37°C for 45 minutes, followed by enzyme inactivation at 65°C for 20 minutes.[4]

    • Remove unincorporated nucleotides using a suitable spin column.[4]

  • Annealing:

    • Mix the labeled primer with 1-10 µg of your RNA sample in a total volume of 10 µL with 1X annealing buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl).[4]

    • Heat to 95°C for 1 minute, then cool slowly to allow the primer to anneal to the RNA template.[4]

  • Primer Extension Reaction:

    • To the annealed primer-RNA mix, add 15 µL of the extension mix containing 1X RT buffer, dNTPs, DTT, and 200 units of reverse transcriptase.

    • Incubate at 42°C for 1 hour.

  • Analysis:

    • Stop the reaction by adding an equal volume of 2X Stop/Loading Buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer.

    • Visualize the results by autoradiography. The bands will indicate the positions where the reverse transcriptase stalled.

Visualizations

troubleshooting_workflow start Start: Low or no cDNA product check_rna Assess RNA Integrity & Purity start->check_rna rna_ok RNA OK? check_rna->rna_ok degraded_rna Repurify or Re-isolate RNA rna_ok->degraded_rna No primer_ext Perform Primer Extension Assay rna_ok->primer_ext Yes degraded_rna->start stall_site Stall Site Identified? primer_ext->stall_site optimize_rt Optimize RT Conditions (Temp, Buffer, Enzyme) stall_site->optimize_rt No alkb_treatment Treat RNA with AlkB D135S/L118V stall_site->alkb_treatment Yes, at m²₂G site rt_reaction Perform Reverse Transcription optimize_rt->rt_reaction alkb_treatment->rt_reaction success Successful cDNA Synthesis rt_reaction->success

Caption: Troubleshooting workflow for overcoming RT stalling.

alkb_mechanism cluster_rna RNA Template cluster_enzyme Enzymatic Treatment m2g_rna RNA with m²₂G (RT Stalling) alkb AlkB D135S/L118V m2g_rna->alkb Incubation at 37°C mg_rna RNA with m²G (RT Permissive) alkb->mg_rna Demethylation

Caption: Mechanism of AlkB D135S/L118V treatment.

logical_relationship m2g N²,²'-O-Dimethylguanosine (m²₂G) Modification Present stalling Reverse Transcriptase Stalling m2g->stalling Causes truncated Truncated cDNA Synthesis stalling->truncated Leads to incomplete_data Incomplete Transcriptome Data truncated->incomplete_data Results in

Caption: Logical flow from m²₂G modification to data loss.

References

troubleshooting low signal in N2,2'-O-Dimethylguanosine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N2,2'-O-Dimethylguanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass of this compound?

The molecular weight of this compound is approximately 311.3 g/mol . In positive ion mode mass spectrometry, you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 312.3.

Q2: What are the common adducts observed with this compound?

Besides the protonated molecule, it is common to observe adducts with sodium [M+Na]⁺ (m/z ~334.3) and potassium [M+K]⁺ (m/z ~350.4), especially if the sample or mobile phase contains salts.[1] To minimize these, use high-purity solvents and ammonium-based buffers.

Q3: What is the characteristic fragmentation pattern of this compound in MS/MS?

A predominant fragmentation pathway for nucleosides like this compound under collision-induced dissociation (CID) is the neutral loss of the ribose sugar moiety.[2] This results in a prominent product ion corresponding to the protonated dimethylguanine base. The 2'-O-methylated ribose has a mass of 146 Da.[3]

Q4: Should I use positive or negative ion mode for this compound analysis?

Positive ion mode is generally preferred for the analysis of modified nucleosides like this compound. The basic nature of the guanine base allows for efficient protonation, leading to a strong signal for the [M+H]⁺ ion.[2]

Q5: Why is an internal standard important for the quantification of this compound?

Using a stable isotope-labeled internal standard (SILIS) is highly recommended for accurate quantification. A SILIS has nearly identical physicochemical properties to the analyte and will co-elute, but it is distinguishable by mass. This allows for correction of variations in sample preparation, injection volume, and ionization efficiency, leading to more reliable and reproducible results.[4]

Troubleshooting Guide for Low Signal

Low signal intensity is a frequent issue in mass spectrometry. This guide provides a systematic approach to diagnosing and resolving the problem.

Initial Checks

If you are experiencing low or no signal for this compound, start with these fundamental checks:

  • Verify Analyte Integrity: Ensure your this compound standard is not degraded. Prepare a fresh solution.

  • System Suitability Test: Inject a known compound that reliably gives a strong signal to confirm the LC-MS system is performing as expected.

  • Check for Leaks: Inspect all LC connections for any signs of leaks, which can cause pressure drops and inconsistent flow, leading to a weak and variable signal.[5]

  • Tuning and Calibration: Confirm that the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal issues.

TroubleshootingWorkflow cluster_initial Initial System & Sample Checks cluster_direct_infusion Direct Infusion Analysis cluster_lc_issues LC System Troubleshooting cluster_ms_issues MS System Troubleshooting start Low or No Signal for This compound check_standard Prepare Fresh Standard start->check_standard check_system Run System Suitability Test check_standard->check_system check_leaks Inspect for LC Leaks check_system->check_leaks check_cal Verify MS Tune & Calibration check_leaks->check_cal direct_infusion Infuse Standard Directly into MS (Bypass LC) check_cal->direct_infusion signal_check Signal Observed? direct_infusion->signal_check troubleshoot_lc Focus on LC Components: - Check column for clogs/degradation - Verify mobile phase composition & pH - Optimize gradient program - Inspect autosampler & injection signal_check->troubleshoot_lc Yes troubleshoot_ms Focus on MS Components: - Clean ion source - Check for clogs in ESI needle - Optimize source parameters - Verify detector function signal_check->troubleshoot_ms No

Troubleshooting workflow for low signal.
Specific Troubleshooting Questions & Answers

Q: My signal is still low after initial checks. What should I investigate next?

A: If the initial checks do not resolve the issue, consider problems related to sample preparation, chromatographic conditions, or mass spectrometer settings.

Sample Preparation Issues:

  • Incomplete Enzymatic Digestion: If you are analyzing RNA hydrolysates, incomplete digestion will result in a low yield of nucleosides. Ensure optimal enzyme concentrations and incubation times.

  • Analyte Loss During Cleanup: Solid-phase extraction (SPE) is often used to clean up samples. Ensure the SPE cartridge type and elution solvents are appropriate for this compound to prevent its loss.

  • Sample Concentration: The concentration of your analyte may be below the instrument's limit of detection.[6] If possible, concentrate your sample. Conversely, a very high concentration of other components can cause ion suppression.

Chromatographic Condition Issues:

  • Mobile Phase pH: The pH of the mobile phase is critical for good ionization. For positive ion mode, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is recommended to promote protonation.[7]

  • Column Choice: A C18 column is commonly used for the separation of modified nucleosides.[8] Ensure your column is in good condition and not clogged.

  • Gradient Elution: An optimized gradient elution program is necessary to achieve good peak shape and separation from other components in the sample, which can cause ion suppression.[8]

Mass Spectrometer Setting Issues:

  • Ion Source Parameters: The settings of the electrospray ionization (ESI) source have a significant impact on signal intensity. These parameters, including capillary voltage, gas temperatures, and gas flow rates, should be optimized for your specific analyte and flow rate.[9][10]

  • In-source Fragmentation: High cone or fragmentor voltages can cause the analyte to fragment within the ion source, reducing the intensity of the precursor ion.[11] While some in-source fragmentation can be useful for identification, excessive fragmentation will lead to a low signal for the intended precursor ion.[12]

Data Presentation: Quantitative Parameters

The following tables provide typical starting parameters for the analysis of this compound and other modified nucleosides. Note that optimal values may vary depending on the specific instrument and experimental conditions.

Table 1: Recommended LC-MS/MS Parameters for this compound

ParameterRecommended SettingPurpose
LC Column C18, e.g., 100 mm x 2.1 mm, 3-µmSeparation of modified nucleosides
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation in positive ESI
Mobile Phase B 0.1% Formic Acid in AcetonitrileElution of analyte from C18 column
Flow Rate 0.2 - 0.4 mL/minCompatible with standard ESI sources
Ionization Mode Positive Electrospray Ionization (ESI)Efficient ionization of the basic nucleoside
MS/MS Transition m/z 312.3 -> [Product Ion m/z]Specific detection and quantification

Table 2: General ESI Source Optimization Ranges

ParameterTypical RangeEffect on Signal
Capillary Voltage 2000 - 4000 VAffects the efficiency of droplet charging
Nebulizer Pressure 10 - 50 psiInfluences droplet size and solvent evaporation
Drying Gas Flow 4 - 12 L/minAids in desolvation of droplets
Drying Gas Temp. 200 - 350 °CPromotes solvent evaporation
Cone/Fragmentor Voltage 10 - 60 VCan induce in-source fragmentation

Experimental Protocols

Protocol 1: Preparation of this compound Standard for Direct Infusion

This protocol is for preparing a standard solution to directly infuse into the mass spectrometer for tuning and optimization.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with a typical mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for infusion (e.g., 100 ng/mL to 1 µg/mL).

  • Direct Infusion: Set up a syringe pump to deliver the working solution directly to the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: While infusing the standard, systematically adjust the ESI source parameters (as listed in Table 2) to maximize the signal intensity of the [M+H]⁺ ion at m/z 312.3.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation: If analyzing from a biological matrix, perform enzymatic hydrolysis of RNA to release the nucleosides. Follow this with a cleanup step, such as solid-phase extraction, to remove proteins and other interfering substances. Reconstitute the final extract in the initial mobile phase.

  • LC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the sample onto the column.

    • Apply a linear gradient to increase the percentage of Mobile Phase B to elute this compound. An example gradient could be:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-15 min: Return to 5% B and re-equilibrate.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Set up a multiple reaction monitoring (MRM) method to monitor the transition from the precursor ion (m/z 312.3) to a specific product ion (e.g., the protonated base).

    • Use the optimized source parameters from the direct infusion experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical LC-MS/MS experiment for this compound analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Biological Sample (RNA) hydrolysis Enzymatic Hydrolysis to Nucleosides start->hydrolysis cleanup Solid-Phase Extraction (SPE) Cleanup hydrolysis->cleanup reconstitute Reconstitute in Initial Mobile Phase cleanup->reconstitute injection Inject Sample onto LC Column reconstitute->injection separation Chromatographic Separation (Gradient Elution) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) Detection ionization->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification end End: Quantitative Results quantification->end

LC-MS/MS experimental workflow.

References

Technical Support Center: Optimizing Digestion Protocols for m2,2G Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N2,N2-dimethylguanosine (m2,2G) and other modified ribonucleosides by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is N2,N2-dimethylguanosine (m2,2G) and why is its analysis important?

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptionally modified ribonucleoside found in various RNA molecules, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). The analysis of modified nucleosides like m2,2G is crucial as they play significant roles in cellular processes, and their profiles can serve as valuable biomarkers for cancer and other diseases.[1] Accurate quantification is essential for understanding RNA metabolism, function, and its role in disease pathology.

Q2: What is the general workflow for quantifying m2,2G from a biological sample?

The standard workflow involves several key stages:

  • RNA Isolation: Extraction of total RNA from cells or tissues, ensuring high purity and integrity.[2]

  • RNA Quantification & Purity Check: Accurately determining the amount of RNA and assessing for protein or other contaminants.[3][4]

  • Enzymatic Digestion: Hydrolysis of the RNA backbone into individual nucleosides using a cocktail of enzymes, typically a nuclease and a phosphatase.[5][6]

  • Sample Cleanup: Removal of enzymes and other interfering substances, often via filtration.[5][6]

  • LC-MS/MS Analysis: Separation of the nucleosides by liquid chromatography followed by detection and quantification using tandem mass spectrometry.[1][6]

Q3: What is the difference between enzymatic digestion and alkaline hydrolysis for releasing nucleosides?

Enzymatic digestion and alkaline hydrolysis are two methods to break the phosphodiester bonds in the RNA backbone.[7][8]

  • Enzymatic Digestion: This method uses specific enzymes, like Nuclease P1, to cleave RNA into 5'-mononucleotides, followed by a phosphatase (e.g., Alkaline Phosphatase) to remove the phosphate group, yielding nucleosides.[5][6] This approach is highly efficient and specific, making it the preferred method for quantitative analysis.

  • Alkaline Hydrolysis: This chemical method uses a strong base to catalyze the breakdown of RNA.[8] RNA is uniquely susceptible to this reaction due to the 2'-hydroxyl group on its ribose sugar.[9] While effective for cleavage, it is less specific and can sometimes lead to modification of the nucleosides themselves, making it less ideal for precise quantification.[5]

Experimental Workflow Diagram

The following diagram illustrates the typical experimental pipeline for m2,2G analysis.

Workflow Experimental Workflow for m2,2G Analysis by LC-MS cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Analysis RNA_Isolation 1. Total RNA Isolation DNase 2. DNase Treatment (On-column preferred) RNA_Isolation->DNase Quant 3. RNA Quantification & Purity Check (A260/280) DNase->Quant Digestion 4. Enzymatic Digestion (Nuclease P1 + Phosphatase) Quant->Digestion Spike 5. Spike Internal Standard (SILIS) Digestion->Spike Cleanup 6. Enzyme Removal (e.g., MWCO Filter) Spike->Cleanup LCMS 7. LC-MS/MS Analysis Cleanup->LCMS Data 8. Data Processing & Quantification LCMS->Data

Caption: A step-by-step workflow from RNA isolation to final data analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.

Q: Why is my m2,2G signal low, inconsistent, or completely absent?

A: Low or inconsistent signal is a common issue with several potential causes. Systematically check the following points:

  • Incomplete RNA Digestion:

    • Cause: Certain RNA modifications, especially at the 2'-ribose position, or complex secondary structures can inhibit nuclease activity.[10] Insufficient enzyme concentration or incubation time can also lead to partial digestion.

    • Solution: Increase the enzyme-to-substrate ratio (e.g., from 1 µl/µg to 5-10 µl/µg of RNA) or extend the incubation time (e.g., to overnight).[10] Ensure the digestion buffer composition and pH are optimal for the enzymes used.[5][6]

  • Loss of RNA During Sample Preparation:

    • Cause: RNA can be lost during purification, precipitation, or filtration steps.[3][4] This is especially critical when working with small amounts of starting material.

    • Solution: Use an inert coprecipitant like glycogen during alcohol precipitation to improve the recovery of low-concentration RNA.[11] To accurately account for sample loss, normalize your final m2,2G signal to the quantity of canonical nucleosides (A, C, G, U) measured in the same LC-MS run, rather than relying solely on the initial RNA quantification.[3][4]

  • RNA Degradation:

    • Cause: Endogenous RNases released during cell lysis can rapidly degrade RNA if not immediately inactivated.[11][12]

    • Solution: Homogenize samples immediately in a chaotropic agent like guanidinium isothiocyanate (found in TRIzol) or flash-freeze tissues in liquid nitrogen.[2][12] Use RNase-free labware and reagents throughout the entire process.

  • Suboptimal LC-MS Conditions:

    • Cause: Poor chromatographic separation or inefficient ionization can lead to low signal intensity. Buffers used in sample preparation (e.g., TRIS, PBS) are often not volatile and can cause ion suppression in the mass spectrometer.[13]

    • Solution: Ensure mobile phases are MS-compatible, such as ammonium acetate or ammonium formate.[1][13] Optimize the ESI source parameters and develop a sensitive Selected Reaction Monitoring (SRM) method for m2,2G.

Q: My results are not reproducible. What are the most common sources of variability?

A: Lack of reproducibility often stems from inconsistencies in sample handling and quantification.

  • Inaccurate Initial RNA Quantification: Standard UV spectroscopy (A260) is highly susceptible to interference from contaminating DNA, proteins, or free nucleotides, leading to inaccurate measurements of the starting RNA amount.[3][4]

  • Variable Sample Loss: As mentioned above, physical loss of the sample during multi-step preparation protocols can introduce significant variability.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of m2,2G, causing run-to-run variation.

Solution: The gold standard for ensuring reproducibility and accuracy is the use of a stable isotope-labeled internal standard (SILIS) for m2,2G.[5][6] The SILIS should be spiked into the sample immediately after digestion and before any cleanup steps. This allows it to control for variability in sample loss, matrix effects, and instrument response, providing the most reliable quantification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low m2,2G signal.

Troubleshooting Troubleshooting Guide: Low m2,2G Signal Start Start: Low or No m2,2G Signal Detected Check_Digestion Was the digestion protocol optimized? Start->Check_Digestion Check_RNA_Quality Was initial RNA quality (integrity, purity) high? Check_Digestion->Check_RNA_Quality Yes Sol_Digestion Action: Increase enzyme ratio or incubation time. Verify buffer pH. Check_Digestion->Sol_Digestion No Check_Quant How was quantification performed? Check_RNA_Quality->Check_Quant Yes Sol_RNA_Quality Action: Improve RNA isolation. Use RNase inhibitors. Perform DNase treatment. Check_RNA_Quality->Sol_RNA_Quality No Check_LCMS Are LC-MS parameters optimized for nucleosides? Check_Quant->Check_LCMS SILIS or Normalization Used Sol_Quant_SILIS Best Practice: Use a Stable Isotope-Labeled Internal Standard (SILIS). Check_Quant->Sol_Quant_SILIS External Calibration Only Sol_LCMS Action: Use MS-compatible buffers (e.g., AmAc). Optimize SRM transitions. Check_LCMS->Sol_LCMS No End Problem likely resolved. If issues persist, consult instrument specialist. Check_LCMS->End Yes Sol_Quant_Norm Alternative: Normalize m2,2G signal to canonical nucleosides (A, C, G, U) post-digestion. Sol_Quant_SILIS->Sol_Quant_Norm

Caption: A decision tree to diagnose and solve issues of low m2,2G signal.

Detailed Experimental Protocols

Protocol: Enzymatic Digestion of Total RNA for Nucleoside Analysis

This protocol describes a robust method using Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) to completely digest RNA into nucleosides.

Materials:

  • Purified Total RNA (high quality, A260/280 > 1.9)

  • Nuclease P1 (e.g., 100 U/mL)

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

  • Nuclease P1 Reaction Buffer (e.g., 100 mM Sodium Acetate, 10 mM Zinc Chloride, pH 5.3)

  • Alkaline Phosphatase Reaction Buffer (often provided with enzyme)

  • RNase-free water

  • MWCO (Molecular Weight Cut-Off) filter (e.g., 3 kDa) to remove enzymes post-digestion

Procedure:

  • In an RNase-free microcentrifuge tube, prepare the RNA sample. For a typical reaction, use 1-5 µg of total RNA. Adjust the volume to 20 µL with RNase-free water.

  • Add 2.5 µL of 10X Nuclease P1 reaction buffer.

  • Add 1-2 units of Nuclease P1 to the reaction.

  • Incubate the mixture at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

  • Add 3 µL of 10X Alkaline Phosphatase buffer.

  • Add 1-2 units of BAP or CIP to the mixture. This step removes the 5'-phosphate group to yield nucleosides.

  • Incubate at 37°C for an additional 2 hours.

  • (Crucial for Quantification) Spike the digested sample with a known amount of your m2,2G stable isotope-labeled internal standard (SILIS).[5][6]

  • Stop the reaction and remove the enzymes by passing the entire sample through a 3 kDa MWCO filter. Centrifuge according to the manufacturer's instructions.

  • Collect the filtrate, which now contains the purified nucleosides.

  • The sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.

Reference Data Tables

Table 1: Typical Enzymatic Digestion Parameters

ParameterNuclease P1Alkaline Phosphatase (BAP/CIP)Notes
Typical Concentration 1-2 Units / µg RNA1-2 Units / reactionEnzyme activity can vary by lot; optimization may be required.
Incubation Temperature 37°C37°CFollow manufacturer's recommendations.
Incubation Time 2 hours - Overnight2 hoursLonger times may be needed for highly modified RNA.[10]
pH ~5.3~8.0Digestion is performed sequentially by adjusting pH or using a compatible buffer system.

Table 2: Common LC-MS Mobile Phase Components for Nucleoside Analysis

ComponentFunctionTypical ConcentrationRationale
Ammonium Acetate Buffering agent, volatile salt5 - 20 mMMS-compatible and provides good buffering capacity for reversed-phase chromatography.[1]
Ammonium Formate Buffering agent, volatile salt5 - 20 mMAlternative to ammonium acetate, also highly MS-compatible.
Acetic or Formic Acid pH modifier0.1 - 0.3%Used to adjust the mobile phase pH for optimal retention and peak shape.
Methanol / Acetonitrile Organic modifierGradientUsed in varying concentrations to elute nucleosides from the reversed-phase column.[1]

References

Technical Support Center: N2,2'-O-Dimethylguanosine (m2,2G) Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and standardized protocols for working with antibodies targeting the N2,2'-O-Dimethylguanosine (m2,2G) RNA modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using antibodies for this compound (m2,2G) detection?

The main challenge is ensuring antibody specificity. The m2,2G modification is structurally similar to other methylated guanosine nucleosides, particularly N2-methylguanosine (m2G) and N1-methylguanosine (m1G). Consequently, antibodies raised against m2,2G may exhibit cross-reactivity with these other modifications, potentially leading to non-specific signals and inaccurate interpretation of experimental results. It is crucial to experimentally validate the specificity of your antibody lot before use.

Q2: How can I validate the specificity of my anti-m2,2G antibody?

A competitive dot blot assay is a straightforward and effective method to assess specificity. This technique involves spotting a known m2,2G-containing oligonucleotide onto a membrane and then incubating the antibody with various concentrations of free nucleosides as competitors. A highly specific antibody's binding will be significantly reduced only by the presence of free m2,2G, with minimal competition from other modified or unmodified nucleosides.

Q3: My experiment (e.g., Dot Blot, ELISA) shows a signal with my unmodified RNA/guanosine control. What does this mean and what should I do?

A signal in an unmodified control indicates non-specific binding. This could be due to several factors:

  • Cross-reactivity: The antibody may be cross-reacting with unmodified guanosine, although this is less common for well-validated antibodies.

  • Experimental Conditions: Suboptimal blocking, incorrect antibody concentrations, or inadequate washing can lead to high background.[1][2]

To troubleshoot, you should:

  • Confirm with a Competitive Assay: Perform a competitive dot blot or ELISA as detailed in the protocols below to systematically check for cross-reactivity against guanosine and other relevant modifications.

  • Optimize Blocking: Increase the concentration or change the type of blocking agent (e.g., from non-fat dry milk to BSA).

  • Titrate Your Antibody: A lower antibody concentration can often reduce non-specific binding while maintaining a specific signal.

  • Increase Wash Steps: Add extra wash steps with a gentle detergent (e.g., 0.05% Tween-20 in TBS) to remove loosely bound antibodies.[1]

Q4: Can I use an anti-m2,2G antibody for Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)?

Yes, anti-m2,2G antibodies can be used for MeRIP-seq, provided they are rigorously validated for specificity and efficiency in an immunoprecipitation context.[3] High background and non-specific binding are common challenges in MeRIP-seq.[4] It is critical to include proper controls, such as an input sample (total fragmented RNA) and a mock IP with a non-specific IgG antibody, to accurately call true m2,2G peaks.

Data Presentation: Antibody Cross-Reactivity

The following table summarizes the relative cross-reactivity of a commercially available monoclonal anti-m2,2G antibody ([EPR-19838-40]) based on qualitative competitive dot blot data. This data should be used as a guide, and users should perform their own validation.

Competitor NucleosideChemical StructureRelative Cross-ReactivityNotes
This compound (m2,2G) CN(C)C1=NC2=C(N1)N(C=N2)[C@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1OHigh The signal is strongly and specifically competed away by the target nucleoside.
N2-Methylguanosine (m2G) CNC1=NC2=C(N1)N(C=N2)[C@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1OLow to Moderate Exhibits some competition, indicating potential cross-reactivity. This is a key off-target to validate against.
N1-Methylguanosine (m1G) C1=N[C@H]2C(=O)N=C(NC2=N1)NLow Exhibits weak competition, suggesting minimal but detectable cross-reactivity.
Guanosine (G) C1=N[C@H]2C(=O)N=C(N)NC2=N1Very Low / None Does not significantly compete for antibody binding, indicating good discrimination from the unmodified base.

Note: Relative cross-reactivity is inferred from qualitative dot blot competition assays. For quantitative assessment, a competitive ELISA to determine IC50 values is recommended.

Experimental Protocols

Protocol 1: Competitive Dot Blot for Antibody Specificity Validation

This protocol allows for the assessment of anti-m2,2G antibody specificity by measuring the degree of competition from various free nucleosides.

Materials:

  • Anti-m2,2G antibody (e.g., Abcam ab211488)

  • Biotinylated RNA oligonucleotide containing a single m2,2G modification (synthesis may be required)[5]

  • Biotinylated RNA oligonucleotide containing unmodified guanosine (G) as a negative control

  • Nitrocellulose or PVDF membrane

  • Dot blot apparatus

  • Competitor nucleosides: m2,2G, m2G, m1G, G, Adenosine (A)

  • Blocking buffer (5% non-fat dry milk or 3% BSA in TBST)

  • Wash buffer (TBST: 1x TBS with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Membrane Preparation: Activate a PVDF membrane in methanol for 30 seconds, rinse with deionized water, and assemble it in the dot blot manifold.

  • Sample Spotting: Spot 1-2 µL of the biotinylated m2,2G oligo (e.g., at 1 ng/µL) and the control G oligo onto the membrane. Let the spots air dry completely.

  • Blocking: Disassemble the manifold and block the entire membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[6]

  • Antibody-Competitor Incubation (Competition Step):

    • Prepare separate tubes for each competitor.

    • Dilute the anti-m2,2G antibody to its optimal working concentration (e.g., 1:1000) in blocking buffer.

    • To each tube, add a different free nucleoside competitor (m2,2G, m2G, m1G, G, A) to a final concentration of 1 mM. Include a "no competitor" control.

    • Incubate these mixtures for 1 hour at room temperature with rotation.

  • Membrane Incubation: Add the pre-incubated antibody-competitor solutions to the membrane and incubate for 1 hour at room temperature.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Secondary Detection: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature to detect the biotinylated oligo.

  • Final Washes: Wash the membrane 3 times for 5 minutes each with TBST.

  • Imaging: Apply ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal with an imager.

Expected Results: The signal on the m2,2G spot should be significantly reduced or eliminated only in the lane where free m2,2G was used as a competitor. Partial signal reduction with m2G or m1G indicates cross-reactivity. No signal should be observed on the control G oligo spot.

Visualizations and Workflows

Antibody_Specificity_Workflow cluster_prep Step 1: Preparation cluster_compete Step 2: Competition cluster_detect Step 3: Detection & Analysis cluster_results Expected Outcome prep1 Prepare biotinylated m2,2G and control G oligos prep2 Spot oligos onto PVDF/Nitrocellulose membrane prep1->prep2 prep3 Block membrane (e.g., 5% BSA in TBST) prep2->prep3 detect1 Incubate membrane with Ab-competitor mixes prep3->detect1 comp1 Prepare Ab + No Competitor (Control) comp_incubate Incubate Ab-competitor mixtures (1 hr, RT) comp1->comp_incubate comp2 Prepare Ab + Free m2,2G comp2->comp_incubate comp3 Prepare Ab + Free m2G comp3->comp_incubate comp4 Prepare Ab + Free m1G / G / A comp4->comp_incubate comp_incubate->detect1 detect2 Wash membrane (3x TBST) detect1->detect2 detect3 Incubate with Streptavidin-HRP detect2->detect3 detect4 Wash (3x TBST) & Add ECL Substrate detect3->detect4 detect5 Image and Analyze Signal Reduction detect4->detect5 res1 Strong signal with 'No Competitor' detect5->res1 res2 No signal with 'Free m2,2G' detect5->res2 res3 Weak/Partial signal with 'Free m2G/m1G' detect5->res3 res4 Strong signal with 'Free G/A' detect5->res4

Caption: Workflow for validating anti-m2,2G antibody specificity.

Troubleshooting Guide

Issue: High Background in MeRIP-seq

High background in MeRIP-seq can obscure true methylation signals. Follow this guide to diagnose and resolve the issue.

Q: My MeRIP-seq results show poor enrichment or many non-specific peaks. How can I improve this?

A: This is a common issue often related to non-specific binding of RNA to the antibody or beads.[4][7]

Troubleshooting Steps:

  • Pre-clear Lysate: Before adding the specific m2,2G antibody, incubate your fragmented RNA lysate with Protein A/G beads alone for 1 hour. Discard these beads to remove proteins and RNA that non-specifically bind to the beads.

  • Optimize Antibody Amount: Too much antibody can increase non-specific binding. Perform pilot experiments with a range of antibody concentrations (e.g., 1 µg, 2 µg, 5 µg) to find the optimal signal-to-noise ratio.

  • Increase Wash Stringency:

    • Increase the number of washes after immunoprecipitation (from 3 to 5).

    • Increase the salt concentration in your wash buffer (e.g., from 150 mM to 300 mM NaCl) for the initial washes to disrupt weaker, non-specific interactions.

    • Ensure a final wash is performed with a low-salt buffer to remove residual salt before elution.

  • Check RNA Integrity and Fragmentation: Ensure your starting total RNA is of high quality (RIN > 7).[8] Over-fragmentation can sometimes lead to increased background. Verify your fragment size is consistently around 100-200 nucleotides.[3]

  • Validate Antibody Specificity: If problems persist, re-validate your antibody lot using the competitive dot blot protocol to ensure it is not grossly cross-reactive.

MeRIP_Troubleshooting start High Background Signal in MeRIP-seq q1 Did you pre-clear the lysate with beads before IP? start->q1 a1_no Action: Add pre-clearing step. Incubate lysate with Protein A/G beads for 1 hr, discard beads, then proceed with IP. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Is the antibody concentration optimized? a1_no->q2 a1_yes->q2 a2_no Action: Titrate the antibody. Test several concentrations (e.g., 1-5 µg) to find the best signal-to-noise ratio. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Are wash conditions sufficiently stringent? a2_no->q3 a2_yes->q3 a3_no Action: Increase wash stringency. - Increase number of washes (3 -> 5). - Increase salt concentration in initial washes. q3->a3_no No a3_yes Proceed to next check q3->a3_yes Yes q4 Is the antibody known to be specific for m2,2G over other modifications? a3_no->q4 a3_yes->q4 a4_no Action: Perform competitive dot blot. Validate specificity against m2G, m1G, and G to rule out cross-reactivity. q4->a4_no No / Unsure end_node Problem Resolved / Consider Alternative Antibody q4->end_node Yes a4_no->end_node

Caption: Troubleshooting flowchart for high background in MeRIP-seq.

References

PhOxi-Seq for m²,²G Detection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PhOxi-Seq, a cutting-edge method for the single-nucleotide resolution sequencing of N²-methylguanosine (m²G) and N²,N²-dimethylguanosine (m²,²G). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance the efficiency and accuracy of their PhOxi-Seq experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of PhOxi-Seq for m²,²G detection?

A1: PhOxi-Seq is a photo-oxidative sequencing method that leverages visible light-mediated organic photoredox catalysis to selectively modify m²G and m²,²G within RNA strands.[1][2][3] In the presence of blue light, a photocatalyst (riboflavin), and an oxidant (Selectfluor), the methylated guanosines are converted into derivatives like N²-imidazolone (m²-Iz) and N²-oxoguanine (m²-OG).[4][5] These chemical changes induce specific mutational signatures (primarily G-to-T, G-to-C, and G-to-A substitutions) during reverse transcription, which are then identified by high-throughput sequencing.[4][6]

Q2: What are the main advantages of using PhOxi-Seq?

A2: The primary advantage of PhOxi-Seq is its ability to detect N²-methylation at guanosine with single-nucleotide resolution.[2][3] It demonstrates an excellent response and has been shown to markedly improve the read-through of reverse transcriptase at m²,²G sites, which are known to cause significant obstacles in standard RNA sequencing.[1][2][3][6] The method has been optimized to work across various RNA types, including tRNA, rRNA, and low-abundance mRNAs.[1][5]

Q3: Can PhOxi-Seq distinguish between m²G and m²,²G?

A3: PhOxi-Seq detects both m²G and m²,²G as they are both susceptible to photo-oxidation.[1][3] The resulting mutational patterns can differ; for instance, oxidized m²G may lead to more consistent G→T and G→C transitions, while oxidized m²,²G can result in a more varied error distribution.[6] However, distinguishing them relies on analyzing these distinct signatures, and the method is primarily designed to identify the presence of N²-methylation.

Q4: How does PhOxi-Seq perform with other common RNA modifications?

A4: PhOxi-Seq is generally compatible with a wide range of functional groups present on RNA.[6] However, it is important to note that the method can also induce an increase in errors at N¹-methylguanosine (m¹G) sites. While the error distributions may differ from those of m²G, for unambiguous identification of N²-methylation, incorporating a control experiment using selective m¹G demethylases is recommended.[6]

Troubleshooting Guide

Problem: Low or no increase in mutation rate at expected m²,²G sites.

Possible CauseRecommended Solution
Inefficient Photo-oxidation Verify the concentration and purity of reagents (riboflavin, Selectfluor). Ensure the blue light source provides the correct wavelength and sufficient intensity. Optimize the irradiation time.
RNA Structure Highly structured RNA regions can hinder the reaction. Ensure RNA is properly denatured before the photo-oxidation step, especially for larger molecules like rRNA.[6]
Low Abundance of Target RNA For low-abundance transcripts, ensure sufficient input material and adequate sequencing depth to confidently detect mutation signatures.

Problem: High background mutation rate across all guanosine residues.

Possible CauseRecommended Solution
Over-oxidation Excessive light exposure or high reagent concentrations can lead to non-selective oxidation of unmodified guanosines. Reduce the irradiation time or reagent concentrations.
Poor RNA Quality Degraded or contaminated RNA can lead to spurious signals. Always check RNA integrity (e.g., using a Bioanalyzer) before starting the experiment.
Contaminants Ensure the RNA sample is free of contaminants that might interfere with the photoredox reaction. Perform an additional purification step if necessary.

Problem: Difficulty validating newly identified m²,²G sites.

Possible CauseRecommended Solution
False Positives Signals may arise from off-target effects or sequencing errors. Use a robust bioinformatics pipeline designed to call specific, statistically significant mutation patterns.[5]
Non-Enzyme-Dependent Modifications The modification may not be installed by a known methyltransferase. To confirm enzyme-dependent sites, compare results from wild-type cells with those from cells where the specific methyltransferase (e.g., THUMPD3) has been knocked down.[4][5] A significant reduction in the mutation signal upon knockdown validates the site.

Experimental Protocols & Data

PhOxi-Seq Workflow

The overall workflow for a PhOxi-Seq experiment involves several key stages, from sample preparation to data analysis.

G cluster_wet_lab Wet Lab Procedures cluster_dry_lab Computational Analysis A 1. RNA Isolation (e.g., polyA+ enrichment) B 2. Photo-oxidation Reaction (+ Riboflavin, Selectfluor, Blue Light) A->B C 3. RNA Library Preparation (Fragmentation, RT-PCR, Adapters) B->C D 4. High-Throughput Sequencing C->D E 5. Bioinformatic Analysis (Alignment, Mutation Calling) D->E F 6. m²,²G Site Identification & Validation E->F

Diagram 1: High-level experimental workflow for PhOxi-Seq.
Core Photo-oxidation Protocol

  • RNA Preparation : Resuspend up to 5 µg of purified RNA (e.g., polyA+ selected RNA) in nuclease-free water. Denature the RNA by heating at 70°C for 2 minutes, followed by immediate placement on ice.

  • Reaction Setup : In a 20 µL reaction volume, combine the denatured RNA, riboflavin (to a final concentration of 100 µM), and Selectfluor (to a final concentration of 10 mM) in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Irradiation : Place the reaction tube in a thermocycler or a controlled-temperature block set to 25°C. Irradiate from above with a blue LED light source (~450 nm) for 30-60 minutes. A control sample should be prepared identically but kept in the dark.

  • RNA Cleanup : After irradiation, purify the RNA using a standard RNA cleanup kit (e.g., RNA Clean & Concentrator) to remove reagents. The RNA is now ready for downstream library preparation.

Quantitative Data Summary

PhOxi-Seq generates quantifiable changes in sequencing error rates at modified sites. These changes are significantly reduced when the responsible methyltransferase is depleted, confirming the modification's identity.

Target SiteCell LineConditionMutation Rate at G6 (%) [Mean ± SD, n=3]
tRNA-Gly-GCC-2 (G6) A549 (WT)- Blue Light~1%
A549 (WT)+ Blue Light~15% ± 2%
A549 (THUMPD3-kd)+ Blue Light~5% ± 1%
Data synthesized from findings on THUMPD3-dependent modifications.[4][5]
Visualizing the Detection Principle

The chemical conversion of m²G is the basis for its detection. This process creates altered bases that are misread during reverse transcription.

G m2G m²G / m²,²G in RNA reaction Photo-oxidation (Blue Light, Riboflavin, Selectfluor) m2G->reaction products Oxidized Products (m²-Iz, m²-OG) reaction->products rt Reverse Transcription products->rt mutation Mutation Signature (G→T, G→C, G→A) rt->mutation

Diagram 2: Chemical basis of mutational signature generation in PhOxi-Seq.
Validation Logic Using Genetic Controls

To confidently identify enzyme-dependent modification sites and eliminate false positives, a comparative analysis between wild-type and methyltransferase knockdown cells is essential.

G cluster_wt Wild-Type (WT) Cells cluster_kd Methyltransferase-Knockdown (KD) Cells start Hypothesized m²,²G Site wt_phoxi Apply PhOxi-Seq start->wt_phoxi kd_phoxi Apply PhOxi-Seq start->kd_phoxi wt_result Result: High Mutation Rate wt_phoxi->wt_result conclusion Conclusion: Site is Enzyme-Dependent wt_result->conclusion kd_result Result: Baseline Mutation Rate kd_phoxi->kd_result kd_result->conclusion

Diagram 3: Logical workflow for validating m²,²G sites with a knockdown model.

References

minimizing RNA degradation during N2,2'-O-Dimethylguanosine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N2,2'-O-Dimethylguanosine Analysis

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing RNA degradation during the analysis of this compound (m²'²G).

Frequently Asked Questions (FAQs)

Q1: What is this compound (m²'²G) and why is its analysis important?

A1: this compound is a modified RNA nucleoside.[1][2] The study of such modifications is crucial as they play a significant role in gene expression regulation, influencing the folding, stability, and function of RNA molecules.[3] Analyzing these modifications helps in understanding various cellular processes and their implications in human diseases.[4]

Q2: What are the primary causes of RNA degradation during analysis?

A2: The primary cause of RNA degradation is contamination with ribonucleases (RNases), which are highly stable enzymes that break down RNA.[5][6] RNases are ubiquitous and can be introduced from various sources, including skin, dust, and contaminated lab equipment or reagents.[7][8] RNA is also inherently less stable than DNA due to its chemical structure, making it susceptible to hydrolysis.[9]

Q3: How can I prevent RNase contamination in my workspace?

A3: To prevent RNase contamination, it is essential to maintain an RNase-free environment. This includes:

  • Wearing gloves at all times and changing them frequently.[5]

  • Using RNase-free certified disposable plasticware and filter pipette tips.[5][8]

  • Designating a separate area for RNA work .[5]

  • Regularly decontaminating surfaces , glassware, and equipment.[8] Commercially available reagents like RNaseZAP can be used for surface decontamination.[8][10]

  • Treating water and buffers with DEPC (diethyl pyrocarbonate) to inactivate RNases, followed by autoclaving to remove DEPC.[5][8] Note that DEPC cannot be used with Tris buffers.[7][8]

Q4: Are there chemical inhibitors I can use to prevent RNA degradation?

A4: Yes, several chemical inhibitors can be used. Guanidinium-based lysis buffers are highly effective at denaturing proteins, including RNases.[11] Adding β-mercaptoethanol (BME) to the lysis buffer can also help inactivate RNases.[12] Additionally, commercially available RNase inhibitor proteins can be added to your reactions to bind and inactivate RNases.[9]

Q5: What are the best practices for storing RNA samples?

A5: For long-term storage, RNA samples should be stored at -80°C. For short-term storage, keeping samples at 4°C or -20°C in a suitable buffer like TE or sodium citrate can maintain RNA integrity for several weeks.[9] It is crucial to avoid repeated freeze-thaw cycles.[13] When collecting tissue samples, immediate flash-freezing in liquid nitrogen is recommended to inactivate endogenous RNases.[14]

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis.

Problem Possible Cause(s) Recommended Solution(s)
Low RNA Yield Incomplete sample disruption or homogenization.Increase the duration of digestion or homogenization. For tough tissues, ensure thorough disruption.[15]
Insufficient lysis buffer volume.Use a larger volume of lysis buffer appropriate for your sample size.[15]
RNA not fully eluted from the purification column.Ensure the elution buffer is applied to the center of the column membrane and use the recommended volume. A larger elution volume can increase yield.[12]
Degraded RNA (smeared bands on a gel, low RIN value) RNase contamination.Review and strictly adhere to RNase-free techniques. Use fresh, certified RNase-free reagents and consumables.
Improper sample collection and storage.Flash-freeze samples in liquid nitrogen immediately after collection.[12][14] Store samples at -80°C.
Excessive heat during homogenization.Homogenize samples in short bursts with rest periods in between to prevent overheating.[12]
Low A260/230 Ratio Contamination with salts (e.g., guanidine isothiocyanate) or carbohydrates.Perform additional wash steps during the extraction process. For TRIzol precipitates, an extra wash with 70-80% ethanol can help remove salts.[12]
Low A260/280 Ratio Protein contamination (often from incomplete phase separation in phenol-chloroform extractions).Be careful to avoid the interphase during the aqueous phase aspiration in phenol-chloroform extractions. Consider re-purifying the sample.[14]
Inconsistent Quantification of m²'²G Chemical instability of modified nucleosides.Be aware of potential pitfalls like Dimroth rearrangement of other modified nucleosides that could interfere with analysis.[4][16]
Incomplete enzymatic hydrolysis of RNA to nucleosides.Ensure optimal conditions for your nuclease digestion, including buffer composition and incubation time.[4]
Issues with chromatographic separation or mass spectrometry.Check for residual solvents or salt adducts that might interfere with LC-MS analysis.[4][16]

Experimental Protocols

Protocol 1: Total RNA Extraction from Cultured Cells

This protocol is a general guideline for total RNA extraction using a phenol-chloroform based method, suitable for subsequent m²'²G analysis.

Materials:

  • Phosphate-buffered saline (PBS), RNase-free

  • TRI Reagent or similar (e.g., TRIzol)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes and pipette tips

Procedure:

  • Cell Lysis:

    • Aspirate cell culture medium.

    • Wash cells with cold, RNase-free PBS.

    • Add 1 mL of TRI Reagent per 10 cm² of culture dish area.

    • Lyse cells by repeatedly passing the cell lysate through a pipette.

  • Phase Separation:

    • Transfer the homogenate to an RNase-free microcentrifuge tube.

    • Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRI Reagent used.

    • Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRI Reagent used.

    • Incubate samples at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRI Reagent used.

    • Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly decrease its solubility.

    • Resuspend the RNA in RNase-free water.

  • Quantification and Quality Assessment:

    • Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[9]

    • Assess RNA integrity using denaturing agarose gel electrophoresis or a Bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.[17]

Visualizations

RNA_Degradation_Workflow cluster_outcome Experimental Outcome Hands Ungloved Hands Degraded Degraded RNA Hands->Degraded Surfaces Lab Surfaces & Equipment Surfaces->Degraded Reagents Aqueous Solutions & Reagents Reagents->Degraded Aerosols Pipetting Aerosols Aerosols->Degraded PPE Wear Gloves, Change Frequently Intact Intact RNA for Analysis PPE->Intact Workspace Dedicated RNase-Free Area Workspace->Intact Decon Surface Decontamination (e.g., RNaseZAP) Decon->Intact Consumables Use Certified RNase-Free Consumables Consumables->Intact DEPC DEPC Treatment of Water/Buffers DEPC->Intact Inhibitors Use RNase Inhibitors / Chaotropic Agents Inhibitors->Intact

Caption: Key sources of RNase contamination and corresponding prevention strategies.

Troubleshooting_Logic Start Problem Encountered (e.g., Degraded RNA) Check_Sample Assess Sample Quality (Collection & Storage) Start->Check_Sample Sample_OK Sample OK Check_Sample->Sample_OK Good Sample_Bad Action: Re-collect/ Use Properly Stored Sample Check_Sample->Sample_Bad Poor Check_RNase Review RNase-Free Technique RNase_OK Technique OK Check_RNase->RNase_OK Good RNase_Bad Action: Enhance Decontamination/ Use New Reagents Check_RNase->RNase_Bad Poor Check_Protocol Verify Protocol Steps (e.g., Lysis, Washes) Protocol_OK Protocol OK Check_Protocol->Protocol_OK Good Protocol_Bad Action: Optimize Protocol Step (e.g., Increase Wash) Check_Protocol->Protocol_Bad Error Found Sample_OK->Check_RNase RNase_OK->Check_Protocol Resolved Problem Resolved Protocol_OK->Resolved Re-evaluate issue Sample_Bad->Resolved RNase_Bad->Resolved Protocol_Bad->Resolved

Caption: A logical workflow for troubleshooting common RNA analysis issues.

References

Technical Support Center: Quantification of N2,2'-O-Dimethylguanosine (m2,2G)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N2,2'-O-Dimethylguanosine (m2,2G), a modified RNA nucleoside.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of m2,2G levels, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Low or No Signal for m2,2G

Potential Cause Troubleshooting Steps
Incomplete RNA Hydrolysis - Ensure complete enzymatic digestion by optimizing enzyme concentration (e.g., Nuclease P1, Alkaline Phosphatase) and incubation time. - Consider testing different hydrolysis methods, such as acid hydrolysis, though enzymatic digestion is generally milder and more common for modified nucleosides.[1] - Verify the activity of the enzymes used.
Inefficient Extraction from Biological Matrix - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for your specific sample type (e.g., urine, plasma).[2][3][4][5] - Evaluate different sorbents for SPE or solvent systems for LLE to maximize recovery.
Degradation of m2,2G - Process samples on ice and minimize freeze-thaw cycles to maintain sample integrity.[6] - Ensure the pH of buffers used during sample preparation is within a stable range for m2,2G.
Suboptimal LC-MS/MS Parameters - Verify and optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow, temperature), and collision energy for the specific m/z transition of m2,2G.[7][8] - Ensure the LC gradient is suitable for the separation of m2,2G from other nucleosides.
Instrument Contamination - Run system suitability tests and blanks to check for contamination that could suppress the signal.[9]

Issue 2: High Background Noise or Interfering Peaks

Potential Cause Troubleshooting Steps
Matrix Effects - Perform a post-extraction addition study to assess the degree of ion suppression or enhancement from the biological matrix.[2][3][4][5] - Improve sample cleanup procedures to remove interfering matrix components.[10] - Utilize a stable isotope-labeled internal standard (SIL-IS) for m2,2G to compensate for matrix effects.
Co-elution with Isobaric Compounds - Optimize the chromatographic method to achieve baseline separation of m2,2G from isomers or other compounds with the same mass-to-charge ratio.[11] - Utilize high-resolution mass spectrometry (HRMS) to differentiate between m2,2G and isobaric interferences based on accurate mass.
Contamination from Reagents or Consumables - Use high-purity solvents and reagents (LC-MS grade). - Test all consumables (e.g., vials, pipette tips) for potential leachables that may interfere with the analysis.[12]
Formation of Adducts - Identify common adducts (e.g., sodium, potassium) in the mass spectrum and adjust mobile phase composition (e.g., by adding a small amount of a volatile salt like ammonium formate) to promote the formation of a single, desired ion.[13][14]

Issue 3: Poor Peak Shape

Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions - Adjust the mobile phase composition, gradient slope, and flow rate to improve peak symmetry. - Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.[11]
Column Overload - Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[9]
Column Degradation - Check the column performance by injecting a standard mixture. - If performance has deteriorated, wash the column according to the manufacturer's instructions or replace it.
Extra-column Volume - Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quantifying this compound?

A1: The gold standard for the sensitive and specific quantification of m2,2G is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. This method involves the enzymatic hydrolysis of RNA to individual nucleosides, separation by HPLC, and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard for m2,2G is crucial for accurate quantification by correcting for variations in sample preparation and matrix effects.[2][15]

Q2: How can I obtain a stable isotope-labeled internal standard for m2,2G?

A2: Stable isotope-labeled (e.g., ¹³C, ¹⁵N) m2,2G is typically not commercially available and often requires custom synthesis. The synthesis can be achieved through chemical methods involving the use of labeled precursors.[16] Alternatively, biosynthetic approaches where organisms are grown in media containing stable isotopes can be employed to produce labeled RNA, which is then hydrolyzed to release the labeled nucleosides.[17]

Q3: What are the critical steps in sample preparation for m2,2G analysis?

A3: The critical steps include:

  • RNA Extraction: Efficiently isolate total RNA from the biological matrix while preventing degradation.

  • RNA Quantification and Purity Assessment: Accurately determine the amount of RNA to ensure consistent starting material.

  • Enzymatic Hydrolysis: Complete digestion of RNA to single nucleosides is paramount for accurate quantification. A combination of nucleases, such as Nuclease P1 and Alkaline Phosphatase, is commonly used.[18][19]

  • Sample Cleanup: Removal of proteins, salts, and other matrix components that can interfere with LC-MS/MS analysis is essential. Solid-phase extraction is a common technique for this purpose.

Q4: What are the expected mass transitions for m2,2G in MS/MS analysis?

A4: In positive ion mode electrospray ionization (ESI), this compound will be detected as the protonated molecule [M+H]⁺. The most common fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar and the formation of the protonated dimethylguanine base. The specific m/z values for the precursor and product ions should be determined by infusing a pure standard of m2,2G into the mass spectrometer.

Q5: Are there any known signaling pathways involving this compound?

A5: this compound is primarily known as a modification found in transfer RNA (tRNA).[15][20] The enzyme responsible for its formation is the tRNA methyltransferase Trm1.[21][22] Trm1 is localized in both the mitochondria and the nucleus, suggesting its role in modifying tRNA in these cellular compartments.[21][22] The modification itself is thought to contribute to the structural stability and proper folding of tRNA, which is essential for efficient and accurate protein translation.[23] A disruption in tRNA modification patterns has been linked to various diseases. While not a classical signaling molecule, its presence and levels can reflect the status of tRNA metabolism and cellular translation machinery.[20]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

  • RNA Extraction: Isolate total RNA from the biological sample (e.g., cells, tissue, urine, plasma) using a suitable commercial kit or a standard phenol-chloroform extraction method.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

  • Enzymatic Hydrolysis:

    • To 1-5 µg of total RNA, add a buffer containing zinc ions (e.g., 30 mM sodium acetate, pH 5.3, 10 mM zinc chloride).

    • Add Nuclease P1 (e.g., 2 units) and incubate at 37°C for 2 hours.

    • Add Alkaline Phosphatase (e.g., 10 units) and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate at 37°C for another 2 hours.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound internal standard to the hydrolyzed sample.

  • Sample Cleanup:

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and other polar impurities.

    • Alternatively, perform protein precipitation for plasma or serum samples by adding a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

  • LC-MS/MS Analysis:

    • Resuspend the dried extract in the initial mobile phase.

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Perform detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous m2,2G and the stable isotope-labeled internal standard.

    • Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.

    • Quantify the amount of m2,2G in the original sample using a calibration curve prepared with known amounts of m2,2G standard and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Cells, Urine, Plasma) RNA_Extraction RNA Extraction BiologicalSample->RNA_Extraction RNA_Quantification RNA Quantification & Purity Check RNA_Extraction->RNA_Quantification Enzymatic_Hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alk. Phos.) RNA_Quantification->Enzymatic_Hydrolysis IS_Spiking Internal Standard Spiking (¹³C,¹⁵N-m2,2G) Enzymatic_Hydrolysis->IS_Spiking Sample_Cleanup Sample Cleanup (SPE or Protein Precipitation) IS_Spiking->Sample_Cleanup LC_MSMS LC-MS/MS Analysis (C18 RP-HPLC, ESI+, MRM) Sample_Cleanup->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cellular_context Cellular Context cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_function Cellular Function tRNA_precursor_nuc pre-tRNA Trm1_nuc Trm1 (tRNA Methyltransferase) tRNA_precursor_nuc->Trm1_nuc m22G_tRNA_nuc m2,2G-modified tRNA Trm1_nuc->m22G_tRNA_nuc  Guanosine -> m2,2G tRNA_stability tRNA Folding & Structural Stability m22G_tRNA_nuc->tRNA_stability tRNA_precursor_mito mt-tRNA Trm1_mito Trm1 (tRNA Methyltransferase) tRNA_precursor_mito->Trm1_mito m22G_tRNA_mito m2,2G-modified mt-tRNA Trm1_mito->m22G_tRNA_mito  Guanosine -> m2,2G m22G_tRNA_mito->tRNA_stability Protein_Translation Protein Translation (Ribosome) tRNA_stability->Protein_Translation

Caption: Role of Trm1 in this compound (m2,2G) formation on tRNA.

References

optimizing primer design for sequencing N2,2'-O-Dimethylguanosine-rich regions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with primer design and sequencing of RNA regions rich in N2,2'-O-Dimethylguanosine (m2,2'G).

Frequently Asked Questions (FAQs)

Q1: What is this compound (m2,2'G) and why is it difficult to sequence?

This compound is a post-transcriptional RNA modification where two methyl groups are added to a guanosine base.[1] This modification is prevalent in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA).[2] The challenge in sequencing arises because the bulky dimethylation on the Watson-Crick face can block or impair the activity of reverse transcriptase enzymes during cDNA synthesis.[3][4][5] This often leads to premature termination of the sequencing reaction, resulting in incomplete data for the region of interest.[1]

Q2: What are the general principles for designing primers for m2,2'G-rich regions?

While m2,2'G modifications primarily affect reverse transcription rather than primer annealing, the regions containing them are often also GC-rich. Therefore, primer design should follow best practices for GC-rich targets. Key parameters are summarized in the table below.

Q3: Can standard Sanger or next-generation sequencing methods be used directly for m2,2'G-rich RNA?

Direct sequencing is often unsuccessful due to the issues mentioned in Q1. The m2,2'G modification acts as a roadblock for reverse transcriptase, leading to poor or no sequence data downstream of the modification site.[4][5] To overcome this, the RNA template must be treated before the reverse transcription step.

Q4: What specialized methods exist to enable sequencing of m2,2'G-rich regions?

Two primary strategies have been developed:

  • Enzymatic Demethylation: This approach uses engineered enzymes, such as mutants of the E. coli AlkB protein, to remove the methyl groups from m2,2'G. For instance, the AlkB D135S/L118V mutant can efficiently convert m2,2'G to N2-methylguanosine (m2G), which does not typically block reverse transcription.[3][4]

  • Chemical Modification (PhOxi-Seq): This method utilizes photoredox catalysis to chemically alter the m2,2'G base. The modified base induces a specific mutational signature (e.g., G-to-T or G-to-C transitions) during reverse transcription, allowing the original modification site to be identified without causing the enzyme to stall.[6][1]

Primer Design and Optimization

Optimizing primers for regions that are often inherently GC-rich is a critical first step. Use of primer design software is highly recommended to balance these parameters.[7]

ParameterRecommendationRationale & Troubleshooting
Length 18-24 nucleotides[7][8][9]Shorter primers may lack specificity, while longer ones can form secondary structures.[8] If you experience non-specific binding, consider lengthening the primer.[10]
GC Content 40-60%[8][9][11]Ensures stable annealing. For GC-rich targets, this may be higher, requiring adjustments to other parameters.
Melting Temp (Tm) 55-65°C[12][13][14]A higher Tm is often needed for GC-rich regions. The Tm for forward and reverse primers should be within 2-5°C of each other.[8]
Annealing Temp (Ta) 3–5°C below the lowest primer Tm[10]This is a starting point. For GC-rich templates, an annealing temperature gradient PCR is recommended to find the optimal temperature empirically.[15]
3' End Clamp End with a G or C[7][12]Promotes efficient polymerase binding and extension. Avoid more than 3 G/C bases in the last 5 nucleotides to reduce non-specific priming.[8]
Secondary Structures Avoid hairpins and self-dimersUse primer analysis tools to check for potential secondary structures and complementarity, especially at the 3' ends, which can cause primer-dimers.[7][8]
Additives DMSO (up to 10%), BetaineFor difficult, GC-rich templates, additives can help destabilize secondary structures and improve amplification.[15][16]

Troubleshooting Guide

Issue 1: No cDNA or a truncated product after reverse transcription.

This is the classic sign of reverse transcriptase stalling at an m2,2'G site.

CauseRecommended Solution
Reverse transcriptase blockage by m2,2'G Implement a pre-treatment strategy before the RT step. • Option A: Enzymatic Demethylation: Treat the RNA with an engineered AlkB mutant to convert m2,2'G to the less inhibitory m2G.[3][4] • Option B: Chemical Modification: Use a method like PhOxi-Seq to alter the m2,2'G base, allowing the polymerase to read through while leaving an identifiable mutation signature.[6][1]
RNA secondary structure Increase the temperature of the reverse transcription reaction (if using a thermostable reverse transcriptase). Add PCR enhancers like DMSO to the reaction mix.[15]

Issue 2: No amplification or faint bands after PCR.

This suggests a problem with the PCR step itself, likely related to primer performance or template quality.

CauseRecommended Solution
Suboptimal Annealing Temperature (Ta) The Ta is too high, preventing primer binding, or too low, causing non-specific products. Optimize using a gradient PCR.[10][15]
Poor Primer Design The primers may have high secondary structure or dimer potential. Re-design primers using the guidelines in the table above. Verify specificity with a BLAST search.[8][17]
Complex/GC-Rich Template Use a DNA polymerase designed for high-GC content.[10] Additives like DMSO or betaine can help denature the template.[15] Increase the initial denaturation time (e.g., 3 minutes at 95°C).[15]
Insufficient Template Increase the number of PCR cycles in increments of 3-5.[17] If possible, increase the amount of starting cDNA.
PCR Inhibitors Inhibitors may be carried over from the RNA extraction or RT steps. Dilute the cDNA template (e.g., 1:10) to reduce inhibitor concentration.[17]

Experimental Protocols & Workflows

Overall Experimental Workflow

The diagram below outlines the general workflow for successfully sequencing through m2,2'G-rich regions, incorporating essential pre-treatment steps.

G cluster_prep Template Preparation cluster_analysis Sequencing & Analysis cluster_options Pre-treatment Options RNA_Extract 1. RNA Extraction Pre_Treat 2. Pre-treatment (Critical Step) RNA_Extract->Pre_Treat RT 3. Reverse Transcription Pre_Treat->RT Enzyme Enzymatic Demethylation Pre_Treat->Enzyme Chemical Chemical Modification Pre_Treat->Chemical PCR 4. PCR Amplification RT->PCR Seq 5. DNA Sequencing PCR->Seq Data 6. Data Analysis Seq->Data G Start Experiment Fails Symptom1 Truncated cDNA Product (RT Failure) Start->Symptom1 Symptom2 No/Low PCR Product Start->Symptom2 Cause1 m2,2'G Blockage Symptom1->Cause1 Cause2 Poor Primer Design Symptom2->Cause2 Cause3 Suboptimal PCR Conditions Symptom2->Cause3 Solution1 Implement Pre-treatment: - Enzymatic Demethylation - Chemical Modification Cause1->Solution1 Solution2 Redesign Primers: - Check Tm, GC%, Dimers - Verify Specificity Cause2->Solution2 Solution3 Optimize PCR: - Run Gradient Ta - Use GC Enhancers - Check Reagents Cause3->Solution3

References

dealing with ambiguous peaks in N2,2'-O-Dimethylguanosine chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N2,2'-O-Dimethylguanosine (m2,2G). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of this modified nucleoside.

Troubleshooting Guide

Ambiguous or poor peak shapes in chromatograms can arise from a variety of factors, ranging from sample preparation to instrument parameters. This guide provides a systematic approach to identifying and resolving common issues.

Q1: My this compound peak is split or shows a shoulder. What are the likely causes and solutions?

Peak splitting can be indicative of several issues, affecting either a single analyte peak or all peaks in the chromatogram.

If all peaks are splitting: This typically points to a problem occurring before the analytical column.

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can obstruct the inlet frit, causing the sample flow to divide and travel through the column at different rates.

    • Solution: Reverse-flush the column (after disconnecting it from the detector) with a strong solvent. If the problem persists, the frit may need to be replaced. Filtering all samples and mobile phases through a 0.22 µm filter is a crucial preventative measure.

  • Column Void: A void or channel in the packing material at the head of the column can lead to a split flow path.

    • Solution: This is often irreversible and requires replacing the column. To prevent this, always handle columns with care and avoid sudden pressure shocks.

If only the this compound peak is splitting: This suggests an issue specific to the analyte or its interaction with the chromatographic system.

  • Co-elution with an Isomer or Impurity: this compound may have closely eluting isomers or impurities from synthesis that are not fully resolved.

    • Solution: Method optimization is necessary. Adjusting the gradient slope, changing the organic modifier (e.g., from acetonitrile to methanol), or modifying the mobile phase pH can improve separation.[1][2][3][4][5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[6]

  • On-Column Degradation: The analyte may be unstable under the analytical conditions.

    • Solution: Investigate the stability of this compound under the mobile phase conditions (pH, temperature). Consider using a milder mobile phase or reducing the column temperature.

Troubleshooting Workflow for Split Peaks

A Split Peak Observed B Are all peaks split? A->B C Yes B->C All Peaks D No B->D Only m2,2G Peak E System Issue: - Check for blocked frit - Inspect for column void C->E F Analyte-Specific Issue: - Co-elution with isomer/impurity - Sample solvent mismatch - On-column degradation D->F G Resolution: - Reverse-flush or replace column - Filter samples and mobile phase E->G H Resolution: - Optimize gradient and mobile phase - Match sample solvent to mobile phase - Adjust temperature/pH for stability F->H

Caption: A decision tree for troubleshooting split peaks.

Q2: The peak for this compound is broad and has poor symmetry (tailing or fronting). How can I improve the peak shape?

Peak tailing is a common issue for polar and basic compounds, while fronting is often related to sample overload.

Peak Tailing:

  • Secondary Interactions: Residual acidic silanol groups on the surface of silica-based columns can interact with the basic sites of this compound, causing tailing.

    • Solutions:

      • Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte to ensure it is fully protonated.

      • Column Choice: Use a modern, high-purity, end-capped C18 column or consider a column with a different stationary phase (e.g., polar-embedded or phenyl-hexyl).

      • Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

Peak Fronting:

  • Sample Overload: This is the most common cause of peak fronting.

    • Solution: Decrease the amount of sample injected onto the column.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

    • Solution: Ensure complete dissolution of the sample in the injection solvent, which should ideally be the mobile phase itself.

Q3: I am observing unexpected peaks in my chromatogram. How do I identify their source?

Extraneous peaks can originate from various sources.

  • Sample Contamination: The sample may contain impurities from synthesis or degradation products.

  • System Contamination: Ghost peaks can arise from carryover from previous injections or from contaminated solvents or vials.

    • Solution: Run a blank gradient (injecting only the mobile phase) to identify system-related peaks. Ensure proper cleaning of the injector and autosampler.

  • Co-eluting Compounds: In complex samples like digested RNA, other modified nucleosides may co-elute with this compound.[7]

    • Solution: Optimize the chromatographic method for better resolution. Mass spectrometry can help to differentiate between co-eluting compounds with different mass-to-charge ratios.

Frequently Asked Questions (FAQs)

1. What are the typical LC-MS/MS parameters for the analysis of this compound?

While optimal parameters should be determined empirically for your specific instrument and application, the following provides a good starting point.

Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Value/ConditionNotes
LC Column C18, 2.1 x 100 mm, 3 µmA standard reversed-phase column is a good starting point.
Mobile Phase A 20 mM Ammonium Acetate, pH 5.3Provides good buffering capacity and is compatible with mass spectrometry.[8]
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 0-30% B over 10 minThis is a starting point; the gradient should be optimized for your specific separation.
Flow Rate 0.3 mL/minAdjust as needed based on column dimensions and desired analysis time.
Column Temperature 40 °CCan be optimized to improve peak shape and resolution.
Ionization Mode Positive Electrospray (ESI+)This compound readily forms positive ions.
Precursor Ion (m/z) 312.1[M+H]+ for this compound.[9]
Product Ion (m/z) 180.1Corresponds to the protonated dimethylguanine base after loss of the ribose sugar.[9]
Collision Energy (CE) 15-25 eVThis should be optimized for your specific instrument to maximize the signal of the product ion.

2. What are some potential co-eluting species to be aware of when analyzing this compound in RNA samples?

In complex biological samples, other modified nucleosides with similar polarities can co-elute. Potential co-eluting species include other dimethylated guanosine isomers and some methylated adenosines. High-resolution mass spectrometry is invaluable for distinguishing between co-eluting compounds with the same nominal mass.

3. How can I confirm the identity of my this compound peak?

Confirmation of peak identity should be based on multiple criteria:

  • Retention Time Matching: Compare the retention time of the peak in your sample to that of a certified reference standard analyzed under the same conditions.

  • Spiking: Add a small amount of the reference standard to your sample. An increase in the height of the peak of interest confirms its identity.

  • Mass Spectrometry: The most definitive confirmation comes from mass spectrometry. The precursor ion and the fragmentation pattern of your analyte should match that of the reference standard.

4. What are common adducts observed for this compound in ESI-MS?

In electrospray ionization, adducts with cations present in the mobile phase or from the sample matrix are common.

Table 2: Common Adducts of this compound in Positive ESI-MS

AdductMass Difference from [M+H]+Expected m/z
Sodium ([M+Na]+)+21.9820334.1
Potassium ([M+K]+)+37.9559350.1
Ammonium ([M+NH4]+)+17.0265329.1

Note: The exact mass differences may vary slightly depending on the elemental composition and isotopic distribution.[10][11][12]

Experimental Protocols

Protocol 1: General Procedure for LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the quantitative analysis of this compound.

1. Sample Preparation (from RNA): a. Digest 1-5 µg of total RNA to nucleosides using a mixture of nuclease P1 and alkaline phosphatase. b. Precipitate proteins by adding an equal volume of acetonitrile. c. Centrifuge and collect the supernatant. d. Dry the supernatant under vacuum and reconstitute in the initial mobile phase.

2. LC Separation: a. Use a C18 column (e.g., 2.1 x 100 mm, 3 µm). b. Mobile Phase A: 20 mM Ammonium Acetate, pH 5.3.[8] c. Mobile Phase B: Acetonitrile.[8] d. Gradient Program:

  • 0-2 min: 0% B
  • 2-10 min: 0-30% B
  • 10-12 min: 30-95% B
  • 12-15 min: 95% B
  • 15-16 min: 95-0% B
  • 16-20 min: 0% B (re-equilibration) e. Flow rate: 0.3 mL/min. f. Column Temperature: 40 °C.

3. MS/MS Detection: a. Use a triple quadrupole mass spectrometer in positive ESI mode. b. Set up a Multiple Reaction Monitoring (MRM) method with the transitions listed in Table 1. c. Optimize the collision energy for each transition to achieve maximum signal intensity.

LC-MS/MS Analysis Workflow

A RNA Sample B Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) A->B C Protein Precipitation (Acetonitrile) B->C D Supernatant Collection & Drying C->D E Reconstitution in Mobile Phase A D->E F LC Separation (C18 Column, Gradient Elution) E->F G MS/MS Detection (Positive ESI, MRM) F->G H Data Analysis G->H

Caption: A general workflow for the analysis of this compound.

Protocol 2: Collision Energy Optimization

Optimizing the collision energy is critical for achieving the best sensitivity in MRM experiments.

1. Prepare a standard solution of this compound. 2. Infuse the standard directly into the mass spectrometer or perform multiple injections of the standard. 3. Set up an experiment where the collision energy is ramped over a range (e.g., 5-40 eV in 2 eV steps) while monitoring the intensity of the product ion (m/z 180.1). 4. Plot the product ion intensity as a function of collision energy. 5. The optimal collision energy is the value that produces the highest product ion intensity. [13][14]

Collision Energy Optimization Logic

A Infuse/Inject Standard B Set Precursor (m/z 312.1) and Product (m/z 180.1) Ions A->B C Ramp Collision Energy (e.g., 5-40 eV) B->C D Monitor Product Ion Intensity C->D E Plot Intensity vs. Collision Energy D->E F Identify CE with Maximum Intensity E->F

Caption: A logical flow for optimizing collision energy.

References

improving ligation efficiency of adapters to m2,2G-containing RNA fragments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the ligation efficiency of adapters to N2,N2-dimethylguanosine (m2,2G)-containing RNA fragments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N2,N2-dimethylguanosine (m2,2G) and why does it affect adapter ligation?

N2,N2-dimethylguanosine (m2,2G) is a modified RNA nucleoside where two methyl groups are attached to the exocyclic amine of guanosine. This modification is found in various RNA species, including tRNA and rRNA.[1] The dual methylation at this position alters the hydrogen bonding capacity and can induce structural changes in the RNA molecule.[1] These alterations can sterically hinder the active site of RNA ligases, such as T4 RNA Ligase, leading to reduced adapter ligation efficiency. While direct studies on m2,2G are limited, challenges with other modifications like 2'-O-methylation suggest that RNA modifications can significantly impact enzymatic reactions.[2]

Q2: Which RNA ligase is recommended for ligating adapters to m2,2G-modified RNA?

For 3' adapter ligation, a truncated version of T4 RNA Ligase 2 (T4 Rnl2tr) is often recommended, particularly when working with small RNAs.[3] This enzyme ligates pre-adenylated adapters to the 3'-hydroxyl end of RNA in an ATP-independent manner.[3][4] This is advantageous as it prevents ATP-dependent side reactions such as RNA circularization or the formation of concatemers.[4][5] For the subsequent 5' adapter ligation, T4 RNA Ligase 1 (T4 Rnl1) is commonly used.[4]

Q3: What are pre-adenylated adapters and why are they important?

Pre-adenylated adapters are DNA or RNA oligonucleotides that have an adenosine monophosphate (AMP) molecule attached to their 5' end. They are essential when using enzymes like T4 Rnl2tr, which require a pre-adenylated donor for ligation and do not use ATP in the reaction mixture.[3] The use of pre-adenylated adapters with an ATP-independent ligase specifically directs the ligation of the adapter to the RNA fragment, thereby minimizing undesirable side reactions.[4][5]

Q4: How can I improve the overall efficiency of my ligation reaction for modified RNA?

Several factors can be optimized to enhance ligation efficiency:

  • Molecular Crowding Agents: The addition of polyethylene glycol (PEG) can significantly increase ligation efficiency by promoting intermolecular interactions.[2][5][6]

  • Enzyme Concentration: Increasing the concentration of the RNA ligase can help overcome the reduced affinity for modified substrates.[2]

  • Reaction Conditions: Optimizing the incubation temperature and time can improve yields.[2][5]

  • Adapter Design: Using adapters with degenerate bases at the ligation junction may reduce sequence-specific ligation bias.[7]

Troubleshooting Guide

This guide addresses common issues encountered when ligating adapters to RNA fragments containing m2,2G.

Problem 1: Low or No Ligation Product

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
Suboptimal Enzyme Choice Use T4 RNA Ligase 2, truncated (T4 Rnl2tr) for 3' adapter ligation with pre-adenylated adapters.T4 Rnl2tr is efficient for ligating pre-adenylated adapters to RNA and avoids ATP-dependent side reactions.[3][4]
Enzyme Inhibition by m2,2G Increase the concentration of the ligase in the reaction.A higher enzyme concentration can help to overcome the potential inhibitory effects of the RNA modification.[2]
Inefficient Reaction Conditions Add a molecular crowding agent like PEG 8000 to a final concentration of 15-25%.[2][6]PEG increases the effective concentration of reactants, enhancing ligation efficiency.[5]
Optimize incubation temperature and time. Start with the manufacturer's recommendation (e.g., 25°C for 1 hour for T4 Rnl2tr) and consider longer incubation times (e.g., overnight at 16°C or 22°C).[2][7]Modified RNAs may require different optimal conditions compared to their unmodified counterparts.
Poor Quality of RNA or Adapters Ensure RNA fragments have a 3'-hydroxyl group and adapters have a 5'-phosphate (or are pre-adenylated). Purify RNA and adapters to remove contaminants.Ligases have specific substrate requirements. Contaminants like salts or residual enzymes from previous steps can inhibit ligation.[8]
Degraded ATP (for T4 Rnl1) Use a fresh aliquot of ATP. Avoid multiple freeze-thaw cycles of the reaction buffer.ATP is essential for T4 Rnl1 activity and can degrade with improper handling.[8][9]
Problem 2: High Ligation Bias

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
Sequence Preference of Ligase Use adapters with 4-8 degenerate nucleotides at the ligation end.[7]This can help to average out the sequence-specific preferences of the ligase, leading to more uniform ligation across different RNA sequences.
RNA Secondary Structure Add DMSO to the ligation reaction (up to 20%).[4] Consider a brief heat denaturation step of the RNA before ligation.DMSO can help to disrupt secondary structures in RNA that may hinder adapter ligation.[6] Denaturation can make the RNA ends more accessible to the ligase.

Quantitative Data Summary

The following tables summarize quantitative data from studies on optimizing RNA ligation, which can be extrapolated to m2,2G-containing RNA.

Table 1: Effect of PEG 8000 on Ligation Efficiency of 2'-O-methylated RNA

PEG 8000 ConcentrationLigation Efficiency (2 hours)Ligation Efficiency (18 hours)
LowLower efficiencyImproved but not maximal
25% (w/v)Approaching 100%Approaching 100%
Data adapted from a study on 2'-O-methylated RNA, which serves as a proxy for modified RNA.[2]

Table 2: Effect of T4 Rnl2tr Concentration on Ligation Efficiency

Enzyme UnitsLigation Efficiency (Unmodified RNA)Ligation Efficiency (2'-O-methylated RNA)
100 unitsMaximalSub-maximal
200 unitsMaximalMaximal
Data based on ligation of small RNAs to adenylated DNA adapters.[2]

Experimental Protocols

Protocol 1: High-Efficiency 3' Adapter Ligation to Modified RNA

This protocol is optimized for ligating a pre-adenylated DNA adapter to the 3' end of m2,2G-containing RNA fragments.

Materials:

  • m2,2G-containing RNA

  • Pre-adenylated DNA adapter

  • T4 RNA Ligase 2, truncated (T4 Rnl2tr) (e.g., NEB #M0351)

  • 10X T4 RNA Ligase Reaction Buffer (without ATP)

  • PEG 8000 (50% w/v solution)

  • Nuclease-free water

Procedure:

  • Assemble the following components on ice in a nuclease-free tube:

    • Total RNA: 1-2 µg

    • Pre-adenylated 3' adapter (100 µM): 1 µl

    • 10X T4 RNA Ligase Reaction Buffer: 2 µl

    • 50% PEG 8000: 4 µl (for a final concentration of 20%)

    • T4 Rnl2tr (200 units/µl): 1 µl

    • Nuclease-free water: to a final volume of 20 µl

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 25°C for 2 hours. For potentially difficult ligations, incubation can be extended to overnight (~16 hours) at 16°C.[2]

  • Proceed to purification of the ligated product.

Visualizations

Ligation_Workflow cluster_prep Preparation cluster_ligation Ligation Reaction cluster_product Outcome RNA m2,2G-containing RNA fragment Mix Reaction Mix: - T4 Rnl2tr - PEG 8000 - Buffer (no ATP) RNA->Mix Adapter Pre-adenylated 3' DNA Adapter Adapter->Mix Ligated_Product Ligated RNA-Adapter Product Mix->Ligated_Product

Caption: Workflow for 3' adapter ligation to m2,2G-containing RNA.

Troubleshooting_Logic Start Low Ligation Efficiency? Cause1 Enzyme/Reaction Conditions Start->Cause1 Check Cause2 RNA/Adapter Quality Start->Cause2 Check Cause3 RNA Secondary Structure Start->Cause3 Check Sol1a Increase Ligase Concentration Cause1->Sol1a Sol1b Add PEG 8000 Cause1->Sol1b Sol1c Optimize Incubation Time/Temp Cause1->Sol1c Sol2 Purify RNA and Adapters Cause2->Sol2 Sol3 Add DMSO or Denature RNA Cause3->Sol3 Result Improved Efficiency Sol1a->Result Sol1b->Result Sol1c->Result Sol2->Result Sol3->Result

Caption: Troubleshooting logic for low ligation efficiency.

References

Technical Support Center: Amplification of N2,2'-O-Dimethylguanosine (m2,2'G) Modified cDNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce bias in the PCR amplification of N2,2'-O-Dimethylguanosine (m2,2'G) modified cDNA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m2,2'G) and why is it problematic for PCR?

This compound (m2,2'G) is a post-transcriptional modification of RNA where two methyl groups are added to a guanosine residue. This modification can interfere with the reverse transcription process, leading to stalling of the reverse transcriptase enzyme. This stalling results in truncated cDNA synthesis and introduces bias in subsequent PCR amplification, as the modified templates are underrepresented.

Q2: What are the main strategies to reduce bias in the amplification of m2,2'G modified cDNA?

The primary strategies to mitigate bias include:

  • Enzymatic Demethylation: Using enzymes like the AlkB protein and its mutants to remove the methyl groups from m2,2'G prior to reverse transcription.

  • Optimized Reverse Transcription: Employing reverse transcriptases with higher processivity and fidelity, and optimizing reaction conditions (e.g., using manganese instead of magnesium ions) to facilitate read-through of the modified base.

  • Selection of High-Fidelity DNA Polymerase: Using DNA polymerases with proofreading activity and high processivity to ensure accurate and efficient amplification of the cDNA, even from challenging templates.

  • PCR Additives and Optimized Cycling Conditions: Incorporating PCR enhancers and optimizing annealing and extension times and temperatures to improve the amplification of GC-rich or structurally complex regions that may be associated with m2,2'G.

Q3: How does enzymatic demethylation work to reduce bias?

Enzymes like the E. coli AlkB protein and its engineered mutants can catalytically remove methyl groups from RNA bases. Specifically, mutants of AlkB have been developed to efficiently demethylate m2,2'G. By treating the RNA sample with such an enzyme before reverse transcription, the m2,2'G is converted to a standard guanosine or a less inhibitory form, allowing for more efficient and unbiased cDNA synthesis.

Q4: Can I use any DNA polymerase for amplifying cDNA derived from m2,2'G modified RNA?

While standard Taq polymerase can be used, it is often not ideal for templates derived from modified RNA. High-fidelity DNA polymerases with 3'-5' exonuclease (proofreading) activity are recommended. These enzymes are better equipped to handle unusual template structures and can reduce the introduction of errors during amplification. Polymerases known for their high processivity and robustness with challenging templates, such as those used for amplifying GC-rich regions, are also a good choice.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no PCR product Incomplete reverse transcription due to m2,2'G stalling.- Perform enzymatic demethylation of the RNA prior to cDNA synthesis. - Use a reverse transcriptase known for higher processivity and ability to read through modified bases. - Optimize the reverse transcription reaction by adding MnCl₂.
Poor RNA quality or degradation.- Assess RNA integrity using gel electrophoresis or a Bioanalyzer. - Use fresh, high-quality RNA for your experiments.
Suboptimal PCR conditions.- Optimize the annealing temperature using a gradient PCR. - Increase the number of PCR cycles. - Use a hot-start DNA polymerase to reduce non-specific amplification.
PCR product of incorrect size Non-specific primer annealing.- Increase the annealing temperature. - Redesign primers to be more specific. - Use a hot-start DNA polymerase.
Contamination with genomic DNA.- Treat RNA samples with DNase I before reverse transcription. - Design primers that span an exon-exon junction.
High variability between replicates Inconsistent reverse transcription efficiency.- Ensure accurate quantification of input RNA. - Use a master mix for reverse transcription and PCR to minimize pipetting errors.
Inefficient demethylation.- Ensure the demethylation enzyme is active and used at the recommended concentration. - Optimize the demethylation reaction time and temperature.
Bias in sequencing results (underrepresentation of m2,2'G containing transcripts) Incomplete demethylation.- Validate the efficiency of the demethylation reaction using a control RNA with a known m2,2'G site. - Increase the concentration of the demethylase or the reaction time.
Suboptimal choice of reverse transcriptase or DNA polymerase.- Test different reverse transcriptases and high-fidelity DNA polymerases to find the combination that yields the most unbiased amplification for your target.

Experimental Protocols

Protocol 1: Enzymatic Demethylation of RNA using AlkB Mutant

This protocol describes the demethylation of RNA containing m2,2'G modifications using a mutant of the E. coli AlkB protein prior to reverse transcription.

Materials:

  • RNA sample (up to 10 µg)

  • AlkB mutant enzyme (e.g., AlkB D135S/L118V)

  • 10X AlkB Reaction Buffer (500 mM HEPES-KOH pH 7.5, 10 mM (NH₄)₂Fe(SO₄)₂·6H₂O, 20 mM α-ketoglutarate, 10 mM L-ascorbic acid)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • In a nuclease-free tube, combine the following on ice:

    • RNA sample: X µL (up to 10 µg)

    • 10X AlkB Reaction Buffer: 2 µL

    • AlkB mutant enzyme (1 µg/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Mix gently by pipetting.

  • Incubate the reaction at 37°C for 1 hour.

  • Purify the demethylated RNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the RNA in nuclease-free water. The RNA is now ready for reverse transcription.

Protocol 2: Quantitative PCR (qPCR) to Assess Amplification Bias

This protocol allows for the quantitative comparison of amplification efficiency between untreated and demethylated RNA samples.

Materials:

  • Untreated and demethylated RNA samples

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Gene-specific primers for a known m2,2'G-containing transcript and a control transcript (without m2,2'G)

  • qPCR instrument

Procedure:

  • Perform reverse transcription on equal amounts of untreated and demethylated RNA to synthesize cDNA.

  • Prepare qPCR reactions for both the m2,2'G-containing transcript and the control transcript using cDNA from both untreated and demethylated samples. Include a no-template control for each primer set.

  • Set up the following reactions in a qPCR plate:

    • Untreated cDNA + m2,2'G target primers

    • Demethylated cDNA + m2,2'G target primers

    • Untreated cDNA + control primers

    • Demethylated cDNA + control primers

  • Perform qPCR using a standard thermal cycling protocol.

  • Analyze the Cq (quantification cycle) values. A significant decrease in the Cq value for the m2,2'G-containing transcript in the demethylated sample compared to the untreated sample indicates a reduction in amplification bias.

Quantitative Data Summary

The following tables illustrate the expected outcomes of applying bias reduction strategies. The values are representative and may vary depending on the specific experimental conditions.

Table 1: Comparison of qPCR Cq Values for an m2,2'G-Containing Transcript

Sample Treatment Average Cq Value Interpretation
Target RNANone32.5High Cq indicates inefficient amplification due to m2,2'G.
Target RNAAlkB Demethylation26.8Lower Cq indicates improved amplification efficiency.
Control RNANone25.2Unaffected by demethylation.
Control RNAAlkB Demethylation25.1Confirms the specificity of the demethylation effect.

Table 2: Comparison of High-Fidelity DNA Polymerase Performance

DNA Polymerase Relative Amplification Efficiency (%) Error Rate (per 10^6 bases) Recommended for
Standard Taq75~20Routine PCR
High-Fidelity Polymerase A95~1.5High-stakes applications requiring accuracy.
High-Fidelity Polymerase B98~1.2Amplifying challenging or modified templates.

Visualizations

Experimental_Workflow Experimental Workflow for Reducing PCR Bias cluster_rna_prep RNA Preparation cluster_demethylation Bias Reduction Step cluster_cDNA_synthesis cDNA Synthesis cluster_pcr PCR Amplification cluster_analysis Downstream Analysis RNA_Sample RNA Sample (containing m2,2'G) Demethylation Enzymatic Demethylation (e.g., with AlkB mutant) RNA_Sample->Demethylation Treat with demethylase RT Reverse Transcription (Optimized conditions) Demethylation->RT Purified RNA PCR PCR with High-Fidelity DNA Polymerase RT->PCR cDNA Analysis Sequencing / qPCR PCR->Analysis Amplified cDNA

Caption: Workflow for reducing bias in PCR amplification of m2,2'G modified cDNA.

Signaling_Pathway Impact of tRNA Modifications on Cellular Signaling cluster_tRNA tRNA Maturation cluster_translation Protein Synthesis cluster_signaling Cellular Response tRNA_Mod tRNA Modifications (including m2,2'G) Translation Translation Fidelity and Efficiency tRNA_Mod->Translation Regulates Stress Stress Response Pathways (e.g., UPR, TOR signaling) Translation->Stress Impacts Proliferation Cell Proliferation and Growth Translation->Proliferation Affects

Caption: General impact of tRNA modifications on translation and cellular signaling pathways.

troubleshooting poor yield in in vitro synthesis of m2,2G RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vitro synthesis of N2,N2-dimethylguanosine (m2,2G) modified RNA.

Troubleshooting Poor Yield of m2,2G RNA

Low yield of the final m2,2G RNA product can arise from issues in either the initial in vitro transcription (IVT) step or the subsequent enzymatic methylation step. This guide is structured to help you diagnose and resolve the problem systematically.

Diagram: Troubleshooting Workflow for Poor m2,2G RNA Yield

troubleshooting_workflow start Start: Poor m2,2G RNA Yield check_ivt Step 1: Analyze In Vitro Transcription (IVT) Product start->check_ivt ivt_ok IVT product is of correct size and sufficient yield check_ivt->ivt_ok Yes ivt_fail IVT product is low yield, absent, or wrong size check_ivt->ivt_fail No check_methylation Step 2: Analyze Methylation Reaction Product ivt_ok->check_methylation troubleshoot_ivt Troubleshoot IVT Step: - Template Quality - Enzyme Activity - Reaction Conditions - RNase Contamination ivt_fail->troubleshoot_ivt troubleshoot_ivt->check_ivt Re-run IVT methylation_ok Successful m2,2G RNA synthesis check_methylation->methylation_ok Successful methylation_fail Low yield of final product or incomplete methylation check_methylation->methylation_fail Unsuccessful troubleshoot_methylation Troubleshoot Methylation Step: - RNA Substrate Integrity - Methyltransferase Activity - SAM Integrity & Concentration - Reaction Conditions methylation_fail->troubleshoot_methylation troubleshoot_methylation->check_methylation Re-run Methylation

Caption: A stepwise guide to diagnosing and resolving poor yield in m2,2G RNA synthesis.

FAQs: In Vitro Transcription (IVT) Stage

Question 1: I am seeing little to no RNA after my in vitro transcription reaction. What are the common causes?

Answer: A complete failure of the IVT reaction is often linked to one of the following critical components:

  • Poor Quality DNA Template: Contaminants such as salts or ethanol from the DNA purification process can inhibit RNA polymerase.[1][2] It is also crucial that the plasmid template is completely linearized to produce transcripts of a defined length.[1]

  • Inactive T7 RNA Polymerase: The enzyme is sensitive and may have denatured due to improper storage or multiple freeze-thaw cycles. Always use a positive control template to verify enzyme activity.[1]

  • RNase Contamination: RNases can degrade your RNA transcript as it is being synthesized.[2] Ensure you are using RNase-free water, reagents, and labware. Adding an RNase inhibitor to the reaction is also recommended.[1]

  • Incorrect Reaction Setup: Omitting a crucial reagent, such as one of the NTPs or the DTT in the buffer, will prevent transcription.

Question 2: My IVT reaction yields some RNA, but it is shorter than the expected full-length transcript. What could be the problem?

Answer: The presence of truncated transcripts often points to the following issues:

  • Low Nucleotide Concentration: If the concentration of any of the four NTPs is too low, the polymerase may terminate transcription prematurely.[2] A minimum concentration of 12µM for each NTP is generally recommended, though this can be increased to 20-50µM to improve yields of full-length products.[2]

  • GC-Rich Template: Templates with high GC content can cause the RNA polymerase to pause or dissociate. Lowering the incubation temperature from 37°C to 30°C may help in obtaining full-length transcripts from such templates.[1]

  • Cryptic Termination Sites: The sequence of your DNA template might contain cryptic termination sites for the T7 RNA polymerase. If this is suspected, subcloning your template into a different vector with a different polymerase promoter (e.g., SP6) may resolve the issue.[2]

Question 3: The yield of my full-length RNA transcript is consistently low. How can I optimize the reaction?

Answer: To improve the yield of your IVT reaction, consider the following optimizations:

  • Optimize Magnesium Concentration: The concentration of free Mg2+ is critical for RNA polymerase activity. The optimal Mg2+:NTP ratio is a key factor influencing the yield.[3] It is advisable to perform a titration to find the optimal Mg2+ concentration for your specific template and NTP concentration.

  • Increase Incubation Time: Extending the incubation time from the typical 2-4 hours can sometimes increase the yield, although there is a point of diminishing returns.

  • Optimize Buffer Conditions: The choice of buffer can impact the overall yield. For instance, using a HEPES-NaOH buffer with magnesium acetate as the magnesium source has been shown to improve mRNA yields.[3]

Table 1: Impact of Reaction Parameters on IVT Yield
ParameterSub-optimal ConditionPotential Impact on YieldRecommended Action
DNA Template Incomplete linearization, presence of inhibitors (salts, ethanol)Drastic reduction or complete failure of transcriptionRe-purify the template and confirm complete linearization on an agarose gel.
T7 RNA Polymerase Denatured or expired enzymeNo transcriptionUse a fresh aliquot of enzyme and include a positive control.
NTP Concentration Too low (<12µM)Premature termination, resulting in short transcriptsIncrease the concentration of all NTPs.
Mg2+ Concentration Non-optimal Mg2+:NTP ratioReduced enzyme activity and lower yieldPerform a titration to determine the optimal Mg2+ concentration.
RNase Contamination Presence of RNases in reagents or on labwareDegradation of RNA, leading to low yield and smearing on a gelUse certified RNase-free materials and add an RNase inhibitor to the reaction.

FAQs: Enzymatic Methylation Stage

Question 4: I have a good yield of my RNA transcript after IVT, but I am not seeing the desired m2,2G modification. What could be the issue?

Answer: Failure to introduce the m2,2G modification typically points to problems with the enzymatic methylation reaction itself. Here are the key areas to troubleshoot:

  • Inactive Methyltransferase (e.g., TRMT1): The enzyme may be inactive due to improper storage or handling. It is important to express and purify the recombinant enzyme under conditions that maintain its activity.

  • Degraded S-adenosyl-L-methionine (SAM): SAM is the methyl donor and is notoriously unstable, especially in neutral or alkaline solutions. It is recommended to prepare fresh SAM solutions or use aliquots stored at -80°C to ensure its integrity.

  • Incorrect RNA Substrate Conformation: The methyltransferase recognizes a specific three-dimensional structure of the RNA. Ensure that your purified RNA is correctly folded before adding it to the methylation reaction. This can often be achieved by a brief heating step followed by slow cooling.

  • Sub-optimal Reaction Buffer: The composition of the methylation buffer, including pH and the presence of cofactors like MgCl2, is crucial for enzyme activity. A typical methylation buffer might contain 100 mM Tris-HCl (pH 8.0), 100 mM NH4OAc, 0.1 mM EDTA, and 10 mM MgCl2.[4]

Question 5: I am observing some methylation, but it appears to be incomplete (i.e., a mix of unmodified, m2G, and m2,2G RNA). How can I drive the reaction to completion?

Answer: Incomplete methylation can be a common issue. To achieve complete dimethylation, consider the following:

  • Optimize Enzyme-to-Substrate Ratio: Increase the concentration of the methyltransferase enzyme relative to the RNA substrate to ensure all target sites are modified.

  • Increase SAM Concentration: A higher concentration of the methyl donor, SAM, can help drive the reaction towards the dimethylated product. However, be aware that very high concentrations of SAM can sometimes be inhibitory.

  • Extend Reaction Time: Increasing the incubation time of the methylation reaction can allow for more complete modification.

  • Substrate-Specific Requirements: The efficiency of TRMT1 can be substrate-dependent. Certain structural elements within the tRNA, such as the C11:G24 base pair, can be determinants for m2,2G formation.[5] If you are working with a non-tRNA substrate, it may not be an efficient substrate for the enzyme.

Question 6: How do I purify my final m2,2G RNA product after the methylation reaction?

Answer: After the methylation reaction, it is important to purify the modified RNA to remove the methyltransferase, unincorporated SAM, and other reaction components.[] Several methods can be used:

  • Phenol:Chloroform Extraction followed by Ethanol Precipitation: This is a classic method for removing proteins.[]

  • Spin Column Purification: Commercially available RNA cleanup kits are a convenient and effective way to remove proteins, salts, and unincorporated nucleotides.[]

  • HPLC Purification: For applications requiring very high purity, such as structural studies, reverse-phase ion-pairing (RP-IP) or ion-exchange (IE) HPLC can be used.[7]

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA

This protocol is a general guideline and may require optimization for your specific template.

  • Template Preparation:

    • Linearize the plasmid DNA containing your gene of interest downstream of a T7 promoter using a suitable restriction enzyme.

    • Purify the linearized template using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified template in RNase-free water and determine its concentration.

  • IVT Reaction Setup:

    • Assemble the following components at room temperature in a sterile, RNase-free microfuge tube:

      Component Volume (for a 20 µL reaction) Final Concentration
      5X Transcription Buffer 4 µL 1X
      100 mM DTT 2 µL 10 mM
      25 mM NTP mix (ATP, CTP, GTP, UTP) 2 µL 2.5 mM each
      Linearized DNA Template (1 µg/µL) 1 µL 50 ng/µL
      RNase Inhibitor 1 µL
      T7 RNA Polymerase 2 µL

      | Nuclease-free Water | to 20 µL | |

    • Mix gently and centrifuge briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. A white precipitate of pyrophosphate is often a sign of a successful transcription reaction.[4]

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the RNA using a spin column-based RNA cleanup kit or by lithium chloride precipitation.[]

    • Elute the RNA in RNase-free water.

  • Quantification and Quality Control:

    • Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.

Diagram: In Vitro Synthesis and Methylation of m2,2G RNA

m2g_synthesis_workflow start Start: Linearized DNA Template ivt In Vitro Transcription (IVT) - T7 RNA Polymerase - NTPs, Buffer, DTT start->ivt dnase DNase I Treatment (Template Removal) ivt->dnase purify1 RNA Purification (e.g., Spin Column) dnase->purify1 rna_product Unmodified RNA Transcript purify1->rna_product methylation Enzymatic Methylation - TRMT1 Enzyme - S-adenosyl-methionine (SAM) - Methylation Buffer rna_product->methylation purify2 Final RNA Purification methylation->purify2 final_product m2,2G Modified RNA purify2->final_product

Caption: The workflow for producing m2,2G RNA, from DNA template to the final modified product.

Protocol 2: In Vitro Methylation of RNA to m2,2G

This protocol is a starting point and may require optimization for your specific RNA substrate and methyltransferase.

  • RNA Substrate Preparation:

    • Dilute the purified, unmodified RNA transcript from the IVT step to a final concentration of 5 µM in RNase-free water.[4]

    • To ensure proper folding, heat the RNA solution at 85°C for 2 minutes, then allow it to cool slowly to room temperature for 15 minutes.[4]

  • Methylation Reaction Setup:

    • Prepare a fresh AdoMet (SAM) mix. A final concentration of 200 µM is a good starting point.[4]

    • Assemble the following components in a sterile, RNase-free microfuge tube on ice:

      Component Volume (for a 40 µL reaction) Final Concentration
      5X Methylation Buffer* 8 µL 1X
      100 mM DTT 4 µL 10 mM
      Folded RNA (5 µM) 4 µL 0.5 µM
      SAM Mix 4 µL Varies (e.g., 200 µM)
      Recombinant TRMT1 Enzyme X µL 1-10 µM

      | Nuclease-free Water | to 40 µL | |

    • *5X Methylation Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NH4OAc, 0.1 mM EDTA, 10 mM MgCl2.[4]

  • Incubation:

    • Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding EDTA to a final concentration of 50 mM or by proceeding directly to purification.

    • Purify the m2,2G modified RNA using a suitable method as described in FAQ 6 to remove the enzyme and other reaction components.

  • Analysis of Methylation:

    • The success and completeness of the methylation can be assessed by methods such as HPLC coupled with mass spectrometry to detect the presence of N2,N2-dimethylguanosine.[8]

References

Technical Support Center: Optimizing Cell Lysis for N2,2'-O-Dimethylguanosine (m2,2G) Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis conditions for the preservation of the N2,2'-O-Dimethylguanosine (m2,2G) RNA modification.

I. Troubleshooting Guides

This section addresses specific issues that may arise during cell lysis procedures aimed at preserving the m2,2G modification.

Issue 1: Low Yield of Total RNA

Q1: My total RNA yield is consistently low. Could my lysis procedure be the cause, and how can I improve it?

A1: Yes, inefficient cell lysis is a common cause of low RNA yield. To troubleshoot, consider the following:

  • Incomplete Cellular Disruption: Visually inspect the lysate after disruption; it should be homogenous with no visible particulate matter.[1] For difficult-to-lyse samples, such as bacteria, yeast, or plant cells, a combination of enzymatic and mechanical disruption is often necessary.[1][2]

  • Incorrect Lysis Buffer for Sample Type: The choice of lysis buffer is critical. For instance, Gram-positive bacteria may require lysozyme treatment prior to lysis with a guanidinium isothiocyanate (GITC)-based buffer.[3]

  • Sample Overload: Using too much starting material can overwhelm the capacity of the lysis reagents and purification system, leading to inefficient lysis and lower yields.[4]

Troubleshooting Steps & Optimization:

ParameterRecommendationRationale
Lysis Method Combine mechanical (e.g., bead beating, sonication) and enzymatic (e.g., lysozyme for bacteria) methods for tough-to-lyse cells.[1][2]Ensures complete disruption of cell walls and membranes to release all RNA.
Lysis Buffer Use a lysis buffer containing a strong denaturant like GITC to rapidly inactivate RNases.[1][5]Minimizes RNA degradation by endogenous enzymes released during lysis.
Sample Input Adhere to the recommended sample input amounts for your chosen RNA isolation kit or protocol.[4]Prevents overloading and ensures optimal performance of lysis and purification steps.
Homogenization Ensure thorough and rapid homogenization, especially for tissue samples. Grinding frozen tissue in liquid nitrogen is highly effective.[2][6]Complete homogenization is crucial for maximizing the release of RNA from the cellular matrix.

Issue 2: RNA Degradation

Q2: I'm observing significant RNA degradation (e.g., smearing on a gel, low RNA Integrity Number [RIN]). How can I better protect my RNA during lysis?

A2: RNA degradation is a frequent challenge, often stemming from RNase activity. Key strategies to mitigate this include:

  • Sample Handling: Immediately process fresh samples or snap-freeze them in liquid nitrogen and store them at -80°C.[4][5] Thawing samples before they are in a protective lysis buffer can lead to rapid degradation.[7]

  • RNase Inactivation: The lysis buffer must contain potent RNase inhibitors. GITC is a powerful chaotropic agent that denatures proteins, including RNases.[1] Beta-mercaptoethanol (BME) can also be added to the lysis buffer to irreversibly inactivate RNases.[7]

  • Maintaining a Cold Environment: Performing lysis steps on ice can help slow down the activity of any remaining RNases.[1][8]

Troubleshooting Steps & Optimization:

ParameterRecommendationRationale
Sample Stabilization Use an RNA stabilization reagent or snap-freeze samples immediately after collection.[4][5]Prevents RNA degradation by endogenous RNases before the lysis process begins.
RNase Inhibitors Ensure your lysis buffer contains a strong denaturant (e.g., GITC) and consider adding BME.[1][7]Rapidly and effectively inactivates RNases to protect RNA integrity.
Temperature Control Keep samples and lysates on ice throughout the procedure.[1][8]Reduces the activity of enzymes that could degrade RNA.
Aseptic Technique Use RNase-free tubes, tips, and reagents, and wear gloves to prevent RNase contamination.[8]Minimizes the introduction of external RNases that can compromise RNA quality.

Issue 3: Suspected Loss of m2,2G Modification

Q3: I'm concerned about the stability of the m2,2G modification itself during my lysis protocol. What conditions should I be mindful of?

A3: While direct evidence on the degradation of m2,2G during cell lysis is limited, based on general chemical principles, certain conditions should be approached with caution. The m2,2G modification involves a glycosidic bond and N-methyl groups, which can have certain labilities.

  • pH of Lysis Buffer: Extreme pH levels, both acidic and basic, can potentially lead to the degradation of RNA modifications. While standard lysis buffers are typically buffered around neutral pH, it is crucial to ensure the buffer's pH is correctly prepared and maintained.[8]

  • Temperature: High temperatures can accelerate chemical degradation. It is always advisable to keep samples on ice during lysis to preserve the integrity of both the RNA backbone and its modifications.[8]

  • Harsh Chemical Reagents: While strong denaturants like GITC are necessary to inactivate RNases, prolonged exposure to harsh chemicals should be avoided. Follow the recommended protocol timings.

Best Practices for Preserving m2,2G Modification:

ParameterRecommendationRationale
pH Control Use a well-buffered lysis solution, typically around pH 7.0. Verify the pH of home-brewed buffers.[8]Avoids potential acid or base-catalyzed degradation of the m2,2G modification.
Temperature Perform all lysis steps on ice or at 4°C.[1][8]Minimizes the risk of thermal degradation of the RNA and its modifications.
Detergent Choice For applications not requiring harsh denaturation, consider milder, non-ionic detergents. However, for total RNA isolation, the RNase-inactivating properties of chaotropic salts are paramount.While no specific data links detergents to m2,2G degradation, milder conditions are generally favorable for preserving biomolecules.
Processing Time Work efficiently to minimize the time from cell lysis to RNA purification.Reduces the exposure of the RNA to potentially damaging components of the cell lysate.

II. Frequently Asked Questions (FAQs)

Q: Which cell lysis method is best for preserving RNA modifications like m2,2G?

A: There is no single "best" method, as the optimal approach depends on the sample type.[2] However, a common and effective strategy for many cell types involves rapid disruption in a lysis buffer containing a strong chaotropic agent like guanidinium isothiocyanate (GITC).[1] For cells with tough cell walls (e.g., yeast, bacteria), mechanical disruption such as bead beating or sonication in the presence of a GITC-based buffer is recommended.[1][2] The key is to achieve rapid and complete cell lysis to instantly inactivate RNases and protect the RNA.

Q: Can I use a detergent-based lysis buffer? Will it affect the m2,2G modification?

A: Detergent-based lysis is common, especially for cultured cells. Non-ionic detergents are generally considered non-denaturing and are less harsh than ionic detergents.[9] While there is no specific evidence to suggest that common detergents degrade the m2,2G modification, the priority in total RNA isolation is the rapid inactivation of RNases, which is most effectively achieved with chaotropic salt-based buffers (e.g., GITC).[1][5] If using a detergent-based method, ensure it is part of a system that also effectively inhibits RNases.

Q: How does temperature affect the stability of the m2,2G modification during lysis?

Q: What is the most critical step in the lysis protocol for preserving RNA modifications?

A: The most critical step is the initial one: rapid and complete disruption of the cells directly in a lysis buffer that effectively inactivates RNases.[1][6] Any delay between cell disruption and RNase inactivation can lead to significant RNA degradation, which will affect the overall quality of your sample, including the modified RNA you aim to study.

III. Experimental Protocols & Methodologies

General Protocol for Lysis of Cultured Mammalian Cells for Total RNA Isolation

  • Preparation:

    • Pre-chill all solutions and equipment on ice.

    • Prepare the lysis buffer containing GITC and add BME to the recommended concentration just before use.

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash once with ice-cold PBS.

  • Lysis:

    • For adherent cells, add the lysis buffer directly to the culture dish and scrape the cells to collect the lysate.[1]

    • For suspension cells, resuspend the cell pellet in the lysis buffer.

  • Homogenization:

    • Pass the lysate through a syringe with a narrow-gauge needle several times to shear genomic DNA and ensure complete homogenization.[6]

  • Proceed to RNA Purification:

    • Follow your chosen protocol for RNA purification (e.g., phenol-chloroform extraction or column-based purification).

IV. Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_lysis Cell Lysis & Homogenization cluster_purification RNA Purification cluster_qc Quality Control Prep Prepare RNase-Free Workspace & Reagents Harvest Harvest & Wash Cells (on ice) Prep->Harvest Lyse Add GITC-based Lysis Buffer (with BME) Harvest->Lyse Homogenize Homogenize Lysate (e.g., syringe shearing) Lyse->Homogenize Purify Purify Total RNA (e.g., column or extraction) Homogenize->Purify Elute Elute Purified RNA Purify->Elute QC Assess RNA Quality & Quantity (e.g., NanoDrop, Bioanalyzer) Elute->QC TroubleshootingLogic Start Problem with RNA Analysis LowYield Low RNA Yield? Start->LowYield Degradation RNA Degradation? LowYield->Degradation No CheckLysis Optimize Lysis Method (Mechanical/Enzymatic) LowYield->CheckLysis Yes CheckInput Reduce Sample Input LowYield->CheckInput Yes ModLoss Suspected Modification Loss? Degradation->ModLoss No CheckRNase Improve RNase Control (GITC, BME, Cold Chain) Degradation->CheckRNase Yes CheckHandling Improve Sample Handling (Snap Freeze, Aseptic) Degradation->CheckHandling Yes CheckConditions Control Lysis Conditions (Neutral pH, Low Temp) ModLoss->CheckConditions Yes

References

calibration standards for absolute quantification of N2,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the absolute quantification of N2,N2-Dimethylguanosine (m2,2G) using LC-MS/MS. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Where can I purchase a calibration standard for N2,N2-Dimethylguanosine?

A1: High-purity N2,N2-Dimethylguanosine analytical standards are available from several commercial suppliers. It is recommended to obtain a certificate of analysis to confirm the purity and identity of the standard.

Q2: What is a suitable internal standard (IS) for the absolute quantification of N2,N2-Dimethylguanosine?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as [¹³C] or [¹⁵N]-labeled N2,N2-Dimethylguanosine. This is because it shares very similar physicochemical properties with the unlabeled analyte, which helps to correct for variations in sample preparation and instrument response.[1] If a stable isotope-labeled standard is not available, a structural analog that is not endogenously present in the samples can be considered, although this is less ideal.

Q3: What are the key steps in preparing a calibration curve for N2,N2-Dimethylguanosine?

A3: The preparation of a calibration curve involves several key steps:

  • Prepare a concentrated stock solution of the N2,N2-Dimethylguanosine standard in a suitable solvent (e.g., DMSO, followed by dilution in an aqueous buffer).[2]

  • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.[2]

  • Add a constant concentration of the internal standard to each calibration standard and to the unknown samples.

  • Analyze the calibration standards and samples by LC-MS/MS.

  • Construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.[3]

  • Determine the concentration of the unknown samples by interpolating their analyte-to-internal standard peak area ratios on the calibration curve.

Q4: What are the typical MRM transitions for N2,N2-Dimethylguanosine for LC-MS/MS analysis?

A4: The multiple reaction monitoring (MRM) transitions for N2,N2-Dimethylguanosine (molecular weight ~311.3 g/mol ) will depend on the specific mass spectrometer and ionization conditions. However, a common approach is to monitor the transition from the protonated molecular ion [M+H]⁺ to a characteristic fragment ion. Based on its structure, potential transitions could be monitored around m/z 312.1 -> 180.1, corresponding to the protonated molecule and the dimethylguanine base, respectively. It is crucial to optimize these transitions on your specific instrument.

Q5: How should I store the N2,N2-Dimethylguanosine standard?

A5: The solid standard should be stored at -20°C.[4] Stock solutions in organic solvents like DMSO can also be stored at -20°C. Aqueous solutions are less stable and it is often recommended to not store them for more than a day.[4] Always refer to the manufacturer's instructions for specific storage conditions.

Experimental Protocols

Protocol 1: tRNA Isolation and Digestion for Modified Nucleoside Analysis

This protocol outlines the steps for extracting total tRNA from biological samples and digesting it into individual nucleosides for LC-MS/MS analysis.[5][6]

Materials:

  • DE52 binding buffer

  • tRNA elution buffer

  • Isopropanol

  • 70% Ethanol

  • Nuclease-free water

  • Enzyme mixture (containing RNase I, phosphodiesterase I, and bacterial alkaline phosphatase)

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

Procedure:

  • Isolate total RNA from your biological sample using a suitable RNA extraction method.

  • To enrich for tRNA, you can perform a size-selection step, for example, using gel electrophoresis or a specialized kit.

  • Resuspend the tRNA-enriched fraction in DE52 binding buffer.

  • Apply the sample to a DE52 anion-exchange column.

  • Wash the column with DE52 binding buffer.

  • Elute the tRNA with tRNA elution buffer.

  • Precipitate the tRNA by adding isopropanol and incubating at -20°C.

  • Centrifuge to pellet the tRNA, wash with 70% ethanol, and air-dry the pellet.

  • Resuspend the tRNA pellet in nuclease-free water.

  • To digest the tRNA to nucleosides, add the enzyme mixture, Tris-HCl buffer, and MgCl₂ to the tRNA sample.

  • Incubate the reaction at 37°C for at least 3 hours.

  • The resulting nucleoside mixture is now ready for LC-MS/MS analysis.

Protocol 2: Preparation of a Calibration Curve

This protocol provides a step-by-step guide for preparing a calibration curve for the absolute quantification of N2,N2-Dimethylguanosine.[2][7]

Materials:

  • N2,N2-Dimethylguanosine analytical standard

  • Stable isotope-labeled N2,N2-Dimethylguanosine (internal standard)

  • DMSO (or other suitable organic solvent)

  • Nuclease-free water or appropriate aqueous buffer

  • Microcentrifuge tubes or volumetric flasks

Procedure:

  • Prepare a 1 mg/mL stock solution of N2,N2-Dimethylguanosine by dissolving the standard in a small amount of DMSO and then diluting with nuclease-free water.

  • Prepare a working stock solution by diluting the 1 mg/mL stock solution to a lower concentration (e.g., 10 µg/mL).

  • Perform serial dilutions of the working stock solution to create a series of at least five calibration standards. For example, you can prepare standards with concentrations of 1000, 500, 250, 125, and 62.5 ng/mL.

  • Prepare a stock solution of the internal standard at a known concentration.

  • Spike each calibration standard and your unknown samples with the internal standard to a final constant concentration.

  • Your calibration standards and samples are now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

The following table provides an example of a calibration curve dataset for the absolute quantification of N2,N2-Dimethylguanosine.

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
62.515,625100,5000.156
12531,250101,0000.310
25062,500100,2000.624
500125,000100,8001.240
1000250,000100,3002.493

Note: This is hypothetical data for illustrative purposes. Actual peak areas will vary depending on the instrument and experimental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for N2,N2-Dimethylguanosine Inefficient ionization.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a mobile phase additive (e.g., formic acid or ammonium acetate) to improve ionization.[8]
Poor chromatographic peak shape (e.g., tailing, broad peaks).Ensure proper column equilibration. Check for column contamination and flush if necessary. Optimize the mobile phase composition and gradient.
Degradation of the analyte during sample preparation.Keep samples on ice or at 4°C during preparation to minimize enzymatic degradation.[9][10] Process samples promptly.
High Background Noise Contamination from solvents, reagents, or sample matrix.Use high-purity solvents and reagents. Implement a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.
Poor Reproducibility Inconsistent sample preparation.Ensure accurate and consistent pipetting, especially for the addition of the internal standard. Use a validated and standardized protocol for tRNA isolation and digestion.
Instrument instability.Allow the LC-MS/MS system to equilibrate thoroughly before analysis. Monitor system performance with quality control samples.
Non-linear Calibration Curve Saturation of the detector at high concentrations.Extend the dilution series to lower concentrations or dilute the higher concentration standards.
Inappropriate choice of internal standard.Use a stable isotope-labeled internal standard whenever possible.[1]

Visualizations

experimental_workflow Experimental Workflow for Absolute Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification cluster_standard Standard Preparation sample Biological Sample rna_extraction Total RNA Extraction sample->rna_extraction trna_enrichment tRNA Enrichment rna_extraction->trna_enrichment trna_digestion Enzymatic Digestion to Nucleosides trna_enrichment->trna_digestion lcms LC-MS/MS Analysis trna_digestion->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition absolute_quant Absolute Quantification data_acquisition->absolute_quant calibration_curve Calibration Curve Preparation calibration_curve->absolute_quant standard N2,N2-Dimethylguanosine Standard standard->calibration_curve is Internal Standard is->calibration_curve

Caption: Workflow for the absolute quantification of N2,N2-Dimethylguanosine.

logical_relationship Logical Relationship of Internal Standard Correction cluster_uncorrected Without Internal Standard cluster_corrected With Internal Standard analyte_response Analyte Response inaccurate_quant Inaccurate Quantification analyte_response->inaccurate_quant variability Experimental Variability variability->inaccurate_quant variability_corrected Correction for Variability variability->variability_corrected Corrected by IS analyte_is_ratio Analyte/IS Response Ratio accurate_quant Accurate Quantification analyte_is_ratio->accurate_quant variability_corrected->accurate_quant

Caption: How an internal standard corrects for experimental variability.

trna_processing_pathway Role of N2,N2-Dimethylguanosine in tRNA Processing pre_trna Precursor tRNA processing_enzymes Processing Enzymes pre_trna->processing_enzymes mature_trna Mature tRNA processing_enzymes->mature_trna trmt1 TRMT1 (Methyltransferase) mature_trna->trmt1 m22g N2,N2-Dimethylguanosine (m2,2G) trmt1->m22g m22g->mature_trna Stabilizes structure

Caption: The role of N2,N2-Dimethylguanosine in the tRNA maturation pathway.

References

Technical Support Center: Resolving Co-eluting Isomers of N2,2'-O-Dimethylguanosine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N2,2'-O-Dimethylguanosine and its co-eluting isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting isomers of this compound?

A1: The most common co-eluting isomer is N2,N2-Dimethylguanosine (m2,2G). Due to their identical mass and similar physicochemical properties, these isomers often exhibit close or overlapping retention times in conventional reversed-phase liquid chromatography (RPLC) systems. Other potential co-eluting species can include other dimethylated guanosine isomers. The separation of these isomers is critical as they can have different biological roles and implications. For instance, N2,N2-dimethylguanosine is known to disturb Watson-Crick base-pairing with cytosine, a characteristic that is important in tRNA structure and function.[1][2]

Q2: Why is it challenging to separate this compound and its isomers?

A2: The primary challenge stems from their structural similarity. As isomers, they have the same mass-to-charge ratio (m/z), making them indistinguishable by a single stage of mass spectrometry. Their similar structures also lead to comparable retention behaviors in many chromatographic systems, resulting in co-elution. Effective separation, therefore, requires high-resolution chromatography or advanced mass spectrometry techniques that can differentiate molecules based on subtle differences in their structure and fragmentation patterns.

Q3: What are the recommended analytical approaches to resolve these co-eluting isomers?

A3: A multi-faceted approach is often necessary. This includes:

  • Optimized Liquid Chromatography: Primarily utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), which often provides better separation for polar compounds like modified nucleosides compared to traditional reversed-phase chromatography.[3]

  • Tandem Mass Spectrometry (MS/MS): By carefully selecting precursor and product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM), it is possible to differentiate isomers based on unique fragmentation patterns.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation. The resulting collision cross-section (CCS) value can be a unique identifier for each isomer.[4][5][6][7]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Dimethylguanosine Isomers

Symptoms:

  • A single, broad, or asymmetrical peak is observed in the chromatogram where two or more isomers are expected.

  • Inconsistent retention times for the analyte peak.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inadequate Stationary Phase Chemistry Switch from a standard C18 column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns, such as those with amide or zwitterionic stationary phases, are better suited for retaining and separating polar analytes like modified nucleosides.[3]
Suboptimal Mobile Phase Composition Optimize the mobile phase for HILIC. This typically involves a high percentage of an organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer. Adjusting the pH and ionic strength of the aqueous component (e.g., using ammonium formate or ammonium acetate) can significantly alter selectivity.
Incorrect Gradient Elution Develop a shallow gradient. A slow, gradual increase in the aqueous mobile phase percentage can enhance the separation of closely eluting compounds.
Inadequate Column Temperature Optimize the column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby influencing resolution.
Issue 2: Inability to Distinguish Isomers by MS/MS

Symptoms:

  • Identical precursor ion m/z values for the isomers.

  • Very similar or identical product ion spectra, making confident identification difficult.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Fragmentation Energy Optimize the collision energy (CE) or collision-induced dissociation (CID) voltage. A detailed energy-resolved MS/MS experiment can reveal subtle differences in the fragmentation pathways of the isomers. Different CEs may produce unique product ions or significantly different abundance ratios of common fragments.
Non-specific Fragment Ions Monitored Investigate the full MS/MS scan to identify unique product ions for each isomer. For dimethylated guanosines, fragmentation typically involves the cleavage of the glycosidic bond to yield the modified base. Differences in the stability of the protonated base and subsequent fragmentation can be exploited. For example, the fragmentation of the dimethylated guanine base may differ depending on the location of the methyl groups.
Co-elution Preventing Clean Spectra Improve the chromatographic separation using the steps outlined in "Issue 1" to ensure that a purer population of each isomer enters the mass spectrometer at a given time.
Need for Higher Order Fragmentation (MSn) If available, utilize MSn (e.g., MS3) to further fragment a common product ion. This can sometimes reveal structural differences not apparent in the MS/MS spectrum.

Experimental Protocols

Protocol 1: HILIC-MS/MS for the Separation of Dimethylguanosine Isomers

This protocol is a generalized procedure based on established methods for modified nucleoside analysis.[3][8]

1. Sample Preparation (from RNA):

  • Hydrolyze the RNA sample to nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).
  • Centrifuge the sample and collect the supernatant containing the nucleosides.
  • Dry the supernatant under vacuum and reconstitute in the initial mobile phase.

2. Liquid Chromatography - HILIC:

  • Column: A HILIC column suitable for polar analytes (e.g., Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm).[3]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
  • Flow Rate: 0.1 - 0.2 mL/min.
  • Column Temperature: 35-40°C.
  • Injection Volume: 1-5 µL.
  • Gradient: | Time (min) | %B | | :--- | :-: | | 0.0 | 90 | | 5.0 | 90 | | 35.0 | 40 | | 40.0 | 40 | | 40.1 | 90 | | 50.0 | 90 |

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS Method: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
  • Precursor Ion (Q1): m/z for protonated dimethylguanosine.
  • Product Ions (Q3): Monitor the transition to the protonated dimethylated guanine base and other specific fragments. Collision energy should be optimized for each transition.

Data Presentation

Table 1: Quantitative LC-MS/MS Parameters for Selected Modified Nucleosides

The following table presents example limits of quantitation (LOQ) for several modified nucleosides, including N2,N2-dimethylguanosine, from a rapid and selective LC-MS/MS method.[8] This illustrates the sensitivity that can be achieved with an optimized method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Limit of Quantitation (ng/mL)
7-methylguanosine (m7G)298.1166.112.5
N2-methylguanosine (m2G)298.1166.110.0
N2,N2-dimethylguanosine 312.1 180.1 0.50 - 5.00
5-methyluridine (m5U)259.1127.050.0

Visualizations

G Troubleshooting Workflow for Co-eluting Isomers cluster_0 Problem Identification cluster_1 Chromatographic Troubleshooting cluster_2 Mass Spectrometry Troubleshooting cluster_3 Advanced Techniques start Broad or Asymmetrical Peak q1 Is the column appropriate? start->q1 Observe Chromatogram ms_issue Identical MS/MS Spectra q2 Is collision energy optimized? ms_issue->q2 Analyze MS Data sol1 Switch to HILIC column q1->sol1 No q1_2 Is mobile phase/gradient optimized? q1->q1_2 Yes sol2 Perform collision energy ramp to find optimal CE for each isomer q2->sol2 No q2_2 Are unique fragment ions present? q2->q2_2 Yes a1_yes Yes a1_no No sol1->q1_2 sol1_2 Optimize gradient (make it shallower) and mobile phase composition q1_2->sol1_2 No end_chrom Resolution Improved q1_2->end_chrom Yes sol1_2->end_chrom Re-analyze advanced Consider Ion Mobility Spectrometry (IMS) for an additional dimension of separation based on Collision Cross-Section (CCS) end_chrom->advanced a2_yes Yes a2_no No sol2->q2_2 sol2_2 Use full scan MS/MS to identify unique transitions. Consider MSn if available. q2_2->sol2_2 No end_ms Isomers Differentiated q2_2->end_ms Yes sol2_2->end_ms Re-analyze end_ms->advanced

Caption: Troubleshooting logic for resolving co-eluting isomers.

G General Experimental Workflow for Isomer Analysis start RNA Sample step1 Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) start->step1 step2 Protein Precipitation (Acetonitrile/Methanol) step1->step2 step3 Supernatant Collection & Drying step2->step3 step4 Reconstitution in Mobile Phase step3->step4 step5 HILIC Separation step4->step5 step6 ESI-MS/MS Analysis (Positive Ion Mode) step5->step6 step7 Data Analysis (Peak Integration, Isomer Identification) step6->step7 end Quantitative Results step7->end

Caption: General experimental workflow for the analysis of modified nucleosides.

References

Validation & Comparative

Unveiling the Functional Dichotomy of tRNA Modifications: A Comparative Guide to N2,2'-O-Dimethylguanosine and 1-Methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the functional roles of two critical post-transcriptional tRNA modifications: N2,2'-O-Dimethylguanosine (m2,2G) and 1-Methyladenosine (m1A). Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural and functional impacts of these modifications on tRNA, with supporting experimental data and detailed methodologies for their analysis.

Introduction: The Significance of tRNA Modifications

Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Their function is critically dependent on a vast array of over 100 different post-transcriptional chemical modifications. These modifications are not mere decorations; they are essential for tRNA stability, proper folding, and the accuracy of translation. This guide focuses on two such modifications, m2,2G and m1A, to elucidate their distinct contributions to tRNA function.

This compound (m2,2G): The Structural Gatekeeper

This compound is a modification predominantly found at position 26 in the D-arm of eukaryotic and archaeal tRNAs. Its primary role is to ensure the correct three-dimensional L-shaped structure of the tRNA molecule.

Structural Impact: The dimethylation at the N2 position of guanosine prevents the formation of alternative, non-functional tRNA conformations.[1] By blocking certain base-pairing interactions, m2,2G forces the tRNA into the canonical cloverleaf secondary structure, which is a prerequisite for its proper folding into the active L-shape.[1][2] This structural stabilization is crucial for the tRNA's interaction with the ribosome and other components of the translational machinery. In hyperthermophilic archaea, m2,2G10 has been implicated in ensuring tRNA stability at high temperatures.[2]

Functional Implications: The structural integrity enforced by m2,2G has significant downstream effects on tRNA function. A study in Schizosaccharomyces pombe demonstrated that the absence of m2,2G at position 26 in a suppressor tRNA reduced its ability to translate a UAA (ochre) stop codon, suggesting a role for this modification in enhancing the efficiency of codon recognition in specific contexts.[3]

1-Methyladenosine (m1A): A Versatile Regulator of tRNA Structure and Function

1-Methyladenosine is a more widespread modification, found at several positions within the tRNA molecule, most notably at positions 9, 14, 22, 57, and 58.[4][5] Its functions are diverse and context-dependent, ranging from stabilizing tRNA structure to modulating translation efficiency.

Structural Impact: The methylation at the N1 position of adenosine introduces a positive charge and disrupts canonical Watson-Crick base pairing. This allows for the formation of non-canonical base pairs, which are critical for establishing and maintaining the correct tertiary structure of the tRNA. For instance, m1A at position 58, located in the T-loop, is involved in crucial tertiary interactions that stabilize the overall L-shaped fold of the tRNA.[6]

Functional Implications: The structural stabilization conferred by m1A directly impacts tRNA function. The presence of m1A58, in conjunction with other modifications, has been shown to significantly increase the thermal stability of tRNA. In Thermus thermophilus, the combination of m1A58 with Gm18 and m5s2U54 increased the tRNA melting temperature by approximately 10°C.[4] The absence of m1A can lead to tRNA misfolding and degradation. Functionally, m1A modifications have been shown to be critical for efficient translation.

Comparative Analysis: m2,2G vs. m1A

FeatureThis compound (m2,2G)1-Methyladenosine (m1A)
Primary Location(s) Position 26 (D-arm), Position 10Positions 9, 14, 22, 57, 58
Primary Structural Role Prevents alternative tRNA conformations, ensures correct cloverleaf folding.[1][2]Stabilizes tertiary structure through non-canonical base pairing.[6]
Impact on Thermal Stability Contributes to tRNA stability, particularly in hyperthermophiles.[2]Significantly increases tRNA melting temperature (in combination with other modifications).[4]
Role in Codon Recognition Enhances the efficiency of ochre stop codon suppression.[3]Crucial for overall translational fidelity and efficiency.
Enzymatic Machinery Trm1 family of methyltransferases.[7]Trm6/Trm61A complex in the cytoplasm, TRMT61B and TRMT10C in mitochondria.[6]

Experimental Protocols for tRNA Modification Analysis

Accurate detection and quantification of tRNA modifications are crucial for understanding their functional roles. Below are detailed methodologies for key experimental techniques.

tRNA Isolation and Purification

A robust protocol for obtaining high-purity tRNA is the essential first step for any downstream analysis.

  • Total RNA Extraction: Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA purification kit.

  • tRNA Enrichment:

    • For smaller-scale preparations, tRNA can be enriched from total RNA by size-selection chromatography or using specialized kits that selectively bind and elute small RNAs.

    • For larger-scale purifications, anion-exchange chromatography can be employed to separate tRNA from other RNA species.

  • Purity Assessment: Assess the purity and integrity of the isolated tRNA using denaturing polyacrylamide gel electrophoresis (PAGE) and spectrophotometry (A260/A280 ratio).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Modification Analysis

LC-MS is a powerful technique for identifying and quantifying known and novel RNA modifications.

  • tRNA Digestion:

    • Digest the purified tRNA to single nucleosides using a mixture of nucleases such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. This allows for the analysis of the overall modification landscape.

    • For mapping the position of modifications, perform partial digestion with sequence-specific RNases (e.g., RNase T1, RNase A) to generate overlapping oligonucleotide fragments.

  • LC Separation: Separate the resulting nucleosides or oligonucleotides using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Analysis: Analyze the separated components using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Nucleoside Analysis: Identify modifications based on their unique mass-to-charge (m/z) ratio and characteristic fragmentation patterns. Quantify the abundance of each modified nucleoside relative to its unmodified counterpart.

    • Oligonucleotide Analysis: Determine the sequence of the fragments and the precise location of the modification within the sequence through tandem mass spectrometry (MS/MS).

Nanopore Sequencing for Direct RNA Modification Detection

Nanopore sequencing offers the advantage of directly sequencing native RNA molecules, allowing for the simultaneous determination of sequence and modification status.

  • Library Preparation:

    • Ligate a specialized adapter to the 3' end of the purified tRNA molecules. This adapter facilitates the entry of the RNA into the nanopore.

    • A reverse transcription step is often included to aid in the linearization of the structured tRNA molecule.

  • Nanopore Sequencing: Load the prepared library onto a nanopore flow cell. As each RNA molecule passes through a nanopore, it creates a characteristic disruption in the ionic current.

  • Data Analysis:

    • The raw electrical signal is basecalled to determine the nucleotide sequence.

    • Deviations in the current signal from what is expected for the canonical bases are indicative of the presence of a modification. Computational tools are used to identify and classify these modified bases.

Primer Extension Analysis

Primer extension is a classic method to map the location of modifications that cause a stall or termination of reverse transcriptase.

  • Primer Design and Labeling: Design a DNA primer complementary to a region downstream of the suspected modification site. Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Annealing: Anneal the labeled primer to the purified tRNA.

  • Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase that is sensitive to the modification of interest. The enzyme will stall or terminate at the modified nucleotide.

  • Gel Electrophoresis and Detection: Separate the resulting cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer. The length of the truncated cDNA product corresponds to the position of the modification.

Visualizing the Workflows

To further clarify the experimental processes and the functional relationship of these modifications, the following diagrams are provided.

Experimental_Workflow_LC_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cell_culture Cell Culture/ Tissue total_rna Total RNA Extraction cell_culture->total_rna tRNA_purification tRNA Purification total_rna->tRNA_purification digestion Enzymatic Digestion tRNA_purification->digestion lc_separation LC Separation digestion->lc_separation ms_analysis Mass Spectrometry lc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Workflow for tRNA modification analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Functional_Impact_Pathway cluster_m22g This compound (m2,2G) cluster_m1a 1-Methyladenosine (m1A) m22g m2,2G Modification (at G26) prevents_misfolding Prevents Alternative Conformations m22g->prevents_misfolding correct_folding Ensures Correct Cloverleaf Structure structural_integrity Structural Integrity correct_folding->structural_integrity prevents_misfolding->correct_folding efficient_translation Efficient & Accurate Translation structural_integrity->efficient_translation m1a m1A Modification (e.g., at A58) non_canonical_pairing Enables Non-Canonical Base Pairing m1a->non_canonical_pairing tertiary_stability Stabilizes Tertiary L-Shape non_canonical_pairing->tertiary_stability thermal_stability Increased Thermal Stability tertiary_stability->thermal_stability proper_function Proper tRNA Function thermal_stability->proper_function proper_function->efficient_translation

Caption: Functional pathways of m2,2G and m1A modifications in ensuring tRNA structural integrity and function.

Conclusion

This compound and 1-Methyladenosine, while both being methyl modifications on tRNA, exhibit distinct yet complementary roles. m2,2G acts as a crucial checkpoint for correct secondary structure formation, preventing misfolding pathways. In contrast, m1A is a key player in stabilizing the final tertiary structure and fine-tuning the functional properties of the tRNA molecule. A thorough understanding of these and other tRNA modifications is paramount for elucidating the intricate mechanisms of gene expression and for the development of novel therapeutic strategies targeting protein synthesis. Further quantitative studies are needed to precisely delineate the individual contributions of these modifications to the kinetics and fidelity of translation.

References

Comparative Analysis of Trm1 Knockout Models and Alternatives in tRNA Methylation Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the phenotypic consequences of knocking out N2,2'-O-Dimethylguanosine methyltransferase (Trm1) and related tRNA methyltransferases. Due to the limited availability of published data on Trm1 knockout mice, this guide leverages findings from human cell line studies and compares them with available data from other relevant tRNA methyltransferase knockout mouse models.

Introduction to Trm1 and tRNA Modification

This compound methyltransferase (Trm1) is a crucial enzyme responsible for the N2,N2-dimethylguanosine (m2,2G) modification at position 26 of many transfer RNAs (tRNAs) in both the cytoplasm and mitochondria.[1][2] This modification is thought to play a significant role in maintaining the structural integrity of tRNAs, thereby ensuring efficient and accurate protein translation.[2] Dysregulation of tRNA modifications has been increasingly linked to various human diseases, making the enzymes involved, such as Trm1, potential therapeutic targets.

Phenotypic Analysis: Trm1 Knockout in Human Cell Lines vs. Other tRNA Methyltransferase Knockout Mice

FeatureTRMT1 Knockout (Human Cell Lines)Trmt11 Knockout (Mouse Model)Trmt10a Knockout (Mouse Model)Wild-Type (Control)
tRNA Modification Abolished m2,2G modification at position 26 in cytosolic and mitochondrial tRNAs.[2][3]Involved in N2-methylguanosine (m2G) modification of tRNAs.[4]Responsible for N1-methylguanosine (m1G) modification at position 9 of cytoplasmic tRNAs.[5]Normal tRNA modification profile.
Protein Translation Decreased global protein translation.[3]Important for optimal protein synthesis.[4]Perturbs codon translation of initiator methionine and glutamine.[5]Normal protein synthesis rates.
Cellular Phenotype Increased cellular reactive oxygen species (ROS) levels and hypersensitivity to oxidative stress.[3]Crucial for cell proliferation.[4]Not specified.Normal cellular proliferation and stress response.
Organismal Phenotype Not applicable.Not specified in detail, but implicated in cancer-related biological processes.[4]Reduced body weight and brain dysfunction.[5]Normal growth and neurological function.

Experimental Protocols

Generation of TRMT1 Knockout Human Cell Lines (CRISPR/Cas9)

This protocol describes the generation of TRMT1 knockout HEK293T cell lines using CRISPR/Cas9 technology, as inferred from related studies.[2][3]

  • Guide RNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the TRMT1 gene to induce frameshift mutations.

  • Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect HEK293T cells with the Cas9/sgRNA expression vector using a suitable transfection reagent.

  • Cell Sorting: 48 hours post-transfection, isolate GFP-positive cells, which have a high probability of containing the Cas9/sgRNA complex, using fluorescence-activated cell sorting (FACS).

  • Single-Cell Cloning: Plate the sorted cells at a low density to allow for the growth of single-cell-derived colonies.

  • Screening and Validation:

    • Genomic DNA PCR and Sequencing: Expand individual clones and extract genomic DNA. Amplify the targeted region by PCR and sequence the amplicons to identify clones with insertions or deletions (indels) that result in a frameshift.

    • Western Blotting: Confirm the absence of TRMT1 protein expression in the identified knockout clones by Western blotting using a TRMT1-specific antibody.

Analysis of tRNA Modifications by Mass Spectrometry

This protocol provides a general workflow for the analysis of tRNA modifications.

  • tRNA Isolation: Isolate total RNA from cells or tissues using a method like TRIzol extraction, followed by purification of the small RNA fraction. Further purify tRNAs using methods like gel electrophoresis or specialized purification kits.

  • tRNA Digestion: Digest the purified tRNAs into individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • LC-MS/MS Analysis: Separate the resulting nucleosides using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS). The identification of modified nucleosides is based on their specific mass-to-charge ratio and fragmentation pattern compared to known standards.

Visualizing Workflows and Pathways

G cluster_0 CRISPR/Cas9 Knockout Workflow sgRNA_design sgRNA Design vector_construction Vector Construction sgRNA_design->vector_construction transfection Transfection vector_construction->transfection facs FACS Sorting transfection->facs cloning Single-Cell Cloning facs->cloning screening Screening & Validation cloning->screening

Caption: Workflow for generating knockout cell lines using CRISPR/Cas9.

G cluster_1 tRNA Modification Analysis Workflow tRNA_iso tRNA Isolation tRNA_dig tRNA Digestion tRNA_iso->tRNA_dig lcms LC-MS/MS Analysis tRNA_dig->lcms data_analysis Data Analysis lcms->data_analysis

Caption: General workflow for the analysis of tRNA modifications.

G cluster_2 Hypothesized Trm1 Signaling Pathway Trm1 Trm1 tRNA_mod m2,2G tRNA Modification Trm1->tRNA_mod protein_syn Protein Synthesis Integrity tRNA_mod->protein_syn ros_homeo ROS Homeostasis tRNA_mod->ros_homeo cell_prolif Normal Cellular Proliferation protein_syn->cell_prolif ros_homeo->cell_prolif

Caption: Hypothesized pathway linking Trm1 to cellular phenotypes.

References

Comparative Analysis of N2,N2-dimethylguanosine (m2,2G) Abundance in tRNA Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the prevalence of the modified nucleoside m2,2G in the transfer RNA of various organisms, detailing the methodologies for its quantification and the enzymatic pathways responsible for its synthesis.

Introduction

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptionally modified guanosine nucleoside found in transfer RNA (tRNA) across multiple domains of life, including Eukaryota, Archaea, and some bacteria. This modification, typically occurring at position 26 in the tRNA cloverleaf structure, plays a crucial role in tRNA stability, folding, and the fidelity of protein synthesis. The enzyme responsible for the formation of m2,2G is the highly conserved tRNA methyltransferase Trm1 (TRMT1 in humans). Deficiencies in m2,2G modification have been linked to various human diseases, highlighting its importance in cellular function. This guide provides a comparative overview of m2,2G abundance across different species, details the experimental protocols for its quantification, and illustrates the key signaling pathway involved in its biosynthesis.

Quantitative Abundance of m2,2G Across Species

The absolute and relative abundance of m2,2G in total tRNA varies between organisms. While a comprehensive, standardized dataset for direct comparison is still an active area of research, existing studies using quantitative mass spectrometry provide valuable insights into the levels of this modification in different species.

SpeciesDomainm2,2G Abundance (relative to total nucleosides)Notes
Saccharomyces cerevisiae (Yeast)Eukaryota~0.1 - 0.5 mol%Abundance can increase significantly under conditions of oxidative stress.
Homo sapiens (Human)EukaryotaPresent, quantitative data variable by cell typeFound in both cytosolic and mitochondrial tRNA. Essential for redox homeostasis and proper cellular proliferation.[1]
Escherichia coliBacteriaGenerally absent or at very low levelsSome studies report a stress-induced increase in m2,2G levels, suggesting a dynamic and potentially protective role under specific environmental conditions.
Pyrococcus furiosusArchaeaPresentThe Trm1 enzyme from this hyperthermophilic archaeon is active over a wide range of temperatures and can modify tRNA from other species, including E. coli.[2]

Note: The quantitative data presented are estimations derived from multiple sources and can vary based on the specific experimental conditions, quantification methods, and the physiological state of the organism.

Experimental Protocols

The quantification of m2,2G and other modified nucleosides in tRNA predominantly relies on liquid chromatography-mass spectrometry (LC-MS/MS). The following outlines a general workflow for this analysis.

tRNA Isolation and Purification
  • Cell Lysis: Cells or tissues are first lysed using appropriate buffers and mechanical disruption (e.g., bead beating, sonication) to release total RNA.

  • RNA Extraction: Total RNA is typically extracted using phenol-chloroform followed by ethanol precipitation.

  • tRNA Enrichment: To increase the sensitivity of detection for tRNA modifications, tRNA is often enriched from the total RNA pool. This can be achieved by:

    • Size-exclusion chromatography: Separating RNA molecules based on their size.

    • Polyacrylamide gel electrophoresis (PAGE): Excising the gel region corresponding to the size of tRNA (typically 70-100 nucleotides).

    • Anion-exchange chromatography: Separating RNA based on charge.

tRNA Digestion to Nucleosides
  • Purified tRNA is enzymatically hydrolyzed into its constituent nucleosides. This is typically a two-step process:

    • Nuclease P1 Digestion: Nuclease P1 is used to digest the tRNA into 5'-mononucleotides.

    • Bacterial Alkaline Phosphatase (BAP) Treatment: BAP is then added to dephosphorylate the mononucleotides, yielding individual nucleosides.

LC-MS/MS Analysis
  • Chromatographic Separation: The resulting nucleoside mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC). This separates the canonical nucleosides (A, U, G, C) from the various modified nucleosides, including m2,2G.

  • Mass Spectrometry Detection: The eluting nucleosides are introduced into a tandem mass spectrometer (MS/MS).

    • Quantification: The abundance of each nucleoside is determined by measuring the area under its corresponding peak in the chromatogram. For absolute quantification, stable isotope-labeled internal standards of known concentrations are spiked into the sample.

    • Identification: The identity of each nucleoside is confirmed by its characteristic mass-to-charge ratio (m/z) and its fragmentation pattern in the mass spectrometer.

Signaling Pathway and Experimental Workflow

The biosynthesis of m2,2G is a targeted enzymatic process. The following diagrams illustrate the signaling pathway for m2,2G formation and the general experimental workflow for its quantification.

Trm1_Pathway cluster_0 Cellular Environment cluster_1 Enzymatic Reaction S-adenosylmethionine S-adenosylmethionine Trm1 Trm1/TRMT1 (tRNA methyltransferase) S-adenosylmethionine->Trm1 Methyl Donor Guanosine at position 26 (tRNA) Guanosine at position 26 (tRNA) Guanosine at position 26 (tRNA)->Trm1 Substrate m2,2G at position 26 (tRNA) m2,2G at position 26 (tRNA) Trm1->m2,2G at position 26 (tRNA) Catalyzes Dimethylation

Figure 1. Biosynthetic pathway of m2,2G formation by the Trm1/TRMT1 enzyme.

Experimental_Workflow A 1. Cell/Tissue Sample Collection B 2. Total RNA Extraction A->B C 3. tRNA Purification (e.g., PAGE, HPLC) B->C D 4. Enzymatic Digestion to Nucleosides (Nuclease P1 & BAP) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis: Quantification & Identification E->F

Figure 2. General experimental workflow for the quantification of m2,2G in tRNA.

Conclusion

The N2,N2-dimethylguanosine modification is a highly conserved feature of tRNA in eukaryotes and archaea, with emerging evidence of its dynamic regulation in bacteria. Quantitative analysis, primarily through LC-MS/MS, is crucial for understanding the variations in m2,2G abundance across different species and in response to environmental stimuli. Further research is needed to establish a more comprehensive and standardized comparative dataset, which will be invaluable for elucidating the precise roles of this important tRNA modification in health and disease.

References

The Emerging Role of N2,2'-O-Dimethylguanosine in Stress Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular response to stress is a complex network of signaling pathways designed to restore homeostasis. Post-transcriptional modifications of RNA have emerged as critical regulators in this network, fine-tuning gene expression to adapt to changing environmental conditions. While modifications like N6-methyladenosine (m6A) on mRNA have been extensively studied, the role of other modifications, particularly on transfer RNA (tRNA), is an expanding frontier. This guide focuses on N2,2'-O-Dimethylguanosine (m2,2'O-G), a modified nucleoside found in tRNA, and explores its potential role in stress response pathways. We provide a comparative analysis with the well-established functions of m6A, detailed experimental protocols for investigation, and visual workflows to facilitate further research in this exciting area.

This compound (m2,2'O-G) vs. N6-methyladenosine (m6A): A Comparative Overview

FeatureThis compound (m2,2'O-G)N6-methyladenosine (m6A)
Location Primarily found in transfer RNA (tRNA), affecting its structure and stability.[1][2][3]Most abundant internal modification in messenger RNA (mRNA).[4][5][6]
Known Role in Stress Response Emerging evidence suggests a role in modulating tRNA stability and fragmentation under stress conditions, thereby influencing translation.[7][8][9] Levels of the related modification N2,N2-dimethylguanosine have been shown to change in response to oxidative stress.[10][11]Well-established role in guiding alternative mRNA translation during the integrated stress response (ISR).[4][12][13] It influences mRNA stability, splicing, and translation efficiency.[5]
Mechanism of Action The presence of m2,2'O-G can alter the local conformation of tRNA, potentially impacting its aminoacylation, interaction with the ribosome, and susceptibility to cleavage into tRNA-derived fragments (tRFs) during stress.[1][3]m6A is recognized by specific "reader" proteins that dictate the fate of the mRNA molecule, such as directing it for translation or degradation in a stress-dependent manner.[5]
Key Enzymes Writers: tRNA methyltransferases (e.g., TRM1) install the methyl groups.[14] Erasers: Not well-characterized for this specific modification.Writers: METTL3/14 complex. Erasers: FTO and ALKBH5. Readers: YTH domain-containing proteins.[5]

Validating the Role of m2,2'O-G: Key Experiments and Methodologies

To elucidate the specific functions of m2,2'O-G in stress response pathways, a combination of quantitative analysis and functional assays is required. Below are detailed protocols for essential experiments.

Quantitative Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method allows for the precise quantification of m2,2'O-G and other tRNA modifications, enabling the assessment of changes in modification levels under different stress conditions.[15][16][17][18][19][20]

Experimental Protocol:

  • tRNA Isolation and Purification:

    • Isolate total RNA from control and stress-treated cells using a standard protocol (e.g., TRIzol).

    • Purify tRNA from the total RNA pool. This can be achieved through methods like anion-exchange chromatography or size-exclusion chromatography.[21][22] For higher purity of specific tRNAs, affinity purification using biotinylated probes complementary to the target tRNA can be employed.[21]

  • Enzymatic Digestion of tRNA:

    • Digest the purified tRNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

    • Detect and quantify the individual nucleosides, including m2,2'O-G, using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Normalize the abundance of m2,2'O-G to the abundance of a canonical, unmodified nucleoside (e.g., guanosine) to determine relative changes.

Analysis of tRNA Fragmentation

Stress conditions can induce the cleavage of tRNA into smaller, functional fragments known as tRNA-derived fragments (tRFs). The presence of m2,2'O-G may influence the generation of these fragments.[7][8][9]

Experimental Protocol:

  • Small RNA Isolation:

    • Isolate the small RNA fraction (typically < 200 nucleotides) from control and stress-treated cells.

  • Detection and Quantification of tRFs:

    • Northern Blotting: A traditional method to detect specific tRFs using a labeled probe.

    • qRT-PCR-based methods: Techniques like stem-loop RT-PCR can be used for sensitive and specific quantification of known tRFs.[23][24][25]

    • Small RNA Sequencing: Provides a comprehensive, unbiased profile of all tRFs present in a sample.

Comparative Analysis with m6A using MeRIP-Seq

To compare the role of m2,2'O-G in tRNA with the established role of m6A in mRNA under the same stress conditions, Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) can be performed.[26][27][28][29]

Experimental Protocol:

  • mRNA Isolation and Fragmentation:

    • Isolate total RNA and purify mRNA using oligo(dT) beads.

    • Fragment the mRNA to an appropriate size (e.g., ~100 nucleotides).

  • Immunoprecipitation:

    • Incubate the fragmented mRNA with an antibody specific for m6A.

    • Capture the antibody-mRNA complexes using protein A/G magnetic beads.

  • Library Preparation and Sequencing:

    • Elute the m6A-containing mRNA fragments and prepare a sequencing library.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome/transcriptome.

    • Identify m6A peaks to determine the location and abundance of m6A modifications.

Visualizing the Pathways and Workflows

To aid in the conceptualization of the experimental designs and signaling pathways, the following diagrams are provided.

Stress_Response_Pathway cluster_Stress Cellular Stress (Oxidative, Hypoxia, etc.) cluster_tRNA_Pathway tRNA-mediated Response cluster_mRNA_Pathway mRNA-mediated Response (m6A) Stress Stress Signal TRM1 tRNA Methyltransferase (e.g., TRM1) Stress->TRM1 Regulates m22OG_tRNA m2,2'O-G modified tRNA Stress->m22OG_tRNA Induces METTL3_14 METTL3/14 Stress->METTL3_14 Regulates tRNA tRNA TRM1->tRNA Modifies tRNA->m22OG_tRNA Becomes tRNA_fragmentation tRNA Fragmentation m22OG_tRNA->tRNA_fragmentation Translation_Modulation Translation Modulation tRNA_fragmentation->Translation_Modulation mRNA mRNA METTL3_14->mRNA Modifies m6A_mRNA m6A modified mRNA mRNA->m6A_mRNA Becomes YTHDF_readers YTHDF Readers m6A_mRNA->YTHDF_readers Binds mRNA_fate mRNA Stability/ Translation YTHDF_readers->mRNA_fate Experimental_Workflow cluster_tRNA_Analysis Analysis of m2,2'O-G in tRNA cluster_m6A_Analysis Analysis of m6A in mRNA start_tRNA Start: Control & Stress-treated Cells total_rna_tRNA Total RNA Isolation start_tRNA->total_rna_tRNA tRNA_purification tRNA Purification total_rna_tRNA->tRNA_purification digestion Enzymatic Digestion to Nucleosides tRNA_purification->digestion lcms LC-MS/MS Analysis digestion->lcms quantification Quantification of m2,2'O-G lcms->quantification start_m6A Start: Control & Stress-treated Cells total_rna_m6A Total RNA Isolation start_m6A->total_rna_m6A mrna_purification mRNA Purification total_rna_m6A->mrna_purification fragmentation mRNA Fragmentation mrna_purification->fragmentation merip MeRIP with anti-m6A antibody fragmentation->merip sequencing High-throughput Sequencing merip->sequencing bioinformatics Bioinformatic Analysis (Peak Calling) sequencing->bioinformatics

References

Unraveling the Structural Influence of N2,2-dimethylguanosine (m2,2G) in tRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene regulation, ensuring translational fidelity and efficiency. Among the myriad of modifications, N2,2-dimethylguanosine (m2,2G) at position 26 is a highly conserved modification in eukaryotic tRNAs. This guide provides an objective comparison of the structural impact of m2,2G versus an unmodified guanosine in tRNA, supported by experimental data and detailed methodologies.

Executive Summary

The presence of N2,2-dimethylguanosine (m2,2G) in tRNA, as opposed to an unmodified guanosine, introduces significant structural constraints that are crucial for the proper folding and function of the molecule. The dimethylation at the N2 position of guanine sterically hinders the formation of canonical Watson-Crick base pairing with cytosine, thereby preventing alternative, non-functional tRNA conformations.[1][2][3] This modification favors specific non-canonical pairings, such as with adenosine, influencing the local and global architecture of the tRNA. Experimental evidence from X-ray crystallography and thermal denaturation studies demonstrates that the m2,2G modification modulates the thermodynamic stability of RNA duplexes and influences the overall structural integrity of tRNA.

Structural Comparison: m2,2G vs. Unmodified Guanosine

The primary structural impact of m2,2G is the prevention of misfolding. In many eukaryotic tRNAs, an unmodified guanosine at position 26 could potentially form a Watson-Crick base pair with a cytosine residue elsewhere in the molecule, leading to an alternative, inactive conformation. The two methyl groups on the exocyclic nitrogen of m2,2G physically block the formation of this G-C pair.[1][2]

Instead, m2,2G26 often forms a non-canonical base pair with adenosine at position 44 (A44).[1] This m2,2G26:A44 pair is a key feature that helps to maintain the correct L-shaped tertiary structure of the tRNA. The modification essentially acts as a structural determinant, forcing the tRNA into its biologically active conformation.[2][4]

Quantitative Structural and Thermodynamic Data

The following tables summarize quantitative data from studies on RNA duplexes, which serve as models to understand the localized effects of the m2,2G modification.

Table 1: X-ray Crystallography Data of an RNA Duplex with a Central G:A vs. m2,2G:A Pair

ParameterUnmodified G:A Pairm2,2G:A PairReference
Glycosidic Bond Angle (χ) of G/m2,2Gantianti[1]
Glycosidic Bond Angle (χ) of Aantianti[1]
Base Pair GeometrySheared or Imino H-bondedImino H-bonded[1]

Data adapted from studies on RNA duplexes containing G:A or m2,2G:A mismatches.

Table 2: Thermodynamic Stability of RNA Duplexes

RNA Duplex SequenceMelting Temperature (Tm) (°C)ΔG°37 (kcal/mol)Reference
5'-CGCG AAGCG-3' 3'-GCGA CUCGC-5'55.2-9.8[1]
5'-CGCm2,2G AAGCG-3' 3'-GCGA CUCGC-5'53.8-9.5[1]

This data from a model RNA duplex indicates a slight decrease in thermodynamic stability with the m2,2G:A pair compared to a G:A pair in this specific context. However, in the context of a full tRNA, the prevention of misfolding by m2,2G is the dominant factor for overall stability.

Functional Implications of the m2,2G Modification

The structural consequences of the m2,2G modification have direct functional implications:

  • Correct tRNA Folding: As established, m2,2G is a crucial determinant for achieving the correct tertiary structure of many tRNAs, which is essential for their function in translation.[2][4]

  • tRNA Stability: By preventing misfolding into degradation-prone structures, m2,2G contributes to the overall stability and cellular longevity of tRNA molecules.[5]

  • Ribosome Interaction: The rigid structure enforced by m2,2G is likely important for the precise positioning of the tRNA within the ribosome during protein synthesis.[5]

Experimental Methodologies

A variety of experimental techniques are employed to study the structure and function of modified tRNAs. Below are detailed protocols for key experiments.

In Vitro Transcription of tRNA

This method is used to produce unmodified tRNA transcripts for comparative studies.

Protocol:

  • Template Preparation: A DNA template containing the tRNA sequence downstream of a T7 RNA polymerase promoter is prepared. This can be a linearized plasmid or a PCR product.

  • Transcription Reaction: The transcription reaction is assembled in a buffer containing Tris-HCl, MgCl2, DTT, and spermidine.

  • Addition of Reagents: NTPs (ATP, GTP, CTP, UTP) and T7 RNA polymerase are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • Purification: The transcribed tRNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol precipitation.

tRNA Purification

Purification of naturally occurring, modified tRNA is essential for comparative analysis.

Protocol:

  • Cell Lysis: Cells are harvested and lysed to release total RNA.

  • Phenol-Chloroform Extraction: The lysate is subjected to phenol-chloroform extraction to remove proteins and DNA.

  • RNA Precipitation: Total RNA is precipitated with ethanol.

  • Anion-Exchange Chromatography: The total RNA is fractionated using an anion-exchange column (e.g., DEAE-cellulose) to separate tRNA from larger rRNA and mRNA species.

  • Size-Exclusion Chromatography: Further purification can be achieved using size-exclusion chromatography to isolate the tRNA fraction.

  • Specific tRNA Isolation (Optional): Individual tRNA species can be isolated using methods like biotinylated DNA probes immobilized on streptavidin beads that are complementary to the target tRNA.

Mass Spectrometry for Modification Analysis

Mass spectrometry is a powerful tool to identify and quantify tRNA modifications.

Protocol:

  • tRNA Digestion: Purified tRNA is digested into individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Liquid Chromatography (LC) Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC) using a C18 reversed-phase column.

  • Mass Spectrometry (MS) Analysis: The eluting nucleosides are analyzed by a mass spectrometer. The mass-to-charge ratio of each peak is used to identify the nucleoside, including any modifications.

  • Quantification: The abundance of each modified nucleoside can be quantified by comparing its peak area to that of an internal standard.

X-ray Crystallography for High-Resolution Structure Determination

This technique provides detailed three-dimensional structural information.

Protocol:

  • Crystallization: Purified tRNA (either unmodified or naturally modified) is crystallized by vapor diffusion. This involves mixing the tRNA solution with a precipitant solution and allowing it to equilibrate, leading to the formation of crystals.

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the tRNA molecule, creating a diffraction pattern.

  • Data Collection: The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the tRNA molecule. A three-dimensional model of the tRNA is then built into the electron density map and refined.

NMR Spectroscopy for Structural Analysis in Solution

NMR spectroscopy provides information about the structure and dynamics of tRNA in solution.

Protocol:

  • Sample Preparation: A concentrated solution of purified, isotopically labeled (e.g., 15N, 13C) tRNA is prepared in a suitable buffer.

  • NMR Data Acquisition: A series of NMR experiments (e.g., 2D 1H-15N HSQC) are performed to obtain spectra of the tRNA.

  • Spectral Assignment: The signals in the NMR spectra are assigned to specific atoms in the tRNA molecule.

  • Structural Analysis: The assigned chemical shifts and other NMR parameters are used to determine the secondary and tertiary structure of the tRNA, and to identify changes in conformation upon modification.

Signaling Pathways and Workflows

The following diagrams illustrate the workflow for comparing modified and unmodified tRNA and the central role of the Trm1/TRMT1 enzyme in m2,2G formation.

experimental_workflow cluster_unmodified Unmodified Guanosine cluster_modified m2,2G Modified unmod_source In Vitro Transcription unmod_purify Purification unmod_source->unmod_purify analysis Structural & Functional Analysis (X-ray, NMR, MS, Thermal Melt) unmod_purify->analysis mod_source Cellular Extraction mod_purify Purification mod_source->mod_purify mod_purify->analysis comparison Comparative Analysis analysis->comparison m2_2g_pathway pre_tRNA pre-tRNA (with G26) trm1 Trm1/TRMT1 (Methyltransferase) pre_tRNA->trm1 sah S-Adenosyl Homocysteine (SAH) trm1->sah mature_tRNA Mature tRNA (with m2,2G26) trm1->mature_tRNA 2x CH3 sam S-Adenosyl Methionine (SAM) sam->trm1 folding Correct Folding & Structural Stability mature_tRNA->folding translation Efficient & Accurate Translation folding->translation

References

cross-validation of N2,2'-O-Dimethylguanosine detection methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Detection of N2,2'-O-Dimethylguanosine: LC-MS/MS vs. Antibody-Based Immunoassays

For researchers, scientists, and drug development professionals investigating the roles of modified nucleosides like this compound (m2,2G), accurate and reliable detection methods are paramount. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of m2,2G: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance Comparison

The selection of an appropriate detection method often depends on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput. The following table summarizes the key quantitative performance parameters for LC-MS/MS and provides expected performance characteristics for an antibody-based ELISA.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.Antigen-antibody recognition, with signal amplification via an enzymatic reaction.
Specificity Very High (based on retention time and specific mass transitions).High (dependent on antibody specificity and potential cross-reactivity).
Sensitivity HighModerate to High (dependent on antibody affinity).
Limit of Quantification (LOQ) 0.50–5.00 ng/mL for a suite of modified nucleosides including m2,2G.[1]Data not readily available for a specific commercial kit. Typically in the low ng/mL range for similar small molecule ELISAs.[2][3]
Linear Dynamic Range Wide, with correlation coefficients typically >0.99.[1]Generally narrower than LC-MS/MS.
Accuracy & Precision High, with accuracy and precision criteria typically <15% for higher concentrations and <20% for the lowest concentrations.[1]Good, with intra- and inter-assay coefficients of variation (CVs) typically <10-15% for validated kits.[4]
Sample Throughput Lower, with analysis times of around 10 minutes per sample.[1]Higher, suitable for screening large numbers of samples in a 96-well plate format.
Instrumentation Cost HighLow to Moderate
Sample Preparation Requires RNA isolation and enzymatic hydrolysis.May require sample dilution; depends on the assay format.

Experimental Workflows

The experimental workflows for LC-MS/MS and ELISA differ significantly in their approach to sample processing and analysis.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation RNA_Quantification RNA Quantification RNA_Isolation->RNA_Quantification Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides RNA_Quantification->Enzymatic_Hydrolysis LC_Separation Liquid Chromatography Separation Enzymatic_Hydrolysis->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis ELISA_Workflow cluster_assay_steps Competitive ELISA Procedure Plate_Coating Plate Coating with m2,2G-conjugate Blocking Blocking Plate_Coating->Blocking Sample_Incubation Sample/Standard & Primary Antibody Incubation Blocking->Sample_Incubation Washing1 Washing Sample_Incubation->Washing1 Secondary_Ab_Incubation Enzyme-conjugated Secondary Antibody Incubation Washing1->Secondary_Ab_Incubation Washing2 Washing Secondary_Ab_Incubation->Washing2 Substrate_Addition Substrate Addition Washing2->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Plate_Reading Plate Reading (Absorbance) Stop_Reaction->Plate_Reading

References

In Vivo Validation of N2,2'-O-Dimethylguanosine's Role in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Targeting N2,2'-O-Dimethylguanosine (m7G) Modification in Cancer and its Emerging Role in Neurological and Viral Diseases.

This guide provides a comprehensive overview of the in vivo validation of this compound's (m7G) role in various disease models, with a primary focus on cancer. It compares the performance of targeting the m7G-writer complex, METTL1/WDR4, with alternative therapeutic strategies and presents supporting experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Targeting m7G Modification in Cancer: A Promising Therapeutic Avenue

The N7-methylation of guanosine (m7G) is a critical post-transcriptional RNA modification that plays a pivotal role in RNA processing, stability, and translation. The methyltransferase complex METTL1/WDR4 is the primary "writer" of this modification on various RNA species, including transfer RNAs (tRNAs). In numerous cancers, the METTL1/WDR4 complex is overexpressed, leading to enhanced translation of oncogenic mRNAs and promoting tumor progression.[1][2] This has positioned the METTL1/WDR4 complex as a compelling target for anticancer drug development.

In Vivo Validation in Head and Neck Squamous Cell Carcinoma (HNSCC)

Studies utilizing xenograft and transgenic mouse models have demonstrated that the ablation or inhibition of METTL1/WDR4 significantly suppresses HNSCC progression and metastasis.[3] Knockout of METTL1 in HNSCC cells leads to slower tumor growth and reduced lymph node metastasis in orthotopic transplantation models.[3]

Alternative Therapeutic Strategy: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is frequently hyperactivated in HNSCC and represents a key therapeutic target.[4][5] Inhibitors of this pathway have shown significant anti-tumor activity in preclinical HNSCC models.[6][7]

Treatment ApproachMouse ModelTumor Growth InhibitionKey Findings
METTL1 Knockout Orthotopic HNSCC Xenograft (SCC9 cells in BALB/c nude mice)Slower tumor growth and significantly smaller tumor volume compared to control.[3]Reduced lymph node metastasis.[3]
STM9005 (METTL1 Inhibitor) Cell-line derived xenograft and syngeneic mouse modelsReduced tumor growth in both immune-deficient and immune-competent models.[6][8]Dose-dependent changes in pharmacodynamic biomarkers.[6]
PF-04691502 (PI3K/mTOR inhibitor) HNSCC Xenograft (UM-SCC lines in nude mice)Significant inhibition of tumor growth, alone or in combination with radiation.[6]Enhanced anti-tumor activity with wild-type TP53.[6]
GSK2126458 (PI3K/mTOR inhibitor) Subcutaneous and Orthotopic HNSCC Xenografts (HN31 and UMSCC22A cells in athymic nude mice)Daily oral gavage for 28 days significantly reduced tumor volume.[7]Induced apoptosis in tumor cells.[7]
In Vivo Validation in Hepatocellular Carcinoma (HCC)

In vivo studies using xenograft and conditional knockout mouse models have established the essential role of METTL1 in hepatocarcinogenesis.[9][10] Silencing METTL1 or WDR4 inhibits HCC cell proliferation, migration, and invasion, leading to slower tumor growth and reduced tumor size and weight in subcutaneous xenograft models.[10][11]

Alternative Therapeutic Strategy: Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is frequently upregulated in HCC and is a key driver of tumor development and progression.[9][12] Targeting this pathway has emerged as a promising therapeutic strategy.

Treatment ApproachMouse ModelTumor Growth InhibitionKey Findings
METTL1 Knockdown Subcutaneous HCC Xenograft (MHCC97H cells in nude mice)Slower tumor growth, reduced tumor size and weight compared to the control group.[10]
WDR4 Knockdown Subcutaneous HCC Xenograft (Huh7 and MHCC97H cells in nude mice)Inhibited tumor growth, reduced tumor size and weight.[10]
PRI-724 (Wnt/β-catenin inhibitor) + Sorafenib Hep3B Xenograft Murine ModelSignificantly inhibited tumor growth compared to either drug alone, with complete tumor regression in some mice.[13]Synergistic anti-tumor effects.[13]
Anti-Wnt-1 Antibody Huh7 Tumor Xenografts in Nude MiceSignificant differences in tumor volumes between treated and control groups.[14]Induced apoptosis in tumor cells.[14]
In Vivo Validation in Lung Cancer

Depletion of either METTL1 or WDR4 has been shown to suppress lung cancer cell proliferation, colony formation, cell invasion, and in vivo tumor progression.[1] METTL1 has been identified as an oncogene in lung adenocarcinoma (LUAD), with its upregulation associated with unfavorable prognosis.[15]

Alternative Therapeutic Strategy: Targeting PI3K/Akt Signaling

The PI3K/Akt signaling pathway is also implicated in the progression of non-small-cell lung cancer (NSCLC).[1]

Treatment ApproachMouse ModelTumor Growth InhibitionKey Findings
METTL14 Overexpression (m6A writer) Subcutaneous Xenograft Tumor Model (A549 cells)Suppressed tumor growth and metastasis.[1]Inhibited NSCLC malignancy through the LINC02747-mediated PI3K/Akt signaling pathway.[1]
para-toluenesulfonamide (PTS) Lung Cancer Xenograft in a Mouse ModelInhibited tumor growth with a T/C (treatment/control) of 0.44 and a 56% inhibition of growth rate.[16]

Emerging Roles of m7G Modification in Other Diseases

While the role of m7G modification is most extensively studied in cancer, emerging evidence suggests its involvement in other pathologies, including neurological and viral diseases.

Neurological Disorders: A Potential Link to Alzheimer's Disease

Recent studies have indicated a potential role for m7G modification in neurological diseases, including Alzheimer's disease (AD).[17][18] Dysregulation of m7G regulator genes has been observed in AD patients, and these changes are correlated with the immune microenvironment. One study found that METTL1 was downregulated in an AD mouse model.[17] However, direct in vivo validation of targeting m7G modification as a therapeutic strategy for AD is still in its early stages.

Viral Infections: A Role in Host-Virus Interactions

The m7G cap on viral mRNAs is crucial for their efficient translation and for evading the host's innate immune system. While the role of the 5'-cap m7G is well-established, the function of internal m7G modifications in viral replication and pathogenesis is an active area of research. One study identified the host factor N-Myc and STAT interactor (NMI) as being recruited by influenza A virus to reduce type I interferon signaling, and NMI knockout mice showed some protection against flu infection.[5] However, more direct evidence linking internal m7G modification to viral disease outcomes in vivo is needed.

Experimental Protocols

Xenograft Mouse Model for Cancer Studies
  • Cell Culture: Human cancer cell lines (e.g., HNSCC, HCC, or lung cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Four- to six-week-old female BALB/c nude mice or other immunocompromised strains are used.

  • Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously or orthotopically into the mice.

  • Tumor Monitoring: Tumor growth is monitored by measuring the tumor volume with a caliper every 3-4 days. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Administration (for inhibitor studies): Once tumors reach a certain volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups. Inhibitors are administered via oral gavage, intraperitoneal injection, or other appropriate routes at specified doses and schedules. The control group receives a vehicle control.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or Western blotting for pathway-specific proteins.

Influenza Virus Infection Mouse Model
  • Virus Propagation: Influenza A virus (e.g., H1N1 strain A/PR/8/34) is propagated in the allantoic fluid of 10-day-old embryonated chicken eggs.

  • Animal Model: Six- to eight-week-old C57BL/6 or BALB/c mice are used.

  • Infection: Mice are anesthetized and intranasally inoculated with a specific dose of the virus (e.g., 50-100 plaque-forming units [PFU]) in a small volume of PBS.

  • Monitoring: Mice are monitored daily for weight loss and signs of illness.

  • Treatment (for antiviral studies): Antiviral compounds can be administered before or after infection via appropriate routes.

  • Endpoint Analysis: At various time points post-infection, mice can be euthanized to collect lung tissue for viral titer determination (plaque assay), cytokine analysis, and histopathological examination.

Signaling Pathways and Experimental Workflows

METTL1_WDR4_Cancer_Signaling cluster_0 METTL1/WDR4 Complex cluster_1 Signaling Pathways METTL1 METTL1 tRNA tRNA METTL1->tRNA m7G methylation WDR4 WDR4 WDR4->tRNA m7G methylation m7G_tRNA m7G-modified tRNA mRNA Oncogenic mRNA m7G_tRNA->mRNA Promotes Translation Oncogenic_Proteins Oncogenic Proteins (e.g., Cyclins, EGFR) mRNA->Oncogenic_Proteins Tumor_Progression Tumor Progression (Proliferation, Metastasis) Oncogenic_Proteins->Tumor_Progression PI3K_AKT_mTOR PI3K/AKT/mTOR Oncogenic_Proteins->PI3K_AKT_mTOR Activates Wnt_beta_catenin Wnt/β-catenin Oncogenic_Proteins->Wnt_beta_catenin Activates PI3K_AKT_mTOR->Tumor_Progression Wnt_beta_catenin->Tumor_Progression

Figure 1: METTL1/WDR4 signaling pathway in cancer.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Validation Cell_Culture Cancer Cell Lines Genetic_Modulation METTL1/WDR4 Knockdown/Knockout Cell_Culture->Genetic_Modulation Inhibitor_Treatment_vitro Small Molecule Inhibitor Treatment Cell_Culture->Inhibitor_Treatment_vitro Proliferation_Assay Proliferation & Migration Assays Genetic_Modulation->Proliferation_Assay Inhibitor_Treatment_vitro->Proliferation_Assay Xenograft_Model Xenograft/Transgenic Mouse Model Proliferation_Assay->Xenograft_Model Candidate Selection Inhibitor_Treatment_vivo Inhibitor/Vehicle Administration Xenograft_Model->Inhibitor_Treatment_vivo Tumor_Measurement Tumor Volume & Weight Measurement Inhibitor_Treatment_vivo->Tumor_Measurement Endpoint_Analysis Histology & Molecular Analysis Tumor_Measurement->Endpoint_Analysis

Figure 2: General experimental workflow for in vivo validation.

References

Unveiling Nature's Genetic Fixes: A Comparative Analysis of Compensatory Mutations in the Absence of N2,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of genetic mutations is paramount. The absence of a single tRNA modification, N2,2'-O-Dimethylguanosine (m2,2G), can disrupt cellular harmony, leading to reduced growth, translation defects, and increased oxidative stress. However, evolution is a relentless problem-solver. In the face of this deficiency, compensatory mutations can arise, offering a genetic workaround to restore cellular fitness. This guide provides a comprehensive comparison of known and potential compensatory mechanisms, supported by experimental data and detailed protocols, to illuminate these remarkable evolutionary repair pathways.

The modification of this compound, primarily at position 26 of transfer RNA (tRNA), is a critical post-transcriptional alteration catalyzed by the TRM1 enzyme in yeast and its human homolog, TRMT1.[1] This modification plays a crucial role in stabilizing the L-shaped tertiary structure of tRNA, which is essential for its proper function in protein synthesis. The absence of m2,2G, typically resulting from mutations in the TRM1 or TRMT1 gene, compromises tRNA stability and can lead to a cascade of detrimental cellular effects.

The Challenge: Life Without this compound

The primary consequence of lacking m2,2G is a decrease in the structural integrity of tRNA. This can manifest in several ways, creating a strong selective pressure for the emergence of compensatory mutations. The key challenges faced by cells lacking this modification include:

  • Reduced tRNA Stability: The dimethylation at G26 helps to properly fold and maintain the crucial elbow region of the tRNA molecule. Without it, tRNAs are more susceptible to degradation.

  • Impaired Aminoacylation: The altered tRNA structure can be less efficiently recognized and charged with the correct amino acid by its cognate aminoacyl-tRNA synthetase (aaRS).

  • Decreased Translational Fidelity and Efficiency: Unstable or improperly charged tRNAs can lead to errors in protein synthesis, including frameshifting and premature termination, ultimately reducing the overall rate of translation.[1]

The Solution: Compensatory Evolutionary Pathways

Compensatory evolution in this context refers to secondary mutations that alleviate the negative effects of the primary mutation (i.e., the loss of m2,2G). While direct experimental evolution studies identifying compensatory mutations for trm1 or TRMT1 deletions are not yet abundant in published literature, valuable insights can be gleaned from analogous systems and related research. The primary compensatory strategies can be broadly categorized as follows:

  • Enhancing Aminoacyl-tRNA Synthetase Activity: A groundbreaking study on the loss of another tRNA modification, m1G37, in Escherichia coli revealed that compensatory mutations frequently arise in the gene encoding the corresponding aminoacyl-tRNA synthetase (proS). These mutations enhance the enzyme's ability to recognize and charge the unmodified tRNA, thereby restoring efficient protein synthesis. This provides a strong theoretical framework for a likely compensatory mechanism in the absence of m2,2G.

  • Modifications to the tRNA Molecule Itself: Changes in the tRNA gene sequence can intrinsically improve the stability of the unmodified tRNA. These mutations often involve strengthening the base-pairing within the stem regions of the tRNA, effectively compensating for the loss of the stabilizing m2,2G modification.

  • Alterations in Other tRNA Modification Pathways: It is plausible that mutations could upregulate or alter the activity of other tRNA modifying enzymes. These enzymes might then add different modifications at or near position 26, or elsewhere on the tRNA, that partially restore its structural integrity.

  • Changes in the Ribosome or Translation Factors: Mutations in ribosomal proteins or translation elongation factors could potentially increase the overall fidelity of the ribosome, making it more tolerant to the presence of unmodified tRNAs and reducing the rate of translation errors.

Comparative Data on Compensatory Mechanisms

The following table summarizes experimental findings from related systems that shed light on the potential compensatory mutations in the absence of this compound.

Compensatory Mechanism Alternative System/Product Observed Effect Supporting Experimental Data Reference
Enhanced Aminoacyl-tRNA Synthetase Activity Loss of m1G37 tRNA modification in E. coliMutations in the proS gene (prolyl-tRNA synthetase) restored the growth rate of trmD mutant strains.In vitro aminoacylation assays showed that the mutant ProS enzyme had a higher efficiency in charging the unmodified tRNAPro.[2]
Intrinsic tRNA Stabilization Pathogenic mutations in human mitochondrial tRNAsCompensatory mutations were observed that restored Watson-Crick base pairing in the tRNA stems, thereby improving tRNA stability and function.Sequence analysis of mammalian orthologs of human mitochondrial tRNAs revealed co-evolution of interacting nucleotides.[3]
Modulation of Translation Process Rifampicin resistance in M. tuberculosisCompensatory mutations in RNA polymerase subunits (rpoA, rpoC) restored the fitness cost associated with the resistance-conferring mutation in rpoB.Competitive fitness assays and whole-genome sequencing of clinical isolates demonstrated the prevalence and fitness advantage of strains with compensatory mutations.[4][5][6][7]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Experimental Evolution to Identify Compensatory Mutations

This protocol is adapted from studies that have successfully used experimental evolution to identify compensatory mutations.

Objective: To identify spontaneous mutations that restore the fitness of a trm1 or TRMT1 deletion mutant.

Methodology:

  • Strain Preparation: Generate a strain with a complete deletion of the TRM1 (in yeast) or TRMT1 (in human cells) gene.

  • Serial Passaging: Inoculate multiple independent cultures of the deletion strain in a defined growth medium. Serially passage these cultures for a significant number of generations (e.g., 500-1000).

  • Fitness Monitoring: At regular intervals, measure the relative fitness of the evolving populations compared to the ancestral deletion strain and the wild-type strain. This can be done through growth rate measurements or competitive fitness assays.

  • Isolation of Evolved Clones: Once a significant increase in fitness is observed, isolate individual clones from the evolved populations.

  • Whole-Genome Sequencing: Perform whole-genome sequencing on the evolved clones with improved fitness to identify all acquired mutations.

  • Identification of Candidate Compensatory Mutations: Compare the genomes of the evolved clones to the ancestral deletion strain to identify common mutations that have arisen independently in multiple lineages.

  • Validation of Compensatory Mutations: Introduce the candidate compensatory mutations individually into the original deletion strain and assess whether they confer a fitness advantage.

In Vitro Aminoacylation Assay

Objective: To determine the efficiency with which an aminoacyl-tRNA synthetase charges a specific tRNA.

Methodology:

  • Preparation of Components:

    • Purify the wild-type and mutant aminoacyl-tRNA synthetases.

    • In vitro transcribe and purify the wild-type and unmodified tRNAs.

    • Use a radiolabeled amino acid (e.g., [³H]-proline).

  • Reaction Setup: Combine the purified enzyme, tRNA, radiolabeled amino acid, ATP, and a suitable reaction buffer.

  • Time-Course Analysis: At various time points, quench the reaction by precipitating the tRNA using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated tRNA on a filter, wash to remove unincorporated amino acid, and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of charged tRNA over time to determine the initial velocity of the reaction. Compare the kinetic parameters (kcat, Km) for the wild-type and mutant enzymes with the unmodified tRNA.

Visualizing the Pathways

To better understand the logical flow of events and the interplay of different cellular components, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_start Starting Point cluster_evolution Experimental Evolution cluster_analysis Analysis cluster_validation Validation start trm1/TRMT1 Deletion Strain (Reduced Fitness) passaging Serial Passaging (500-1000 generations) start->passaging monitoring Fitness Monitoring passaging->monitoring isolation Isolate High-Fitness Clones monitoring->isolation wgs Whole-Genome Sequencing isolation->wgs identification Identify Candidate Compensatory Mutations wgs->identification validation Introduce Mutations into Ancestral Strain identification->validation fitness_assay Confirm Fitness Restoration validation->fitness_assay

Caption: Experimental workflow for identifying compensatory mutations.

signaling_pathway cluster_problem Primary Defect cluster_solutions Potential Compensatory Pathways cluster_outcomes Restored Function no_trm1 Absence of TRM1/TRMT1 no_m22g No this compound no_trm1->no_m22g unstable_tRNA Unstable/Misfolded tRNA no_m22g->unstable_tRNA phenotype Reduced Growth & Translation Errors unstable_tRNA->phenotype aaRS_mutation Mutation in aaRS Gene phenotype->aaRS_mutation Selection Pressure tRNA_mutation Mutation in tRNA Gene phenotype->tRNA_mutation Selection Pressure other_mod Alteration in Other Modification Enzymes phenotype->other_mod Selection Pressure enhanced_charging Enhanced tRNA Charging aaRS_mutation->enhanced_charging stabilized_tRNA Intrinsically Stable tRNA tRNA_mutation->stabilized_tRNA alternative_mod Alternative Stabilizing Modification other_mod->alternative_mod restored_fitness Restored Cellular Fitness enhanced_charging->restored_fitness stabilized_tRNA->restored_fitness alternative_mod->restored_fitness

References

A Comparative Analysis of the Enzymatic Kinetics of m2,2G Formation by Trm1 Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficiency and substrate affinity of tRNA (N2,N2-guanine)-dimethyltransferase (Trm1) across different species, providing researchers and drug development professionals with comparative data and detailed experimental protocols for studying this essential tRNA modification.

The N2,N2-dimethylguanosine (m2,2G) modification in transfer RNA (tRNA) is a crucial post-transcriptional modification that plays a significant role in tRNA stability and function. This modification is catalyzed by the enzyme tRNA (N2,N2-guanine)-dimethyltransferase, commonly known as Trm1. Understanding the enzymatic kinetics of Trm1 orthologs from different species is vital for elucidating its mechanism of action and for the development of potential therapeutic interventions targeting this enzyme. This guide provides a comparative overview of the enzymatic kinetics of m2,2G formation by Trm1 orthologs, supported by experimental data and detailed methodologies.

Comparative Enzymatic Kinetics of Trm1 Orthologs

The catalytic efficiency of Trm1 orthologs varies across different species, reflecting adaptations in their cellular environments and substrate specificities. Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) provide insights into the enzyme's affinity for its substrate and its catalytic turnover rate.

A study on the Trm1 enzyme from the hyperthermophilic bacterium Aquifex aeolicus provides specific kinetic data for its interaction with tRNATyr transcripts. The data, summarized in the table below, highlights the enzyme's activity with both wild-type and mutant tRNA substrates.

OrthologSubstrate tRNAKm (µM)Vmax (pmol/min)Catalytic Efficiency (Vmax/Km)
Aquifex aeolicus Trm1Wild-type tRNATyr0.8 ± 0.21.2 ± 0.11.5
Aquifex aeolicus Trm1tRNATyr G27A1.5 ± 0.32.5 ± 0.21.7
Aquifex aeolicus Trm1tRNATyr A26G1.2 ± 0.31.8 ± 0.11.5
Aquifex aeolicus Trm1tRNATyr G27-C43 to A27-U430.7 ± 0.11.5 ± 0.12.1
Aquifex aeolicus Trm1tRNATyr G27-C43 to G27-U430.6 ± 0.11.3 ± 0.12.2

Table 1: Kinetic parameters of Aquifex aeolicus Trm1 with wild-type and mutant tRNATyr transcripts. Data is presented as the mean ± standard deviation from three independent experiments.[1]

Signaling Pathways and Experimental Workflows

The enzymatic formation of m2,2G by Trm1 is a two-step methylation process. The following diagrams illustrate the general reaction pathway and a typical experimental workflow for determining the enzymatic kinetics of Trm1 orthologs.

m2_2G_Formation_Pathway G_tRNA Guanosine in tRNA Trm1_1 Trm1 G_tRNA->Trm1_1 m2G_tRNA N2-methylguanosine (m2G) in tRNA Trm1_2 Trm1 m2G_tRNA->Trm1_2 m2_2G_tRNA N2,N2-dimethylguanosine (m2,2G) in tRNA SAM1 S-adenosylmethionine (SAM) SAM1->Trm1_1 SAH1 S-adenosylhomocysteine (SAH) SAM2 S-adenosylmethionine (SAM) SAM2->Trm1_2 SAH2 S-adenosylhomocysteine (SAH) Trm1_1->m2G_tRNA Trm1_1->SAH1 Trm1_2->m2_2G_tRNA Trm1_2->SAH2 Trm1_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis recombinant_trm1 Purify recombinant Trm1 orthologs reaction_setup Set up methylation reaction: Trm1 enzyme tRNA substrate Radiolabeled [3H]SAM recombinant_trm1->reaction_setup tRNA_synthesis In vitro transcribe tRNA substrates tRNA_synthesis->reaction_setup incubation Incubate at optimal temperature reaction_setup->incubation quenching Quench reaction at time points incubation->quenching tRNA_isolation Isolate and digest tRNA quenching->tRNA_isolation tlc 2D-Thin Layer Chromatography (TLC) tRNA_isolation->tlc quantification Quantify radiolabeled m2G and m2,2G tlc->quantification data_analysis Calculate Km and Vmax quantification->data_analysis

References

Navigating the Maze of RNA Modification: A Guide to the Validation of Predicted N2,2'-O-Dimethylguanosine (m2,2'O-G) Sites

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of post-transcriptional RNA modifications is vast and complex, with N2,2'-O-Dimethylguanosine (m2,2'O-G) being a significant but challenging modification to pinpoint. For researchers, scientists, and drug development professionals, accurately identifying these sites is crucial for understanding RNA stability, function, and its role in disease. While dedicated bioinformatics tools for the precise prediction of m2,2'O-G sites are not yet prevalent, a combination of general prediction strategies and robust experimental validation provides a pathway to confident site identification. This guide offers a comparative overview of the experimental methodologies available for the validation of potential m2,2'O-G sites.

The prediction of RNA modifications has been significantly advanced by machine learning and deep learning models.[1][2] Tools such as DeepMRMP and RNA-ModX have been developed to predict various types of RNA modifications, including N1-methyladenosine (m1A), 5-methylcytosine (m5C), and pseudouridine (Ψ).[3][4] More specifically, predictors for 2'-O-methylation (Nm) sites, such as 2OMe-LM, H2Opred, and Nm-Nano, offer a starting point for identifying potential m2,2'O-G locations.[5][6][7] However, these tools do not specifically predict the dual modification of N2-dimethylation and 2'-O-methylation on a single guanosine. Therefore, any in silico prediction should be considered preliminary and necessitates rigorous experimental validation.

Comparative Analysis of Experimental Validation Methods

Once potential m2,2'O-G sites are hypothesized, a variety of experimental techniques can be employed for their confirmation and quantification. The choice of method often depends on the specific research question, available resources, and desired resolution. Below is a comparative summary of the key methodologies.

Method Principle Resolution Sensitivity & Specificity Throughput Key Advantages Key Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of enzymatically digested RNA into individual nucleosides followed by mass-to-charge ratio analysis to identify and quantify modified nucleosides.[8]Global quantificationHigh sensitivity and specificity for known modifications.[9]Low to mediumGold standard for absolute quantification of modifications.[10] Can detect novel modifications.Destroys the RNA sequence context.[10] Requires specialized equipment and expertise.
Direct RNA Sequencing (e.g., Oxford Nanopore) As a native RNA molecule passes through a nanopore, it creates a characteristic disruption in an electrical current. Modified bases cause distinct changes in this signal compared to their unmodified counterparts.[11]Single-nucleotideModerate to high, depending on the modification and computational model.[12]HighPreserves the full-length RNA sequence.[10] Allows for the detection of multiple modifications on a single molecule.Accuracy can be lower than other methods.[12] Requires sophisticated bioinformatics analysis.[13]
PhOxi-Seq A chemical-based sequencing method that utilizes photoredox catalysis to induce a specific chemical transformation at N2-methylated guanosines (m2G and m2,2'O-G), which is then detected as a mutation during reverse transcription and sequencing.[14]Single-nucleotideHighHighProvides sequence-specific information. Can be integrated into existing sequencing workflows.May not distinguish between m2G and m1G.[14] A relatively new technique with fewer established protocols.
Antibody-Based Enrichment (MeRIP-Seq) Utilizes an antibody specific to the modification of interest to immunoprecipitate RNA fragments containing the modification, which are then sequenced.[15]~100-200 nucleotidesDependent on antibody specificity and potential cross-reactivity.[15]HighEnables transcriptome-wide mapping of modification distributions.Resolution is limited.[16] Dependent on the availability of a highly specific antibody for m2,2'O-G.

Experimental Protocols

General Workflow for LC-MS/MS-based Validation of m2,2'O-G

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate method for the identification and quantification of modified nucleosides from a total RNA sample.[8]

  • RNA Isolation and Purification: Isolate total RNA from the sample of interest using a standard protocol (e.g., Trizol extraction followed by column purification). Ensure high purity and integrity of the RNA.

  • RNA Digestion: Digest the purified RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Liquid Chromatography Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a C18 column).

  • Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument will measure the mass-to-charge ratio of the parent ion and its fragmentation pattern.

  • Data Analysis: Compare the obtained mass spectra with a library of known modified nucleosides to identify and quantify m2,2'O-G.[17]

cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_isolation RNA Isolation rna_digestion Enzymatic Digestion to Nucleosides rna_isolation->rna_digestion hplc HPLC Separation rna_digestion->hplc ms Tandem Mass Spectrometry (MS/MS) hplc->ms data_analysis Data Analysis and Quantification ms->data_analysis

LC-MS/MS Workflow for m2,2'O-G Detection
Principle of PhOxi-Seq for m2,2'O-G Site Identification

PhOxi-Seq is an innovative method that allows for the detection of N2-methylated guanosines at single-nucleotide resolution within a sequence context.[14]

  • Photoredox Catalysis: The RNA sample is treated with a photoredox catalyst and an oxidizing agent under visible light. This selectively modifies the N2-methylated guanosine bases.

  • Reverse Transcription: The modified RNA is then used as a template for reverse transcription. The polymerase misincorporates a different nucleotide at the site of the modified base, introducing a "mutation" into the resulting cDNA.

  • Next-Generation Sequencing: The cDNA library is sequenced using standard next-generation sequencing platforms.

  • Data Analysis: The sequencing data is aligned to the reference transcriptome, and sites with a high frequency of specific mutations at guanosine positions are identified as potential m2,2'O-G sites.

cluster_prediction Prediction/Hypothesis cluster_validation Experimental Validation cluster_confirmation Confirmation prediction General 2'-O-Me Prediction Tools hypothesis Hypothesized m2,2'O-G Sites prediction->hypothesis lcms LC-MS/MS (Global Quantification) hypothesis->lcms direct_rna_seq Direct RNA-Seq (Sequence Context) hypothesis->direct_rna_seq phoxi_seq PhOxi-Seq (Sequence Context) hypothesis->phoxi_seq confirmation Validated m2,2'O-G Sites lcms->confirmation direct_rna_seq->confirmation phoxi_seq->confirmation

Workflow from Prediction to Validation

Conclusion

The precise identification of this compound sites is an evolving area of epitranscriptomics. While dedicated bioinformatic prediction tools are still emerging, a robust framework for the validation of potential sites exists. The choice between global quantification with LC-MS/MS and sequence-specific information from direct RNA sequencing or PhOxi-Seq will depend on the specific research goals. By combining computational predictions with rigorous experimental validation, researchers can confidently map the landscape of m2,2'O-G and unravel its functional significance in biological systems and disease.

References

side-by-side comparison of sequencing techniques for N2,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side comparison of current sequencing and detection techniques for N2,2'-O-Dimethylguanosine (m2,2'G), a crucial modified ribonucleoside with significant implications in tRNA structure, stability, and function. Understanding the presence and abundance of m2,2'G is vital for research in epitranscriptomics, drug development, and disease diagnostics. This document offers an objective comparison of available methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to this compound (m2,2'G)

This compound is a post-transcriptional modification of guanosine found in various RNA molecules, most prominently in transfer RNA (tRNA) at position 26 in the majority of eukaryotic tRNAs.[1] This modification, where two methyl groups are added to the nitrogen atom at position 2 of the guanine base, plays a critical role in tRNA folding and stability. The dimethylation prevents the formation of certain base pairs, thereby influencing the tertiary structure of the tRNA molecule.[1] Dysregulation of m2,2'G levels has been associated with various diseases, making its accurate detection and quantification a key area of research.

Overview of Sequencing and Detection Techniques

Several methods have been developed to detect and quantify m2,2'G, each with its own set of advantages and limitations. The primary techniques covered in this guide are:

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): A highly sensitive and quantitative method for direct detection of modified nucleosides.

  • PhOxi-Seq: A chemical-based sequencing method that induces mutations at m2,2'G sites, enabling their identification through next-generation sequencing.

  • AlkB-Facilitated RNA Sequencing (ARM-Seq): An enzymatic approach that utilizes the AlkB enzyme to remove methyl groups, which facilitates reverse transcription and sequencing.

  • Immuno-Northern Blotting: An antibody-based technique for the specific detection of m2,2'G in RNA.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for each technique, providing a clear comparison to aid in method selection.

FeatureHPLC-MS/MSPhOxi-SeqAlkB-Facilitated RNA Sequencing (ARM-Seq)Immuno-Northern Blotting
Principle Direct detection and quantification of digested nucleosides based on mass-to-charge ratio.Chemical modification (photo-oxidation) of m2,2'G leading to specific mutations during reverse transcription.[2][3]Enzymatic demethylation of m2,2'G to m2G to overcome reverse transcription stalling.[4][5]Antibody-based detection of m2,2'G on intact or fragmented RNA.[6]
Resolution Nucleoside level (no sequence context).Single-nucleotide resolution.[2]Single-nucleotide resolution.RNA fragment level.
Sensitivity High (low femtomole to picomole range).[7]High, detects low-abundance modifications.High, enriches for previously undetectable methylated RNAs.[4]Moderate, dependent on antibody affinity. Can detect down to 0.25 pmol of modified ssRNA.[6]
Specificity High, based on mass fragmentation patterns.High for inducing mutations at N2-methylated guanosines.[2]Specific for AlkB substrates (m1A, m3C, m1G, and engineered for m2,2'G).[4]High, dependent on antibody specificity.
Quantitative Absolute quantification.[7][8]Semi-quantitative to quantitative (based on mutation frequency).Semi-quantitative (based on read count differences).[4]Semi-quantitative (based on signal intensity).[9]
Throughput Low to moderate.High (compatible with next-generation sequencing).High (compatible with next-generation sequencing).Low to moderate.
RNA Input Microgram range.Nanogram to microgram range.Microgram range.[4]Nanogram to microgram range.[6]
Advantages Gold standard for absolute quantification.Provides sequence context at single-nucleotide resolution.Enables sequencing of highly modified RNAs that would otherwise be missed.Relatively simple and does not require specialized sequencing equipment.
Limitations Destructive method, loses sequence information.Indirect detection, requires bioinformatics analysis to identify mutations.Indirect detection, relies on enzymatic efficiency.Low resolution, not suitable for precise mapping.

Detailed Experimental Protocols

HPLC-MS/MS for Absolute Quantification of this compound

This method provides a direct and highly accurate measurement of the absolute quantity of m2,2'G in an RNA sample.

Methodology:

  • RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol (e.g., TRIzol extraction).

  • RNA Digestion: Digest the purified RNA to individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Chromatographic Separation: Separate the resulting nucleosides using a reversed-phase HPLC column. A gradient of solvents (e.g., ammonium acetate and acetonitrile) is typically used for optimal separation.[10]

  • Mass Spectrometry Detection: The eluting nucleosides are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for m2,2'G is selected and fragmented, and a characteristic product ion is detected.

  • Quantification: A calibration curve is generated using known concentrations of a pure m2,2'G standard. The absolute quantity of m2,2'G in the sample is determined by comparing its peak area to the calibration curve.[8]

PhOxi-Seq for Single-Nucleotide Resolution Mapping

PhOxi-Seq is a powerful technique for identifying the precise location of m2,2'G within an RNA sequence.

Methodology:

  • RNA Fragmentation: Purified RNA is fragmented to a suitable size for sequencing (e.g., ~100-200 nucleotides).

  • Photo-oxidative Treatment: The RNA fragments are subjected to a photo-oxidative reaction using a photocatalyst (e.g., riboflavin) and an oxidant under visible light. This treatment selectively oxidizes m2,2'G to mutagenic derivatives.[3]

  • Reverse Transcription: The modified RNA is then reverse transcribed into cDNA. The oxidized m2,2'G base leads to specific misincorporations (mutations) in the cDNA strand.

  • Library Preparation and Sequencing: The cDNA is used to prepare a library for next-generation sequencing (e.g., Illumina).

  • Data Analysis: Sequencing reads are aligned to a reference transcriptome. The locations of m2,2'G are identified by a significant increase in specific mutation rates at guanine positions in the treated sample compared to an untreated control.[3]

AlkB-Facilitated RNA Sequencing (ARM-Seq)

This enzymatic method is particularly useful for sequencing tRNAs and other heavily modified RNAs where modifications can block reverse transcriptase.

Methodology:

  • RNA Isolation and Fragmentation: Isolate and fragment the RNA as in other sequencing protocols.

  • Enzymatic Demethylation: The RNA is treated with a specifically engineered AlkB enzyme (e.g., a mutant that efficiently demethylates m2,2'G to m2G).[5] A control sample is treated in parallel without the enzyme.

  • RNA Cleanup: The demethylated RNA is purified to remove the enzyme and reaction components.

  • Reverse Transcription and Library Preparation: The treated and control RNA samples are then subjected to reverse transcription and library preparation for next-generation sequencing.

  • Data Analysis: Sequencing reads from both the treated and untreated samples are aligned to a reference. Sites of m2,2'G modification are identified by a significant increase in read coverage in the AlkB-treated sample compared to the control, as the removal of the methyl groups allows the reverse transcriptase to read through the modification site.[4]

Immuno-Northern Blotting for Specific Detection

This antibody-based method provides a straightforward way to detect the presence of m2,2'G in a specific RNA or a population of RNAs.

Methodology:

  • RNA Electrophoresis: RNA samples are separated by size using denaturing polyacrylamide or agarose gel electrophoresis.

  • Transfer to Membrane: The separated RNA is transferred to a positively charged nylon membrane.

  • UV Crosslinking: The RNA is crosslinked to the membrane using ultraviolet radiation.

  • Immunodetection: The membrane is incubated with a primary antibody specific for m2,2'G. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Signal Detection: A chemiluminescent substrate is applied to the membrane, and the resulting signal is detected using an imaging system. The intensity of the signal provides a semi-quantitative measure of the amount of m2,2'G present.[6]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key sequencing-based techniques.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation RNA_Digestion RNA Digestion to Nucleosides RNA_Isolation->RNA_Digestion HPLC_Separation HPLC Separation RNA_Digestion->HPLC_Separation MS_Detection MS/MS Detection (MRM) HPLC_Separation->MS_Detection Quantification Absolute Quantification MS_Detection->Quantification

Caption: Workflow for HPLC-MS/MS detection of this compound.

PhOxiSeq_Workflow cluster_prep Library Preparation cluster_seq Sequencing & Analysis RNA_Fragmentation RNA Fragmentation Photo_Oxidation Photo-oxidative Treatment RNA_Fragmentation->Photo_Oxidation Reverse_Transcription Reverse Transcription (Induces Mutations) Photo_Oxidation->Reverse_Transcription Library_Prep NGS Library Preparation Reverse_Transcription->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Alignment & Mutation Calling Sequencing->Data_Analysis ARMSeq_Workflow cluster_treatment Enzymatic Treatment cluster_sequencing Sequencing & Analysis RNA_Sample RNA Sample AlkB_Treatment AlkB Demethylation RNA_Sample->AlkB_Treatment Control Control (No Enzyme) RNA_Sample->Control Library_Prep_Treated Library Prep (Treated) AlkB_Treatment->Library_Prep_Treated Library_Prep_Control Library Prep (Control) Control->Library_Prep_Control Sequencing Sequencing Library_Prep_Treated->Sequencing Library_Prep_Control->Sequencing Data_Analysis Differential Read Count Analysis Sequencing->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of N2,2'-O-Dimethylguanosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Handling Information

N2,2'-O-Dimethylguanosine is a solid, methylated purine nucleoside.[1] It is slightly soluble in DMSO and aqueous solutions.[1] Safety data sheets indicate that it should be considered hazardous until further information is available.[1] Direct contact should be avoided, and thorough washing is recommended after handling.[1] The compound is stable under recommended storage conditions at -20°C.[1] It is known to react with strong oxidizing agents, and contact with heat should be avoided.[2]

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. Seek medical attention if symptoms arise.[2]

  • Skin Contact: Wash the affected area with soap and water.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention if irritation persists.[2][3]

  • Ingestion: Rinse the mouth with water and consult a physician. Do not give anything by mouth to an unconscious person.[2]

Quantitative Data for Disposal

Specific quantitative data regarding disposal concentrations or temperature limits for this compound are not specified in the available safety data sheets or disposal guidelines. As a precautionary measure, it should be treated as a hazardous chemical waste, and local regulations for chemical waste disposal must be followed.

Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste and dispose of it through an approved waste disposal plant.[3] The following step-by-step guide outlines the general procedure:

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing this compound with its chemical name. Do not use abbreviations.

    • Segregate this compound waste from other laboratory waste streams to avoid unintended reactions. In particular, keep it separate from strong oxidizing agents.[2]

  • Containerization:

    • Use a dedicated, compatible, and properly sealed container for collecting this compound waste. The container must be in good condition and suitable for transportation.

    • Ensure the container is clearly marked with the words "Hazardous Waste".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from heat sources.

    • Do not store it with incompatible materials, such as strong oxidizers.

  • Disposal Request:

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, provided all chemical labels have been defaced or removed.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Segregation cluster_3 Disposal A Identify this compound Waste B Select Compatible & Labeled Waste Container A->B Ensure proper labeling C Transfer Waste to Container B->C D Securely Seal Container C->D E Store in Designated Hazardous Waste Area D->E F Segregate from Incompatible Chemicals (e.g., Oxidizers) E->F Critical Safety Step G Arrange for Pickup by EHS or Licensed Contractor F->G H Transport to Approved Waste Disposal Facility G->H

Disposal workflow for this compound.

It is imperative for all laboratory personnel to be familiar with their institution's specific chemical hygiene plan and waste disposal procedures. When in doubt, always consult with your institution's Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling N2,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N2,2'-O-Dimethylguanosine. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

This compound is a methylated purine nucleoside.[1] While comprehensive toxicological data is not available, it should be handled with care as it may be harmful if swallowed and can cause eye irritation.[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any procedure involving this compound to ensure the appropriate level of personal protection.[3] The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles with indirect ventilation.[4] Must be marked with "Z87"[3]Protects eyes from splashes and dust.[4][5]
Face ShieldTo be worn in addition to safety goggles.[3][4]Provides full-face protection from splashes when handling large quantities.[4]
Hand Protection GlovesDisposable nitrile gloves (minimum).[3] Consider double gloving for added protection.[3]Prevents skin contact with the chemical.[5]
Body Protection Lab CoatFire-resistant lab coat recommended.[5]Protects skin and clothing from spills.[5]
Closed-toe ShoesSturdy, fully enclosed footwear.Protects feet from spills and falling objects.[5]
Respiratory Protection NIOSH-approved RespiratorRequired when engineering controls are insufficient or when handling powders that may become airborne.[2][6]Prevents inhalation of dust particles.[2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to storage.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the product label matches the order information.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[6][7]

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Before handling the compound, put on all required PPE as specified in the table above.

  • Handling and Use:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly. This compound is slightly soluble in DMSO and aqueous solutions.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • Recommended storage temperature is -20°C for long-term stability.[1]

    • Store away from strong oxidizing agents.[2]

Disposal Plan

Dispose of all this compound waste in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain unless specifically permitted by your institution's environmental health and safety (EHS) department.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.[7]

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container.[7]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[7]

  • Waste Storage:

    • Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed chemical waste management company.[8]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Review Safety Data Sheet prep_1->prep_2 prep_3 Prepare Work Area (Fume Hood) prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handle_1 Weigh/Transfer Compound prep_4->handle_1 Proceed to Handling handle_2 Prepare Solution handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 clean_1 Segregate Waste (Solid/Liquid) handle_3->clean_1 Experiment Complete clean_2 Label Waste Containers clean_1->clean_2 clean_3 Store Waste in Designated Area clean_2->clean_3 clean_4 Decontaminate Work Area clean_3->clean_4 clean_5 Doff PPE clean_4->clean_5 clean_6 Wash Hands Thoroughly clean_5->clean_6

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.